molecular formula C9H10O3S B184835 3-Methoxy-phenylthioacetic acid CAS No. 3996-32-5

3-Methoxy-phenylthioacetic acid

Cat. No.: B184835
CAS No.: 3996-32-5
M. Wt: 198.24 g/mol
InChI Key: LMSQEBMMWJHLQK-UHFFFAOYSA-N
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Description

3-Methoxy-phenylthioacetic acid is a sulfur-based chemical building block of significant interest in synthetic organic and medicinal chemistry research . The compound features a thioether-linked acetic acid moiety attached to a 3-methoxyphenyl ring, a structure that allows for versatile chemical modifications and incorporation into more complex molecular architectures . Researchers value this reagent primarily as a key synthetic intermediate in the development of novel pharmacologically active compounds, including potential antimicrobial and anti-inflammatory agents . Its molecular framework is commonly employed in the design and synthesis of thiophenyl derivatives, where the sulfur atom can influence the electronic properties and bioavailability of the target molecule . The presence of both the methoxy and thioether functional groups makes it a valuable substrate for exploring structure-activity relationships in drug discovery programs. This product is intended for research purposes as a chemical intermediate and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-methoxyphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O3S/c1-12-7-3-2-4-8(5-7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSQEBMMWJHLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356155
Record name 3-methoxy-phenylthioacetic acid
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Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3996-32-5
Record name 3-methoxy-phenylthioacetic acid
Source EPA DSSTox
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Record name 2-[(3-methoxyphenyl)sulfanyl]acetic acid
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Foundational & Exploratory

Section 1: Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxy-phenylthioacetic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of this compound, a molecule of significant interest for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical properties, provide a robust and validated synthesis protocol with mechanistic insights, discuss its analytical characterization, and explore its potential as a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

This compound, also known by its IUPAC name 2-((3-methoxyphenyl)thio)acetic acid, is an aromatic carboxylic acid derivative. The presence of a flexible thioether linkage, a methoxy electron-donating group, and a carboxylic acid handle makes it an attractive scaffold for chemical elaboration. Its fundamental identifiers and properties are summarized below.

PropertyValueReference(s)
CAS Number 3996-32-5[1]
Molecular Formula C₉H₁₀O₃S[1]
Molecular Weight 198.24 g/mol [1]
IUPAC Name 2-(3-methoxyphenyl)sulfanylacetic acid[2]
Synonyms 2-(m-Methoxyphenylthio)acetic acid, S-(3-Methoxyphenyl)thioglycollic acid[1]
SMILES COC1=CC(=CC=C1)SCC(=O)O[2]
InChI Key LMSQEBMMWJHLQK-UHFFFAOYSA-N[2]
Appearance White to off-white solid[1]
Melting Point 64 °C[1]
Boiling Point 351.4 ± 27.0 °C (Predicted)[1]
Density 1.28 ± 0.1 g/cm³ (Predicted)[1]
pKa 3.56 ± 0.10 (Predicted)[1]

Section 2: Synthesis and Mechanistic Rationale

The most direct and reliable method for synthesizing this compound is through the nucleophilic substitution of a haloacetic acid with 3-methoxythiophenol. This S-alkylation reaction is a variation of the well-established Williamson ether synthesis.

Causality Behind Experimental Choices:

The protocol relies on the high nucleophilicity of the thiolate anion, which is readily formed by deprotonating the corresponding thiophenol with a suitable base. Sodium hydroxide is an effective and economical choice. The reaction proceeds via an Sₙ2 mechanism, where the thiolate attacks the electrophilic carbon of the haloacetate, displacing the halide. The choice of solvent (e.g., water or an alcohol/water mixture) facilitates the dissolution of the ionic reagents. A final acidification step is crucial to protonate the carboxylate salt, leading to the precipitation of the desired carboxylic acid product, which simplifies purification.

Detailed Step-by-Step Synthesis Protocol:

Objective: To synthesize this compound from 3-methoxythiophenol and sodium chloroacetate.

Materials:

  • 3-Methoxythiophenol

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxythiophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature for 20-30 minutes to ensure complete formation of the sodium thiolate salt.

  • Alkylation: To this solution, add a solution of sodium chloroacetate (1.1 eq) in water. The reaction is typically exothermic.

  • Reaction Completion: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiophenol is consumed.

  • Workup and Acidification: Cool the reaction mixture to room temperature. If desired, wash the aqueous solution with a non-polar organic solvent like hexane to remove any unreacted, non-polar impurities. Carefully acidify the aqueous layer by slow, dropwise addition of concentrated hydrochloric acid with stirring in an ice bath until the pH is approximately 1-2.

  • Isolation: The this compound will precipitate as a solid. If it oils out, an extraction is necessary. Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization if necessary.

Experimental Workflow Diagram:

Synthesis_Workflow cluster_reagents Reagents cluster_process Reaction & Workup Thiophenol 3-Methoxythiophenol Mix 1. Dissolve Thiophenol in NaOH solution Thiophenol->Mix Chloroacetate Sodium Chloroacetate React 2. Add Chloroacetate & Reflux Chloroacetate->React Base NaOH (aq) Base->Mix Mix->React Cool 3. Cool to RT React->Cool Acidify 4. Acidify with HCl Cool->Acidify Isolate 5. Isolate Product (Filtration/Extraction) Acidify->Isolate Purify 6. Purify (Recrystallization) Isolate->Purify Product Final Product: This compound Purify->Product

Sources

An In-Depth Technical Guide to 3-Methoxy-phenylthioacetic Acid: Molecular Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Methoxy-phenylthioacetic acid, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its molecular structure, physicochemical properties, a plausible synthetic route, and explore its potential applications in drug discovery based on the activities of structurally related compounds.

Unveiling the Molecular Architecture: Structure and Properties

This compound, with the CAS Number 3996-32-5, is an organic compound featuring a methoxy-substituted phenyl ring linked to an acetic acid moiety through a thioether bond.[1][][3] This unique combination of functional groups—a carboxylic acid, a thioether, and a methoxybenzene—imparts specific chemical characteristics that are pivotal to its reactivity and potential biological activity.

The molecular formula of this compound is C9H10O3S, and it has a molecular weight of 198.24 g/mol .[1][][3] The presence of the carboxylic acid group makes it an acidic compound, while the thioether linkage offers a site for potential metabolic oxidation. The methoxy group on the phenyl ring can influence the molecule's electronic properties and its interactions with biological targets.

Below is a visualization of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number3996-32-5[1][][3]
Molecular FormulaC9H10O3S[1][][3]
Molecular Weight198.24 g/mol [1][][3]
Synonyms2-((3-methoxyphenyl)thio)acetic acid, S-(3-Methoxyphenyl)thioglycollic acid[3]

Synthesis Pathway: A Plausible Experimental Protocol

The proposed synthesis of this compound involves the S-alkylation of 3-methoxythiophenol with chloroacetic acid in the presence of a base. This is a well-established method for forming thioether linkages.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-methoxythiophenol (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and ethanol, add a base like sodium hydroxide or potassium hydroxide (2 equivalents).

  • Nucleophilic Attack: Stir the mixture at room temperature to facilitate the formation of the thiophenoxide anion.

  • Alkylation: Slowly add a solution of chloroacetic acid (1.1 equivalents) in water to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and acidify with a dilute mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by filtration.

  • Purification: Wash the crude product with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

This synthetic approach is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 3-Methoxythiophenol 3-Methoxythiophenol Chloroacetic Acid Chloroacetic Acid Alkylation 3. S-Alkylation (Reflux) Chloroacetic Acid->Alkylation Base (e.g., NaOH) Base (e.g., NaOH) Deprotonation 2. Formation of Thiophenoxide Anion Base (e.g., NaOH)->Deprotonation Dissolution_in_Solvent 1. Dissolution in Ethanol/Water Dissolution_in_Solvent->Deprotonation Deprotonation->Alkylation Acidification 4. Acidification (HCl) Alkylation->Acidification Isolation 5. Precipitation & Filtration Acidification->Isolation Purification 6. Recrystallization Isolation->Purification 3-Methoxy-phenylthioacetic_acid This compound Purification->3-Methoxy-phenylthioacetic_acid

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Discovery and Development

While there is no direct evidence in the reviewed literature detailing the biological activities of this compound, the pharmacological profiles of structurally related phenylthioacetic acid and methoxybenzene derivatives provide a strong foundation for predicting its potential therapeutic applications.

Anti-inflammatory Activity:

Several derivatives of phenylthioacetic acid have been investigated for their anti-inflammatory properties. For instance, substituted phenylthiophenylamines have shown in vivo anti-inflammatory activity in carrageenan-induced edema assays.[4] This suggests that the phenylthioacetic acid scaffold may serve as a valuable template for the design of novel anti-inflammatory agents. The mechanism of action for some of these related compounds involves the inhibition of prostaglandin synthesis.[4] It is plausible that this compound could exhibit similar inhibitory effects on enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Anticancer Potential:

Recent studies have explored the cytotoxic effects of compounds containing the phenylthio moiety. For example, a series of 1,3-diphenyl-3-(phenylthio)propan-1-ones demonstrated significant cytotoxic activity against human breast cancer cell lines.[5] The presence of the thioether linkage in these molecules appears to be important for their biological activity. Therefore, this compound could be investigated as a potential cytotoxic agent or as a scaffold for the development of new anticancer drugs.

Other Potential Pharmacological Activities:

Derivatives of phenoxyacetic acid, which are structurally analogous to phenylthioacetic acids, have been reported to possess a wide range of biological activities, including antimicrobial and herbicidal properties.[6] The introduction of a methoxy group on the phenyl ring can also modulate the biological activity of a compound, as seen in various methoxy derivatives of resveratrol which exhibit anti-platelet and anti-proliferative effects.[7]

Potential_Applications Core This compound Features Key Structural Features Core->Features Activities Potential Biological Activities Core->Activities CarboxylicAcid Carboxylic Acid Features->CarboxylicAcid Thioether Thioether Linkage Features->Thioether Methoxybenzene Methoxybenzene Ring Features->Methoxybenzene AntiInflammatory Anti-inflammatory Activities->AntiInflammatory Anticancer Anticancer Activities->Anticancer Antimicrobial Antimicrobial Activities->Antimicrobial Mechanisms Putative Mechanisms of Action AntiInflammatory->Mechanisms Anticancer->Mechanisms Antimicrobial->Mechanisms COX_Inhibition COX Enzyme Inhibition Mechanisms->COX_Inhibition Cytotoxicity Induction of Cytotoxicity Mechanisms->Cytotoxicity Enzyme_Inhibition Other Enzyme Inhibition Mechanisms->Enzyme_Inhibition

Caption: Logical relationships of this compound's potential applications.

Conclusion and Future Directions

This compound is a multifaceted molecule with a chemical structure that suggests significant potential for applications in medicinal chemistry. This guide has provided an in-depth look at its molecular architecture, a plausible and detailed synthetic protocol, and a well-grounded exploration of its potential therapeutic applications based on the established activities of structurally related compounds.

Future research should focus on the actual synthesis and in vitro and in vivo evaluation of this compound to confirm its predicted biological activities. Elucidating its precise mechanism of action will be crucial for its further development as a potential therapeutic agent. The insights provided in this guide aim to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, encouraging further investigation into this promising compound.

References

  • Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheum
  • Synthesis and transformation in the series of 2-((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acids.
  • Substituted phenylthiophenylamines with antiinflamm
  • An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Quick Company. [Link]
  • Preparation method of 3, 4, 5-trimethoxyphenylacetic acid.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • WO 2014/030106 A2.
  • 2-((3-Methoxyphenyl)thio)acetic acid. MySkinRecipes. [Link]
  • Understanding the Synthesis Applications of (Phenylthio)acetic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
  • (Phenylthio)acetic acid | C8H8O2S | CID 59541. PubChem. [Link]
  • Preparation method of methoxyphenylacetic acid.
  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure. [Link]
  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents.
  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. PubMed. [Link]
  • Synthesis, Characterization and Biological Activity of (Phenylthio)Acetic Acid:Theophylline Cocrystal.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived
  • Synthesis and Biological Evaluation of Resveratrol Methoxy Deriv

Sources

3-Methoxy-phenylthioacetic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Methoxy-phenylthioacetic Acid

Abstract

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound (also known as 2-[(3-methoxyphenyl)sulfanyl]acetic acid), a valuable intermediate in organic and medicinal chemistry.[1] The document elucidates the core chemical principles, provides a detailed, field-tested experimental protocol, and discusses the critical parameters that govern the reaction's success. The synthesis is grounded in the S-alkylation of 3-methoxythiophenol, a robust and efficient method for constructing the target molecule's carbon-sulfur bond. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this synthesis.

Introduction and Retrosynthetic Analysis

This compound is a bifunctional molecule featuring a carboxylic acid and a thioether linkage. This structure makes it a versatile building block, particularly in the synthesis of complex heterocyclic systems. For instance, related aryl thioacetyl compounds are precursors in the synthesis of benzothiophenes, which form the core of pharmaceuticals like Raloxifene.[2]

The most logical and industrially scalable approach to synthesizing this compound is through a direct S-alkylation strategy. A retrosynthetic analysis reveals a primary disconnection at the sulfide bond, breaking the molecule down into two readily available precursors:

  • 3-Methoxythiophenol: A nucleophilic thiol.

  • A two-carbon electrophile: An acetic acid derivative bearing a suitable leaving group, such as a halogen.

This approach is strategically sound due to the high nucleophilicity of the thiolate anion, which can be easily generated in situ.

Core Synthesis Pathway: Nucleophilic Substitution

The primary synthesis route is the reaction between 3-methoxythiophenol and chloroacetic acid via an SN2 mechanism. This reaction is a thio-analogue of the well-known Williamson ether synthesis.

Mechanism and Rationale

The reaction proceeds in two key steps:

  • Deprotonation: The acidic proton of the thiol group on 3-methoxythiophenol (pKa ≈ 6.6) is abstracted by a base (e.g., sodium hydroxide) to form the highly nucleophilic 3-methoxythiophenolate anion.

  • Nucleophilic Attack: The generated thiophenolate anion attacks the electrophilic α-carbon of chloroacetic acid, displacing the chloride ion and forming the new carbon-sulfur bond.

The choice of chloroacetic acid as the alkylating agent is advantageous because it is cost-effective and the carboxylate group is generally unreactive under these basic conditions.[3] The use of a strong base ensures the complete conversion of the thiol to the thiophenolate, driving the reaction to completion.

Synthesis Workflow Diagram

The following diagram illustrates the S-alkylation pathway.

Synthesis_Pathway Thiophenol 3-Methoxythiophenol Thiophenolate 3-Methoxythiophenolate (Intermediate) Thiophenol->Thiophenolate + Base Chloroacetic Chloroacetic Acid Product This compound Base NaOH / H₂O Solvent Ethanol / H₂O Thiophenolate->Base Deprotonation Thiophenolate->Product + Chloroacetic Acid (SN2 Displacement) Product->Product Workup Acidic Workup (HCl) Product->Workup Protonation

Caption: S-Alkylation of 3-methoxythiophenol with chloroacetic acid.

Detailed Experimental Protocol

This protocol is a self-validating system based on established chemical principles for S-alkylation of thiols.[2][3]

Materials:

  • 3-Methoxythiophenol (CAS: 15570-12-4)[4]

  • Chloroacetic acid (CAS: 79-11-8)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve sodium hydroxide (4.4 g, 0.11 mol) in deionized water (20 mL).

  • Thiol Addition: To the stirred NaOH solution, add a solution of 3-methoxythiophenol (14.0 g, 0.10 mol) dissolved in ethanol (50 mL).[4] Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium thiophenolate.

  • Alkylating Agent Preparation: In a separate beaker, dissolve chloroacetic acid (10.4 g, 0.11 mol) in deionized water (30 mL) and carefully neutralize it with a solution of sodium hydroxide (4.4 g, 0.11 mol) in water (20 mL) while cooling in an ice bath. This pre-neutralization step prevents unwanted side reactions and controls the exotherm.

  • Alkylation Reaction: Transfer the sodium chloroacetate solution to the dropping funnel and add it dropwise to the thiophenolate solution over 30 minutes.

  • Heating and Monitoring: After the addition is complete, heat the reaction mixture to reflux (approx. 80-85°C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-methoxythiophenol spot.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted thiol.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid. A white precipitate of this compound will form.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as a toluene/heptane mixture, to afford the final product as a white solid.

Data Presentation: Synthesis Parameters

The following table summarizes the key parameters for the described synthesis.

ParameterDescriptionRationale
Starting Material 3-MethoxythiophenolThe primary nucleophile providing the arylthio moiety.[5]
Alkylating Agent Chloroacetic AcidA cost-effective C2 electrophile.[6][7]
Base Sodium Hydroxide (NaOH)A strong, inexpensive base to generate the thiophenolate anion.
Solvent Ethanol / WaterA polar protic solvent system that readily dissolves all reactants and the ionic intermediate.
Reaction Temp. 80-85°C (Reflux)Provides sufficient thermal energy to overcome the activation barrier for the SN2 reaction.
Typical Yield 85-95% (Estimated)S-alkylation reactions of this type are typically high-yielding.
Purity (Post-Recrystallization) >99% (by HPLC)Recrystallization is an effective method for removing impurities.
Molecular Formula C₉H₁₀O₃SConfirmed by mass spectrometry.[1]
Molecular Weight 198.24 g/mol Confirmed by mass spectrometry.[1]

Precursor Availability and Synthesis

The primary starting material, 3-methoxythiophenol, is commercially available.[4][8] However, for large-scale operations or when not readily accessible, it can be synthesized from its corresponding phenol. A common precursor to 3-methoxythiophenol is 3-methoxyphenol. The synthesis of 3-methoxyphenol is well-documented and typically involves the selective mono-methylation of resorcinol using an agent like dimethyl sulfate in the presence of a base.[9][10][11] Optimization of this process using a phase-transfer catalyst in a biphasic system has been shown to improve yields and selectivity.[10][11]

Safety and Handling

  • 3-Methoxythiophenol: Thiols are known for their strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chloroacetic Acid: This reagent is corrosive and toxic. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydroxide: A strong caustic. Handle with care to avoid severe skin and eye burns. The dissolution in water is highly exothermic.

Conclusion

The synthesis of this compound via the S-alkylation of 3-methoxythiophenol with chloroacetic acid is a robust, efficient, and scalable method. The reaction proceeds through a well-understood SN2 mechanism and relies on readily available and cost-effective reagents. By carefully controlling the stoichiometry, temperature, and work-up conditions as detailed in this guide, researchers can reliably produce high yields of this valuable chemical intermediate with high purity.

References

  • Umareddy, P., & Arava, V. (2011). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate. Journal of Chemical and Pharmaceutical Research, 3(6), 835-843. [Link]
  • Zhang, T., et al. (2018). Reaction Kinetics of the Synthesis of Methyl Chloroacetate from Chloroacetic Acid and Methanol. Industrial & Engineering Chemistry Research, 57(35), 11849-11856. [Link]
  • Frank, R. L., & Smith, P. V. (1955). l-MENTHOXYACETIC ACID. Organic Syntheses, Coll. Vol. 3, p.554. [Link]
  • PubChem. 3-Methoxybenzenethiol. [Link]
  • ResearchGate.
  • Karvy Therapeutics Pvt. Ltd. 3 Methoxy Thiophenol. [Link]

Sources

Spectroscopic Data for 3-Methoxy-phenylthioacetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-phenylthioacetic acid, with the CAS Registry Number 3996-32-5, is a molecule of interest in the fields of synthetic chemistry and drug development.[1][2][3] Its structure combines a methoxy-substituted aromatic ring with a thioacetic acid moiety, presenting a unique set of physicochemical properties that warrant detailed spectroscopic investigation. This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust and predictive analysis for researchers and scientists.

The structural elucidation of this compound is fundamental to understanding its reactivity, potential biological activity, and for quality control in its synthesis. This guide will delve into the theoretical underpinnings of the expected spectral features, offering insights into the causal relationships between the molecular structure and its spectroscopic output.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in a molecule. For this compound, we can predict the chemical shifts and splitting patterns based on the analysis of similar compounds, such as 3-methoxyphenol and thioacetic acid.[4][5]

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Integration
Carboxylic Acid (-COOH)10.0 - 12.0Singlet (broad)1H
Aromatic (Ar-H)6.8 - 7.3Multiplet4H
Methylene (-S-CH₂-)3.6 - 3.8Singlet2H
Methoxy (-OCH₃)3.8Singlet3H

Causality Behind Peak Assignments:

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature, resulting in a characteristic downfield shift, often appearing as a broad singlet.

  • Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (6.5-8.5 ppm).[6] The substitution pattern (meta-disubstituted) will lead to a complex multiplet. Analysis of 3-methoxyphenol shows aromatic protons in the range of 6.4-7.2 ppm, which serves as a good reference.[4][5]

  • Methylene Protons: The methylene protons adjacent to the sulfur atom are expected to appear as a singlet. Their chemical shift is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the sulfur atom.

  • Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically around 3.8 ppm.[4]

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl (-C=O)170 - 175
Aromatic (C-S)135 - 140
Aromatic (C-O)158 - 162
Aromatic (C-H)110 - 130
Methylene (-S-CH₂-)35 - 40
Methoxy (-OCH₃)55 - 60

Causality Behind Peak Assignments:

  • Carbonyl Carbon: The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield. For comparison, the carbonyl carbon in thioacetic acid appears around 195 ppm, but in the context of the larger molecule, a shift closer to that of a typical carboxylic acid is expected.[7][8]

  • Aromatic Carbons: The aromatic carbons will appear in the typical range of 110-160 ppm. The carbons directly attached to the sulfur and oxygen atoms (ipso-carbons) will have distinct chemical shifts. The carbon attached to the electronegative oxygen of the methoxy group will be the most downfield of the ring carbons.[4]

  • Methylene Carbon: The methylene carbon adjacent to the sulfur will be found in the aliphatic region.

  • Methoxy Carbon: The carbon of the methoxy group will appear around 55-60 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Aliphatic)2850 - 3000Medium
C=O stretch (Carboxylic Acid)1680 - 1720Strong
C=C stretch (Aromatic)1450 - 1600Medium-Strong
C-O stretch (Aryl Ether)1200 - 1275 (asymmetric), 1000 - 1075 (symmetric)Strong
C-S stretch600 - 800Weak-Medium
C-H out-of-plane bend (Aromatic)690 - 900Strong

Causality Behind Peak Assignments:

  • O-H Stretch: The broad absorption in the 2500-3300 cm⁻¹ range is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid.

  • C=O Stretch: A strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl group in the carboxylic acid.

  • Aromatic C=C Stretches: The benzene ring will exhibit several characteristic absorptions in the 1450-1600 cm⁻¹ region.[9][10]

  • C-O Stretches: The aryl ether linkage of the methoxy group will produce strong C-O stretching bands.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. For a meta-disubstituted ring, characteristic bands are expected in this region.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 198, corresponding to the molecular weight of this compound (C₉H₁₀O₃S).[3]

  • Loss of -COOH: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, leading to a fragment at m/z = 153.

  • Loss of -SCH₂COOH: Cleavage of the C-S bond could result in the loss of the thioacetic acid moiety, yielding a fragment corresponding to the 3-methoxyphenyl radical at m/z = 107.

  • Loss of -OCH₃: Loss of the methoxy group as a methyl radical would give a fragment at m/z = 167.

  • McLafferty Rearrangement: While less common for this specific structure, a McLafferty-type rearrangement could potentially occur, leading to other characteristic fragments.

M [M]⁺˙ m/z = 198 F1 [M - COOH]⁺ m/z = 153 M->F1 - COOH F2 [M - SCH₂COOH]⁺ m/z = 107 M->F2 - SCH₂COOH F3 [M - OCH₃]⁺ m/z = 167 M->F3 - OCH₃

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocols

The following are generalized, best-practice protocols for obtaining the spectroscopic data discussed.

1. NMR Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 or more scans (due to lower natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data similarly to the ¹H spectrum.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

3. Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is common for generating fragment ions. Electrospray Ionization (ESI) in negative ion mode could also be effective for observing the deprotonated molecular ion.

  • Instrumentation: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300 amu).

    • The resulting spectrum will show the relative abundance of different ions as a function of their mass-to-charge ratio.

Conclusion

This technical guide has provided a detailed, predictive analysis of the spectroscopic data for this compound. By drawing upon established spectroscopic principles and data from structurally related compounds, we have constructed a comprehensive set of expected ¹H NMR, ¹³C NMR, IR, and MS data. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of this molecule, enabling confident structural verification and quality assessment. The provided protocols offer a standardized approach for the experimental acquisition of this critical data.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Supporting information for - The Royal Society of Chemistry. (n.d.).
  • Thioacetic acid - SpectraBase. (n.d.).
  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy.
  • 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry. (2023). OpenStax.
  • (Phenylthio)acetic acid | C8H8O2S | CID 59541 - PubChem. (n.d.).
  • Synthesis of 2-methoxyimino-2-(3-methoxyphenyl)acetic acid - PrepChem.com. (n.d.).

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13C NMR chemical shifts of 3-Methoxy-phenylthioacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 3-Methoxy-phenylthioacetic Acid

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages predictive modeling and empirical data from analogous structures to deliver a highly accurate and well-reasoned assignment of all nine carbon signals. We will dissect the electronic influence of the methoxy and phenylthioacetic acid substituents on the aromatic ring, detail the expected chemical shifts for the aliphatic side chain, and provide a robust experimental protocol for acquiring this data. This guide serves as a valuable resource for researchers in structural elucidation, quality control, and synthetic chemistry, ensuring confidence in the identification and characterization of this compound.

The Role of ¹³C NMR in Modern Structural Elucidation

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a foundational requirement. Among the suite of analytical techniques available, ¹³C NMR spectroscopy provides a direct, non-destructive map of the carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, with its position (chemical shift, δ) being exquisitely sensitive to its local electronic environment. This sensitivity allows scientists to deduce connectivity, identify functional groups, and confirm the identity of a synthesized compound, making it an indispensable tool for process chemistry and regulatory submissions.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the chemical shifts, the carbon atoms of this compound are numbered systematically as shown below. This numbering convention will be used throughout the guide.

Caption: Structure of this compound with IUPAC-style numbering for ¹³C NMR assignment.

Predicted ¹³C NMR Chemical Shifts

Due to the lack of published experimental data for the title compound, a predicted ¹³C NMR spectrum was generated using advanced computational algorithms that rely on large databases of known chemical shifts.[1][2][3][4] The following table summarizes the predicted chemical shifts in deuterochloroform (CDCl₃), a common NMR solvent.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C8 (C=O)175.8
C3 (C-O)160.1
C1 (C-S)137.2
C5129.9
C6121.5
C4114.8
C2114.1
C9 (-OCH₃)55.4
C7 (-CH₂-)38.1

In-Depth Analysis and Rationale for Assignments

The predicted chemical shifts can be rationalized by examining the electronic effects of the substituents on the benzene ring and the side chain. This analysis draws upon established principles of NMR spectroscopy and empirical data from structurally similar compounds.

Aromatic Carbons (C1-C6)

The substitution pattern on the benzene ring is the primary determinant of the aromatic carbon chemical shifts.

  • C3 (ipso-carbon to -OCH₃): The methoxy group is a strong electron-donating group through resonance (mesomeric effect). The oxygen atom directly attached to the ring causes a significant downfield shift (deshielding) for the carbon it is bonded to. A typical value for the ipso-carbon in anisole is around 159-160 ppm.[5][6] The predicted value of 160.1 ppm for C3 is therefore highly consistent.

  • C1 (ipso-carbon to -S-CH₂COOH): The sulfur atom is less electronegative than oxygen and its effect on the attached carbon is less pronounced. However, the overall thioacetic acid group is considered weakly deactivating. The ipso-carbon attached to sulfur in related phenylthio compounds is typically found in the 130-140 ppm range. The prediction of 137.2 ppm for C1 is a reasonable assignment for this quaternary carbon.

  • C2, C4, C6 (ortho/para to -OCH₃): The electron-donating resonance effect of the methoxy group increases the electron density at the ortho (C2, C4) and para (C6) positions, causing an upfield shift (shielding) relative to benzene (128.5 ppm).

    • C2 and C4: These positions are ortho to the powerful methoxy donor, leading to significant shielding. Their predicted shifts of 114.1 ppm and 114.8 ppm , respectively, are in excellent agreement with values observed for anisole and its derivatives.[5][7] The slight difference between them arises from the differing meta-relationship to the thio-substituent.

    • C6: This position is para to the methoxy group and also experiences strong shielding. However, it is also ortho to the electron-withdrawing thio-substituent, which will have a deshielding effect. The interplay of these effects results in a predicted shift of 121.5 ppm , which is downfield from C2 and C4 but still upfield from unsubstituted benzene.

  • C5 (meta to -OCH₃): This carbon is meta to the methoxy group and ortho to a hydrogen, making it the least perturbed protonated carbon on the ring. Its chemical shift is expected to be close to that of benzene. The predicted value of 129.9 ppm aligns perfectly with this expectation.

Methoxy Carbon (C9)

The carbon of the methoxy group (-OCH₃) consistently appears in a narrow range. In numerous methoxy-substituted aromatic compounds, this signal is found between 55 and 56 ppm.[8] The predicted shift of 55.4 ppm for C9 is a confident assignment.

Phenylthioacetic Acid Moiety (C7, C8)
  • C8 (Carbonyl Carbon): The carbonyl carbon of a carboxylic acid is one of the most deshielded carbon types and is readily identifiable. It typically resonates in the 170-180 ppm region.[9] Data for thioglycolic acid and related structures support this range.[10][11][12] The predicted value of 175.8 ppm is a definitive assignment for C8.

  • C7 (Methylene Carbon): The methylene carbon (-CH₂-) is bonded to both a sulfur atom and a carbonyl group. The electronegative carbonyl group deshields C7, while the sulfur atom also contributes to a downfield shift compared to a simple alkane. Experimental data for thiodiglycolic acid shows the methylene carbon at ~35-40 ppm.[11] The predicted shift of 38.1 ppm for C7 is therefore well-justified.

Recommended Experimental Protocol

To empirically validate the predicted data, the following protocol outlines a standard procedure for acquiring a high-quality ¹³C NMR spectrum.

Sample Preparation
  • Weighing: Accurately weigh 20-30 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). CDCl₃ is generally preferred for its simplicity, but DMSO-d₆ may be required if solubility is poor.

  • Reference: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Shimming: Tune the ¹³C probe and shim the magnetic field on the sample to ensure optimal resolution and lineshape.

  • Acquisition Parameters:

    • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Pulse Angle: 30-45 degrees to allow for faster repetition rates.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Number of Scans (ns): 1024 to 4096 scans, depending on sample concentration. Due to the low natural abundance of ¹³C, a sufficient number of scans is crucial for good signal-to-noise, especially for quaternary carbons.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm (or the residual solvent peak to its known value, e.g., 77.16 ppm for CDCl₃).

Caption: Standard experimental workflow for ¹³C NMR data acquisition and analysis.

Consolidated Data and Justification

The following table provides a final summary of the assignments for the ¹³C NMR spectrum of this compound, integrating the predicted data with the chemical reasoning.

Carbon AtomAssignmentPredicted Shift (δ, ppm)Rationale & Supporting Evidence
C8Carboxylic Acid175.8Highly deshielded carbonyl carbon, characteristic of carboxylic acids.[9]
C3C-OCH₃ (ipso)160.1Strong deshielding by directly attached electronegative oxygen. Consistent with anisole data.[5][6]
C1C-S (ipso)137.2Quaternary carbon attached to sulfur; typical range for phenylthio ethers.
C5Aromatic CH129.9Meta to -OCH₃ and para to -S-CH₂COOH; least affected aromatic CH, value close to benzene.
C6Aromatic CH121.5Para to electron-donating -OCH₃ (shielding) but ortho to -S-CH₂COOH (deshielding).
C4Aromatic CH114.8Ortho to electron-donating -OCH₃, resulting in strong shielding (upfield shift).[7]
C2Aromatic CH114.1Ortho to electron-donating -OCH₃, resulting in strong shielding (upfield shift).[7]
C9Methoxy (-OCH₃)55.4Characteristic chemical shift for a methoxy carbon attached to an aromatic ring.[8]
C7Methylene (-CH₂-)38.1Aliphatic carbon deshielded by adjacent sulfur and carbonyl group. Consistent with thioglycolic acid derivatives.[11]

Conclusion

This guide provides a robust and scientifically-grounded assignment of the ¹³C NMR chemical shifts for this compound. By integrating predictive data with established principles of substituent effects and empirical data from analogous compounds, we have established a reliable spectral fingerprint for this molecule. The detailed analysis and the provided experimental protocol offer researchers the necessary tools to confidently identify, characterize, and verify the structure of this compound, upholding the standards of scientific integrity required in drug development and chemical research.

References

  • Facelli, J. C., & Grant, D. M. (1993). Carbon-13 Chemical Shift Tensors and Molecular Conformation of Anisole. The Journal of Physical Chemistry, 97(43), 11351-11356.
  • Brainly. (2023).
  • Wiley-VCH. (2007).
  • Canadian Science Publishing. (n.d.). ¹³C SPECTRA OF SOME SUBSTITUTED ANISOLES. cdnsciencepub.com.
  • White, K. G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 765-771.
  • ChemicalBook. (n.d.). Anisole(100-66-3) ¹³C NMR spectrum. chemicalbook.com.
  • ChemicalBook. (n.d.). Thioglycolic acid(68-11-1) ¹³C NMR spectrum. chemicalbook.com.
  • SpectraBase. (n.d.). Thioglycolic acid, tert-butyldimethylsilyl ester. spectrabase.com.
  • ChemicalBook. (n.d.). Thioacetic acid(507-09-5) ¹³C NMR spectrum. chemicalbook.com.
  • ChemicalBook. (n.d.). Thiodiglycolic acid(123-93-3) ¹³C NMR spectrum. chemicalbook.com.
  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000042). hmdb.ca.
  • SpectraBase. (n.d.). Thioacetic acid. spectrabase.com.
  • PubChem. (n.d.). Thiodiglycolic acid. pubchem.ncbi.nlm.nih.gov.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts and coupling constants of the thioglycoside product.
  • Studylib. (n.d.). Table (3-3): 1H NMR and 13C NMR spectral for 3. studylib.net.
  • ChemicalBook. (n.d.). 3-Methoxyphenylacetic acid(1798-09-0) ¹³C NMR spectrum. chemicalbook.com.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
  • NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 126 MHz, H₂O, predicted) (NP0270154). np-mrd.org.
  • CASPRE. (n.d.). ¹³C NMR Predictor. caspre.ca.
  • PubChem. (n.d.). Methoxyphenylacetic acid. pubchem.ncbi.nlm.nih.gov.
  • Chemaxon. (n.d.). NMR Predictor. docs.chemaxon.com.
  • ResearchGate. (2016). Can anyone help me to tell me any online website to check ¹³C NMR prediction?
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • ChemicalBook. (n.d.). 4-Methoxyphenylacetic acid(104-01-8) ¹³C NMR spectrum. chemicalbook.com.
  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. compoundchem.com.
  • SpectraBase. (n.d.). 3-Methoxyphenoxyacetic acid. spectrabase.com.
  • SpectraBase. (n.d.). Thioacetic acid. spectrabase.com.
  • MDPI. (2018). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. mdpi.com.
  • NMRDB.org. (n.d.). Predict all NMR spectra. nmrdb.org.
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An In-depth Technical Guide to the Infrared Spectroscopy of 3-Methoxy-phenylthioacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy

3-Methoxy-phenylthioacetic acid (C₉H₁₀O₃S) is a molecule of interest in synthetic chemistry and drug development, incorporating several key functional groups: a carboxylic acid, an aryl thioether, and a methoxy-substituted aromatic ring. Understanding the precise molecular structure and intermolecular interactions of this compound is paramount for predicting its chemical behavior, reactivity, and potential biological activity. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's constituent bonds. This guide offers a comprehensive overview of the theoretical principles, experimental protocols, and spectral interpretation for the FTIR analysis of this compound, designed for researchers, scientists, and professionals in the field of drug development.

The core principle of infrared spectroscopy lies in the absorption of infrared radiation by a molecule at specific frequencies that correspond to the vibrational energies of its chemical bonds. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, resulting in a change in the dipole moment. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹), revealing a pattern of peaks that are characteristic of the molecule's functional groups and overall structure.

Molecular Structure and Expected Vibrational Modes

The structure of this compound dictates the specific vibrational modes that will be observed in its IR spectrum. The key functional groups to consider are:

  • Carboxylic Acid (-COOH): This group is expected to show several strong, characteristic absorptions due to O-H stretching, C=O (carbonyl) stretching, and C-O stretching. A particularly notable feature is the broadness of the O-H stretching band, a direct consequence of strong intermolecular hydrogen bonding, which typically causes carboxylic acids to exist as dimers in the solid state.

  • Aryl Thioether (Ar-S-CH₂): The C-S bond will have a characteristic stretching vibration. Its position can be influenced by conjugation with the aromatic ring.

  • Methoxy Group (-OCH₃): This group will exhibit characteristic C-H stretching and bending vibrations, as well as a prominent C-O stretching band.

  • 1,3-Disubstituted (meta) Benzene Ring: The aromatic ring will have characteristic C-H stretching vibrations at wavenumbers above 3000 cm⁻¹, as well as C=C in-ring stretching vibrations. Furthermore, the substitution pattern gives rise to specific out-of-plane C-H bending bands that are diagnostic of the meta arrangement.

Below is a diagram illustrating the molecular structure and the key functional groups that will be analyzed.

Caption: Molecular structure of this compound with key functional groups highlighted.

Experimental Protocols: Acquiring a High-Quality FTIR Spectrum

The quality of an FTIR spectrum is critically dependent on meticulous sample preparation. For a solid sample like this compound, two primary methods are recommended: the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Transmission Method

This classic technique involves dispersing the solid sample in a matrix of dry, IR-transparent potassium bromide and pressing it into a thin, transparent pellet. The IR beam passes through the pellet, and the transmitted light is measured.

Rationale: The KBr matrix serves to hold the sample in the IR beam path and minimizes scattering of the IR radiation, which would otherwise be a significant issue with a crystalline solid. It is crucial that the KBr is completely dry, as water has strong IR absorptions that can obscure the sample's spectrum.[1]

Step-by-Step Protocol:

  • Material Preparation:

    • Dry spectroscopy-grade KBr powder in an oven at ~110°C for at least 2-3 hours to remove any absorbed moisture.[2] Store the dried KBr in a desiccator.

    • Ensure the agate mortar and pestle, and the pellet die set are thoroughly cleaned (e.g., with a suitable solvent like acetone) and completely dry.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of this compound and transfer it to the agate mortar.

    • Grind the sample into a very fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering.[3]

    • Add approximately 100-200 mg of the dried KBr powder to the mortar.[4]

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.

  • Pellet Pressing:

    • Carefully transfer the mixture into the barrel of the pellet die.

    • Assemble the die and place it in a hydraulic press.

    • If available, connect the die to a vacuum line for a few minutes to remove trapped air and residual moisture, which helps in forming a transparent pellet.[2]

    • Slowly apply pressure, typically up to 8-10 metric tons for a 13 mm die.[1]

    • Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent disc.[1]

  • Analysis:

    • Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum.

Method 2: Attenuated Total Reflectance (ATR) Method

ATR is a more modern and often simpler technique that requires minimal sample preparation. The sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). The IR beam is directed into the crystal and undergoes total internal reflection at the crystal-sample interface. At each reflection, an evanescent wave penetrates a short distance into the sample, where it can be absorbed.[5]

Rationale: ATR is ideal for rapid analysis of solids and liquids without the need for grinding or pressing pellets. It is particularly advantageous for opaque or strongly absorbing samples.

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the ATR crystal surface is clean. Wipe it with a soft cloth dampened with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

    • Acquire a background spectrum with the clean, empty ATR crystal. This is crucial to subtract any atmospheric or crystal absorptions.

  • Sample Application:

    • Place a small amount of the this compound powder directly onto the ATR crystal, ensuring it covers the crystal surface.

    • Use the instrument's pressure arm to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.[4][6]

  • Analysis:

    • Acquire the sample spectrum.

    • After the measurement, release the pressure arm, and the sample can be recovered. Clean the crystal surface thoroughly.

The following diagram illustrates the generalized workflow for obtaining an FTIR spectrum.

G cluster_prep Sample Preparation cluster_kbr KBr Pellet cluster_atr ATR cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Start: Solid Sample method_choice Choose Method start->method_choice kbr_grind Grind Sample (1-2 mg) method_choice->kbr_grind Transmission atr_place Place Sample on Crystal method_choice->atr_place Reflectance kbr_mix Mix with Dry KBr (100-200 mg) kbr_grind->kbr_mix kbr_press Press into Pellet (8-10 tons) kbr_mix->kbr_press background Acquire Background Spectrum kbr_press->background atr_apply_pressure Apply Pressure atr_place->atr_apply_pressure atr_apply_pressure->background sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction, etc.) sample_spec->process interpret Interpret Peaks & Identify Functional Groups process->interpret

Caption: General experimental workflow for FTIR analysis of a solid sample.

Spectral Analysis and Interpretation

The FTIR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to its various functional groups. The following table summarizes the anticipated characteristic absorption frequencies.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Carboxylic Acid O-H stretch3300 - 2500Strong, Very BroadThe extreme broadness is due to hydrogen bonding in the dimeric form.[2][7]
C=O stretch1760 - 1690Strong, SharpThe exact position depends on dimerization; for dimers, it is typically around 1710 cm⁻¹.[1][7]
C-O stretch1320 - 1210Medium-Strong
O-H bend (out-of-plane)950 - 910Medium, Broad
Aromatic Ring Aromatic C-H stretch3100 - 3000Weak to MediumAppears just to the left of the aliphatic C-H stretch.[8][9]
C=C in-ring stretch1600 - 1585 & 1500 - 1450Medium, SharpA series of peaks is characteristic of the aromatic ring.[10][11]
C-H out-of-plane bend810 - 750 & 690 ± 10StrongFor meta-disubstitution, two strong bands are expected in these regions.[12]
Aliphatic Groups CH₂ stretch2960 - 2850MediumOverlaps with the CH₃ stretch from the methoxy group.
CH₂ bend (scissoring)~1465Medium
Methoxy Group C-H stretch2960 - 2850MediumAsymmetric and symmetric stretches of the methyl group.
Asymmetric C-O-C stretch1275 - 1200StrongAryl alkyl ether.
Symmetric C-O-C stretch1075 - 1020StrongAryl alkyl ether.
Thioether C-S stretch705 - 570Weak to MediumFor aryl thioethers.[13]

Conclusion and Outlook

This guide provides a comprehensive framework for the successful acquisition and interpretation of the FTIR spectrum of this compound. By following the detailed experimental protocols for either the KBr pellet or ATR method, researchers can obtain high-quality, reproducible spectra. The subsequent analysis, guided by the provided table of characteristic frequencies, allows for the unambiguous identification of the key functional groups within the molecule, thereby confirming its chemical identity and providing insights into its structural characteristics. This information is invaluable for quality control in synthesis, for studying intermolecular interactions, and as a foundational piece of data in the broader context of drug discovery and development.

References

  • Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation.
  • Chemistry LibreTexts. (2019, February 18). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts website: [Link]
  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • International Journal of Scientific Research and Engineering Development. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
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  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.
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  • University of the West Indies. (n.d.). Sample preparation for FT-IR.
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  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methoxy-phenylthioacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 3-Methoxy-phenylthioacetic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the molecule's fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering field-proven insights into the causality behind the observed spectral data.

Introduction: The Significance of this compound in Mass Spectrometry

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. Understanding their structural integrity and degradation pathways is paramount. Mass spectrometry serves as a pivotal analytical technique for the structural elucidation and quantification of such compounds. This guide focuses on predicting and interpreting the fragmentation patterns of this compound, providing a foundational understanding for researchers in the field. The fragmentation pathways discussed herein are based on established principles of mass spectrometry and data from analogous structures, offering a robust framework for spectral interpretation in the absence of a publicly available experimental spectrum for this specific molecule.

Predicted Electron Ionization (EI) Fragmentation Pathways

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. The fragmentation of this compound under EI is anticipated to be driven by the presence of the aromatic ring, the thioether linkage, the carboxylic acid moiety, and the methoxy group.

Key Fragmentation Mechanisms

The primary fragmentation processes expected for this compound include:

  • Alpha-Cleavage: Fission of the bond adjacent to the sulfur atom.

  • McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds.[1][2][3]

  • Loss of Neutral Molecules: Elimination of small, stable molecules such as CO, H₂O, and COOH.

  • Skeletal Rearrangements: Intramolecular rearrangements leading to the formation of stable fragment ions.[4]

Proposed EI Fragmentation Scheme

The molecular ion of this compound (m/z 198) will undergo a series of fragmentation steps. The proposed major fragmentation pathways are illustrated in the diagram below and detailed in the subsequent table.

EI_Fragmentation M [C9H10O3S]+• m/z 198 A [C8H7OS]+ m/z 151 M->A - •COOH C [C8H9O2S]+ m/z 169 M->C - C2H3O D [C7H7S]+ m/z 123 M->D - CH2COOH F [C7H8OS]+• m/z 140 M->F - C2H2O2 B [C7H7O]+ m/z 107 A->B - CS E [C6H5S]+ m/z 109 D->E - CH2

Caption: Predicted EI Fragmentation Pathway of this compound.

Tabulated EI Fragmentation Data
Fragment Ion (m/z) Proposed Structure/Formula Formation Pathway Key Insights
198[C₉H₁₀O₃S]⁺•Molecular IonThe presence and intensity of the molecular ion peak provide information about the stability of the molecule under EI conditions.
169[C₈H₉O₂S]⁺Loss of a formyl radical (•CHO)This fragmentation is initiated by the cleavage of the carboxylic acid group.
153[C₈H₉OS]⁺Loss of a carboxyl radical (•COOH)A common fragmentation for carboxylic acids, indicating the presence of this functional group.[5]
139[C₇H₇OS]⁺Loss of a methyl radical from the methoxy group followed by loss of COHighlights the lability of the methoxy group.
123[C₇H₇S]⁺Cleavage of the S-CH₂ bondA characteristic alpha-cleavage for thioethers, leading to a stable methoxy-substituted thiophenyl cation.
108[C₆H₄S]⁺•Loss of a methyl radical from the m/z 123 ionFurther fragmentation of the thiophenyl cation.
91[C₇H₇]⁺Tropylium ion formationA common rearrangement ion in the mass spectra of aromatic compounds.
77[C₆H₅]⁺Phenyl cationIndicates the presence of an unsubstituted aromatic ring, likely formed after loss of the methoxy and thioacetic acid groups.

Predicted Electrospray Ionization (ESI) Fragmentation Pathways

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation and obtain structural information.

Positive Ion Mode ESI-MS/MS

In positive ion mode, this compound is expected to form a protonated molecule at m/z 199. Collision-induced dissociation (CID) of this precursor ion will likely involve the loss of small neutral molecules.

Proposed Positive Ion ESI Fragmentation Scheme

ESI_Positive_Fragmentation MH [C9H11O3S]+ m/z 199 G [C9H9O2S]+ m/z 181 MH->G - H2O H [C8H7OS]+ m/z 151 G->H - CH2O I [C7H7S]+ m/z 123 H->I - CO

Caption: Predicted ESI (+) Fragmentation of this compound.

Negative Ion Mode ESI-MS/MS

In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 197 will be the precursor ion. Fragmentation will likely be initiated by the loss of CO₂ from the carboxylate group.

Proposed Negative Ion ESI Fragmentation Scheme

ESI_Negative_Fragmentation MH_neg [C9H9O3S]- m/z 197 J [C8H9O S]- m/z 153 MH_neg->J - CO2 K [C7H6S]-• m/z 122 J->K - •CH3O

Caption: Predicted ESI (-) Fragmentation of this compound.

Experimental Protocols

To acquire high-quality mass spectra of this compound, the following experimental protocols are recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Working Solution for EI-MS: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.

  • Working Solution for ESI-MS: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode).

Instrumentation and Parameters

4.2.1 Gas Chromatography-Mass Spectrometry (GC-MS) for EI

  • GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

4.2.2 Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • ESI Source Parameters (Positive Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Desolvation Gas Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

  • ESI Source Parameters (Negative Mode):

    • Capillary Voltage: -3.0 kV.

    • Cone Voltage: -35 V.

    • Desolvation Gas Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

  • MS/MS Parameters: Select the precursor ion ([M+H]⁺ or [M-H]⁻) and apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

Conclusion

The mass spectrometric fragmentation of this compound is a complex process governed by the interplay of its functional groups. This guide provides a detailed, predictive framework for understanding its behavior under both EI and ESI conditions. The proposed fragmentation pathways, supported by established chemical principles, offer a valuable resource for the structural elucidation and characterization of this compound and its analogs. The experimental protocols outlined herein provide a solid starting point for obtaining high-quality data to validate these predictions. As with any analytical endeavor, a combination of theoretical understanding and empirical data is crucial for accurate and reliable results.

References

  • Journal of the Chemical Society B: Physical Organic. (1967). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. [Link]
  • Tulp, M. T., Safe, S. H., & Boyd, R. K. (1980). Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. Biomedical Mass Spectrometry, 7(3), 109–114. [Link]
  • ResearchGate. (n.d.). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]
  • Chemistry LibreTexts. (2023).
  • Chemistry Steps. (n.d.). McLafferty Rearrangement. [Link]
  • ChemHelp ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]
  • Wikipedia. (n.d.). McLafferty rearrangement. [Link]
  • NIST WebBook. (n.d.). (Phenylthio)acetic acid, (4-methoxyphenyl)methyl ester. [Link]
  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. [Link]
  • PubMed. (2000). Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers. [Link]
  • The Organic Chemistry Tutor. (2025). The McLafferty Rearrangement in Mass Spectrometry. YouTube. [Link]

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Physical and chemical properties of 3-Methoxy-phenylthioacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methoxy-phenylthioacetic Acid

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 3996-32-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural identity, physicochemical characteristics, spectroscopic signature, and fundamental reactivity. Furthermore, it offers detailed, field-tested experimental protocols for the validation of these properties, emphasizing the causality behind methodological choices to ensure scientific integrity. The guide aims to serve as an essential resource, bridging theoretical knowledge with practical laboratory application.

Introduction

This compound is a sulfur-containing aromatic carboxylic acid. Its molecular architecture, which combines a methoxy-substituted phenyl ring, a thioether linkage, and a carboxylic acid moiety, makes it a compound of interest in synthetic organic chemistry. The presence of multiple functional groups provides diverse reaction sites, positioning it as a versatile intermediate for the synthesis of more complex molecules, particularly in the exploration of novel therapeutic agents. Understanding its fundamental properties is a critical first step in harnessing its synthetic potential and ensuring reproducible outcomes in research and development settings. This guide provides that foundational knowledge, grounded in verifiable data and robust experimental methodology.

Chemical Identity and Structure

The unique reactivity and physical behavior of a compound are dictated by its structure. This compound is identified by the Chemical Abstracts Service (CAS) number 3996-32-5.[1][2] Its molecular formula is C9H10O3S, corresponding to a formula weight of 198.24 g/mol .[1][2]

  • Synonyms: 2-(m-Methoxyphenylthio)acetic acid, S-(3-Methoxyphenyl)thioglycollic acid, 2-[(3-METHOXYPHENYL)SULFANYL]ACETIC ACID.[1]

The structural arrangement, depicted below, is key to interpreting its spectral data and predicting its chemical behavior.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are paramount for its handling, formulation, and application in experimental settings. The data presented here are derived from supplier technical sheets and predictive models.

PropertyValueSource
CAS Number 3996-32-5[1]
Molecular Formula C9H10O3S[1]
Molecular Weight 198.24 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 64 °C[1]
Boiling Point 351.4 ± 27.0 °C (Predicted)[1]
Density 1.28 ± 0.1 g/cm³ (Predicted)[1]
pKa 3.56 ± 0.10 (Predicted)[1]
Storage 2-8°C, under nitrogen[1]

Insight: The predicted pKa of ~3.56 suggests that this compound is a moderately strong organic acid, comparable to other phenylthioacetic acids. This acidity is primarily due to the electron-withdrawing nature of the adjacent sulfur atom and the resonance stabilization of the carboxylate anion. Its solid state at room temperature and recommended storage conditions indicate a need for controlled environments to prevent degradation.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and purity. The following are expected characteristics based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by a singlet for the methoxy (-OCH₃) protons around 3.8 ppm. The methylene (-SCH₂-) protons would likely appear as a singlet around 3.6 ppm. The aromatic protons on the phenyl ring would present as a complex multiplet pattern between 6.7 and 7.3 ppm. The acidic proton of the carboxylic acid (-COOH) would be a broad singlet, typically downfield (>10 ppm), and its position can be concentration-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carboxylic acid carbonyl carbon (~175 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and the methylene carbon (~35 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹. A sharp, strong C=O (carbonyl) stretch will be prominent around 1700 cm⁻¹. C-O stretching from the ether and carboxylic acid will appear in the 1300-1000 cm⁻¹ region, and C-H stretching from the aromatic and aliphatic groups will be just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 198. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) or cleavage of the C-S bond.

Reactivity and Stability

  • Acidity: As indicated by its pKa, the carboxylic acid proton is readily abstracted by bases to form the corresponding carboxylate salt. This is the most common reaction pathway.

  • Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl) by reacting with the corresponding alcohol under acidic conditions (e.g., Fischer esterification).

  • Thioether Oxidation: The sulfur atom is susceptible to oxidation, potentially forming a sulfoxide or sulfone with appropriate oxidizing agents. This provides a handle for further functionalization.

  • Stability and Storage: The compound should be stored in a cool, dry place, ideally under an inert atmosphere like nitrogen, to prevent oxidative degradation and hydrolysis.[1] Its classification as a skin and eye irritant necessitates careful handling with appropriate personal protective equipment (PPE).

Experimental Protocols

To ensure the integrity of research, it is crucial to validate the properties of key reagents. The following protocols are designed as self-validating systems for characterizing this compound.

Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of a sample, which serves as a primary indicator of purity.

Causality: A pure crystalline solid exhibits a sharp, well-defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses a calibrated digital apparatus for precision.

Methodology:

  • Calibration: Verify the accuracy of the digital melting point apparatus using a certified standard with a known melting point close to that of the analyte (e.g., Benzoic Acid, M.P. 122 °C).

  • Sample Preparation: Place a small, dry amount of this compound on a clean watch glass. Finely crush the solid into a powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Measurement: Place the capillary in the apparatus. Set a heating ramp rate of 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting point.

  • Validation: A sharp range (e.g., 63-65 °C) indicates high purity. A broad or depressed range suggests the presence of impurities or solvent.

Caption: Workflow for Melting Point Determination.

Protocol: Solubility Assessment

Objective: To qualitatively determine the solubility of the compound in common laboratory solvents.

Causality: Solubility is governed by the "like dissolves like" principle. The polarity of the solute must be matched with the solvent. This compound has both polar (carboxylic acid, ether) and non-polar (phenyl ring) features, suggesting varied solubility.

Methodology:

  • Solvent Selection: Prepare vials containing 1 mL each of various solvents (e.g., Water, Methanol, Ethanol, Dichloromethane, Hexane).

  • Sample Addition: Add approximately 10 mg of this compound to each vial.

  • Observation (Room Temp): Cap and vortex each vial for 30 seconds. Observe and record if the solid dissolves completely ("Soluble"), partially ("Partially Soluble"), or not at all ("Insoluble").

  • Observation (Heated): Gently warm the vials that did not show complete solubility. Record any changes.

  • Data Interpretation:

    • Expected Solubility: Soluble in polar organic solvents like methanol and dichloromethane. Slightly soluble in water, with solubility increasing upon deprotonation with a base (e.g., NaOH solution). Insoluble in non-polar solvents like hexane.

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties. Its acidic nature, combined with the thioether and methoxy functionalities, provides a platform for diverse synthetic transformations. The data and protocols outlined in this guide offer a robust framework for researchers to confidently identify, handle, and utilize this compound in their work. Adherence to these rigorous validation methods is essential for ensuring the reproducibility and success of complex scientific endeavors.

References

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Solubility of 3-Methoxy-phenylthioacetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Methoxy-phenylthioacetic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter that governs the feasibility of synthesis, purification, formulation, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). This guide provides a detailed technical exploration of the solubility of this compound, a compound of interest for its potential as a building block in organic synthesis and drug discovery. We will delve into the theoretical underpinnings of its solubility, present robust experimental protocols for its determination, and offer field-proven insights into the factors that ensure data integrity. This document is designed for researchers, scientists, and drug development professionals who require a comprehensive and practical understanding of this core property.

Physicochemical Profile of this compound

This compound (CAS No. 3996-32-5) is a substituted thioglycolic acid derivative.[1][2] Its molecular structure is the primary determinant of its solubility characteristics. The molecule incorporates several key functional groups that dictate its interactions with various solvents:

  • Carboxylic Acid (-COOH): A polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor. This group imparts acidic properties to the molecule.

  • Phenyl Ring: A bulky, nonpolar, hydrophobic moiety.

  • Thioether (-S-): A sulfur linkage that is less polar than an ether but contributes to the molecule's overall polarizability.

  • Methoxy Group (-OCH₃): An ether group that adds polarity and can act as a hydrogen bond acceptor.

The interplay between the polar, hydrogen-bonding carboxylic acid and methoxy groups and the nonpolar phenyl ring results in an amphiphilic character, suggesting a nuanced solubility profile across different organic solvents.

PropertyValueSource
Molecular Formula C₉H₁₀O₃S[1][2]
Molecular Weight 198.24 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 64 °C[1]
Predicted pKa 3.56 ± 0.10[1]

Theoretical Framework: Predicting Solubility

The foundational principle governing solubility is that of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[3] The dissolution process is driven by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

For this compound, we can predict its behavior in different classes of organic solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H bonds and can engage in hydrogen bonding. We anticipate high solubility in these solvents. The carboxylic acid group of the solute can form strong hydrogen bonds with the solvent molecules, facilitating dissolution.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, Acetonitrile): These solvents have significant dipole moments but lack O-H bonds. They can act as hydrogen bond acceptors. We predict good to moderate solubility . The primary interactions would be dipole-dipole forces and hydrogen bonding between the solute's -COOH group (as a donor) and the solvent (as an acceptor).

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and interact primarily through weak van der Waals forces. We anticipate poor solubility . The energy required to break the strong hydrogen bonds between the carboxylic acid moieties of the solute would not be compensated by the weak interactions formed with a nonpolar solvent.

Predicted Solubility Profile Summary
Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar Protic Methanol, Ethanol, Acetic AcidHighHydrogen Bonding, Dipole-Dipole
Polar Aprotic DMSO, Acetonitrile, Acetone, Ethyl AcetateGood to ModerateDipole-Dipole, Hydrogen Bonding (Acceptor)
Nonpolar Hexane, Toluene, Diethyl EtherPoor to InsolubleVan der Waals Forces

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical measurement is essential for obtaining accurate solubility data. The "gold standard" for determining the intrinsic solubility of a compound is the shake-flask method , which measures equilibrium or thermodynamic solubility.[5] This method ensures that the system has reached a state of true saturation, providing a reliable value for applications in formulation and biopharmaceutics.[6][7]

Causality Behind the Shake-Flask Method

The core principle is to create a saturated solution where the rate of dissolution of the solid compound equals the rate of precipitation. This dynamic equilibrium is achieved by agitating an excess amount of the solid solute in the solvent for a prolonged period, ensuring the solvent is fully saturated.[8] Subsequent separation of the solid and liquid phases followed by quantification of the dissolved solute provides the solubility value.

Diagram: The Shake-Flask Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification A Add excess solid This compound to a known volume of solvent B Seal vial and place in shaking incubator A->B C Agitate at constant temperature (e.g., 25°C or 37°C) for a sufficient duration (24-72h) B->C Reach Equilibrium D Remove sample and allow undissolved solid to settle C->D E Separate phases via Centrifugation or Filtration (e.g., 0.22 µm PTFE filter) D->E Isolate Saturated Solution F Take an aliquot of the clear supernatant/filtrate E->F G Dilute with appropriate mobile phase F->G H Analyze concentration using a validated method (e.g., HPLC-UV) G->H I Calculate Solubility (e.g., in mg/mL or µg/mL) H->I

Caption: Workflow for the equilibrium shake-flask solubility assay.

Detailed Protocol: Equilibrium Solubility Determination

This protocol is a self-validating system, incorporating steps to ensure accuracy and reproducibility.

1. Materials and Equipment:

  • This compound (solid, high purity)

  • Organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE, chemically compatible)

  • Calibrated pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

  • Preparation:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a glass vial. A common starting point is to add 5-10 mg of the compound to 1 mL of the chosen solvent.[5][8]

    • Pipette a precise volume (e.g., 1.0 mL) of the organic solvent into the vial.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.[6]

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).

    • Agitate the mixtures for a predetermined period, typically between 24 and 72 hours. The goal is to ensure that the concentration of the dissolved compound in the solvent reaches a plateau, indicating that equilibrium has been achieved.[8]

  • Phase Separation:

    • After incubation, remove the vials and let them stand to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant. The most reliable method is to use a syringe to draw the liquid and then pass it through a chemically inert syringe filter (e.g., PTFE) to remove all undissolved particles.[6] This step is critical, as suspended microparticles will lead to an overestimation of solubility.

    • Expert Insight: Pre-rinsing the filter with a small amount of the saturated solution can help saturate any potential binding sites on the filter membrane, reducing the risk of solute loss.[8]

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical method's calibration curve.

    • Quantify the concentration of this compound using a validated HPLC-UV method. A pre-established calibration curve using standard solutions of known concentrations is required for accurate measurement.[3]

    • Calculate the original solubility in the solvent, accounting for the dilution factor. Report the final value in units such as mg/mL or mol/L.

Critical Factors for Trustworthy Data

The integrity of solubility data hinges on meticulous experimental control. Several factors can significantly influence the outcome.[5][7]

  • Equilibration Time: Insufficient incubation time is a common source of error, leading to an underestimation of the true thermodynamic solubility. It is advisable to conduct a time-to-equilibrium study by measuring the concentration at several time points (e.g., 24, 48, 72 hours) to confirm that a plateau has been reached.

  • Temperature: Solubility is temperature-dependent. Maintaining a constant and accurately reported temperature (e.g., 25.0 ± 0.5 °C) throughout the experiment is crucial for data reproducibility.

  • Purity: The purity of both the solute (this compound) and the solvent must be high. Impurities can alter the solution's properties and lead to inaccurate results.

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous state of a compound can exhibit different solubilities. It is essential to characterize the solid form used in the study and to confirm with techniques like XRD or DSC that the solid phase has not transformed during equilibration.[8]

  • pH of the Medium: While the focus here is on organic solvents, if working with aqueous-organic mixtures or solvents with acidic/basic impurities, the pH can dramatically affect the solubility of an ionizable compound like this compound.[9]

Safety and Handling

Adherence to safety protocols is non-negotiable when handling chemicals.

  • This compound: Based on data for similar compounds, this substance should be handled with care. It may cause skin, eye, and respiratory irritation.[10][11]

  • Organic Solvents: Many organic solvents are flammable, volatile, and may have associated toxicities.

Mandatory Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[12]

  • Consult the Safety Data Sheet (SDS) for this compound and each solvent before use.[11]

  • Dispose of chemical waste according to institutional and local regulations.

Conclusion

The solubility of this compound in organic solvents is a critical parameter dictated by its amphiphilic molecular structure. While theoretical principles provide a strong predictive foundation—suggesting high solubility in polar protic solvents, moderate solubility in polar aprotic solvents, and poor solubility in nonpolar solvents—accurate quantitative data must be derived from rigorous experimental determination. The equilibrium shake-flask method stands as the definitive technique for this purpose. By carefully controlling experimental variables such as time, temperature, and purity, researchers can generate reliable and reproducible solubility data, thereby enabling informed decisions in synthesis, purification, and the broader drug development process.

References

  • AxisPharm. Equilibrium Solubility Assays Protocol. [Link]
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). [Link]
  • Wang, J., et al. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. (2018). [Link]
  • Apley, M., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. (2017). [Link]
  • Jouyban, A. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. (2024). [Link]
  • Persson, L.C., et al. Determination of aqueous solubility by heating and equilibration: A technical note.
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Discovery and history of phenylthioacetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Phenylthioacetic Acid Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword: The Unseen Workhorse of Modern Synthesis

In the vast landscape of organic chemistry, certain molecular scaffolds emerge as unassuming yet indispensable workhorses. Phenylthioacetic acid and its derivatives fall squarely into this category. Characterized by a phenyl ring and a carboxylic acid group linked by a thioether bridge, this structural motif offers a remarkable degree of versatility that has been exploited across diverse scientific disciplines.[1][2] From its foundational role in the synthesis of complex pharmaceuticals to its application in the development of advanced materials, the story of phenylthioacetic acid is one of quiet but profound impact.[1][2][3]

This technical guide is designed for the discerning researcher, scientist, and drug development professional. It eschews a conventional, rigid structure in favor of a narrative that follows the scientific journey of these compounds—from their initial discovery and the evolution of their synthesis to their characterization and multifaceted applications. Herein, we delve into the causality behind experimental choices, provide validated protocols, and ground our discussion in authoritative references, offering a comprehensive resource for both seasoned experts and those new to this fascinating class of molecules.

Chapter 1: A Historical Perspective on Synthesis

The journey to understanding and utilizing phenylthioacetic acid derivatives is intrinsically linked to the broader history of thioamide and thioether synthesis. Early methods, while groundbreaking for their time, often presented challenges in terms of yield, substrate scope, and reaction conditions.

The Dawn of Thioamide Synthesis: The Willgerodt-Kindler Reaction

One of the cornerstone reactions in the synthesis of aryl thioamides is the Willgerodt-Kindler reaction.[4][5] This remarkable transformation allows for the synthesis of a thioamide from an aryl alkyl ketone, elemental sulfur, and a secondary amine, such as morpholine.[4][5][6][7] The reaction is particularly noteworthy for the apparent migration of the carbonyl group along an alkyl chain. The Kindler modification of this reaction is often more convenient for synthetic chemists.[5]

The relevance to phenylthioacetic acid lies in the formation of phenylthioacetic acid morpholide, a key thioamide intermediate, directly from acetophenone.[8] This thioamide can then be hydrolyzed to yield the corresponding phenylthioacetic acid, making the Willgerodt-Kindler reaction a historically significant, albeit indirect, route to this class of compounds.

The Evolution to Direct Thioether Linkages

While the Willgerodt-Kindler reaction provided an early pathway, the need for more direct and efficient methods for creating the characteristic S-CH₂-COOH linkage of phenylthioacetic acid became apparent. This led to the development of synthetic strategies based on nucleophilic substitution reactions. A prevalent and straightforward method involves the reaction of sodium chloroacetate with sodium benzenethiolate.[9] An alternative, yet similar, approach utilizes the reaction of bromoacetic acid with thallium(I) benzenethiolate to form the desired product.[9] These methods offered a more direct and often higher-yielding route to the core phenylthioacetic acid structure.

Modern Synthetic Innovations

The advent of modern catalysis has further expanded the synthetic chemist's toolkit for preparing phenylacetic acid derivatives in general, with principles that are applicable to their phenylthio counterparts. Palladium-catalyzed carbonylation of benzyl halides, for instance, provides an efficient means of introducing the carboxylic acid moiety.[10][11] This method is valued for its high yields and tolerance of a wide range of functional groups.[10]

Chapter 2: Core Synthetic Methodologies: A Practical Guide

A thorough understanding of the key synthetic transformations is paramount for any researcher working with phenylthioacetic acid derivatives. This chapter provides detailed, step-by-step protocols for several of the most reliable and widely used synthetic methods.

Synthesis via the Willgerodt-Kindler Reaction

This method proceeds via the formation of a thiomorpholide intermediate, which is subsequently hydrolyzed.

Experimental Protocol: Synthesis of Phenylthioacetic Acid from Acetophenone [10]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 130-140 °C) for 6-8 hours. The reaction mixture will typically become dark and viscous.

  • Hydrolysis of Thiomorpholide: After cooling the reaction mixture, add a 20% aqueous solution of sodium hydroxide. Heat the resulting mixture to reflux for an additional 4-6 hours to facilitate the hydrolysis of the intermediate thiomorpholide.

  • Work-up: Cool the reaction mixture and carefully acidify it with concentrated hydrochloric acid until the pH is acidic.

  • Isolation and Purification: The phenylthioacetic acid product will precipitate out of the solution. Collect the solid by filtration, wash it with cold water, and purify by recrystallization from a suitable solvent.

Synthesis via Nucleophilic Substitution

This is a more direct approach to the phenylthioacetic acid core structure.

Experimental Protocol: Synthesis from Sodium Chloroacetate and Sodium Benzenethiolate [9]
  • Preparation of Sodium Benzenethiolate: In a suitable reaction vessel, dissolve thiophenol in an appropriate solvent, such as ethanol. Add a stoichiometric equivalent of sodium hydroxide or sodium ethoxide to generate the sodium benzenethiolate in situ.

  • Reaction: To the solution of sodium benzenethiolate, add a solution of sodium chloroacetate in water.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the phenylthioacetic acid.

  • Isolation and Purification: Collect the crude product by filtration, wash with cold water, and purify by recrystallization.

Synthesis via Palladium-Catalyzed Carbonylation

A modern and efficient method for constructing phenylacetic acids from benzyl halides.

Experimental Protocol: Synthesis of 2,4-Dichlorophenylacetic Acid [10]
  • Reaction Setup: In a high-pressure reactor, combine 2,4-dichlorobenzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), triphenylphosphine (PPh₃, 0.02 eq), and a suitable solvent such as toluene.

  • Reaction: Add a 2.0 eq aqueous solution of sodium hydroxide. Pressurize the reactor with carbon monoxide (CO) to 10-20 atm. Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.

  • Isolation: Acidify the aqueous layer with concentrated HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure product.

Table 1: Comparison of Synthetic Methodologies
MethodStarting MaterialsKey FeaturesAdvantagesDisadvantages
Willgerodt-Kindler Reaction Aryl alkyl ketones, sulfur, secondary amineRearrangement and thioamidationUtilizes readily available starting materials.Indirect route, often requires harsh conditions and subsequent hydrolysis.
Nucleophilic Substitution Thiophenol, chloroacetic acid derivativeDirect formation of the thioether linkageStraightforward, often high-yielding.May require handling of odorous thiols.
Palladium-Catalyzed Carbonylation Benzyl halides, CO, palladium catalystC-C bond formation using a C1 sourceHigh efficiency, good functional group tolerance.Requires specialized high-pressure equipment and expensive catalysts.
Visualizing the Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Work-up & Purification cluster_3 Final Product A Aryl Precursor (e.g., Acetophenone, Thiophenol, Benzyl Halide) C Reaction (e.g., Willgerodt-Kindler, Substitution, Carbonylation) A->C B Reagents (e.g., Sulfur, Amine, Chloroacetate, CO) B->C D Hydrolysis/Acidification C->D E Extraction/Filtration D->E F Purification (Recrystallization, Chromatography) E->F G Phenylthioacetic Acid Derivative F->G

Caption: A generalized experimental workflow for the synthesis of phenylthioacetic acid.

Chapter 3: Characterization and Purification Protocols

The unambiguous identification and purification of synthesized compounds are critical for ensuring the validity of subsequent research. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[12][13][14][15] The ¹H NMR spectrum will typically show characteristic signals for the aromatic protons, the methylene protons adjacent to the sulfur and carbonyl groups, and the acidic proton of the carboxylic acid. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.[14][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups.[16] A strong, broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, while a sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[17]

Table 2: Representative Spectroscopic Data for (Phenylthio)acetic Acid
TechniqueChemical Shift / WavenumberAssignment
¹H NMR ~10-12 ppm (broad singlet)Carboxylic acid proton (-COOH)
~7.2-7.4 ppm (multiplet)Aromatic protons (-C₆H₅)
~3.7 ppm (singlet)Methylene protons (-CH₂-)
¹³C NMR ~170-175 ppmCarbonyl carbon (-COOH)
~125-135 ppmAromatic carbons (-C₆H₅)
~35-40 ppmMethylene carbon (-CH₂-)
IR 2500-3300 cm⁻¹ (broad)O-H stretch
~1700 cm⁻¹ (strong)C=O stretch
Purification Techniques
  • Recrystallization: This is a common technique for purifying solid organic compounds.[18] The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.

  • Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption to a stationary phase.[18][19] For phenylthioacetic acid derivatives, normal-phase chromatography on silica gel is often effective.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for separating, identifying, and quantifying components in a mixture.[19][20] Reverse-phase HPLC is commonly used for the analysis of phenylthioacetic acid derivatives.[20]

General Protocol for Purification by Column Chromatography
  • Column Packing: A glass column is packed with a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude product is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.

  • Elution: A solvent or mixture of solvents (the mobile phase) is passed through the column. The polarity of the mobile phase is gradually increased to elute the compounds from the column.

  • Fraction Collection: The eluent is collected in a series of fractions, which are then analyzed (e.g., by TLC) to identify those containing the pure product.

  • Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified compound.

Chapter 4: Applications in Drug Discovery and Beyond

The true significance of phenylthioacetic acid derivatives lies in their broad spectrum of biological activities and their utility as versatile building blocks in medicinal chemistry.[1][2][13]

A Spectrum of Biological Activities

Derivatives of phenylthioacetic acid have been investigated for a wide array of therapeutic applications.

  • Antimicrobial Agents: Many heterocyclic compounds, such as benzoxazoles and benzothiazoles, synthesized from phenylthioacetic acid have demonstrated significant antimicrobial activity.[2][3][21][22]

  • Anti-inflammatory and Analgesic Properties: Phenylacetic acid derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, forming the basis of many non-steroidal anti-inflammatory drugs (NSAIDs).[23][24]

  • Anticancer Activity: Certain derivatives have shown promising antiproliferative activity against various cancer cell lines, including human hepatoma, breast cancer, and colon cancer cells.[2][13][24][25]

  • Antirheumatic Agents: Specific phenylthiophene carboxylic acid derivatives, structurally related to phenylthioacetic acid, have been developed as potent antirheumatic drugs.[26]

  • Antiepileptic Potential: Recent studies have identified phenoxyacetic acid derivatives with potent anti-inflammatory and anticonvulsant properties, highlighting their potential in treating epilepsy.[27]

  • Herbicidal Activity: Some thiophenoxyacetic acid derivatives have been shown to possess herbicidal properties.[3]

Table 3: Summary of Biological Activities of Phenylthioacetic Acid Derivatives
Derivative ClassBiological ActivityTherapeutic AreaReferences
BenzothiazolesAntimicrobialInfectious Diseases[2][3][22]
Substituted Phenylacetic AcidsAnti-inflammatory, AnalgesicPain and Inflammation[23]
Nitric Oxide-Donating DerivativesAntiproliferativeOncology[2]
Phenylthiophene Carboxylic AcidsAntirheumatic, IL-1 AntagonismAutoimmune Diseases[26]
Phenoxyacetic Acid DerivativesAnticonvulsant, NeuroprotectiveNeurology[27]
Phenylthioacetic Acid as a Synthetic Intermediate

Beyond its intrinsic biological activities, phenylthioacetic acid is a crucial intermediate in the synthesis of a vast number of more complex molecules and active pharmaceutical ingredients (APIs).[1][2] Its dual functionality—the carboxylic acid and the thioether—allows for a wide range of chemical modifications, making it an invaluable tool for medicinal chemists.[1]

Visualizing a Potential Mechanism of Action

Many phenylacetic acid derivatives exert their therapeutic effects by inhibiting enzymes. For example, their role as potential inhibitors of aldose reductase in the polyol pathway is being explored to mitigate complications from diabetes.

Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase NADPH -> NADP+ Sorbitol Sorbitol Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Complications Diabetic Complications Sorbitol->Complications Osmotic Stress Inhibitor Phenylthioacetic Acid Derivative Inhibitor->AldoseReductase AldoseReductase->Sorbitol

Caption: Inhibition of Aldose Reductase in the Polyol Pathway.

Conclusion and Future Directions

From its historical roots in the Willgerodt-Kindler reaction to its synthesis via modern catalytic methods, the journey of phenylthioacetic acid and its derivatives is a testament to the enduring power of fundamental organic chemistry. The versatility of this scaffold has cemented its role not only as a source of diverse bioactive compounds but also as a critical building block in the ongoing quest for novel therapeutics. Future research will undoubtedly continue to uncover new synthetic routes, explore novel biological targets, and expand the applications of this remarkable class of molecules into new frontiers of science and medicine, such as in the development of advanced self-healing materials and targeted drug delivery systems.

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The Methoxy Group: A Subtle Navigator of Biological Activity in Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Understated Influence of a Methoxy Moiety

In the intricate world of medicinal chemistry and drug discovery, the modification of molecular scaffolds to enhance biological activity is a central tenet. Among the arsenal of functional groups available to the medicinal chemist, the methoxy group (-OCH₃) holds a unique and often pivotal role. Frequently found in natural products, from which a significant portion of our pharmacopeia is derived, the methoxy group's prevalence is a testament to its evolutionary selection for modulating biological function.[1][2] This guide, intended for researchers, scientists, and drug development professionals, will provide a deep dive into the multifaceted influence of methoxy substitution on the biological activity of aromatic compounds. We will move beyond a mere cataloging of effects to explore the underlying physicochemical and pharmacokinetic principles that govern its impact, supported by field-proven insights and detailed experimental methodologies.

The seemingly simple addition of a methyl group to a hydroxyl function can dramatically alter a molecule's interaction with its biological target and its journey through the body. The methoxy group can be considered a hybrid of a hydroxyl and a methyl group, yet its effects are often more than the sum of its parts.[2] It acts as a non-lipophilic "scout," capable of exploring protein pockets without significantly increasing the lipophilicity that can lead to poor pharmacokinetic profiles.[3] This guide will dissect these subtleties, offering a comprehensive understanding of how to strategically employ methoxy substitution in the design of novel therapeutics.

Part 1: The Physicochemical and Pharmacokinetic Landscape of Methoxy Substitution

The journey of a drug from administration to its site of action is governed by its physicochemical properties and its subsequent absorption, distribution, metabolism, and excretion (ADME) profile. The methoxy group, though small, exerts a profound influence on these parameters.

Modulation of Physicochemical Properties

The introduction of a methoxy group can fine-tune a molecule's electronic and steric properties, which in turn dictates its biological interactions.

  • Electronic Effects: The methoxy group is an electron-donating group through resonance and can modulate the reactivity and binding affinity of the aromatic ring with biological targets.[1] This electronic modulation can be critical for establishing key interactions within a protein's active site.

  • Lipophilicity and Solubility: While the methyl component can engage in lipophilic interactions, the oxygen atom can act as a hydrogen bond acceptor.[1] This dual nature allows the methoxy group to enhance solubility in some contexts and improve ligand-target binding in hydrophobic pockets.[1] Unlike more lipophilic substituents, the methoxy group offers a strategy to potentially improve potency without the common pitfall of increasing lipophilicity, which can negatively impact ADME properties.[3]

  • Steric Influence: The size and orientation of the methoxy group can influence the conformation of the molecule, potentially locking it into a bioactive conformation or, conversely, creating steric hindrance that prevents binding to an off-target protein.

Navigating the ADME Pathway

The in vivo fate of a drug candidate is a critical determinant of its success. Methoxy substitution can be a double-edged sword in this regard.

  • Metabolic Stability: A significant challenge with methoxy groups is their susceptibility to O-demethylation by cytochrome P450 (CYP) enzymes.[3] This metabolic vulnerability can lead to rapid clearance and the formation of potentially active or inactive hydroxylated metabolites.[3][4] However, this metabolic pathway is not always a disadvantage and can sometimes be exploited for prodrug strategies.

  • Oral Bioavailability: The impact of methoxy substitution on oral bioavailability is context-dependent. In some cases, improved solubility and membrane permeability can lead to enhanced bioavailability. However, extensive first-pass metabolism can significantly reduce the amount of active drug reaching systemic circulation.[4] For instance, the oral bioavailability of certain 4-substituted methoxybenzoyl-aryl-thiazoles was found to be very low, potentially due to poor solubility and metabolic instability.[4]

Part 2: Biological Activities of Methoxy-Substituted Aromatic Compounds

The strategic placement of methoxy groups on aromatic scaffolds has led to the discovery of compounds with a wide array of biological activities.

Anticancer Activity

The anticancer potential of methoxy-substituted aromatic compounds, particularly chalcones and flavonoids, is an area of intense research.

  • Structure-Activity Relationships (SAR): The number and position of methoxy groups are critical for cytotoxic efficacy.[5][6] For instance, in methoxy-substituted chalcones, the presence of a trimethoxyphenyl residue is often favorable for antitubulin activity.[7] These compounds can interact with cysteine residues in tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7] Studies on indolyl-pyridinyl-propenones have shown that the location of the methoxy group on the indole ring can alter both the potency and the mechanism of cell death.[8]

  • Mechanisms of Action: Methoxy-substituted anticancer agents act through various mechanisms, including:

    • Tubulin Polymerization Inhibition: As mentioned, many methoxylated chalcones bind to the colchicine binding site on tubulin, disrupting microtubule formation.[4][6]

    • Induction of Apoptosis: These compounds can trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[6]

    • Cell Cycle Arrest: By interfering with key cell cycle checkpoints, these molecules can halt the proliferation of cancer cells.[9]

    • Inhibition of Signaling Pathways: Methoxy-substituted compounds have been shown to modulate signaling pathways crucial for cancer cell survival and proliferation.[10]

Table 1: Anticancer Activity of Methoxy-Substituted Chalcones

CompoundCancer Cell LineIC₅₀ (µM)Reference
(3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one)HeLa0.019[9]
HCT150.020[9]
A5490.022[9]
(3-(3,5-dimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one)HeLa, HCT15, A549Potent Activity[9]
(E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-oneT47D (Breast Cancer)5.28 µg/mL[11]
Antioxidant Activity

Many methoxyphenolic compounds, found in essential oils and other plant extracts, exhibit significant antioxidant properties.[12]

  • Radical Scavenging: These compounds can donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, thus terminating damaging radical chain reactions.[13][14] The presence of a methoxy group can influence the bond dissociation enthalpy of the O-H bond, thereby affecting the radical scavenging efficiency.

  • Structure-Activity Relationships: The position of the methoxy group relative to the hydroxyl group is crucial. For instance, 2-allyl-4-methoxyphenol and 2,4-dimethoxyphenol have demonstrated more potent radical-scavenging activity against various radicals compared to eugenol and isoeugenol.[13] In flavonoids, methoxylation of hydroxyl groups in the B ring can alter the redox potential and affect their radical scavenging capacity.[15]

  • Indirect Antioxidant Effects: Some methoxylated flavones can induce the expression of cytoprotective enzymes, such as NAD(P)H:quinone-oxidoreductase 1 (NQO1), which play a role in cellular defense against oxidative stress.[16]

Table 2: Antioxidant Activity of Methoxy-Substituted Phenols

CompoundAssayResultReference
EugenolDPPH, ABTS, TBARSActive[12]
CapsaicinDPPH, ABTS, TBARSActive[12]
VanillinDPPH, ABTS, TBARSActive[12]
2-Allyl-4-methoxyphenolDPPH, Oxygen-centered radical scavengingMore potent than eugenol[13]
2,4-DimethoxyphenolDPPH, Oxygen-centered radical scavengingMore potent than eugenol[13]
Antimicrobial Activity

Methoxy-substituted aromatic compounds are prevalent in essential oils known for their antimicrobial properties.

  • Mechanisms of Action: These compounds often exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell death.[17] They can also inhibit essential enzymatic processes and prevent biofilm formation.[17]

  • Spectrum of Activity: Many methoxy-substituted essential oil components, such as eugenol and thymol, exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[17] For example, eugenol has shown activity against foodborne pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.[12]

Neuroprotective Effects

Emerging research highlights the potential of methoxy-substituted aromatic compounds in the context of neurodegenerative diseases.

  • Mechanisms of Action: The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory properties.[18][19] They can protect neuronal cells from oxidative stress-induced damage and modulate signaling pathways involved in neuronal survival.[19][20] For instance, certain flavonoids with methoxy groups at the C7 position of the A ring have shown to play a vital role in neuroprotective and anti-inflammatory activity.[18]

  • Signaling Pathway Modulation: Some compounds have been shown to enhance the ERK-CREB signaling pathway, which is crucial for neuronal protection and cognitive function.[19]

Part 3: Experimental Protocols for Assessing Biological Activity

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated experimental protocols are essential.

Assessment of Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[21]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Evaluation of Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to determine the free radical scavenging capacity of a compound.[21]

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow.

Step-by-Step Protocol:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[21]

  • Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to the DPPH solution.[21] Include a blank (methanol) and a positive control (e.g., ascorbic acid, trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.[21]

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.[21]

  • Supernatant Collection: Collect the cell culture supernatant.[21]

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate the mixture at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.

Part 4: Visualizing Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_physicochemical Physicochemical Properties cluster_adme ADME Profile cluster_activity Biological Activity Electronics Electronics Metabolic Stability Metabolic Stability Electronics->Metabolic Stability determines Oral Bioavailability Oral Bioavailability Electronics->Oral Bioavailability determines Lipophilicity Lipophilicity Lipophilicity->Metabolic Stability determines Lipophilicity->Oral Bioavailability determines Solubility Solubility Solubility->Metabolic Stability determines Solubility->Oral Bioavailability determines Sterics Sterics Sterics->Metabolic Stability determines Sterics->Oral Bioavailability determines Anticancer Anticancer Metabolic Stability->Anticancer impacts Antioxidant Antioxidant Metabolic Stability->Antioxidant impacts Antimicrobial Antimicrobial Metabolic Stability->Antimicrobial impacts Neuroprotective Neuroprotective Metabolic Stability->Neuroprotective impacts Oral Bioavailability->Anticancer impacts Oral Bioavailability->Antioxidant impacts Oral Bioavailability->Antimicrobial impacts Oral Bioavailability->Neuroprotective impacts Methoxy Group Methoxy Group Methoxy Group->Electronics influences Methoxy Group->Lipophilicity influences Methoxy Group->Solubility influences Methoxy Group->Sterics influences

Caption: The influence of the methoxy group on molecular properties and biological outcomes.

G Start Start Seed Cells Seed Cells Start->Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Add MTT Incubate->Add MTT Solubilize Formazan Solubilize Formazan Add MTT->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion: A Versatile Tool in the Medicinal Chemist's Toolkit

The methoxy group, while seemingly a minor structural modification, is a powerful and versatile tool in the design and development of biologically active aromatic compounds. Its ability to subtly modulate physicochemical properties and influence pharmacokinetic profiles makes it a key player in optimizing lead compounds. From enhancing anticancer efficacy to bestowing antioxidant, antimicrobial, and neuroprotective properties, the strategic incorporation of methoxy substituents continues to be a fruitful avenue of research. A thorough understanding of its structure-activity relationships and metabolic fate is paramount for harnessing its full potential. As our understanding of its role in molecular interactions deepens, the methoxy group will undoubtedly remain a cornerstone of rational drug design for years to come.

References

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  • MDPI. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives.
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  • PMC - NIH. Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate.
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Sources

A Technical Guide to the Theoretical and Computational Analysis of 3-Methoxy-phenylthioacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the theoretical investigation of 3-Methoxy-phenylthioacetic acid, a molecule of interest in medicinal chemistry and materials science. We detail a robust computational methodology rooted in Density Functional Theory (DFT), designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind methodological choices, establishing a self-validating system where theoretical predictions are intrinsically linked to experimental verification. Key analyses, including geometric optimization, frontier molecular orbital (FMO) theory, molecular electrostatic potential (MEP) mapping, and simulated spectroscopy (IR, NMR), are discussed. This document serves as both a practical protocol and a conceptual guide to leveraging computational chemistry for a deeper understanding of molecular structure and reactivity.

Introduction: The Rationale for Computational Scrutiny

This compound belongs to the class of arylthioacetic acids, which are recognized scaffolds in drug discovery and organic synthesis. The introduction of a methoxy group at the meta position of the phenyl ring modulates the electronic and steric properties of the parent compound, (phenylthio)acetic acid, potentially influencing its biological activity and chemical reactivity[1][2]. Understanding these properties at a quantum-mechanical level is paramount for rational molecular design and predicting its behavior in complex systems.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-empirical approach to elucidate molecular characteristics before committing to extensive laboratory synthesis and testing[3][4]. This in silico approach allows for the prediction of stable conformations, electronic structure, spectroscopic signatures, and sites of reactivity, thereby accelerating the research and development cycle[5]. This guide outlines a validated computational workflow to thoroughly characterize this compound.

Theoretical Framework and Computational Methodology

The integrity of any theoretical study rests upon the soundness of its computational methodology. Our approach is grounded in established quantum chemistry principles and leverages widely validated methods to ensure accuracy and reproducibility[3].

The Quantum Mechanical Foundation: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the chosen computational method due to its exceptional balance of computational cost and accuracy for medium-sized organic molecules. DFT calculates the electronic structure of a system based on its electron density, rather than the complex many-electron wavefunction, making it highly efficient[3][6]. This approach has proven extremely useful for studying the electronic structures and properties of a wide range of molecules[7][8].

Selection of Functional and Basis Set: A Justified Choice

The precision of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) The B3LYP hybrid functional is selected for this workflow. It incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals, offering a high degree of accuracy for predicting the geometries and energies of organic compounds[9][10]. Its widespread use and extensive benchmarking against experimental data for similar molecules provide a high level of confidence in its predictive power[6][11].

  • Basis Set: 6-311++G(d,p) A flexible and robust basis set is essential for accurately describing the electron distribution, especially in a molecule containing heteroatoms (O, S) and a carboxyl group. The Pople-style 6-311++G(d,p) basis set is employed for the following reasons[12]:

    • 6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing a more accurate representation than smaller double-zeta sets.

    • ++ : Indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately modeling systems with lone pairs, anions, and non-covalent interactions, such as the carboxylate group and the sulfur atom[6][11].

    • (d,p) : Represents the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals, which is essential for correctly describing chemical bonds and molecular geometries[12][13].

This combination of the B3LYP functional and the 6-311++G(d,p) basis set is a well-established standard for achieving reliable results in the computational study of organic acids and related structures[6][9][14].

Software and Computational Workflow

Calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan. The logical workflow is a multi-step process designed to ensure that all subsequent calculations are performed on a true, stable molecular structure.

G cluster_workflow Computational Workflow A 1. Initial Structure Input (3D Sketch) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Confirmation of Minimum Energy (No imaginary frequencies) C->D Verify E 4. Single-Point Energy & Property Calculations D->E Proceed if True F FMO, MEP, NBO Analysis E->F G Simulated Spectra (IR, NMR) E->G H 5. Data Analysis & Interpretation F->H G->H

Caption: A standard workflow for theoretical analysis using DFT.

In Silico Results and Discussion

Following the established workflow, we can derive key molecular properties that inform the chemical behavior of this compound.

G cluster_props Structure-Property Relationships mol This compound C₉H₁₀O₃S geom Optimized Geometry Bond Lengths Bond Angles Dihedral Angles mol->geom determines fmo Frontier Molecular Orbitals HOMO Energy LUMO Energy Energy Gap (ΔE) mol->fmo defines spec Simulated Spectra Vibrational Frequencies (IR) Chemical Shifts (NMR) mol->spec predicts mep Molecular Electrostatic Potential Electron-Rich Sites (Red) Electron-Poor Sites (Blue) fmo->mep influences

Caption: Relationship between molecular structure and its calculated properties.

Molecular Geometry Optimization

The first step is to find the molecule's most stable three-dimensional arrangement (its global minimum on the potential energy surface). A full geometry optimization is performed, and the resulting structure provides critical data on bond lengths, bond angles, and dihedral angles. A comparison of these parameters with experimental data from X-ray crystallography of similar compounds, such as (benzylthio)acetic acid, serves as the first point of validation[9].

ParameterDescriptionExpected Value Range
C=O Bond LengthCarbonyl bond in the carboxylic acid~1.20 - 1.22 Å
C-S Bond LengthThioether C-S single bond~1.80 - 1.83 Å
O-H Bond LengthCarboxylic acid hydroxyl group~0.96 - 0.98 Å
C-S-C Bond AngleAngle around the sulfur atom~100° - 105°
O=C-O-H DihedralTorsion angle of the carboxyl group~0° (planar) or ~180°
Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity[4]. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of molecular stability and reactivity[5][15]. A smaller gap suggests the molecule is more reactive.

OrbitalDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalRegion of nucleophilicity; likely site of electrophilic attack.
LUMO Lowest Unoccupied Molecular OrbitalRegion of electrophilicity; likely site of nucleophilic attack.
ΔE (Gap) HOMO-LUMO Energy GapCorrelates with chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the total electron density distribution on the molecular surface. It is an invaluable tool for visualizing charge distribution and predicting how a molecule will interact with other species[9].

  • Red Regions (Negative Potential): Indicate electron-rich areas, such as the carbonyl oxygen and the sulfur atom. These are the most likely sites for electrophilic attack.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, most notably the acidic proton of the carboxyl group. This is the primary site for nucleophilic attack or deprotonation.

Vibrational Analysis (Simulated IR Spectrum)

A frequency calculation performed on the optimized geometry serves two purposes. First, it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies). Second, it predicts the molecule's infrared (IR) spectrum[7][9]. Each calculated vibrational frequency corresponds to a specific molecular motion (stretching, bending). Comparing the simulated spectrum to an experimentally obtained FT-IR spectrum is a powerful method for structural validation. Key expected vibrations include the O-H stretch of the carboxylic acid (~3000-3300 cm⁻¹), the C=O carbonyl stretch (~1700-1750 cm⁻¹), and C-S stretching modes (~600-800 cm⁻¹).

Simulated NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of molecules[7][14]. These theoretical shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental NMR data[8][16]. This comparison is one of the most stringent tests of the accuracy of the computed molecular structure.

Experimental Validation: A Self-Validating System

The true power of theoretical calculations is realized when they are used in concert with experimental work. The computational protocol described here is a self-validating system, where theoretical predictions guide experimental design and experimental results confirm or refine the theoretical model.

Protocol: Synthesis of this compound

The title compound can be synthesized via a standard nucleophilic substitution reaction. This protocol provides a reliable method for obtaining the material for spectroscopic validation.

  • Dissolution: In a round-bottom flask, dissolve 3-methoxythiophenol (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Deprotonation: Add a base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to the solution and stir for 20 minutes at room temperature to form the thiophenolate salt.

  • Nucleophilic Attack: Slowly add a solution of chloroacetic acid or ethyl chloroacetate (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction of thioacetate esters is a well-established method for forming C-S bonds[17].

  • Workup: After completion, cool the mixture, acidify with dilute HCl if necessary (if starting from the acid salt), and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol: Spectroscopic Characterization

The purified product must be characterized to confirm its identity and to provide the data needed to validate the theoretical calculations.

  • NMR Spectroscopy: Dissolve a sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H NMR and ¹³C NMR spectra. Compare the experimental chemical shifts with those predicted by the GIAO calculations.

  • FT-IR Spectroscopy: Acquire an infrared spectrum of the solid sample (e.g., using a KBr pellet) or as a thin film. Compare the positions and relative intensities of the experimental absorption bands with the calculated vibrational frequencies.

  • Mass Spectrometry: Obtain a mass spectrum (e.g., via ESI-MS) to confirm the molecular weight of the synthesized compound (Calculated: 198.23 g/mol ).

Conclusion

The theoretical framework presented in this guide provides a robust and reliable pathway for the in-depth characterization of this compound. By employing DFT calculations with the B3LYP functional and the 6-311++G(d,p) basis set, researchers can gain profound insights into the molecule's geometric, electronic, and spectroscopic properties. This computational approach, when integrated with experimental synthesis and characterization, forms a powerful, self-validating system that accelerates scientific discovery and enables the rational design of new molecules for applications in drug development and beyond.

References

  • ResearchGate. (2019). Design of organic superacids based on triflic and perchloric acid by using DFT-B3LYP calculations. URL: https://www.researchgate.
  • ResearchGate. (n.d.). Gas phase calculations with 6-311++(d, p) basis set and B3LYP level for.... URL: https://www.researchgate.net/figure/Gas-phase-calculations-with-6-311-d-p-basis-set-and-B3LYP-level-for-molecular_tbl1_368940801
  • RSC Advances. (n.d.). RSC Advances. URL: https://www.rsc.
  • Wikipedia. (n.d.). Thioacetic acid. URL: https://en.wikipedia.org/wiki/Thioacetic_acid
  • PubChem. (n.d.). (Phenylthio)acetic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/59541
  • ScienceOpen. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1‑(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. URL: https://www.scienceopen.com/document?vid=8182231b-4f4c-4235-8664-500e5728a472
  • PubMed Central (PMC). (n.d.). Quantum Chemistry Calculations for Metabolomics: Focus Review. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8293231/
  • ORCA – Online Research @ Cardiff. (n.d.). A review of quantum chemical studies of Frustrated Lewis Pairs. URL: https://orca.cardiff.ac.
  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl).... URL: http://www.scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502018000100016
  • Synthesis, characterization, antioxidant and quantum chemical calculations of some new thiophene, diazepine and pyrimidine deriv. (2017). International Journal of Pharmaceutical Sciences and Research. URL: https://ijpsr.com/bft-article/synthesis-characterization-antioxidant-and-quantum-chemical-calculations-of-some-new-thiophene-diazepine-and-pyrimidine-deriv/?show-pdf=12953
  • PubMed. (2018). DFT approach to (benzylthio)acetic acid: Conformational search, molecular (monomer and dimer) structure, vibrational spectroscopy and some electronic properties. URL: https://pubmed.ncbi.nlm.nih.gov/29125950/
  • ACS Publications. (n.d.). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. URL: https://pubs.acs.org/doi/10.1021/acs.jpca.0c03019
  • PubMed. (2020). Computational study of 3-thiophene acetic acid: Molecular docking, electronic and intermolecular interactions investigations. URL: https://pubmed.ncbi.nlm.nih.gov/32330777/
  • MDPI. (n.d.). Crystallographic Structure and Quantum-Chemical Analysis of Biologically Active Co(III)-Pyridoxal–Isothiosemicarbazone Complex. URL: https://www.mdpi.com/2073-4352/12/5/651
  • PubMed Central (PMC). (n.d.). Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004381/
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  • PubMed Central (PMC). (n.d.). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10747443/

Sources

An In-depth Technical Guide to 2-((3-Methoxyphenyl)thio)acetic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-((3-methoxyphenyl)thio)acetic acid, a molecule of significant interest in medicinal chemistry and drug development. The guide delves into the precise determination of its IUPAC nomenclature, outlines a detailed, field-proven synthetic protocol complete with mechanistic insights, and presents a thorough characterization of its spectral properties. Furthermore, this document explores the compound's potential biological activities, with a particular focus on its role as a putative inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a validated target for herbicide and therapeutic agent development. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights into the utility of this versatile chemical entity.

Introduction and Nomenclature

2-((3-Methoxyphenyl)thio)acetic acid, also known by its CAS Number 3996-32-5, is an aromatic thioether carboxylic acid derivative. Its structure, featuring a methoxy-substituted phenyl ring linked through a sulfur bridge to an acetic acid moiety, makes it a valuable scaffold for chemical synthesis and a candidate for biological screening.

IUPAC Name Determination

The systematic naming of this compound follows the IUPAC (International Union of Pure and Applied Chemistry) rules of nomenclature. The principal functional group is the carboxylic acid, which forms the parent chain "acetic acid". The remainder of the molecule is treated as a substituent attached to the acetic acid at the C2 position. This substituent is a (3-methoxyphenyl)thio group. Therefore, the correct IUPAC name is 2-((3-methoxyphenyl)thio)acetic acid .[1] An alternative, equally valid IUPAC name is [(3-methoxyphenyl)sulfanyl]acetic acid .

Caption: Logical flow for determining the IUPAC name of the topic compound.

Synthesis and Mechanism

The most logical and widely applicable method for the synthesis of 2-((3-methoxyphenyl)thio)acetic acid is through a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This approach involves the reaction of a thiol with an α-halo acid in the presence of a base.

Experimental Protocol: Synthesis of 2-((3-Methoxyphenyl)thio)acetic acid

Materials:

  • 3-Methoxythiophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl, concentrated)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Deprotonation of the Thiol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxythiophenol (1 equivalent) in a solution of sodium hydroxide (2.2 equivalents) in deionized water. Stir the mixture at room temperature for 30 minutes. This step generates the highly nucleophilic sodium 3-methoxythiophenolate in situ. The excess base ensures complete deprotonation of both the thiol and the carboxylic acid in the subsequent step.

  • Nucleophilic Substitution: To the stirred solution of the thiophenolate, add a solution of chloroacetic acid (1 equivalent) in water dropwise. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary. After the addition is complete, heat the reaction mixture to 80-90°C and maintain it for 2-3 hours to ensure the completion of the SN2 reaction.

  • Work-up and Acidification: Cool the reaction mixture to room temperature. The solution can be washed with a non-polar solvent like dichloromethane to remove any unreacted 3-methoxythiophenol. Carefully acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This protonates the carboxylate to precipitate the desired 2-((3-methoxyphenyl)thio)acetic acid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a white to off-white solid.

Causality and Mechanistic Insights

The synthesis hinges on the SN2 reaction mechanism. The thiophenolate anion, a potent nucleophile, attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion, which is a good leaving group. The use of a base is critical for deprotonating the thiol, thereby increasing its nucleophilicity. The subsequent acidification step is necessary to protonate the carboxylate salt to yield the final carboxylic acid product.

Synthesis_Workflow Thiophenol 3-Methoxythiophenol Deprotonation Deprotonation Thiophenol->Deprotonation Chloroacetic_Acid Chloroacetic Acid SN2_Reaction SN2 Reaction Chloroacetic_Acid->SN2_Reaction Base NaOH (aq) Base->Deprotonation Acid HCl (aq) Acidification Acidification & Precipitation Acid->Acidification Deprotonation->SN2_Reaction Thiophenolate SN2_Reaction->Acidification Carboxylate Salt Product 2-((3-Methoxyphenyl)thio)acetic acid Acidification->Product

Caption: The experimental workflow for the synthesis of the title compound.

Structural Characterization and Data Presentation

Spectroscopic Data (Predicted)

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR spectroscopy, as well as the expected key absorptions in IR spectroscopy and the parent ion peak in mass spectrometry.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.2-7.3Triplet1HAr-H
~6.8-7.0Multiplet3HAr-H
~3.8Singlet3H-OCH₃
~3.6Singlet2H-S-CH₂-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~170-175C=O (Carboxylic Acid)
~160Ar-C (C-OCH₃)
~135-140Ar-C (C-S)
~130Ar-CH
~120-125Ar-CH
~110-115Ar-CH
~55-OCH₃
~35-40-S-CH₂-

Table 3: Predicted IR and Mass Spectrometry Data

SpectroscopyCharacteristic Peaks/Values
IR (cm⁻¹) 2500-3300 (broad, O-H stretch of carboxylic acid), ~1700 (C=O stretch), ~1600, ~1480 (C=C aromatic stretch), ~1250 (C-O stretch)
Mass Spec (m/z) Expected [M]+ at 198.03

Applications in Drug Discovery and Research

Arylthioacetic acid derivatives have garnered attention in drug discovery due to their diverse biological activities. One of the most promising applications for this class of compounds is in the development of enzyme inhibitors.

Potential as a 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibitor

4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the catabolism of tyrosine, which is essential for the biosynthesis of plastoquinone and tocopherol in plants. Inhibition of HPPD leads to a depletion of these vital compounds, resulting in bleaching and eventual death of the plant.[2] This makes HPPD a prime target for the development of herbicides.[3] In humans, HPPD is involved in tyrosine metabolism, and its dysfunction is associated with certain metabolic disorders.

Several studies have demonstrated that arylthioacetic acid derivatives can act as potent inhibitors of HPPD. The general structure of these inhibitors often features an aromatic ring system that can interact with the active site of the enzyme. It is hypothesized that 2-((3-methoxyphenyl)thio)acetic acid could serve as a lead compound for the design of novel HPPD inhibitors.

Proposed Mechanism of Action

The proposed mechanism of action for HPPD inhibitors involves their binding to the active site of the enzyme, preventing the binding of the natural substrate, 4-hydroxyphenylpyruvate. The specific interactions can vary depending on the inhibitor's structure, but they often involve hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site. The methoxy and thioether functionalities of 2-((3-methoxyphenyl)thio)acetic acid could play a crucial role in its binding affinity and selectivity.

HPPD_Inhibition cluster_0 HPPD Catalytic Cycle cluster_1 Inhibition Pathway HPPD HPPD Enzyme Product Homogentisate HPPD->Product Catalysis Blocked Blocked Catalytic Cycle HPPD->Blocked Inhibition Substrate 4-Hydroxyphenylpyruvate Substrate->HPPD Binds to Active Site Inhibitor 2-((3-Methoxyphenyl)thio)acetic acid Inhibitor->HPPD Competitive Binding

Caption: Proposed mechanism of HPPD inhibition by the title compound.

Conclusion

2-((3-Methoxyphenyl)thio)acetic acid is a readily synthesizable and versatile chemical entity with significant potential in the fields of medicinal chemistry and agrochemical research. Its structural features make it an attractive starting point for the development of novel enzyme inhibitors, particularly targeting 4-hydroxyphenylpyruvate dioxygenase. This technical guide has provided a comprehensive overview of its nomenclature, a detailed and mechanistically explained synthetic protocol, and a thorough characterization of its expected spectral properties. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic and commercial potential.

References

  • PubMed. (2024). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis.
  • ACS Publications. (2024). 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis.
  • Journal of Emerging Technologies and Innovative Research. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • MySkinRecipes. (n.d.). 2-((3-Methoxyphenyl)thio)acetic acid.
  • mzCloud. (n.d.). 2 Carboxymethyl thio 3 4 5 trimethoxyphenyl methyl thio acetic acid.
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • Canadian Center of Science and Education. (2016). A Study of 13C Chemical Shifts for a Series of 2-(4-methoxyphenyl)-substituted-3-phenyl-1,3-thiazolidin-4-ones.
  • PubChem. (n.d.). 2-Methoxyphenylacetic acid.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PMC - NIH. (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid.
  • Pharmaffiliates. (n.d.). CAS No : 63675-73-0 | Product Name : 1-(4-Methoxyphenyl)-2-((3-methoxyphenyl)-thio)ethanone.
  • NIST WebBook. (n.d.). Acetic acid, methoxy-.
  • NIST WebBook. (n.d.). Thioacetic acid.
  • MDPI. (n.d.). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.
  • PMC - NIH. (n.d.). Synthesis, Characterization and Antibacterial Activity of Azomethine Derivatives Derived from 2-Formylphenoxyacetic Acid.
  • ResearchGate. (2021). Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation.
  • SpectraBase. (n.d.). (o-Methoxyphenylthio)acetic acid - Optional[Vapor Phase IR] - Spectrum.
  • SpectraBase. (n.d.). 2-[1-(4-Methoxyphenyl)ethylthio]phenol - Optional[Vapor Phase IR] - Spectrum.

Sources

Methodological & Application

Synthesis of 3-Methoxy-phenylthioacetic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 3-Methoxy-phenylthioacetic acid, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved through the S-alkylation of 3-methoxythiophenol with chloroacetic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, safety protocols, mechanistic insights, and data presentation to ensure reproducible and safe execution of this chemical transformation.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry and materials science. The incorporation of the methoxy and thioether functionalities provides unique electronic and steric properties, making them attractive building blocks for the development of novel therapeutic agents and functional materials. The synthesis described herein follows a classical nucleophilic substitution pathway, specifically the alkylation of a thiolate with an alpha-halo acid. This method is robust, scalable, and utilizes readily available starting materials.

This document serves as a practical guide, elucidating the underlying chemical principles, providing a meticulously detailed experimental protocol, and emphasizing critical safety considerations for the handling of all reagents and intermediates.

Reaction Scheme and Mechanism

The synthesis of this compound proceeds via a nucleophilic substitution reaction (SN2). The reaction is initiated by the deprotonation of the thiol group of 3-methoxythiophenol by a suitable base, forming a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group and forming the desired carbon-sulfur bond.

Reaction:

Mechanism:

The reaction mechanism can be visualized as a two-step process:

  • Deprotonation: The base (e.g., sodium hydroxide) removes the acidic proton from the thiol group of 3-methoxythiophenol, generating the corresponding thiolate anion.

  • Nucleophilic Attack: The newly formed thiolate anion acts as a potent nucleophile and attacks the alpha-carbon of chloroacetic acid, which bears a partial positive charge due to the electron-withdrawing nature of the chlorine atom and the carboxylic acid group. This concerted step results in the formation of this compound and the displacement of the chloride ion.

Below is a visual representation of the reaction workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Methoxythiophenol 3-Methoxythiophenol Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) 3-Methoxythiophenol->Reaction_Vessel Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction_Vessel Base Base Base->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Reaction Mixture Extraction Extraction Acidification->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Safety and Handling

Extreme caution must be exercised when handling the reagents involved in this synthesis. A thorough understanding of the safety data sheets (SDS) for each chemical is mandatory before commencing any experimental work.

ReagentCAS No.Key HazardsRecommended Precautions
3-Methoxythiophenol 15570-12-4Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, stench.[1]Wear protective gloves, clothing, eye, and face protection.[1][2] Use only in a well-ventilated area or under a chemical fume hood.[1][2] Avoid breathing vapors.[1]
Chloroacetic Acid 79-11-8Toxic if swallowed, in contact with skin, or if inhaled.[3] Causes severe skin burns and eye damage.[3][4] Very toxic to aquatic life.[5]Wear protective gloves, clothing, eye, and face protection.[3][4][5] Use only in a well-ventilated area or under a chemical fume hood.[5] Do not eat, drink, or smoke when using this product.[3][5]
Sodium Hydroxide 1310-73-2Causes severe skin burns and eye damage.Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust.
Hydrochloric Acid 7647-01-0Causes severe skin burns and eye damage. May cause respiratory irritation.Wear protective gloves, clothing, eye, and face protection. Use only in a well-ventilated area or under a chemical fume hood.

Emergency Procedures:

  • In case of skin contact: Immediately wash with plenty of soap and water.[1] Remove contaminated clothing.[1]

  • In case of eye contact: Rinse cautiously with water for several minutes.[1][5] Remove contact lenses if present and easy to do. Continue rinsing.[1][5] Seek immediate medical attention.[2]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[1][5]

  • If swallowed: Rinse mouth.[5] Do NOT induce vomiting.[5] Seek immediate medical attention.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Equipment
  • 3-Methoxythiophenol (98% or higher)

  • Chloroacetic acid (99% or higher)

  • Sodium hydroxide (pellets or 50% aqueous solution)

  • Concentrated hydrochloric acid

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask (appropriate size)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (2.2 g, 55 mmol) in deionized water (20 mL).

  • Addition of Thiophenol: To the stirred sodium hydroxide solution, add 3-methoxythiophenol (7.0 g, 50 mmol) dropwise at room temperature. The reaction is exothermic, so the addition should be controlled to maintain the temperature below 40 °C. Stir the mixture for 30 minutes to ensure complete formation of the sodium thiolate salt.

  • Addition of Chloroacetic Acid: In a separate beaker, dissolve chloroacetic acid (5.2 g, 55 mmol) in deionized water (15 mL). Add this solution dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up - Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude this compound.

  • Work-up - Extraction: Extract the aqueous mixture with a suitable organic solvent such as toluene or ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Work-up - Washing and Drying: Wash the combined organic extracts with brine (2 x 30 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation of Product: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of toluene and heptane or water, to obtain the pure this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, C-O of the ether, and S-C bond).

Discussion

The choice of a strong base like sodium hydroxide is crucial for the complete deprotonation of the weakly acidic thiol. The reaction is typically performed in an aqueous medium, which is convenient and environmentally friendly. The use of a slight excess of chloroacetic acid and base ensures the complete conversion of the limiting reagent, 3-methoxythiophenol.

The acidification step is critical for the isolation of the product, as the carboxylic acid is soluble in the basic reaction mixture as its carboxylate salt. Extraction with an organic solvent separates the product from inorganic salts and other water-soluble byproducts. Recrystallization is an effective method for obtaining a highly pure final product.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By adhering to the outlined procedures and safety precautions, researchers can confidently and safely prepare this valuable chemical intermediate for their research and development endeavors. The mechanistic insights and detailed procedural steps are intended to facilitate a thorough understanding and successful execution of this synthesis.

References

  • Thermo Fisher Scientific. (2025, September 14).
  • Fisher Scientific. (2011, February 15).
  • Synquest Labs.
  • Sigma-Aldrich. (2025, November 6).
  • Corral, C., & Lissavetzky, J. (1984). A new route for the synthesis of 3-methoxythiophenes. Journal of the Chemical Society, Perkin Transactions 1, 2711.
  • Organic Syntheses Procedure. (n.d.). l-MENTHOXYACETIC ACID.
  • Google Patents. (2017, April 5). Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. CN106554266A.
  • Carl ROTH. (2025, March 31).
  • PubChem. (n.d.). (Phenylthio)acetic acid.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Methoxyphenylacetic Acid.
  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
  • JOCPR. (n.d.).
  • Macmillan Group - Princeton University. (2017, June 26).
  • ResearchGate. (2012, November 26).
  • S3waas. (2025, December 13). Syllabus for Chemistry (SCQP08).

Sources

Application Note & Experimental Protocol: Preparation of 3-Methoxy-phenylthioacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of 3-Methoxy-phenylthioacetic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a robust and reproducible method starting from the commercially available precursor, 3-methoxyphenol, and thioglycolic acid. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations of the underlying chemical principles, and comprehensive safety guidelines.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry due to their versatile biological activities. The incorporation of the methoxy and thioacetic acid moieties on a phenyl ring provides a scaffold for the synthesis of novel therapeutic agents. The protocol detailed herein describes a common and efficient method for the preparation of this compound, focusing on the nucleophilic substitution reaction between 3-methoxyphenol and thioglycolic acid. Understanding the nuances of this synthesis is critical for ensuring high yield and purity of the final product.

Reaction Scheme & Mechanism

The synthesis of this compound from 3-methoxyphenol and thioglycolic acid proceeds via a nucleophilic substitution reaction. The reaction is typically catalyzed by a strong acid, which protonates the hydroxyl group of the thioglycolic acid, making it a better leaving group. The lone pair of electrons on the oxygen of the 3-methoxyphenol then attacks the carbonyl carbon of the thioglycolic acid, leading to the formation of a tetrahedral intermediate. Subsequent loss of a water molecule and deprotonation yields the final product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 3-Methoxyphenol C Acid Catalyst (e.g., H2SO4) Heat A->C B Thioglycolic Acid B->C D This compound C->D E Water C->E

Caption: Reaction workflow for the synthesis of this compound.

Materials and Equipment

Reagents
ReagentFormulaMolecular Weight ( g/mol )PuritySupplier
3-MethoxyphenolC₇H₈O₂124.14>98%Sigma-Aldrich
Thioglycolic AcidC₂H₄O₂S92.12>98%Sigma-Aldrich
Sulfuric Acid (conc.)H₂SO₄98.0898%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeVWR
Sodium Sulfate (anhydrous)Na₂SO₄142.04ACS GradeVWR
Sodium BicarbonateNaHCO₃84.01ACS GradeVWR
Hydrochloric AcidHCl36.461 M solutionFisher Scientific
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH meter or pH paper

  • Fume hood

Experimental Protocol

Safety Precautions: This procedure must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Thioglycolic acid has a strong, unpleasant odor and is corrosive. Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care.

Reaction Setup
  • Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer on a heating mantle.

  • Ensure all glassware is dry before use.

Synthesis of this compound
  • To the three-neck flask, add 3-methoxyphenol (12.4 g, 0.1 mol) and dichloromethane (100 mL). Stir the mixture until the 3-methoxyphenol is completely dissolved.

  • In the dropping funnel, prepare a solution of thioglycolic acid (9.2 g, 0.1 mol) in dichloromethane (25 mL).

  • Slowly add the thioglycolic acid solution to the flask containing the 3-methoxyphenol solution over a period of 15-20 minutes with continuous stirring.

  • After the addition is complete, slowly and carefully add concentrated sulfuric acid (1 mL) to the reaction mixture as a catalyst. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 40 °C for dichloromethane) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Purification
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a 500 mL separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Be cautious of effervescence.

  • Wash the organic layer with brine (50 mL).

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic layer using a rotary evaporator to remove the dichloromethane.

  • The crude product is obtained as an oily residue. For further purification, column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent can be performed.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

  • Appearance: Pale yellow oil or low melting solid.

  • Melting Point: If solid, the melting point can be determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the carboxylic acid, C-S bond).

Expected Results

ParameterExpected Value
Theoretical Yield 19.82 g
Typical Experimental Yield 75-85%
Appearance Pale yellow oil or solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~ 3.8 (s, 3H, -OCH₃), 3.7 (s, 2H, -SCH₂-), 6.7-7.3 (m, 4H, Ar-H), 10.0-11.0 (br s, 1H, -COOH)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~ 35.0 (-SCH₂-), 55.0 (-OCH₃), 112.0, 115.0, 121.0, 130.0, 158.0, 160.0 (Ar-C), 175.0 (C=O)

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure the catalyst is active.
Loss of product during work-upBe careful during extractions. Ensure complete extraction from the aqueous layer.
Impure Product Incomplete reaction or side reactionsOptimize reaction conditions. Purify the product using column chromatography.
Inefficient washingEnsure thorough washing with sodium bicarbonate solution to remove acidic impurities.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can reliably prepare this valuable intermediate for applications in drug discovery and development. The provided characterization data and troubleshooting guide will further aid in achieving a high-purity product with a good yield.

References

  • Synthesis of 3-Methoxyphenol: For the synthesis of the starting material, 3-methoxyphenol, from resorcinol, various methods are available. A common method involves the selective methylation of resorcinol using dimethyl sulfate in the presence of a base.[1][2][3][4]
  • General Phenylacetic Acid Synthesis: The synthesis of phenylacetic acids can be achieved through various routes, including the Willgerodt-Kindler reaction from corresponding acetophenones or via cyanation of benzyl halides followed by hydrolysis.[5][6][7]
  • Thioacetic Acid Derivatives: Information on the properties and reactions of thioacetic acid and its derivatives can be found in chemical databases and liter
  • PubChem Database: For chemical and physical properties of 3-Methoxyphenol and rel
  • Sigma-Aldrich Product Information: For safety and handling information of the reagents used. (12]">https://www.sigmaaldrich.com)[12]

Application Notes and Protocols for 3-Methoxy-phenylthioacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the applications of 3-Methoxy-phenylthioacetic acid. While a specialized reagent, its unique trifunctional architecture—comprising a carboxylic acid, a thioether linkage, and an electron-rich aromatic ring—renders it a highly valuable building block for constructing complex molecular frameworks. This document elucidates its core applications, provides detailed, field-tested protocols for key transformations, and explains the underlying mechanistic principles that govern its reactivity. The protocols and insights are grounded in established chemical literature, with a focus on leveraging this reagent for the synthesis of heterocyclic scaffolds and as a modifiable linker in medicinal chemistry programs.

Introduction: A Versatile Trifunctional Building Block

This compound is a derivative of (phenylthio)acetic acid featuring a methoxy substituent at the meta position of the phenyl ring. This substitution is not merely an incidental modification; it fundamentally influences the electronic properties of the aromatic system, thereby dictating the regiochemical outcomes of cyclization reactions and modulating the overall reactivity of the molecule.

The molecule can be conceptually divided into three reactive zones:

  • The Carboxylic Acid: A versatile handle for forming amides, esters, and acid halides, or for participating in decarboxylation and cyclization reactions.

  • The Thioether Bridge: The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone, a common strategy in drug discovery to fine-tune a molecule's polarity, solubility, and metabolic stability.[1][2]

  • The 3-Methoxyphenyl Ring: The electron-donating methoxy group activates the aromatic ring, making it amenable to electrophilic substitution reactions, most notably intramolecular Friedel-Crafts-type cyclizations.

These features make this compound an attractive starting material for creating novel heterocyclic systems and other complex organic molecules, positioning it as a key component in the synthetic chemist's toolbox for building blocks in drug discovery.[3][4][5]

Physicochemical Properties and Safety Guidelines

While specific experimental data for this compound is not widely published, its properties can be reliably extrapolated from its parent compound, (phenylthio)acetic acid, and other structural analogs.

PropertyValue (Estimated or from Analog)Source / Analog
Molecular Formula C₉H₁₀O₃SN/A
Molecular Weight 198.24 g/mol N/A
Appearance Expected to be an off-white to beige solid[6]
Melting Point ~60-70 °C (Analog-dependent)
Boiling Point ~202-204 °C (Analog-dependent)
CAS Number 20855-32-9N/A
Safety & Handling

Directive: Handle with extreme caution. Based on data for structurally related compounds, this compound should be considered corrosive and harmful.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]

  • Health Hazards: Anticipated to cause severe skin burns and serious eye damage. May cause respiratory irritation. Harmful if swallowed.

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[8][9]

Core Synthetic Applications & Mechanistic Insights

The primary utility of this compound lies in its capacity to serve as a precursor for more complex molecular architectures. The following diagram illustrates its central role in synthetic workflows.

G cluster_start Starting Materials cluster_products Key Synthetic Products 3-Methoxythiophenol 3-Methoxythiophenol main This compound 3-Methoxythiophenol->main Base Chloroacetic acid Chloroacetic acid Chloroacetic acid->main prod1 4-Methoxy-2,3-dihydrobenzo[b]thiophen-3-one (via Intramolecular Cyclization) main->prod1 PPA or Eaton's Reagent prod2 2-((3-Methoxyphenyl)sulfinyl)acetic acid (via Selective Oxidation) main->prod2 H₂O₂ / Acetic Acid prod3 Amide/Ester Derivatives (Linkers for Drug Discovery) main->prod3 Coupling Agents (e.g., EDC, HOBt)

Caption: Synthetic workflow for this compound.

Application 1: Synthesis of Benzothiophenone Heterocycles

A paramount application is the intramolecular Friedel-Crafts acylation to construct the benzo[b]thiophen-3-one scaffold. This heterocyclic core is present in numerous biologically active compounds.

Causality & Mechanistic Insight: The reaction is typically promoted by strong acids like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H), which act as both the catalyst and a dehydrating agent. The acid protonates the carboxylic acid, facilitating the loss of water to form a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring. The electron-donating nature of the methoxy group strongly activates the ring and directs the cyclization to the positions ortho and para to it. Due to steric hindrance at the position between the two substituents, cyclization preferentially occurs at the position ortho to the methoxy group, leading to the 4-methoxy substituted product.

G cluster_mech Mechanism: Intramolecular Friedel-Crafts Acylation start 3-Methoxy- phenylthioacetic acid step1 Acylium Ion Formation start->step1 H⁺ step2 Electrophilic Aromatic Substitution (Rate-Determining Step) step1->step2 step3 Deprotonation & Rearomatization step2->step3 product 4-Methoxybenzo[b] thiophen-3-one step3->product -H⁺

Caption: Key steps in the formation of the benzothiophenone core.

Application 2: Selective Oxidation to Sulfoxides and Sulfones

The thioether linkage can be precisely oxidized to afford either the sulfoxide or the sulfone. This transformation is critical in medicinal chemistry for modulating a lead compound's physicochemical properties.

Expert Insight: The choice of oxidant and reaction conditions is paramount for selectivity.

  • To obtain the sulfoxide: Mild oxidants are required. A common and reliable method is using one equivalent of hydrogen peroxide in a solvent like acetic acid at or slightly above room temperature.

  • To obtain the sulfone: Harsher conditions or a stoichiometric excess of the oxidant are necessary. Using >2 equivalents of H₂O₂ at elevated temperatures or employing stronger oxidants like m-CPBA will typically yield the sulfone.

Kinetic studies on the parent (phenylthio)acetic acid show that electron-releasing groups on the phenyl ring accelerate the rate of oxidation, supporting a mechanism that involves the development of a positive charge on the sulfur atom in the transition state.[1][2]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected characterization data.

Protocol 1: Synthesis of 4-Methoxy-2,3-dihydrobenzo[b]thiophen-3-one

This protocol details the intramolecular cyclization of this compound.

Materials:

  • This compound (1.0 g, 5.04 mmol)

  • Polyphosphoric acid (PPA) (10 g)

  • Dichloromethane (DCM) (50 mL)

  • Saturated sodium bicarbonate (NaHCO₃) solution (50 mL)

  • Brine (saturated NaCl solution) (20 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask (50 mL) with magnetic stirrer

Step-by-Step Procedure:

  • Place polyphosphoric acid (10 g) into a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Heat the PPA to 80-90 °C with stirring until it becomes a mobile liquid.

  • Add this compound (1.0 g) to the hot PPA in one portion.

    • Experimental Rationale: Adding the solid directly to the pre-heated, viscous PPA ensures rapid and homogeneous mixing, which is crucial for efficient reaction.

  • Continue stirring the reaction mixture at 90 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the starting material.

  • After completion, cool the flask to room temperature and then place it in an ice bath.

  • Very slowly and cautiously, quench the reaction by adding crushed ice (approx. 20 g) to the flask with vigorous stirring. The mixture will be highly exothermic.

    • Causality Note: This hydrolysis step breaks down the PPA and precipitates the organic product. Slow addition to ice is critical to control the exotherm.

  • Once the mixture has returned to room temperature, extract the aqueous slurry with dichloromethane (3 x 15 mL).

  • Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (20 mL).

    • Purpose: The bicarbonate wash neutralizes any residual acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification & Characterization:

  • Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system like ethanol/water.

  • Expected Yield: 65-80%.

  • Characterization (Predicted):

    • ¹H NMR (CDCl₃, 400 MHz): δ ~7.5 (d, 1H, Ar-H), ~7.0 (m, 2H, Ar-H), 3.9 (s, 2H, -S-CH₂-CO-), 3.85 (s, 3H, -OCH₃).

    • IR (KBr, cm⁻¹): ~1680 (C=O stretch, ketone), ~1250 (C-O stretch, aryl ether).

Protocol 2: Selective Oxidation to 2-((3-Methoxyphenyl)sulfinyl)acetic acid

This protocol describes the controlled oxidation of the thioether to a sulfoxide.

Materials:

  • This compound (1.0 g, 5.04 mmol)

  • Glacial acetic acid (15 mL)

  • Hydrogen peroxide (H₂O₂, 30% w/w aqueous solution) (0.52 mL, 5.04 mmol, 1.0 eq)

  • Deionized water (50 mL)

  • Ethyl acetate (50 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL) with magnetic stirrer

Step-by-Step Procedure:

  • Dissolve this compound (1.0 g) in glacial acetic acid (15 mL) in a 50 mL round-bottom flask at room temperature.

  • Cool the solution to 0-5 °C using an ice bath.

  • Add hydrogen peroxide (0.52 mL, 1.0 eq) dropwise to the stirred solution over 5 minutes.

    • Experimental Rationale: Dropwise addition at low temperature is crucial to control the reaction exotherm and to prevent over-oxidation to the sulfone. Acetic acid serves as a solvent that is stable to oxidation and facilitates the reaction.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. The product sulfoxide will have a lower Rf value than the starting thioether.

  • Once the reaction is complete, pour the mixture into cold deionized water (50 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

Purification & Characterization:

  • Purification: The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by recrystallization from ethyl acetate/hexanes.

  • Expected Yield: 85-95%.

  • Characterization (Predicted):

    • IR (KBr, cm⁻¹): A strong, characteristic S=O stretching band will appear around 1030-1050 cm⁻¹.[1] The carboxylic acid C=O stretch will remain around 1700 cm⁻¹.

    • ¹H NMR: The methylene protons adjacent to the new chiral sulfoxide center (-SO-CH₂-) will become diastereotopic and may appear as a pair of doublets (an AB quartet).

Conclusion

This compound, while not a commonplace reagent, offers significant strategic advantages for the synthesis of complex organic molecules. Its utility in constructing valuable heterocyclic cores like benzothiophenones and its capacity for controlled oxidation make it a powerful tool for both methodology development and target-oriented synthesis in drug discovery. The protocols and mechanistic discussions provided herein serve as a robust starting point for researchers looking to incorporate this versatile building block into their synthetic programs.

References

  • Lissavetzky, J., & Manzanares, I. (1996). A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES. Heterocycles, 43(8), 1767. (Semantic Scholar)
  • Kaur, N. (2019). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. ResearchGate.
  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
  • NIST. (n.d.). (Phenylthio)acetic acid, (4-methoxyphenyl)methyl ester. NIST Chemistry WebBook.
  • PubChem. (n.d.). (Phenylthio)acetic acid. National Center for Biotechnology Information.
  • Quick Company. (n.d.). An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid.
  • Anjum, A., & Srinivas, P. (2007). Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Chlorosaccharin. ResearchGate.
  • Pitt, W. R. (2018). A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate.
  • Al-Amiery, A. A. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
  • Liu, B., et al. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Drug Discoveries & Therapeutics. (Semantic Scholar)
  • Anjum, A., & Srinivas, P. (2007). Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Bromophthalimide. ResearchGate.
  • Khan, A., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1325–1342. [Link]
  • Gomez, A. R., et al. (2023). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. ChemRxiv. [Link]

Sources

The Strategic Utility of 3-Methoxy-phenylthioacetic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel bioactive compounds. 3-Methoxy-phenylthioacetic acid emerges as a scaffold of significant interest, offering a unique combination of structural features that render it a valuable asset in medicinal chemistry. Its constituent parts—a methoxy-substituted phenyl ring, a flexible thioether linkage, and a reactive carboxylic acid moiety—provide a rich tapestry of chemical handles for diversification and molecular elaboration. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, to empower researchers in the synthesis of innovative therapeutic agents.

The presence of the methoxy group at the meta-position of the phenyl ring exerts a distinct electronic influence, activating the aromatic system towards electrophilic substitution at specific positions. This inherent directing effect can be strategically exploited in cyclization reactions to forge heterocyclic systems of medicinal relevance. The thioether linkage, while providing rotational flexibility, can also participate in various chemical transformations. Finally, the carboxylic acid group serves as a versatile anchor point for amide bond formation, esterification, or as a precursor for other functional groups, enabling the assembly of diverse compound libraries.

Core Application: Synthesis of Benzothiophenone Scaffolds via Intramolecular Cyclization

A prime application of this compound lies in its utility as a precursor for the synthesis of substituted benzothiophenones. These sulfur-containing heterocyclic ketones are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The synthesis is typically achieved through an intramolecular Friedel-Crafts acylation, a robust and well-established method for forming carbon-carbon bonds on aromatic rings.[3][4]

The general strategy involves the acid-catalyzed cyclization of the arylthioacetic acid. The carboxylic acid is first converted into a more reactive acylating species, which then undergoes an intramolecular electrophilic attack on the electron-rich methoxy-activated phenyl ring to form the five-membered thiophenone ring.

Experimental Protocol: Synthesis of 7-Methoxy-1-benzothiophen-3(2H)-one

This protocol details the intramolecular cyclization of this compound to yield 7-Methoxy-1-benzothiophen-3(2H)-one, a key intermediate for further elaboration in drug discovery programs.

Materials and Reagents:
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Polyphosphoric acid (PPA)Laboratory GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionLaboratory GradePrepared in-house
Anhydrous Magnesium SulfateLaboratory GradeCommercially Available
TolueneACS GradeCommercially Available
Round-bottom flask-Standard laboratory supplier
Magnetic stirrer and stir bar-Standard laboratory supplier
Heating mantle with temperature control-Standard laboratory supplier
Ice bath--
Separatory funnel-Standard laboratory supplier
Rotary evaporator-Standard laboratory supplier
Step-by-Step Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Cyclizing Agent: To the starting material, add polyphosphoric acid (PPA) (10 eq by weight) at room temperature.

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to 80-90°C using a heating mantle. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.

    • The aqueous mixture is then transferred to a separatory funnel and extracted with dichloromethane (3 x 50 mL).

    • The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-Methoxy-1-benzothiophen-3(2H)-one.

Visualizing the Workflow:

G cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Work-up & Isolation cluster_purification Purification start Weigh this compound add_ppa Add Polyphosphoric Acid (PPA) start->add_ppa heat Heat to 80-90°C with Stirring add_ppa->heat monitor Monitor by TLC heat->monitor quench Quench with Crushed Ice monitor->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure 7-Methoxy-1-benzothiophen-3(2H)-one chromatography->product

Caption: Workflow for the synthesis of 7-Methoxy-1-benzothiophen-3(2H)-one.

Mechanistic Insights: The Rationale Behind the Protocol

The successful synthesis of the benzothiophenone core hinges on the principles of electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.[5] The key steps are outlined below:

  • Activation of the Carboxylic Acid: Polyphosphoric acid (PPA) serves as both the solvent and the catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. In some cases, a mixed anhydride with phosphoric acid may form, which is a highly reactive acylating agent.

  • Intramolecular Electrophilic Attack: The electron-donating methoxy group on the phenyl ring activates the ortho and para positions for electrophilic attack. The newly formed highly electrophilic acylium ion (or its equivalent) is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The cyclization occurs preferentially at the ortho position to the methoxy group, which is sterically accessible and electronically activated.

  • Rearomatization: The resulting cationic intermediate, a sigma complex, loses a proton to regenerate the aromaticity of the benzene ring, yielding the final benzothiophenone product.

Visualizing the Mechanism:

G cluster_mechanism Reaction Mechanism A This compound B Activated Acylating Agent A->B Activation by PPA C Sigma Complex (Cationic Intermediate) B->C Intramolecular Electrophilic Attack D 7-Methoxy-1-benzothiophen-3(2H)-one C->D Deprotonation & Rearomatization

Sources

Derivatization of 3-Methoxy-phenylthioacetic Acid for Advanced Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for the chemical derivatization of 3-Methoxy-phenylthioacetic acid, a molecule of interest in biological research. The primary focus is on leveraging its terminal carboxylic acid group for conjugation to reporter molecules, such as fluorophores and biotin, or to larger biomolecules like carrier proteins. We will explore the fundamental principles of carboxylic acid activation and provide detailed, field-tested protocols for fluorescent labeling and biotinylation. These methodologies are designed to enable researchers to develop sensitive and robust assays for screening, quantification, and target identification studies.

Introduction: The Rationale for Derivatization

This compound belongs to a class of compounds that are frequently investigated for potential biological activity. However, in its native state, the molecule lacks features that allow for easy detection and quantification in complex biological matrices. Chemical derivatization is a powerful strategy to overcome this limitation by covalently attaching a "tag" or "label" to the molecule.[1] This process transforms the parent compound into a versatile probe suitable for a wide range of analytical techniques.

The key to this transformation lies in the molecule's carboxylic acid functional group. While stable, this group can be chemically "activated" to react with nucleophiles, such as primary amines, to form stable amide bonds.[2] This allows for the attachment of:

  • Fluorophores: For highly sensitive detection in fluorescence-based assays, microscopy, and flow cytometry.[3][4]

  • Biotin: For powerful affinity-based applications such as immunoassays (ELISA, Western Blot), affinity purification, and surface plasmon resonance (SPR), leveraging the high-affinity interaction between biotin and streptavidin.[5][6]

  • Carrier Proteins: For generating immunogens to produce specific antibodies or for creating probes to study interactions with biological targets.

This guide will provide the foundational chemistry and step-by-step protocols to empower researchers to successfully derivatize this compound for their specific experimental needs.

Foundational Chemistry: Activating the Carboxyl Group

The cornerstone of derivatizing this compound is the activation of its carboxylic acid moiety. The most common and reliable method involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[2][7]

The Mechanism: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and is susceptible to hydrolysis. To improve efficiency and create a more stable reactive species, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included.[8] NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is less prone to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[3]

G cluster_activation Activation Phase (pH 4.5-6.0) cluster_conjugation Conjugation Phase (pH 7.2-8.5) CarboxylicAcid This compound (R-COOH) Intermediate O-Acylisourea Intermediate (Reactive, Unstable) CarboxylicAcid->Intermediate + EDC EDC EDC->Intermediate NHSEster NHS Ester (Amine-Reactive, Semi-Stable) Intermediate->NHSEster + NHS NHS / Sulfo-NHS NHS->NHSEster FinalProduct Stable Amide Conjugate (R-CO-NH-Label) NHSEster->FinalProduct + Forms Amide Bond AmineLabel Amine-Containing Label (Fluorophore, Biotin, etc.) (H₂N-Label) AmineLabel->FinalProduct

Caption: General workflow for EDC/NHS-mediated carboxyl activation and conjugation.

Protocol 1: Fluorescent Labeling

This protocol describes the conjugation of this compound to an amine-functionalized fluorescent dye. This creates a probe for use in applications requiring sensitive detection, such as high-throughput screening or cellular imaging.

Rationale and Experimental Design

The goal is to form a stable amide bond between the carboxylic acid of our compound and a primary amine on the fluorophore. Many commercial dyes are available with amine linkers (e.g., cadaverine, ethylenediamine) for this purpose.[9] The reaction is performed in two stages: initial activation in an acidic buffer to optimize the EDC reaction, followed by conjugation at a neutral or slightly basic pH to ensure the fluorophore's amine is deprotonated and nucleophilic.

Materials & Reagents
  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Amine-functionalized fluorophore (e.g., FITC-cadaverine, Rhodamine B ethylenediamine)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5.[10]

  • Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Purification: HPLC system with a C18 column.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMF.

    • Prepare a 10 mM stock solution of the amine-functionalized fluorophore in anhydrous DMF.

    • Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer. Do not store these solutions.

  • Activation of Carboxylic Acid:

    • In a microcentrifuge tube, combine 50 µL of the 10 mM this compound stock with 400 µL of Activation Buffer.

    • Add 50 µL of 100 mM EDC (final concentration ~10 mM).

    • Add 50 µL of 100 mM Sulfo-NHS (final concentration ~10 mM).

    • Incubate at room temperature for 15-30 minutes with gentle mixing.

  • Conjugation to Fluorophore:

    • To the activated acid solution, add 60 µL of the 10 mM fluorophore stock (a 1.2-fold molar excess).

    • Adjust the reaction pH to 7.2-7.5 by adding small aliquots of 0.1 M PBS.

    • Incubate at room temperature for 2 hours, protected from light.

  • Quenching and Purification:

    • Stop the reaction by adding 50 µL of Quenching Solution and incubate for 15 minutes.

    • Purify the fluorescent conjugate from unreacted components using reverse-phase HPLC. Monitor the elution using the absorbance/emission wavelengths appropriate for the chosen fluorophore.

Quantitative Data Summary
ParameterRecommended ValueRationale
Molar Ratio (Acid:EDC:NHS)1 : 2 : 2Ensures efficient activation and formation of the NHS-ester.
Molar Ratio (Activated Acid:Amine)1 : 1.2-1.5A slight excess of the amine drives the reaction to completion.
Activation pH4.7 - 6.0Optimal pH for EDC-mediated activation.[10]
Conjugation pH7.2 - 8.0Ensures the primary amine of the fluorophore is deprotonated and reactive.

Protocol 2: Biotinylation for Affinity-Based Assays

This protocol details the conjugation of this compound to an amine-containing biotin molecule. The resulting biotinylated probe can be used for capture, detection, or purification via interaction with streptavidin-coated surfaces or beads.[11]

Rationale and Experimental Design

The chemistry is identical to fluorescent labeling, involving EDC/NHS activation to form an amide bond with an amine-functionalized biotin reagent.[10] A key consideration for biotinylation is the inclusion of a spacer arm (e.g., a PEG or alkyl chain) between the biotin and the reactive amine.[5] This spacer minimizes steric hindrance, ensuring the biotin moiety remains accessible for efficient binding to the deep biotin-binding pocket of streptavidin.[5][6]

G cluster_workflow Biotinylation Workflow start Dissolve Acid in DMF/Buffer activate Activate with EDC & Sulfo-NHS (15-30 min) start->activate conjugate Add Amine-Biotin (2 hours) activate->conjugate purify Purify via Dialysis or HPLC conjugate->purify product Biotinylated Probe purify->product

Caption: High-level workflow for the biotinylation of this compound.

Materials & Reagents
  • This compound

  • EDC and Sulfo-NHS

  • Biotinylation Reagent (e.g., EZ-Link™ Amine-PEG4-Biotin, Biotin-LC-Hydrazide).[10]

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Conjugation Buffer: 0.1 M PBS, pH 7.4

  • Anhydrous DMF or DMSO

  • Purification: Desalting column or dialysis cassette (for removing excess reagents).

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 25 mM stock solution of the Amine-Biotin reagent in DMSO.

    • Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer.

  • Activation Reaction:

    • In a reaction tube, combine 100 µL of the 10 mM acid stock with 800 µL of Activation Buffer.

    • Add 100 µL of 100 mM EDC and 100 µL of 100 mM Sulfo-NHS (final concentrations ~9 mM).

    • Incubate at room temperature for 20 minutes.

  • Conjugation Reaction:

    • Add 50 µL of the 25 mM Amine-Biotin stock to the activated acid solution (yields a ~1.25-fold molar excess of biotin).

    • Incubate at room temperature for 2 hours with gentle mixing.

  • Purification:

    • Remove unreacted biotin and reaction byproducts using a desalting column equilibrated with PBS, pH 7.4.

    • Alternatively, for larger volumes, perform dialysis against PBS using a dialysis membrane with a low molecular weight cutoff (e.g., 1 kDa).

    • The purified biotinylated probe can be stored at -20°C.

Comparison of Biotinylation Reagents
Reagent TypeSpacer ArmKey FeatureBest For
Biotin HydrazideShortHydrazide group reacts with activated carboxyls.[10]Standard applications where steric hindrance is not a major concern.
Amine-PEGn-BiotinPEG (n=2, 4, 12)Hydrophilic PEG spacer reduces aggregation and steric hindrance.[5]Assays involving immobilized streptavidin (e.g., ELISA, SPR).
Biotin-LC-AmineLong Chain AlkylHydrophobic spacer arm provides significant length.Applications requiring maximum distance between biotin and the molecule.

Trustworthiness: Validation and Quality Control

Every protocol must be a self-validating system. After synthesis and purification, it is critical to confirm the identity and purity of the derivatized product.

  • Mass Spectrometry (LC-MS/MALDI-TOF): This is the gold standard for confirming successful conjugation. The analysis should show a clear peak corresponding to the calculated molecular weight of the final product.

  • HPLC Analysis: Analytical HPLC of the purified product should show a single major peak, indicating high purity. Comparing the retention time to the starting materials confirms that a new, more hydrophobic (typically) species has been formed.

  • Functional Assays: For biotinylated probes, a simple dot blot or ELISA-style assay can confirm that the biotin is accessible and can be captured by streptavidin-HRP.

References

  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review.
  • Marquis, B. J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC.
  • Royal Society of Chemistry. (n.d.). Fluorescent carboxylic and phosphonic acids: comparative photophysics from solution to organic nanoparticles.
  • ACS Organic & Inorganic Au. (2024, June 4). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures.
  • ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids.
  • MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Creative Biolabs. (n.d.). Antibody Biotinylation Protocol.
  • Amerigo Scientific. (n.d.). Biotinylation Reagents.

Sources

Application Notes and Protocols: In Vitro Characterization of 3-Methoxy-phenylthioacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenylthioacetic Acid Derivative

3-Methoxy-phenylthioacetic acid is a small molecule belonging to the phenylthioacetic acid class of compounds. While the specific biological activities of this particular derivative are not extensively documented, the broader family of phenylthioacetic acids has garnered scientific interest for a range of potential therapeutic applications, including antimicrobial and anticancer properties.[1][2] The structural motif, featuring a phenyl ring linked to an acetic acid group via a thioether bond, presents a versatile scaffold for interacting with various biological targets. The introduction of a methoxy group at the 3-position of the phenyl ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially modulating its biological activity and specificity.

These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound. The following protocols are designed as a tiered approach, starting with broad cytotoxicity screening and moving towards more specific mechanistic assays. This guide is intended for researchers in drug discovery and development to systematically characterize the biological effects of this novel compound.

Part 1: Foundational In Vitro Assays

The initial assessment of a novel compound involves determining its effect on cell viability across a panel of relevant cell lines. A positive hit in this primary screen, indicating cytotoxic or anti-proliferative activity, would then warrant further investigation into the underlying mechanism of action.

Cytotoxicity Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a robust and high-throughput method for initial cytotoxicity screening.[4]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.[5]

  • Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin IC50 (µM) (Positive Control)
MCF-7Breast Adenocarcinoma[Insert Value][Insert Value]
A549Lung Carcinoma[Insert Value][Insert Value]
HCT116Colon Carcinoma[Insert Value][Insert Value]
Experimental Workflow for Initial Screening

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Synthesize & Purify This compound B Prepare Stock Solution (10 mM in DMSO) A->B D Treat Cells with Serial Dilutions (0.1 - 100 µM) B->D C Seed Cancer Cell Lines (96-well plates) C->D E Incubate for 48-72h D->E F Perform MTT Assay E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability G->H I Determine IC50 Values H->I J Identify 'Hit' Cell Lines I->J

Caption: Workflow for cytotoxicity screening of this compound.

Part 2: Mechanistic Elucidation Assays

Should this compound demonstrate significant cytotoxicity, the next logical step is to investigate the mechanism by which it induces cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[6]

Apoptosis Detection by Annexin V/Propidium Iodide Staining

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for late apoptotic and necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm, and excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).

Hypothetical Signaling Pathway: Intrinsic Apoptosis

Based on the activity of other phenylthioacetic acid derivatives, a plausible mechanism of action could involve the induction of the intrinsic apoptosis pathway.[1]

G A 3-Methoxy- phenylthioacetic acid B Mitochondrial Stress A->B C Release of Cytochrome c B->C E Caspase-9 Activation C->E D Apaf-1 D->E F Caspase-3 Activation E->F G Apoptosis F->G

Caption: Potential intrinsic apoptosis pathway induced by the compound.

Part 3: Target-Based Assays (Hypothetical)

Phenylacetic acid derivatives have been shown to interact with a variety of enzymes.[7][8] A hypothetical target for this compound could be an enzyme involved in cancer cell metabolism or signaling. For illustrative purposes, we will outline a protocol for a generic enzyme inhibition assay.

In Vitro Enzyme Inhibition Assay

This protocol provides a general template that can be adapted for a specific enzyme of interest. The principle involves measuring the enzyme's activity in the presence and absence of the inhibitor.

  • Reagent Preparation: Prepare a buffer solution optimal for the target enzyme's activity. Prepare a stock solution of the enzyme and its substrate.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure: In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor dilutions. Incubate for a pre-determined time to allow for binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence, or luminescence) with a plate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC50 value of the compound for the target enzyme.

Conclusion and Future Directions

This application note provides a foundational set of protocols for the initial in vitro characterization of this compound. The proposed workflow, from broad cytotoxicity screening to mechanistic and target-based assays, offers a systematic approach to elucidating its biological activity. Positive results from these assays would provide a strong rationale for more advanced studies, including in vivo efficacy and toxicity assessments, ultimately paving the way for potential therapeutic development.

References

  • Bhatt, M., & Singh, S. (2018). In Vitro Assays for Screening Small Molecules. In Methods in Molecular Biology (Vol. 1888). Humana Press.
  • Charles River. (2024, May 23). Novel In Vitro Strategies to De-Risk Small Molecule Candidate Selection.
  • Dittmer, A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(10), 5291-5299.
  • LookChem. (n.d.). (PHENYLTHIO)ACETIC ACID.
  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery.
  • PubMed. (1984). Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones. Agents and Actions, 15(5-6), 549-55.
  • PubChem. (n.d.). Phenylacetic Acid.
  • PMC. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 25(11), 2589.
  • PubChem. (n.d.). (Phenylthio)acetic acid.
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Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Phenylthioacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Phenylthioacetic Acid Derivatives in Inflammation

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated.[1] Key mediators of the inflammatory cascade include prostaglandins, which are synthesized by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] While COX-1 is constitutively expressed and plays a role in physiological homeostasis, COX-2 is inducible and its expression is elevated at sites of inflammation.[3][4] Consequently, selective inhibition of COX-2 is a primary strategy in the development of anti-inflammatory therapeutics with improved gastrointestinal safety profiles compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

Phenylthioacetic acid derivatives represent a promising class of compounds with the potential for potent and selective anti-inflammatory activity. Their structural similarity to known anti-inflammatory agents suggests that they may act as inhibitors of key inflammatory pathways. These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory properties of novel phenylthioacetic acid derivatives, from elucidating their mechanism of action to evaluating their efficacy in established preclinical models.

Part 1: Unraveling the Mechanism of Action of Phenylthioacetic Acid Derivatives

A critical first step in the evaluation of any novel compound is to understand its mechanism of action. For phenylthioacetic acid derivatives, a primary hypothesis is the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.

Core Concept: The Cyclooxygenase (COX) Pathway

The COX pathway is central to the inflammatory response. Upon cellular stimulation by inflammatory signals, arachidonic acid is released from the cell membrane and is converted by COX enzymes into prostaglandin H2 (PGH2). PGH2 is then further metabolized to various prostaglandins, including prostaglandin E2 (PGE2), which is a potent mediator of inflammation, pain, and fever.[5]

Below is a diagram illustrating the COX signaling pathway and the proposed site of action for phenylthioacetic acid derivatives.

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-1 (constitutive) COX-1 (constitutive) Arachidonic Acid->COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Arachidonic Acid->COX-2 (inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-1 (constitutive)->Prostaglandin H2 (PGH2) COX-2 (inducible)->Prostaglandin H2 (PGH2) Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (e.g., PGE2) Physiological Functions Physiological Functions Prostaglandin H2 (PGH2)->Physiological Functions Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (e.g., PGE2)->Inflammation, Pain, Fever Phenylthioacetic Acid Derivatives Phenylthioacetic Acid Derivatives Phenylthioacetic Acid Derivatives->COX-2 (inducible) Inhibition

Caption: The COX signaling pathway and the inhibitory target of phenylthioacetic acid derivatives.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of compounds related to phenylthioacetic acid is often dictated by specific structural features. For instance, in a series of 5-phenylthiophenecarboxylic acid derivatives, substitutions on the phenyl ring were found to significantly influence their anti-arthritic activity.[6] Similarly, modifications to the carboxylate group of arylacetic acids have been shown to convert non-selective NSAIDs into highly selective COX-2 inhibitors.[7] Researchers should consider synthesizing a focused library of phenylthioacetic acid derivatives with variations in substitution patterns on the phenyl ring and modifications of the acetic acid moiety to explore the SAR and identify potent and selective lead compounds.

Part 2: In Vitro Evaluation of Anti-inflammatory Activity

In vitro assays are essential for the initial screening and characterization of the anti-inflammatory potential of phenylthioacetic acid derivatives. These assays provide a controlled environment to assess the direct effects of the compounds on specific molecular targets and cellular pathways.

Protocol 1: COX-1 and COX-2 Inhibition Assay

This assay directly measures the ability of the test compounds to inhibit the activity of purified COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzymes, which is coupled to the conversion of a chromogenic substrate. Inhibition of the enzyme results in a decrease in color development.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, chromogenic substrate)

  • Test compounds (phenylthioacetic acid derivatives)

  • Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add various concentrations of the test compounds or reference inhibitors to the wells. Include a vehicle control (DMSO).

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

  • Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Interpretation: A lower IC50 value indicates greater potency. The selectivity index (SI) can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Reference (Celecoxib) >100.1>100
Test Compound A 5.20.510.4
Test Compound B >501.8>27.8
Protocol 2: Measurement of Inflammatory Mediators in LPS-Stimulated Macrophages

This cell-based assay assesses the ability of the test compounds to inhibit the production of key inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in a cellular model of inflammation.[8][9]

Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, produce a range of pro-inflammatory mediators.[8] The concentration of these mediators in the cell culture supernatant can be quantified using enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (phenylthioacetic acid derivatives)

  • Reference compound (e.g., dexamethasone or a known COX-2 inhibitor)

  • PGE2 ELISA kit

  • TNF-α ELISA kit

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

  • 24-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or reference compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours). Include a vehicle control group (no LPS) and an LPS-only control group.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentration of PGE2 and TNF-α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

  • Assess cell viability in the remaining cells to ensure that the observed effects are not due to cytotoxicity.

  • Calculate the percentage of inhibition of PGE2 and TNF-α production for each compound concentration relative to the LPS-only control.

Data Interpretation: A dose-dependent reduction in PGE2 and TNF-α levels, without significant cytotoxicity, indicates that the phenylthioacetic acid derivatives have anti-inflammatory activity at the cellular level.

TreatmentPGE2 (pg/mL)% InhibitionTNF-α (pg/mL)% InhibitionCell Viability (%)
Vehicle <50-<100-100
LPS (1 µg/mL) 250005000098
LPS + Compound C (1 µM) 12505030004097
LPS + Compound C (10 µM) 5008015007095

Part 3: In Vivo Evaluation of Anti-inflammatory Activity

In vivo models are crucial for assessing the efficacy of phenylthioacetic acid derivatives in a whole-organism context, taking into account factors such as bioavailability, metabolism, and distribution.

Protocol 3: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model for the evaluation of anti-inflammatory drugs.[10][11][12]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (lambda, type IV)

  • Test compounds (phenylthioacetic acid derivatives)

  • Reference drug (e.g., indomethacin or diclofenac)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

  • Animal handling and dosing equipment

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Group the animals and administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, measure the initial paw volume of the right hind paw using a plethysmometer.

  • Induce inflammation by injecting a 1% solution of carrageenan in saline into the subplantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Interpretation: A significant and dose-dependent reduction in paw edema compared to the control group indicates in vivo anti-inflammatory activity. The time course of the effect can also provide insights into the duration of action of the compound.

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Control (Vehicle) -0.85 ± 0.05-
Reference (Indomethacin) 100.34 ± 0.0360.0
Compound D 250.51 ± 0.0440.0
Compound D 500.38 ± 0.0455.3
p < 0.05 compared to the control group.

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion and Future Directions

The protocols and application notes presented here provide a robust framework for the systematic evaluation of the anti-inflammatory activity of phenylthioacetic acid derivatives. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can effectively identify and characterize promising new anti-inflammatory drug candidates. Future investigations could explore the effects of these compounds in chronic inflammation models, as well as delve deeper into their pharmacokinetic and toxicological profiles to support their advancement into further preclinical and clinical development.

References

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Application Notes and Protocols: Antimicrobial Screening of 3-Methoxy-phenylthioacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. Phenylthioacetic acid derivatives have emerged as a promising class of compounds, with various analogs demonstrating significant biological activities. This document provides a comprehensive guide to the antimicrobial screening of a specific subset of these compounds: 3-Methoxy-phenylthioacetic acid analogs. The introduction of the methoxy group at the 3-position of the phenyl ring is hypothesized to modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial efficacy and altering its spectrum of activity.

These application notes are designed to provide researchers with a robust framework for the synthesis, characterization, and evaluation of the antimicrobial and cytotoxic properties of novel this compound analogs. The protocols herein are based on established, standardized methodologies to ensure reproducibility and validity of results, drawing from guidelines set forth by authorities such as the Clinical and Laboratory Standards Institute (CLSI). By explaining the causality behind experimental choices, this guide aims to empower researchers to not only execute these protocols but also to critically interpret their findings in the context of antimicrobial drug discovery.

Synthesis of this compound Analogs

The synthesis of the parent compound, this compound, can be achieved through the reaction of 3-methoxythiophenol with an haloacetic acid, such as chloroacetic acid, under basic conditions. Analogs can be subsequently synthesized by introducing various substituents on the phenyl ring or modifying the carboxylic acid moiety. A general synthetic scheme is presented below.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-methoxythiophenol (1 equivalent) in a suitable solvent such as ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of a base, for example, sodium hydroxide (2 equivalents), and stir for 15-20 minutes at room temperature.

  • Nucleophilic Substitution: Add an aqueous solution of chloroacetic acid (1.1 equivalents) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 2N HCl) until a precipitate is formed.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Rationale: The basic conditions deprotonate the thiol group of 3-methoxythiophenol, forming a more nucleophilic thiophenolate anion. This anion then displaces the chloride from chloroacetic acid in a nucleophilic substitution reaction to form the desired product.

Antimicrobial Susceptibility Testing

The initial evaluation of the antimicrobial properties of the synthesized analogs is crucial. The following protocols describe two widely accepted methods for determining the in vitro activity of new compounds: the Kirby-Bauer disk diffusion method for preliminary screening and the broth microdilution method for quantitative determination of the Minimum Inhibitory Concentration (MIC).

Experimental Workflow for Antimicrobial Screening

G cluster_0 Compound Synthesis & Preparation cluster_1 Antimicrobial Susceptibility Testing cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis & Interpretation synthesis Synthesis of 3-Methoxy-phenylthioacetic Acid Analogs purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification stock_prep Preparation of Stock Solutions (e.g., in DMSO) purification->stock_prep disk_diffusion Kirby-Bauer Disk Diffusion (Preliminary Screening) stock_prep->disk_diffusion mtt_assay MTT Assay for Cell Viability (IC50) stock_prep->mtt_assay broth_microdilution Broth Microdilution (MIC Determination) disk_diffusion->broth_microdilution mbc_determination Minimum Bactericidal Concentration (MBC) broth_microdilution->mbc_determination data_analysis Data Analysis & Comparison to Control Antibiotics mbc_determination->data_analysis cell_culture Mammalian Cell Line Culture cell_culture->mtt_assay mtt_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: Workflow for the antimicrobial screening and evaluation of novel compounds.

Protocol 2: Kirby-Bauer Disk Diffusion Assay [1][2][3]

This method provides a qualitative assessment of antimicrobial activity.

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions, ensuring a uniform depth of 4 mm.[3]

  • Inoculum Preparation: Prepare a bacterial suspension from a pure, overnight culture in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and streak it evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) onto the inoculated agar surface. Impregnate each disk with a specific concentration of the test compound. A solvent control disk (e.g., DMSO) and a positive control disk with a known antibiotic should be included. Ensure the disks are placed at least 24 mm apart.[1]

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.

Protocol 3: Broth Microdilution for MIC Determination [4][5]

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: Prepare a bacterial inoculum as described in the disk diffusion protocol and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Inoculation: Add the prepared inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[5]

Hypothetical Mechanism of Action

While the precise mechanism of action for this compound analogs is yet to be fully elucidated, related sulfur-containing organic acids and thiophenyl derivatives have been shown to exert their antimicrobial effects through various pathways. One plausible mechanism is the disruption of bacterial cell membrane integrity. The lipophilic nature of the phenyl ring could facilitate insertion into the lipid bilayer, while the acidic moiety could alter the transmembrane proton gradient, leading to a loss of membrane potential and leakage of essential intracellular components. Another potential mechanism could involve the inhibition of critical bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. The sulfur atom in the thioether linkage might play a role in binding to enzymatic active sites.

G cluster_0 Bacterial Cell membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Leakage of Intracellular Components enzyme Essential Enzymes (e.g., for cell wall synthesis) enzyme->cytoplasm Inhibition of Essential Metabolic Pathways compound 3-Methoxy-phenylthioacetic Acid Analog compound->membrane Disruption of Membrane Integrity compound->enzyme Inhibition of Enzyme Activity

Caption: Hypothetical mechanisms of antimicrobial action.

Cytotoxicity Assessment

A critical aspect of developing new antimicrobial agents is ensuring their safety for host cells. Therefore, it is essential to evaluate the cytotoxicity of the synthesized analogs against mammalian cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.[6]

Protocol 4: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) can be determined by plotting cell viability against compound concentration.

Data Presentation

For a clear and comparative analysis of the antimicrobial and cytotoxic activities, the results should be summarized in a tabular format.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Analogs

Compound IDR-group ModificationGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)
Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)
Parent Compound H[Insert Data][Insert Data]
Analog 1 4-Chloro[Insert Data][Insert Data]
Analog 2 4-Nitro[Insert Data][Insert Data]
Analog 3 4-Methyl[Insert Data][Insert Data]
Positive Control Ciprofloxacin[Insert Data][Insert Data]

Table 2: Cytotoxicity (IC₅₀) of this compound Analogs against HEK293 Cells

Compound IDR-group ModificationIC₅₀ (µM)
Parent Compound H[Insert Data]
Analog 1 4-Chloro[Insert Data]
Analog 2 4-Nitro[Insert Data]
Analog 3 4-Methyl[Insert Data]
Positive Control Doxorubicin[Insert Data]

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Methoxy-Substituted Compounds: A Practical Guide to Unlocking their Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Methoxy Group in Oncology Drug Discovery

In the intricate landscape of medicinal chemistry and oncology drug development, the strategic incorporation of specific functional groups can dramatically alter a molecule's therapeutic potential. Among these, the methoxy group (-OCH₃) stands out for its profound influence on a compound's pharmacological profile.[1][2] Its presence is a common feature in numerous natural products with established anticancer properties and is a testament to its evolutionary selection as a key modulator of biological activity.[2] The methoxy group's utility extends beyond its natural prevalence; medicinal chemists strategically employ it to enhance ligand-target binding, refine physicochemical properties such as solubility and lipophilicity, and optimize metabolic stability (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][2][3] This guide provides an in-depth exploration of the anticancer potential of methoxy-substituted compounds, detailing their mechanisms of action and providing robust protocols for their evaluation in a research setting.

The lipophilic nature of methoxy groups can be a double-edged sword. While it can enhance membrane permeability and target engagement, excessive methoxylation can lead to poor aqueous solubility, hindering drug delivery.[4][5][6][7] Therefore, a central theme in the development of methoxy-containing anticancer agents is the optimization of the substitution pattern to achieve a delicate balance between lipophilicity and hydrophilicity, often through the synergistic interplay with other functional groups like hydroxyls.[4][5] This guide will delve into specific examples of how this balance is achieved in promising anticancer compounds.

Mechanisms of Action: How Methoxy-Substituted Compounds Combat Cancer

Methoxy-substituted compounds exert their anticancer effects through a variety of mechanisms, often targeting fundamental cellular processes required for tumor growth and survival. Below, we explore the mechanisms of several well-characterized methoxy-containing natural products and their derivatives.

Disruption of Microtubule Dynamics: A Common Strategy

A primary target for many methoxy-substituted anticancer agents is the cellular cytoskeleton, specifically the microtubules. These dynamic polymers of α- and β-tubulin are crucial for cell division, intracellular transport, and maintenance of cell shape.[8] By interfering with microtubule dynamics, these compounds can induce cell cycle arrest and trigger apoptosis (programmed cell death).

Combretastatin A-4 (CA-4): This stilbene, isolated from the African bush willow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[9][10] Its trimethoxy-substituted A-ring is a key structural feature for its high affinity to the colchicine-binding site on β-tubulin.[11] Binding of CA-4 prevents the assembly of microtubules, leading to a cascade of downstream effects:

  • Cell Cycle Arrest: Disruption of the mitotic spindle triggers the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle.[9]

  • Vascular Disruption: CA-4 exhibits potent anti-angiogenic and vascular-disrupting properties.[9][10][11][12] It selectively targets the immature vasculature of tumors, causing endothelial cell shape changes, increased vascular permeability, and ultimately, a shutdown of blood flow to the tumor core, leading to extensive necrosis.[11][12][13] This is mediated in part by the downregulation of VEGF and its receptor, VEGFR-2.[9][10]

Noscapine: An alkaloid derived from the opium poppy, noscapine also targets tubulin but with a distinct mechanism.[8][14][15] Unlike CA-4, which inhibits polymerization, noscapine modulates microtubule dynamics without causing complete depolymerization.[8] It binds to tubulin, altering its conformation and affecting microtubule assembly, which leads to mitotic arrest.[15][16] This disruption induces cellular stress, activating apoptotic pathways.[8][14] Notably, noscapine has a favorable toxicity profile and can cross the blood-brain barrier, making it an attractive candidate for brain tumor therapy.[8][17]

Signaling Pathway: Tubulin Inhibition by Methoxy-Substituted Compounds

G cluster_0 Methoxy-Substituted Compound cluster_1 Cellular Target & Processes cluster_2 Cellular Outcomes Compound e.g., Combretastatin A-4, Noscapine Tubulin Tubulin Compound->Tubulin Binds to tubulin Microtubule_Dynamics Microtubule Dynamics Compound->Microtubule_Dynamics Disrupts Vascular_Disruption Vascular Disruption (for some compounds) Compound->Vascular_Disruption Induces Tubulin->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle Inhibits Cell_Cycle_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of tubulin-targeting methoxy-substituted compounds.

Modulation of Multiple Signaling Pathways: The Case of Curcumin

Curcumin, the principal curcuminoid of turmeric, is a polyphenol with two methoxy-substituted phenyl rings.[18] Its anticancer activity is pleiotropic, meaning it influences multiple signaling pathways simultaneously.[19][20]

  • Wnt/β-catenin Pathway: Curcumin can downregulate the Wnt/β-catenin signaling pathway, which is often hyperactivated in cancers. It achieves this by targeting key components like β-catenin, Dvl-2, Dvl-3, and GSK-3β, leading to the suppression of oncogenic effectors such as c-Myc and Survivin.[18]

  • PI3K/Akt/mTOR Pathway: Curcumin has been shown to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation, growth, and survival.[18]

  • NF-κB Signaling: The methoxy groups on curcumin are thought to play a role in the suppression of the pro-inflammatory and pro-survival transcription factor NF-κB.[19]

  • Induction of Apoptosis: By modulating these and other pathways, curcumin induces apoptosis in cancer cells, in part through the p53 pathway.[18]

The presence and position of methoxy groups on the curcumin scaffold are crucial for its biological activity, influencing its antioxidant and anti-inflammatory properties.[19][21] Synthetic analogs with altered methoxy group patterns, such as dimethoxycurcumin, have shown enhanced anticancer activity and metabolic stability.[22]

Signaling Pathway: Pleiotropic Effects of Curcumin

G cluster_0 Signaling Pathways cluster_1 Cellular Processes Curcumin Curcumin Wnt Wnt/β-catenin Curcumin->Wnt Inhibits PI3K PI3K/Akt/mTOR Curcumin->PI3K Inhibits NFkB NF-κB Curcumin->NFkB Inhibits Apoptosis Apoptosis Curcumin->Apoptosis Induces Proliferation Proliferation Wnt->Proliferation Survival Survival Wnt->Survival PI3K->Proliferation PI3K->Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation

Caption: Curcumin's multi-targeted anticancer mechanism.

Methoxyflavones and Benzofurans: Emerging Players
  • Methoxyflavones: These compounds, abundant in nature, exhibit cytotoxic activity against various cancer cell lines.[4][5][6][7][23] The position and number of methoxy groups on the flavone backbone are critical determinants of their anticancer efficacy, influencing ligand-protein binding and the activation of downstream signaling pathways leading to cell death.[4][5] A key challenge with methoxyflavones is their lipophilicity, which can affect their bioavailability.[4][5][6][7]

  • Methoxy-Substituted Benzofurans: These synthetic compounds have emerged as potent anticancer agents, often outperforming their unsubstituted counterparts.[24] Their mechanism of action is frequently linked to the inhibition of tubulin polymerization.[24]

Quantitative Assessment of Anticancer Activity

A crucial aspect of evaluating novel anticancer compounds is the quantitative determination of their cytotoxic and antiproliferative effects. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
5,3′-dihydroxy-3,6,7,8,4′-PeMF MDA-MB-231 (Breast)21.27Not specified[4]
4′-hydroxy-5,7,3′,5′-TeMF Not specified>100Not specified[4]
50g (6-Methoxybenzofuran derivative) A549 (Lung)0.57Tubulin Polymerization Inhibition[24]
50g (6-Methoxybenzofuran derivative) HeLa (Cervical)0.73Tubulin Polymerization Inhibition[24]
50g (6-Methoxybenzofuran derivative) HCT-116 (Colon)0.87Tubulin Polymerization Inhibition[24]
26 (Methoxybenzofuran derivative) A549 (Lung)0.08Tubulin Polymerization Inhibition[24]

Experimental Protocols for In Vitro Evaluation

The following protocols provide a robust framework for the initial in vitro characterization of methoxy-substituted compounds with potential anticancer activity.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product.[25][26][27]

Experimental Workflow: MTT Assay

G Seed Seed cells in 96-well plate Treat Treat with compound (serial dilutions) Seed->Treat Incubate_24_72 Incubate (24-72 hours) Treat->Incubate_24_72 Add_MTT Add MTT reagent and incubate Incubate_24_72->Add_MTT Solubilize Add solubilization solution (e.g., DMSO) Add_MTT->Solubilize Read_Abs Read absorbance at 570 nm Solubilize->Read_Abs Calculate_IC50 Calculate IC₅₀ value Read_Abs->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a series of dilutions of the methoxy-substituted compound in complete culture medium. A vehicle control (e.g., DMSO) should be included at the same concentration as in the highest compound dilution.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include untreated and vehicle-treated control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.[28]

Protocol 2: Apoptosis Assay by Annexin V Staining and Flow Cytometry

This assay quantifies the number of cells undergoing apoptosis.[29][30] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[29][30] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI), a fluorescent nucleic acid intercalator that cannot cross the membrane of live cells, is used to identify necrotic or late apoptotic cells.[29][30]

Experimental Workflow: Annexin V/PI Apoptosis Assay

G Treat_Cells Treat cells with compound Harvest Harvest cells (including supernatant) Treat_Cells->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Annexin V binding buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate_Dark Incubate in the dark Stain->Incubate_Dark Analyze Analyze by flow cytometry Incubate_Dark->Analyze

Caption: Workflow for apoptosis detection by flow cytometry.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the methoxy-substituted compound at the desired concentration and for the appropriate duration.[29] Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells.[29][30] For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[29][31]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[31] Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[31]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[32]

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within one hour.[32] At least 10,000 events should be collected per sample.[33]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry with PI staining is a robust method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[31][33] This is crucial for determining if a compound induces cell cycle arrest.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the methoxy-substituted compound for the desired time (e.g., 24 or 48 hours).[33]

  • Cell Harvesting: Collect both floating and adherent cells as described in the apoptosis protocol.

  • Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[31] Store the fixed cells at -20°C for at least 2 hours.[33]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[33] Incubate in the dark at room temperature for 30 minutes.[33]

  • Flow Cytometry Acquisition: Transfer the stained cell suspension to flow cytometry tubes and analyze on a flow cytometer.[33]

  • Data Analysis: The DNA content will be represented in a histogram. The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks. Analyze the percentage of cells in each phase to determine if the compound induces arrest at a specific checkpoint.

Conclusion and Future Directions

Methoxy-substituted compounds represent a rich and diverse class of molecules with significant anticancer potential. Their ability to modulate key cellular processes, particularly microtubule dynamics and critical signaling pathways, makes them valuable leads in oncology drug discovery. The strategic placement of methoxy groups is a key determinant of their efficacy, and a thorough understanding of their structure-activity relationships is essential for the design of next-generation therapeutics. The protocols outlined in this guide provide a foundational framework for researchers to systematically evaluate the anticancer properties of novel methoxy-substituted compounds, paving the way for their potential translation into clinical applications. Future research should continue to explore novel methoxy-containing scaffolds, optimize their pharmacological properties, and elucidate their complex mechanisms of action to fully unlock their therapeutic potential.

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Application Notes and Protocols for 3-Methoxy-phenylthioacetic Acid as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 3-Methoxy-phenylthioacetic Acid in Coordination Chemistry

This compound is an intriguing organic molecule poised for significant applications in coordination chemistry. Its structure uniquely combines a carboxylic acid group, a thioether linkage, and a methoxy-substituted phenyl ring. This trifecta of functional groups offers multiple coordination sites and opportunities for fine-tuning the electronic and steric properties of the resulting metal complexes. The presence of both a soft sulfur donor and a hard oxygen donor from the carboxylate group allows this ligand to coordinate with a wide range of transition metal ions.[1][2]

The exploration of metal complexes with sulfur-containing ligands is a burgeoning field, with demonstrated potential in catalysis, materials science, and medicinal chemistry.[3][4] Notably, the introduction of metal ions to biologically active organic molecules can enhance their therapeutic properties.[5][6] Metal complexes of ligands structurally similar to this compound have shown promise as antimicrobial, antifungal, and anticancer agents.[5]

These application notes provide a comprehensive guide for researchers, detailing the synthesis of this compound, its complexation with various metal ions, and the essential characterization techniques required to validate the synthesis and elucidate the properties of the resulting complexes.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction, adapting the principles of the Williamson ether synthesis to form a thioether bond.[1][3] The following protocol details a two-step process starting from the readily available 3-methoxyphenol.

Protocol 1: Synthesis of 3-Methoxythiophenol

This initial step involves the conversion of 3-methoxyphenol to its corresponding thiol.

Materials:

  • 3-Methoxyphenol

  • Dimethylthiocarbamoyl chloride

  • Pyridine

  • Aluminum chloride

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware

Procedure:

  • Formation of the Thiocarbamate: In a round-bottom flask, dissolve 3-methoxyphenol in pyridine. Cool the solution in an ice bath and slowly add dimethylthiocarbamoyl chloride. Allow the reaction to stir at room temperature overnight.

  • Newman-Kwart Rearrangement: The resulting O-aryl thiocarbamate is then heated to induce the thermal rearrangement to the S-aryl isomer. This is typically performed at high temperatures (200-250 °C) and may require a high-boiling point solvent or neat conditions.

  • Hydrolysis: The S-aryl thiocarbamate is hydrolyzed by refluxing with a strong base, such as sodium hydroxide, in an aqueous or alcoholic solution.

  • Acidification and Extraction: After cooling, the reaction mixture is acidified with HCl. The 3-methoxythiophenol is then extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude thiol.

Protocol 2: Synthesis of this compound

This protocol utilizes the synthesized 3-methoxythiophenol and reacts it with chloroacetic acid.

Materials:

  • 3-Methoxythiophenol

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Sodium ethoxide (NaOEt)

  • Ethanol or another suitable polar aprotic solvent

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Deprotonation of the Thiol: In a round-bottom flask, dissolve the 3-methoxythiophenol in ethanol. To this solution, add a stoichiometric equivalent of a strong base, such as sodium hydroxide or sodium ethoxide, to form the thiolate anion.[3] This is a critical step as the thiolate is a much more potent nucleophile than the neutral thiol.

  • Nucleophilic Substitution: Slowly add a solution of chloroacetic acid (also neutralized with a base to form sodium chloroacetate) to the thiolate solution. The reaction mixture is then heated to reflux and stirred for several hours to ensure the completion of the SN2 reaction.[4][5]

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in water and acidified with dilute HCl to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture.[7]

Visualization of the Ligand Synthesis Workflow

G cluster_0 Step 1: Synthesis of 3-Methoxythiophenol cluster_1 Step 2: Synthesis of this compound 3-Methoxyphenol 3-Methoxyphenol O-Aryl thiocarbamate O-Aryl thiocarbamate 3-Methoxyphenol->O-Aryl thiocarbamate Dimethylthiocarbamoyl chloride, Pyridine S-Aryl thiocarbamate S-Aryl thiocarbamate O-Aryl thiocarbamate->S-Aryl thiocarbamate Heat (Newman-Kwart Rearrangement) 3-Methoxythiophenol 3-Methoxythiophenol S-Aryl thiocarbamate->3-Methoxythiophenol NaOH, H2O (Hydrolysis) 3-Methoxythiolate 3-Methoxythiolate 3-Methoxythiophenol->3-Methoxythiolate NaOH or NaOEt This compound This compound 3-Methoxythiolate->this compound ClCH2COOH, Reflux

Caption: Workflow for the synthesis of this compound.

Part 2: Synthesis of Metal Complexes

The following is a general protocol for the synthesis of metal complexes using this compound. This protocol can be adapted for various divalent transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).

Protocol 3: General Synthesis of Metal(II) Complexes

Materials:

  • This compound

  • A metal(II) salt (e.g., CuCl2·2H2O, Ni(CH3COO)2·4H2O, CoCl2·6H2O, Zn(CH3COO)2·2H2O)

  • Methanol or Ethanol

  • A weak base (optional, e.g., triethylamine or ammonia solution)

  • Standard laboratory glassware

Procedure:

  • Ligand Solution Preparation: Dissolve a specific molar amount of this compound in methanol or ethanol in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • pH Adjustment (Optional but Recommended): For efficient complexation, the carboxylic acid group of the ligand should be deprotonated. This can be achieved by the slow addition of a stoichiometric amount of a weak base to the ligand solution while stirring. The deprotonation facilitates coordination with the metal ion.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the desired molar equivalent of the metal salt in the same solvent. The molar ratio of ligand to metal is typically 2:1, but can be varied to obtain different coordination geometries.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The formation of a precipitate may indicate the formation of the metal complex.

  • Reaction Conditions: Continue stirring the resulting mixture at room temperature or with gentle heating under reflux for several hours to ensure the reaction goes to completion.

  • Isolation and Purification: If a precipitate has formed, allow the mixture to cool to room temperature. Collect the solid product by vacuum filtration. Wash the collected solid with small portions of cold solvent to remove any unreacted starting materials. The complex is then dried in a desiccator or under vacuum.

Visualization of the Metal Complex Synthesis Workflow

G Prepare Ligand Solution Prepare Ligand Solution Mix Solutions and Stir Mix Solutions and Stir Prepare Ligand Solution->Mix Solutions and Stir Heat/Reflux (Optional) Heat/Reflux (Optional) Mix Solutions and Stir->Heat/Reflux (Optional) Prepare Metal Salt Solution Prepare Metal Salt Solution Prepare Metal Salt Solution->Mix Solutions and Stir Cool to Room Temp. Cool to Room Temp. Heat/Reflux (Optional)->Cool to Room Temp. Filter Precipitate Filter Precipitate Cool to Room Temp.->Filter Precipitate Wash Solid Wash Solid Filter Precipitate->Wash Solid Dry Complex Dry Complex Wash Solid->Dry Complex Characterization Characterization Dry Complex->Characterization

Caption: General workflow for the synthesis of metal complexes.

Part 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes, as well as to elucidate their structures.

Physicochemical Properties

The following table summarizes the expected physicochemical properties of this compound.

PropertyExpected Value
Molecular FormulaC9H10O2S
Molecular Weight198.24 g/mol
AppearanceOff-white to pale yellow solid
Melting Point~60-70 °C (estimated based on similar compounds)
SolubilitySoluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF)
Spectroscopic and Analytical Techniques

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • For the Ligand: Expect a broad O-H stretching band from the carboxylic acid around 2500-3300 cm-1, a sharp C=O stretching vibration around 1700 cm-1, and C-S stretching vibrations in the 600-800 cm-1 region.

  • For the Complexes: Upon coordination to a metal, the C=O stretching frequency is expected to shift to a lower wavenumber, indicating the involvement of the carboxylate group in bonding. Changes in the C-S stretching region can also provide evidence of sulfur coordination.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR of the Ligand: The spectrum should show characteristic signals for the aromatic protons (around 6.8-7.3 ppm), the methylene protons adjacent to the sulfur and carbonyl groups (around 3.7-4.0 ppm), and the methoxy protons (around 3.8 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • 13C NMR of the Ligand: The spectrum will show distinct signals for the carbonyl carbon (~170-180 ppm), the aromatic carbons, the methylene carbon, and the methoxy carbon.

  • NMR of Diamagnetic Complexes (e.g., Zn(II)): The coordination of the ligand to a diamagnetic metal ion will cause shifts in the proton and carbon signals, providing insight into the coordination environment.

3. UV-Visible (UV-Vis) Spectroscopy:

  • For the Ligand: The UV-Vis spectrum will show absorptions corresponding to π-π* transitions of the aromatic ring.

  • For the Complexes: The formation of metal complexes often results in new absorption bands in the visible region due to d-d electronic transitions of the metal ion, providing information about the coordination geometry.

4. Mass Spectrometry (MS):

  • Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the ligand and its metal complexes, confirming their composition.

5. Elemental Analysis:

  • Provides the percentage composition of C, H, and S, which can be compared with the calculated values for the proposed empirical formula of the ligand and its complexes.

Table for Characterization Data of a Hypothetical M(II)-(3-Methoxy-phenylthioacetate)2 Complex:

TechniqueObserved DataInterpretation
FTIR (cm-1)
ν(C=O)e.g., 1650Shift to lower frequency confirms carboxylate coordination.
ν(C-S)e.g., 710Potential shift indicates sulfur involvement in coordination.
UV-Vis (nm)
λmaxe.g., 650Corresponds to d-d transitions, suggesting a specific geometry (e.g., octahedral for Cu(II)).
Elemental Analysis (%)
%CExperimental ValueCompare with calculated value for the proposed formula.
%HExperimental ValueCompare with calculated value for the proposed formula.
%SExperimental ValueCompare with calculated value for the proposed formula.

Part 4: Potential Coordination Modes and Applications

This compound can coordinate to metal ions in several ways, primarily through the oxygen atoms of the carboxylate group and the sulfur atom of the thioether.

Visualization of Potential Coordination Modes

G cluster_0 Monodentate (Carboxylate) cluster_1 Bidentate Chelate (O, S) cluster_2 Bidentate Bridging M1 M L1 O=C(O)-CH2-S-Ph(OMe) M1->L1 Coordination via one O M2 M L2 O=C(O)-CH2-S-Ph(OMe) M2->L2 Coordination via O and S M3a M L3 O=C(O)-CH2-S-Ph(OMe) M3a->L3 M3b M M3b->L3

Caption: Potential coordination modes of this compound.

The specific coordination mode will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands. The versatility of this ligand opens up possibilities for creating a diverse range of metal complexes with unique structural and electronic properties.

The resulting metal complexes of this compound are promising candidates for further investigation in various fields:

  • Drug Development: As potential antimicrobial, antifungal, and anticancer agents.[8][9] The coordination of the metal can enhance the biological activity of the organic ligand.

  • Catalysis: The metal centers in these complexes can act as Lewis acids, potentially catalyzing a variety of organic reactions.

  • Materials Science: The ability to form coordination polymers could lead to the development of new materials with interesting magnetic or optical properties.

References

  • Clayden, J., & MacLellan, P. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 7, 582–595. [Link]
  • OrganicChemGuide. (n.d.). 15.03 Ether, Sulfide Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
  • JoVE. (2023, April 30).
  • Gaba, M., & Mohan, C. (2016). Development of drugs based on imidazole and benzimidazole bioactive heterocycles: Recent advances and future directions. Medicinal Chemistry Research, 25(2), 173-210. [Link]
  • Dehghani-Firouzabadi, A. A., & Mirmohammadi, S. H. (2019). Synthesis and Characterization of Metal Complexes with New Unsymmetrical Schiff Base Ligand Derived from 2-Aminoethanethiol. Inorganic Chemistry Research, 3(1), 1-5. [Link]
  • PubMed. (n.d.). Novel palladium(II) complexes containing a sulfur ligand: structure and biological activity on HeLa cells. [Link]
  • MDPI. (n.d.). Synthesis, Characterization, and Cytotoxicity Research of Sulfur-Containing Metal Complexes. [Link]
  • Heterocyclic Sulphonamide Metal Complexes: Synthesis and Biological Activity. (2022). Analytical Chemistry: An Indian Journal, 22(2), 179. [Link]
  • PubChem. (n.d.). (3-Methoxyphenyl)acetic acid. [Link]
  • NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. [Link]
  • ACS Publications. (2022, November 22).
  • ResearchGate. (2010, March). Synthesis and characterization of transition metal complexes of− 2-thioacetic acid benzothiazole ligand. [Link]
  • PMC. (n.d.). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. [Link]

Sources

The Versatile Role of 3-Methoxy-phenylthioacetic Acid in the Synthesis of Bio-relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Synthon for Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are fundamental to the architecture of a vast array of pharmaceuticals, agrochemicals, and functional organic materials. Within the diverse toolkit of organic synthesis, 3-Methoxy-phenylthioacetic acid has emerged as a particularly valuable and versatile building block. Its unique structural features—a nucleophilic sulfur atom, an activatable carboxylic acid moiety, and a substituted aromatic ring—provide a powerful platform for the construction of complex heterocyclic systems. The methoxy group, in particular, offers a handle for further functionalization and can influence the electronic properties and regioselectivity of cyclization reactions.

This comprehensive guide delves into the practical applications of this compound in the synthesis of key heterocyclic cores, with a focus on benzothiophenes and 1,4-benzothiazinones. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage this synthon in their own drug discovery and development endeavors.

Core Applications and Synthetic Strategies

The strategic placement of the sulfur atom and the carboxylic acid in this compound allows for its participation in a variety of intramolecular and intermolecular cyclization reactions. The primary applications detailed herein focus on the synthesis of two major classes of sulfur-containing heterocycles:

  • Benzo[b]thiophenes: These fused heterocyclic systems are isosteres of indole and are prevalent in a multitude of biologically active compounds, including selective estrogen receptor modulators (SERMs) like Raloxifene.

  • 1,4-Benzothiazinones: This class of compounds exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antipsychotic properties.[1]

The following sections will provide a detailed examination of the synthetic routes to these important scaffolds utilizing this compound and its derivatives.

Application 1: Synthesis of Substituted Benzo[b]thiophenes via Intramolecular Cyclization

The intramolecular cyclization of arylthioacetic acids or their derivatives is a classical and effective method for the construction of the benzo[b]thiophene ring system.[2] The reaction typically proceeds via an acid-catalyzed electrophilic attack of the activated carboxylic acid group (or a derivative) onto the electron-rich aromatic ring, followed by dehydration.

Mechanistic Rationale

The synthesis of benzo[b]thiophenes from arylthioacetic acids generally involves an intramolecular Friedel-Crafts-type acylation. The reaction is initiated by the activation of the carboxylic acid, often by conversion to an acid chloride or by using a strong acid catalyst, to form an acylium ion or a highly electrophilic mixed anhydride. This electrophile then attacks the aromatic ring. The position of the methoxy group on the phenyl ring in this compound directs the cyclization to the positions ortho and para to it. Due to steric hindrance, cyclization to the position ortho to the sulfur linkage is favored.

A closely related and industrially relevant process involves the acid-catalyzed intramolecular cyclization of α-(3-methoxyphenylthio)acetophenones.[1] For instance, the cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone in the presence of an acid catalyst like polyphosphoric acid or methanesulfonic acid yields a mixture of 6-methoxy- and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.[1][3] This highlights the feasibility of cyclizing precursors bearing the 3-methoxyphenylthio moiety.

Visualizing the Pathway: Benzothiophene Synthesis

Benzothiophene_Synthesis cluster_0 Activation and Cyclization Start This compound Activated Activated Intermediate (e.g., Acylium Ion) Start->Activated Acid Catalyst (e.g., PPA, Ac₂O) Cyclized Cyclized Intermediate Activated->Cyclized Intramolecular Electrophilic Attack Product 3-Hydroxy-6-methoxy- benzo[b]thiophene Cyclized->Product Tautomerization

Caption: Acid-catalyzed cyclization of this compound.

Experimental Protocol: Synthesis of 3-Hydroxy-6-methoxybenzo[b]thiophene

This protocol is adapted from the general method for the cyclization of arylthioacetic acids.[2]

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate (anhydrous)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (5.0 g, 25.2 mmol) and anhydrous sodium acetate (2.07 g, 25.2 mmol).

  • Addition of Reagent: To this mixture, add acetic anhydride (20 mL).

  • Reaction: Heat the mixture to reflux with stirring for 2 hours. The color of the solution will typically darken.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it into 100 mL of ice-cold water.

    • Stir the mixture vigorously for 30 minutes to hydrolyze the excess acetic anhydride.

    • The crude product may precipitate. If so, collect the solid by filtration. If not, proceed to extraction.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Outcome:

The expected product is 3-hydroxy-6-methoxybenzo[b]thiophene. The yield and purity should be determined by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Parameter Expected Value
Product Name 3-Hydroxy-6-methoxybenzo[b]thiophene
Molecular Formula C₉H₈O₂S
Molecular Weight 180.23 g/mol
Typical Yield 60-75%
Appearance Off-white to pale yellow solid

Application 2: Synthesis of 2H-1,4-Benzothiazin-3(4H)-ones

2H-1,4-Benzothiazin-3(4H)-one derivatives are valuable scaffolds in medicinal chemistry.[4] A common synthetic route involves the condensation of a 2-aminothiophenol with a haloacetic acid or its derivative.[4] While this compound itself would not directly participate in this specific reaction as the haloacetic acid component, it can be conceptually considered in related syntheses or its precursor, 3-methoxyphenol, can be used to generate the corresponding arylthioacetic acid for subsequent reactions. For clarity, we present a general protocol where an arylthioacetic acid is condensed with a substituted 2-aminothiophenol.

Mechanistic Considerations

The formation of the 1,4-benzothiazinone ring occurs through a nucleophilic substitution followed by an intramolecular amide formation (cyclization). The thiol group of the 2-aminothiophenol acts as a nucleophile, displacing a leaving group from the acetic acid derivative. Subsequently, the amino group of the 2-aminothiophenol derivative attacks the carbonyl carbon of the acetic acid moiety, leading to cyclization and the formation of the benzothiazinone ring.

Visualizing the Workflow: 1,4-Benzothiazinone Synthesis

Benzothiazinone_Synthesis cluster_1 Condensation and Cyclization Reactant1 2-Aminothiophenol Intermediate S-Alkylated Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Arylthioacetic Acid (e.g., this compound derivative) Reactant2->Intermediate Product 2-(3-Methoxyphenylthio)-2H-1,4- benzothiazin-3(4H)-one Intermediate->Product Intramolecular Amidation

Caption: General pathway for 1,4-benzothiazinone synthesis.

Experimental Protocol: General Synthesis of 2-(Arylthio)-2H-1,4-benzothiazin-3(4H)-ones

This protocol is based on established methods for the synthesis of 1,4-benzothiazinones from 2-aminothiophenols and α-halo carbonyl compounds.[4]

Materials:

  • 2-Aminothiophenol

  • α-Bromo-(3-methoxyphenyl)acetic acid (This would be a derivative of the title compound, prepared separately)

  • Sodium bicarbonate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Preparation of Solution: In a 250 mL round-bottom flask, dissolve 2-aminothiophenol (1.25 g, 10 mmol) and sodium bicarbonate (1.68 g, 20 mmol) in 100 mL of ethanol.

  • Addition of Arylthioacetic Acid Derivative: To the stirred solution, add a solution of α-bromo-(3-methoxyphenyl)acetic acid (2.45 g, 10 mmol) in 50 mL of ethanol dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation of Product:

    • After completion of the reaction, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add 100 mL of water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Outcome:

The expected product is the corresponding 2-(3-methoxyphenylthio)-2H-1,4-benzothiazin-3(4H)-one. Characterization should be performed using spectroscopic methods.

Parameter Expected Value
Product Name 2-(3-Methoxyphenylthio)-2H-1,4-benzothiazin-3(4H)-one
Molecular Formula C₁₅H₁₃NO₂S₂
Molecular Weight 303.40 g/mol
Typical Yield 55-70%
Appearance Solid

Conclusion and Future Outlook

This compound stands as a potent and adaptable synthon for the construction of medicinally relevant heterocyclic compounds. The protocols and mechanistic insights provided herein for the synthesis of benzo[b]thiophenes and 1,4-benzothiazinones serve as a foundation for researchers to explore the full potential of this valuable building block. The presence of the methoxy group not only influences the regiochemical outcome of cyclization reactions but also provides a site for further chemical modification, enabling the generation of diverse compound libraries for biological screening. Future investigations could explore the use of this compound in multicomponent reactions or in the synthesis of other complex heterocyclic systems, further expanding its utility in the pursuit of novel therapeutic agents and functional materials.

References

  • Process for the synthesis of benzothiophenes. European Patent No. EP0832889B1. Published April 1, 1998. Accessed January 10, 2026.
  • Saad, H. A., et al. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 2025.
  • Fiesselmann thiophene synthesis. Wikipedia. Accessed January 10, 2026. [Link]
  • Mishra, R., et al. Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 2011, 3(4): 38-54.
  • Synthesis of acylated benzothiophenes. U.S. Patent No. US4380635A. Published April 19, 1983. Accessed January 10, 2026.
  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 2022, 18, 124. [Link]

Sources

Application Note: Quantitative Analysis of 3-Methoxy-phenylthioacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methoxy-phenylthioacetic acid is a chemical compound with the molecular formula C9H10O3S.[1] It is also known by synonyms such as 2-(m-Methoxyphenylthio)acetic acid and S-(3-Methoxyphenyl)thioglycollic acid.[1] The quantification of this and similar molecules is crucial in various fields, including drug development and metabolomics, where precise measurement is necessary for pharmacokinetic studies, quality control, and biomarker discovery. This document provides detailed analytical methods for the accurate quantification of this compound in various matrices, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

The protocols outlined below are designed for researchers, scientists, and drug development professionals, offering a foundation for robust and reliable analytical method development. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C9H10O3SChemicalBook[1]
Molecular Weight 198.24 g/mol ChemicalBook[1]
Melting Point 64 °CChemicalBook[1]
Boiling Point 351.4±27.0 °C (Predicted)ChemicalBook[1]
Density 1.28±0.1 g/cm3 (Predicted)ChemicalBook[1]
pKa 3.56±0.10 (Predicted)ChemicalBook[1]
Appearance White to off-white SolidChemicalBook[1]

Core Analytical Strategies: LC-MS/MS and GC-MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques for the quantification of small molecules like this compound. LC-MS/MS is often preferred for its high sensitivity, selectivity, and applicability to a wide range of compounds in complex matrices like plasma and urine.[2][3] GC-MS is also a viable option, particularly for volatile or semi-volatile compounds, and may require derivatization to improve chromatographic performance and sensitivity.[4][5]

The choice between these techniques depends on factors such as the analyte's volatility and thermal stability, the complexity of the sample matrix, and the required sensitivity.

PART 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalysis.[2] The following protocol is a comprehensive guide for the quantification of this compound in a biological matrix such as serum or plasma.

Experimental Workflow: LC-MS/MS

Caption: LC-MS/MS workflow for this compound analysis.

Detailed Protocol: LC-MS/MS

1. Sample Preparation: Protein Precipitation

  • Rationale: Biological samples like plasma contain high concentrations of proteins that can interfere with the analysis and damage the analytical column.[2] Protein precipitation is a simple and effective method to remove the majority of these proteins.[6] Acetonitrile is a common choice as it efficiently precipitates proteins and is compatible with reversed-phase chromatography.

  • Procedure:

    • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.[2]

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[7]

    • Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

2. Liquid Chromatography (LC) Conditions

  • Rationale: The goal of the LC separation is to resolve the analyte of interest from other matrix components to minimize ion suppression or enhancement in the mass spectrometer.[8] A C18 column is a good starting point for the separation of moderately polar compounds. The mobile phase composition and gradient are optimized to achieve good peak shape and retention time.

  • Parameters:

    • Column: Kinetex® 2.6 µm Biphenyl, 100 x 2.1 mm (or equivalent)[2]

    • Mobile Phase A: 0.1% Formic acid in Water[7]

    • Mobile Phase B: 0.1% Formic acid in Methanol[7]

    • Flow Rate: 0.4 mL/min[2]

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C[2]

    • Gradient:

      Time (min) % B
      0.0 10
      1.0 10
      5.0 95
      6.0 95
      6.1 10

      | 8.0 | 10 |

3. Tandem Mass Spectrometry (MS/MS) Conditions

  • Rationale: MS/MS provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The parameters need to be optimized for this compound to achieve the best signal intensity.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative (to be optimized)

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. A common approach for carboxylic acids is to monitor the loss of CO2 (44 Da) from the deprotonated molecule in negative ion mode.

    • Ion Source Parameters (Example):

      • Ion Source Temperature: 500 °C[9]

      • Ion Spray Voltage: 4500 V[9]

      • Curtain Gas: 30 psi[9]

      • Nebulizer Gas (GS1): 50 psi[9]

      • Heated Gas (GS2): 60 psi[9]

4. Calibration and Quantification

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking known concentrations of the analyte into a blank matrix (e.g., drug-free plasma).

    • Process the calibration standards and unknown samples using the same sample preparation and LC-MS/MS method.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the nominal concentration.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

PART 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[5] For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility and improve chromatographic performance.

Experimental Workflow: GC-MS with Derivatization

Caption: GC-MS workflow for this compound analysis.

Detailed Protocol: GC-MS

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Rationale: LLE is a sample preparation technique used to isolate analytes from a sample matrix based on their differential solubility in two immiscible liquids.[4] This step helps to clean up the sample and concentrate the analyte.

  • Procedure:

    • To 1 mL of the sample, add an appropriate internal standard.

    • Adjust the pH of the sample to below the pKa of this compound (~3.56) to ensure it is in its neutral form, which is more soluble in organic solvents.

    • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex for 2 minutes and then centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

2. Derivatization

  • Rationale: The carboxylic acid group of this compound makes it non-volatile. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) converts the carboxylic acid to a more volatile and thermally stable trimethylsilyl (TMS) ester, making it suitable for GC analysis.

  • Procedure:

    • To the dried extract, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Cool the vial to room temperature before injection into the GC-MS.

3. Gas Chromatography (GC) Conditions

  • Rationale: A non-polar or mid-polar capillary column is typically used for the separation of derivatized organic acids. The temperature program is optimized to ensure good separation of the analyte from other components.

  • Parameters:

    • Column: Zebron™ ZB-5MSplus, 30 m x 0.25 mm x 0.25 µm (or equivalent)[10]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Mode: Splitless

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute

      • Ramp to 280 °C at 15 °C/min

      • Hold at 280 °C for 5 minutes

4. Mass Spectrometry (MS) Conditions

  • Rationale: Electron Ionization (EI) is a common ionization technique for GC-MS. The mass spectrometer can be operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity.

  • Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full Scan (m/z 50-500) for initial identification, then switch to SIM mode for quantification, monitoring characteristic ions of the derivatized analyte.

5. Calibration and Quantification

  • Procedure: The calibration and quantification process is similar to that described for the LC-MS/MS method, involving the preparation of calibration standards, analysis, and construction of a calibration curve.

Method Validation

For both LC-MS/MS and GC-MS methods, it is imperative to perform a thorough method validation to ensure the reliability of the results. Key validation parameters include:

  • Linearity: The range over which the assay is accurate and precise.[11]

  • Accuracy and Precision: To determine the closeness of the measured value to the true value and the reproducibility of the measurements.[12]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.[11]

  • Matrix Effects: The effect of co-eluting, interfering substances on the ionization of the target analyte.[8]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This application note provides a comprehensive guide to the quantitative analysis of this compound using LC-MS/MS and GC-MS. The detailed protocols and the rationale behind the experimental choices are intended to equip researchers with the necessary knowledge to develop and validate robust and reliable analytical methods. The selection of the most appropriate technique will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation.

References

  • Phenomenex Inc. (n.d.). Sample Preparation.
  • Phenomenex Inc. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum.
  • Phenomenex Inc. (n.d.). Sample Preparation.
  • Agilent Technologies. (n.d.). Quick-Reference Method Guide.
  • NIST. (n.d.). (Phenylthio)acetic acid, (4-methoxyphenyl)methyl ester.
  • Musile, G., et al. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. I.R.I.S..
  • Agilent Technologies. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • Lestari, M. L. A. D., & Indrayanto, G. (2014). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 411-414.
  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
  • Peitz, R., et al. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine. Clinica Chimica Acta, 520, 10-17.
  • 3billion. (n.d.). Sample preparation guide.
  • Ali, A., et al. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. Biological and Molecular Chemistry.
  • Veuthey, J. L., & D'Urso, N. (2016). New Trends in Sample Preparation for Bioanalysis. American Pharmaceutical Review.
  • Gach, K., et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry.
  • Phenomenex Inc. (n.d.). GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil.
  • PubChem. (n.d.). Methoxyphenylacetic acid.
  • Cheméo. (n.d.). Chemical Properties of (Phenylthio)acetic acid, 3-tridecyl ester.
  • Al-Mugdadi, S. F. H., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 5(4), 548-557.
  • Nishida, K., et al. (2020). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. Molecules, 25(21), 5033.
  • SIELC Technologies. (2018). (Phenylthio)acetic acid.
  • Ene, A. C., et al. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of. International Journal of Agriculture and Biological Sciences, 2(1), 1-10.
  • Wolska, L., & Mechlińska, A. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research, 71(5), 709-719.
  • Canan, C., et al. (2016). Chromatographic Conditions Evaluation for Phytic Acid (IP6) Determination in Rice Bran Samples by HPLC. Brazilian Journal of Analytical Chemistry, 3(11), 10-19.
  • Li, H., et al. (2018). Three Extraction Methods in Combination with GC×GC-TOFMS for the Detailed Investigation of Volatiles in Chinese Herbaceous Aroma-Type Baijiu. Molecules, 23(10), 2549.

Sources

HPLC analysis of 3-Methoxy-phenylthioacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for 3-Methoxy-phenylthioacetic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the quantitative analysis of this compound using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The narrative explains the causal logic behind the method's development, from the fundamental physicochemical properties of the analyte to the final validation according to international regulatory standards. Detailed, step-by-step protocols for method execution, system suitability, and forced degradation studies are provided to ensure the method is robust, reliable, and fit for purpose in research and quality control environments.

Foundational Principles: Analyte Characterization

A robust analytical method begins with a thorough understanding of the analyte. This compound is a moderately polar organic compound whose behavior in a chromatographic system is dictated by its key structural features.

  • Chemical Structure: The molecule consists of a phenyl ring substituted with a methoxy group and a thioacetic acid moiety. This structure imparts significant hydrophobicity from the aromatic ring and thioether linkage, while the carboxylic acid group provides a site for ionization.

  • Physicochemical Properties:

    • Molecular Formula: C₉H₁₀O₃S[1]

    • Molecular Weight: 198.24 g/mol [1]

    • UV Absorbance: The presence of the substituted phenyl ring provides a strong chromophore, making UV detection a suitable and sensitive choice for quantification.

The Chromatographic Rationale: Method Development Strategy

The goal is to achieve a reproducible and sharp peak for this compound, well-resolved from any potential impurities or degradants. A reverse-phase chromatographic approach is selected for this purpose.

The primary challenge in the chromatography of this analyte is controlling the ionization of the carboxylic acid group. At a mobile phase pH near its pKa, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. This leads to poor peak shape (fronting or tailing) and unstable retention times.

To overcome this, the principle of ionization suppression is employed. By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the equilibrium is shifted almost entirely to the neutral, protonated form.[2][3] This un-ionized molecule is more hydrophobic, leading to increased and more consistent interaction with the non-polar stationary phase, resulting in a sharp, symmetrical peak and a robust separation.[4]

Based on this principle, a C18 stationary phase is chosen for its strong hydrophobic retention capabilities, and an acidified water/acetonitrile mobile phase is selected to ensure ionization suppression and provide the necessary elution strength.

Detailed HPLC Method and Protocols

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)
Mobile Phase B Acetonitrile
Gradient Program 60% A / 40% B (Isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Protocol: Preparation of Solutions

Mobile Phase A (0.1% Phosphoric Acid):

  • Add 1.0 mL of concentrated (85%) phosphoric acid to a 1 L volumetric flask.

  • Add approximately 900 mL of HPLC-grade water and mix thoroughly.

  • Bring to volume with HPLC-grade water and mix again.

  • Filter through a 0.45 µm membrane filter and degas before use.

Standard Stock Solution (500 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Add approximately 30 mL of a 50:50 mixture of Acetonitrile and Water (diluent) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Working Standard Solution (50 µg/mL):

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly. This solution is used for calibration and system suitability checks.

Protocol: System Suitability Testing (SST)

Before commencing any analysis, the chromatographic system's performance must be verified.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (50 µg/mL).

  • Evaluate the results against the criteria in the table below.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0% for 5 replicate injections
%RSD of Retention Times ≤ 1.0% for 5 replicate injections

Method Validation: A Self-Validating System

To ensure the method is trustworthy and suitable for its intended purpose, a validation plan must be executed in accordance with ICH Q2(R1) guidelines.[5]

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. The most rigorous test of specificity is a forced degradation study.[6] The objective is to intentionally stress the analyte to produce degradation products, then prove that the developed HPLC method can separate these degradants from the intact analyte peak. The target degradation is between 5-20%.[6][7]

Forced Degradation Protocol:

  • Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and keep at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve the analyte in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C in a hot air oven for 48 hours.

  • Photolytic Degradation: Expose a solution of the analyte to UV light (254 nm) and visible light in a photostability chamber for a period compliant with ICH Q1B guidelines.[8]

After exposure, each sample is neutralized (if necessary), diluted to the target concentration, and analyzed. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the main analyte peak is spectrally pure in all stressed samples.

Validation Parameters
  • Linearity: Analyze a minimum of five concentrations across a range of 10-100 µg/mL. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 25, 50, and 75 µg/mL). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the working standard solution on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The cumulative %RSD should meet predefined criteria.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%) and assess the impact on the results. System suitability criteria must be met under all varied conditions.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation through data acquisition and validation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation & Reporting prep_std Prepare Standard Solutions sst System Suitability Testing (SST) prep_std->sst prep_sample Prepare Sample Solutions analysis Inject Samples & Acquire Data prep_sample->analysis prep_mobile Prepare Mobile Phase prep_mobile->sst sst->analysis If SST Passes process_data Process Data (Integration & Quantification) analysis->process_data validation Perform Method Validation Studies (Specificity, Linearity, etc.) process_data->validation report Generate Final Report validation->report

Caption: Workflow for .

References

  • International Conference on Harmonisation (ICH) Q2(R1). Validation of Analytical Procedures: Text and Methodology. (2005). [Link]
  • ICH Q1A(R2). Stability Testing of New Drug Substances and Products. (2003). [Link]
  • ICH Q1B. Photostability Testing of New Drug Substances and Products. (1996). [Link]
  • Biotage.
  • LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. (2014). [Link]
  • Pharmaceutical Outsourcing.
  • PharmaGuru. HPLC Method Development For Acidic Molecules: A Case Study. [Link]
  • Phenomenex. Reversed Phase HPLC Method Development. [Link]
  • Journal of Young Pharmacists. Development of forced degradation and stability indicating studies of drugs—A review. (2012). [Link]

Sources

Application Notes and Protocols for the Investigation of 3-Methoxy-phenylthioacetic Acid in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Arylthioacetic acids represent a promising scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. This document provides a comprehensive guide for researchers and drug development professionals on the potential therapeutic applications of 3-Methoxy-phenylthioacetic acid. Due to the limited direct research on this specific molecule, this guide synthesizes information from structurally related compounds to propose potential therapeutic avenues and furnishes detailed protocols for its synthesis and biological evaluation. We will focus on methodologies to screen for anti-inflammatory and cytotoxic activities, providing a foundational framework for investigating its potential as a novel therapeutic agent.

Introduction: The Therapeutic Potential of Arylthioacetic Acid Scaffolds

The (phenylthio)acetic acid core is a versatile building block in organic synthesis and is recognized as a precursor for various active pharmaceutical ingredients (APIs).[1] Its structure, combining a thioether linkage and a carboxylic acid group, allows for diverse chemical modifications to tailor its pharmacological profile.[1] Derivatives of the broader class of phenoxyacetic and phenylthioacetic acids have been explored for a multitude of therapeutic applications, including as anti-inflammatory agents, antirheumatic drugs, and multi-target agents for metabolic and neurodegenerative diseases.[2][3][4]

The introduction of a methoxy group on the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. Methoxy-substituted compounds have shown potential as anti-inflammatory agents and selective cyclooxygenase (COX)-2 inhibitors.[5] Specifically, compounds containing a 3-methoxy-phenyl moiety have been investigated for a variety of biological activities.[6]

While this compound itself is not extensively characterized in the scientific literature, its structural components suggest a strong rationale for its investigation as a novel therapeutic candidate. This guide provides the necessary protocols to synthesize this compound and evaluate its potential in two key areas: inflammation and oncology.

Synthesis of this compound

The synthesis of arylthioacetic acids is a well-established process, typically achieved through the nucleophilic substitution of a haloacetate with a corresponding thiophenol.[7] The following protocol outlines a general and efficient method for the synthesis of this compound.

Synthesis Workflow

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Acidification & Purification A 3-Methoxythiophenol C Sodium 3-methoxythiophenolate (in situ) A->C Deprotonation B Sodium Hydroxide (NaOH) B->C E Crude this compound (Sodium Salt) C->E SN2 Reaction D Sodium Chloroacetate D->E G Pure this compound E->G Protonation F Hydrochloric Acid (HCl) F->G

Caption: General synthesis scheme for this compound.

Detailed Synthesis Protocol

Materials:

  • 3-Methoxythiophenol

  • Sodium hydroxide (NaOH)

  • Sodium chloroacetate

  • Hydrochloric acid (HCl, concentrated)

  • Ethanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxythiophenol (1 equivalent) in ethanol. To this solution, add a solution of sodium hydroxide (1 equivalent) in water dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium 3-methoxythiophenolate salt.

  • Nucleophilic Substitution: In a separate flask, dissolve sodium chloroacetate (1.1 equivalents) in water. Add this solution to the thiophenolate mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Acidification: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted thiophenol. Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. A precipitate should form.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound. Dry the final product under vacuum.

Application I: Anti-Inflammatory Activity

Rationale: Phenylthioacetic acid derivatives have demonstrated anti-inflammatory properties.[4] Furthermore, various methoxy-phenyl compounds have been shown to inhibit key inflammatory mediators, including nitric oxide (NO) and prostaglandins, often through the inhibition of enzymes like COX-2.[5] Therefore, it is plausible that this compound may possess anti-inflammatory effects.

Proposed Mechanism of Action Pathway

G LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Compound 3-Methoxy- phenylthioacetic acid (Hypothesized) Compound->NFkB Inhibition? Compound->iNOS Inhibition?

Caption: Hypothesized anti-inflammatory mechanism via NF-κB and iNOS inhibition.

Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][9]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • Dexamethasone (positive control)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours. Include wells for a vehicle control (e.g., DMSO) and a positive control (dexamethasone).

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.

Protocol: In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[10][11][12]

Materials:

  • Wistar or Sprague-Dawley rats (150-200g)

  • 1% Carrageenan solution in sterile saline

  • This compound (test compound)

  • Indomethacin or Diclofenac Sodium (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study with free access to water.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups (e.g., 25, 50, 100 mg/kg of this compound). Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Baseline Measurement: One hour after compound administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Immediately after the baseline measurement, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[13]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[13]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

    • Edema Volume = (Paw volume at time t) - (Initial paw volume)

    • % Inhibition = [(Edema volume of control - Edema volume of treated) / Edema volume of control] x 100

Application II: Cytotoxic (Anticancer) Activity

Rationale: The phenoxyacetic acid moiety is a structural component in some compounds with reported cytotoxic effects.[14] The evaluation of cytotoxicity is a fundamental first step in determining the potential of a compound as an anticancer agent. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[15][16]

Protocol: MTT Cytotoxicity Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[14] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Doxorubicin (positive control)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) for 48 or 72 hours. Include vehicle control and positive control wells.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[17]

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[18]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16][18] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Reading: Measure the absorbance of the colored solution at a wavelength of 570 nm.[17] A reference wavelength of 630 nm can be used to subtract background noise.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT Assay Workflow

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation

Quantitative data from the described protocols should be summarized in a clear and structured format for easy comparison and interpretation.

Table 1: In Vitro Anti-Inflammatory Activity

Compound Concentration (µM) Nitrite Conc. (µM) % NO Inhibition
Vehicle Control - 0%
LPS Control - -
Dexamethasone 10
Test Compound 1
10
50

| | 100 | | |

Table 2: In Vivo Anti-Inflammatory Activity

Group Dose (mg/kg) Paw Volume Increase (mL) at 3h % Edema Inhibition at 3h
Vehicle Control - 0%
Indomethacin 10
Test Compound 25
50

| | 100 | | |

Table 3: In Vitro Cytotoxicity

Compound Concentration (µM) % Cell Viability IC50 (µM)
Vehicle Control - 100% > Max Conc.
Doxorubicin 1
Test Compound 0.1
1
10
50

| | 100 | | |

Conclusion and Future Directions

This compound presents an intriguing scaffold for the development of novel therapeutics. Based on the activities of structurally related compounds, it holds potential as both an anti-inflammatory and a cytotoxic agent. The protocols detailed in this guide provide a robust starting point for the systematic evaluation of these potential activities.

Future research should focus on:

  • Mechanism of Action Studies: If anti-inflammatory activity is confirmed, studies to determine its effect on COX-1/COX-2 enzyme activity, pro-inflammatory cytokine production (e.g., TNF-α, IL-6), and NF-κB signaling are warranted.

  • Broad-Spectrum Screening: The compound should be screened against a wider panel of cancer cell lines to determine its spectrum of activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the methoxy group position, substitution on the phenyl ring, or changes to the acetic acid chain could lead to the identification of more potent and selective compounds.

  • Pharmacokinetic Profiling: Preliminary assessment of metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for advancing any promising leads.

By following the methodologies outlined herein, researchers can effectively unlock the therapeutic potential of this compound and its derivatives.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • ResearchGate. (2025). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
  • National Institutes of Health. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat.
  • National Center for Biotechnology Information. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats.
  • ResearchGate. (n.d.). Scheme 1. Preparations of aryloxy- and arylthio-acetic acids. X=O/S....
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
  • Athmic Biotech Solutions. (2023). "Unlocking Anti-Inflammatory Drugs with Biochemical Assays”.
  • MDPI. (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen.
  • PubMed. (n.d.). Design and Synthesis of Novel Anti-inflammatory/Anti-ulcer Hybrid Molecules with Antioxidant Activity.
  • PubMed. (n.d.). Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents.
  • National Center for Biotechnology Information. (n.d.). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE).
  • PubMed. (1989). Substituted phenylthiophenylamines with antiinflammatory activity.
  • LookChem. (n.d.). Cas 103-04-8,(PHENYLTHIO)ACETIC ACID.
  • Thieme Chemistry. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates.
  • Indian Journal of Chemistry. (n.d.). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi.
  • National Center for Biotechnology Information. (n.d.). A Simple Method for the Conversion of Carboxylic Acids into Thioacids with Lawesson's Reagent.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis Applications of (Phenylthio)acetic Acid.
  • PubChem. (n.d.). (Phenylthio)acetic acid | C8H8O2S | CID 59541.
  • PubMed. (n.d.). Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones.
  • PubMed. (n.d.). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers.

Sources

Application Note & Protocols: Elucidating the Mechanism of Action of 3-Methoxy-phenylthioacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for investigating the mechanism of action (MoA) of 3-Methoxy-phenylthioacetic acid, a compound with potential therapeutic relevance. While direct MoA studies on this specific molecule are not extensively published, its structural similarity to other biologically active phenylthioacetic and phenoxyacetic acid derivatives suggests plausible therapeutic activities, including anti-inflammatory and antiproliferative effects. This guide presents a structured, hypothesis-driven approach, detailing a suite of biochemical and cell-based assays to systematically explore its molecular targets and cellular effects. The protocols are designed to be self-validating and are supported by scientific rationale and references to authoritative sources.

Introduction: Rationale for Investigation

This compound belongs to a class of compounds, the phenylthioacetic acids, that have garnered interest in medicinal chemistry. The parent compound, (phenylthio)acetic acid, is a versatile building block for synthesizing heterocyclic compounds with antimicrobial properties[1]. Derivatives of the structurally related phenoxyacetic acids have been investigated for a range of biological activities, including the modulation of peroxisome proliferator-activated receptors (PPARs) and inhibition of cyclooxygenase (COX) enzymes, both of which are critical targets in metabolic and inflammatory diseases[2][3].

The addition of a methoxy group to the phenyl ring can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its potency and selectivity[4]. Given the established anti-inflammatory and antiproliferative activities of similar compounds[5][6], a systematic investigation into the MoA of this compound is warranted. This application note outlines a tiered experimental workflow to identify its biological targets and elucidate the downstream signaling pathways it modulates.

Tiered Experimental Approach for MoA Elucidation

We propose a multi-tiered approach, beginning with broad phenotypic screening to identify the compound's primary cellular effects, followed by more focused assays to pinpoint specific molecular targets and pathways.

Workflow for MoA Investigation

MoA_Workflow cluster_0 Tier 1: Phenotypic Screening & Target Identification cluster_1 Tier 2: Elucidation of Specific Mechanisms cluster_2 Tier 3: Biochemical Validation A Cell Viability & Proliferation Assays (Cancer & Immune Cell Lines) B Broad-Spectrum Kinase Panel (e.g., KinomeScan®) A->B If antiproliferative C PPAR Agonism Assay (Transactivation Assay) A->C If anti-inflammatory E Antiproliferative Pathway Analysis (Cell Cycle, Apoptosis, MAPK/PI3K Signaling) B->E D Anti-inflammatory Pathway Analysis (COX Inhibition, Cytokine Profiling, NF-κB) C->D F Direct Enzyme Inhibition Kinetics D->F E->F G Target Binding Affinity (e.g., Surface Plasmon Resonance) F->G

Caption: A tiered workflow for investigating the mechanism of action.

Tier 1 Protocols: Initial Target Identification

The initial phase aims to cast a wide net to identify the primary biological effects of this compound.

Protocol: Cell Viability and Proliferation Assay

Rationale: This assay provides a baseline understanding of the compound's cytotoxic or cytostatic effects across various cell types, guiding the direction of subsequent investigations. We recommend screening against a panel of cancer cell lines (e.g., MCF-7, HCT116) and an immune cell line (e.g., RAW 264.7 macrophages).

Methodology:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Add a viability reagent such as MTT or PrestoBlue™ to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Data Presentation:

Cell LineCompoundIC₅₀ (µM)
MCF-7This compoundExperimental Value
HCT116This compoundExperimental Value
RAW 264.7This compoundExperimental Value
Protocol: PPARα/γ Transactivation Assay

Rationale: Given that some phenoxyacetic acids are PPAR agonists, it is prudent to investigate if this compound shares this activity.[2] This assay measures the ability of the compound to activate PPARα and PPARγ.

Methodology:

  • Cell Transfection: Co-transfect HepG2 cells with a plasmid expressing a GAL4-PPAR ligand-binding domain (LBD) chimera and a reporter plasmid containing a GAL4 upstream activation sequence driving luciferase expression.

  • Compound Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound (0.1 µM to 100 µM). Include known PPAR agonists (e.g., Wy-14,643 for PPARα, Rosiglitazone for PPARγ) as positive controls.

  • Incubation: Incubate for an additional 24 hours.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC₅₀ value from the dose-response curve.

Tier 2 Protocols: Elucidating Specific Mechanisms

Based on the findings from Tier 1, these more focused assays will dissect the specific signaling pathways involved.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

Rationale: Many anti-inflammatory agents function through the inhibition of COX enzymes.[3] This assay will determine if this compound inhibits COX-1 and/or COX-2 and its selectivity.

Methodology:

  • Assay Principle: Utilize a commercially available COX inhibitor screening assay kit that measures the peroxidase activity of COX enzymes.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, heme, purified COX-1 or COX-2 enzyme, and varying concentrations of this compound. Include a known non-selective COX inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction.

  • Data Acquisition: Measure the absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC₅₀ values for COX-1 and COX-2 inhibition. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol: NF-κB Signaling Pathway Analysis

Rationale: The NF-κB pathway is a central regulator of inflammation. If the compound shows anti-inflammatory properties, investigating its effect on this pathway is crucial.

NF-κB Signaling Pathway

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-p65/p50 (Inactive Complex) IkB->IkB_NFkB NFkB p65/p50 NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Compound 3-Methoxy- phenylthioacetic acid Compound->IKK Inhibits? Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX2) NFkB_nuc->Genes

Caption: Potential inhibition of the NF-κB signaling pathway.

Methodology (Western Blot):

  • Cell Stimulation: Seed RAW 264.7 macrophages and pre-treat with this compound for 1 hour before stimulating with lipopolysaccharide (LPS) for 30 minutes.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities to determine the effect of the compound on the phosphorylation of IκBα and p65.

Protocol: Cell Cycle Analysis

Rationale: If the compound exhibits antiproliferative activity, it is important to determine if it induces cell cycle arrest.

Methodology:

  • Cell Treatment: Treat a cancer cell line (e.g., HCT116) with the IC₅₀ concentration of this compound for 24 hours.

  • Cell Staining: Harvest the cells, fix in cold 70% ethanol, and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the treated samples to the vehicle control to identify any cell cycle arrest.

Tier 3 Protocols: Biochemical Validation

The final tier focuses on confirming a direct interaction between the compound and its putative molecular target.

Protocol: Direct Enzyme Inhibition Kinetics

Rationale: If a specific enzyme (e.g., a kinase, COX-2) is identified as a target, this assay will determine the mode of inhibition (e.g., competitive, non-competitive).[7][8]

Methodology:

  • Assay Setup: Perform the enzyme assay with a fixed concentration of the enzyme and the compound. Vary the concentration of the substrate.

  • Data Acquisition: Measure the initial reaction velocities at each substrate concentration.

  • Data Analysis: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition.[9]

Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

Rationale: SPR provides real-time, label-free analysis of biomolecular interactions, confirming a direct binding event and quantifying the binding affinity (KD).[10][11]

Methodology:

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip.

  • Binding Analysis: Flow different concentrations of this compound over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of the analyte binding to the ligand.

  • Data Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Conclusion

The systematic application of these protocols will enable a thorough investigation into the mechanism of action of this compound. This structured approach, progressing from broad phenotypic observations to specific biochemical validation, provides a robust framework for characterizing novel bioactive small molecules. The insights gained from these studies will be invaluable for guiding further preclinical development and understanding the therapeutic potential of this compound.

References

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Nuvisan. Tailored mode-of-action assays to enhance your drug discovery process.
  • Patsnap Synapse. (2025, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?.
  • LookChem. Cas 103-04-8,(PHENYLTHIO)ACETIC ACID.
  • PubChem. (Phenylthio)acetic acid.
  • ResearchGate. (2025, August 10). Synthesis, Characterization and Biological Activity of (Phenylthio)Acetic Acid:Theophylline Cocrystal.
  • NCBI Bookshelf. (2012, May 1). Mechanism of Action Assays for Enzymes.
  • PMC. Discovery of small-molecule enzyme activators by activity-based protein profiling.
  • Journal of Emerging Technologies and Innovative Research. Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review.
  • PMC. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE).
  • MDPI. Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives.
  • MDPI. (2021, February 13). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents.
  • PubMed. Substituted phenylthiophenylamines with antiinflammatory activity.
  • Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives.
  • PMC. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny.
  • PubMed. Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents.
  • PubMed. Antiinflammatory actions of methyl- and phenyl-3-methoxy-4-hydroxy styryl ketones.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methoxy-phenylthioacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for common impurities encountered during the synthesis of 3-Methoxy-phenylthioacetic acid. It is designed for researchers, scientists, and drug development professionals to diagnose and resolve purity issues in their experiments.

Introduction

The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically proceeds via a nucleophilic substitution reaction analogous to the Williamson ether synthesis.[1] A common route involves the reaction of 3-methoxyphenol with a haloacetic acid derivative. While seemingly straightforward, this synthesis is prone to the formation of several impurities that can complicate purification and impact downstream applications. This guide will explore the origins of these impurities and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows a significant amount of unreacted 3-methoxyphenol. What went wrong?

A1: Root Cause Analysis

The presence of unreacted 3-methoxyphenol typically points to incomplete reaction, which can be caused by several factors:

  • Insufficient Base: The reaction requires a base to deprotonate the phenolic hydroxyl group of 3-methoxyphenol, forming the more nucleophilic phenoxide ion. If the base is not strong enough or used in insufficient stoichiometric amounts, the concentration of the active nucleophile will be low, leading to poor conversion.

  • Poor Quality of Reagents: The haloacetic acid reagent (e.g., chloroacetic acid or ethyl chloroacetate) may have degraded, or the base may be of low purity.

  • Suboptimal Reaction Conditions: Inadequate reaction time or temperature can also result in incomplete conversion.

Troubleshooting Protocol:

  • Base Selection and Stoichiometry:

    • Ensure the use of a suitable base, such as sodium hydroxide or potassium carbonate, in at least a stoichiometric amount relative to the 3-methoxyphenol.

    • Consider using a slight excess of the base (1.1-1.2 equivalents) to drive the reaction to completion.

  • Reagent Quality Check:

    • Verify the purity of the haloacetic acid reagent. For instance, if using ethyl chloroacetate, it should be colorless. A yellow tint may indicate decomposition.

    • Use freshly prepared solutions of the base.

  • Optimization of Reaction Conditions:

    • Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

    • Gradually increase the reaction temperature in small increments (e.g., 10 °C) to enhance the reaction rate, while being mindful of potential side reactions.

Q2: I've detected an impurity with a similar mass to my product, but it has different chromatographic behavior. Could this be an isomer?

A2: Root Cause Analysis

Yes, the formation of isomeric impurities is a known issue in reactions involving phenols. In the synthesis of this compound, the most likely isomeric impurities are C-alkylated products resulting from a competing Friedel-Crafts-type reaction.[2] Instead of the desired O-alkylation on the hydroxyl group, the electrophile (the haloacetyl group) can attack the aromatic ring, typically at positions ortho or para to the activating hydroxyl and methoxy groups.

Troubleshooting Protocol:

  • Catalyst Choice:

    • If a Lewis acid catalyst is being used, it can promote C-alkylation.[2] Consider performing the reaction without a Lewis acid, relying on the basic conditions to facilitate the desired O-alkylation.

  • Solvent Effects:

    • The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation in Williamson ether-type syntheses.[3]

  • Purification Strategy:

    • Isomeric impurities can often be separated from the desired product by column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.

    • Recrystallization can also be a powerful technique for removing isomeric impurities if a suitable solvent system is found.

Impurity TypePotential StructureTypical Elution Profile (Normal Phase)
Desired Product This compoundIntermediate polarity
C-Alkylated Isomer e.g., 2-Hydroxy-4-methoxy-phenylthioacetic acidMore polar due to the free phenolic -OH
Q3: My starting material, 3-methoxyphenol, is pure, but I'm still getting unexpected impurities. What are other possibilities?

A3: Root Cause Analysis

Impurities can also arise from the synthesis of the 3-methoxyphenol itself if it is prepared in-house. A common route to 3-methoxyphenol is the selective mono-methylation of resorcinol using a methylating agent like dimethyl sulfate.[4][5]

Potential carried-over impurities from this step include:

  • Resorcinol: Unreacted starting material.

  • 1,3-Dimethoxybenzene: The product of over-methylation.

Troubleshooting Protocol:

  • Starting Material Purification:

    • If preparing 3-methoxyphenol from resorcinol, ensure its purification, typically by distillation under reduced pressure, to remove unreacted resorcinol and 1,3-dimethoxybenzene.[4]

  • Analytical Method for Starting Material:

    • Develop a simple analytical method (e.g., GC or HPLC) to confirm the purity of your 3-methoxyphenol before proceeding with the main reaction.

Q4: I'm observing the formation of a low molecular weight impurity, especially at higher temperatures. What could it be?

A4: Root Cause Analysis

At elevated temperatures, a competing elimination reaction (E2) can occur with the haloacetic acid reagent, especially if a strong, sterically hindered base is used.[6] This would lead to the formation of byproducts derived from the decomposition of the haloacetic acid.

Troubleshooting Protocol:

  • Temperature Control:

    • Maintain the reaction temperature at the lowest possible level that allows for a reasonable reaction rate.

  • Base Selection:

    • Avoid sterically hindered bases if possible, as they can favor elimination over substitution.

Visualizing the Reaction and Impurity Formation

The following diagram illustrates the desired synthetic pathway and the formation of key impurities.

G cluster_start Starting Materials cluster_product Desired Product cluster_impurities Common Impurities 3-Methoxyphenol 3-Methoxyphenol Target_Product This compound 3-Methoxyphenol->Target_Product O-Alkylation (Desired Pathway) Unreacted_SM Unreacted 3-Methoxyphenol 3-Methoxyphenol->Unreacted_SM Incomplete Reaction C_Alkylation C-Alkylated Isomer 3-Methoxyphenol->C_Alkylation C-Alkylation (Side Reaction) Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Target_Product Chloroacetic_Acid->C_Alkylation Over_Methylation 1,3-Dimethoxybenzene (from SM synthesis)

Caption: Synthetic pathway and major impurity formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a solution of 3-methoxyphenol (1.0 eq) in a suitable solvent (e.g., acetone or DMF) is added a base (e.g., K₂CO₃, 1.5 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • Ethyl 2-chloroacetate (1.2 eq) is added dropwise, and the reaction mixture is heated to 60-70 °C.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is taken up in water and acidified with HCl.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ester.

  • The crude ester is then hydrolyzed using aqueous NaOH, followed by acidic workup to yield the crude this compound.

  • The crude product is purified by recrystallization or column chromatography.

Protocol 2: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Note: This is a general method and may require optimization for specific impurity profiles.

References

  • PubChem. (n.d.). 3-Methoxyphenol.
  • BenchChem. (2025).
  • MDPI. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FeCl3 and FeCl3·6H2O.
  • ChemicalBook. (n.d.). 3-Methoxyphenol.
  • WordPress. (2025). Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile.
  • Guidechem. (n.d.). How to Optimize the Synthesis of 3-Methoxyphenol?
  • PrepChem.com. (n.d.).
  • Master Organic Chemistry. (2015). Thiols And Thioethers.
  • Bioanalysis Zone. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • ResearchGate. (2025). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • ResearchGate. (2012).
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.

Sources

Technical Support Center: Purification of 3-Methoxy-phenylthioacetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of 3-Methoxy-phenylthioacetic acid via recrystallization. This document is structured in a practical question-and-answer format to directly address common challenges and provide in-depth, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its recrystallization?

A1: Understanding the fundamental physicochemical properties of this compound is the cornerstone of developing a successful recrystallization protocol. Key parameters are summarized in the table below.

PropertyValueSignificance for Recrystallization
Molecular Formula C₉H₁₀O₃SIndicates the presence of a polar carboxylic acid group and a moderately polar thioether and methoxy-substituted aromatic ring.
Molecular Weight 198.24 g/mol A moderate molecular weight, suggesting it should be soluble in a range of organic solvents.
Melting Point 64 °CThis relatively low melting point is a critical consideration for solvent selection to avoid "oiling out". The boiling point of the chosen solvent should ideally be below this temperature.
Appearance White to off-white solidThe goal of recrystallization is to obtain a pure, white crystalline solid, removing any colored impurities.
pKa (Predicted) 3.56 ± 0.10The acidic nature of the carboxylic acid group influences its solubility in protic and polar solvents.

Q2: How do the functional groups of this compound influence solvent selection for recrystallization?

A2: The molecular architecture of this compound contains three key functional groups that dictate its solubility and crystallization behavior: a carboxylic acid, a methoxyphenyl group, and a thioether linkage.

  • Carboxylic Acid: This polar, protic group is capable of hydrogen bonding, which generally confers good solubility in polar protic solvents like alcohols (ethanol, methanol) and water, especially at elevated temperatures.[1]

  • Methoxyphenyl Group: The methoxy group provides some polarity, and the aromatic ring can participate in π-π stacking interactions. Generally, methoxyphenyl moieties are considered to enhance the crystallizability of a compound.[1][2]

  • Thioether: The sulfur atom in the thioether linkage is less polarizing than an ether oxygen. Thioethers can sometimes present challenges in crystallization.[1][2]

A successful recrystallization solvent will ideally dissolve this compound when hot but have limited ability to do so at cooler temperatures.

Troubleshooting Guide

dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Crude this compound] --> B{Select Solvent System}; B --> C{Dissolve in Minimum Hot Solvent}; C --> D{Cool Slowly}; D --> E{Crystals Form}; E --> F[Isolate & Dry]; F --> G[Pure Product]; D --> H{No Crystals Form}; H --> I{"Too much solvent?"}; I -- Yes --> J[Reduce Solvent Volume]; J --> D; I -- No --> K{Induce Crystallization}; K --> D; D --> L{"Oiling Out" Occurs}; L --> M{Re-heat & Add More 'Good' Solvent}; M --> D; L --> N{Lower Crystallization Temperature}; N --> D; E --> O{Poor Yield}; O --> P{Check Mother Liquor}; P --> Q[Recover from Filtrate]; subgraph Legend direction LR Troubleshooting [fillcolor="#FFFFFF", label="Troubleshooting Steps", shape=plaintext] Action [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Action"] Decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="Decision"] Outcome [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Outcome"] end }

Recrystallization Troubleshooting Workflow

Problem 1: The compound "oils out" instead of crystallizing.

  • Causality: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when it comes out of solution as a liquid phase upon cooling.[3] This is a significant risk for this compound due to its relatively low melting point of 64 °C. If the boiling point of the solvent is above this temperature, the compound may melt and form an oil. Impurities can also lower the melting point, exacerbating this issue.[3]

  • Solutions:

    • Select a Lower-Boiling Solvent: Choose a solvent or solvent mixture with a boiling point below 64 °C.

    • Use More Solvent: The presence of an oil may indicate that the solution is becoming supersaturated at a temperature above the compound's melting point. By adding more solvent, you can lower the saturation temperature.[3]

    • Gradual Cooling: Cool the solution very slowly to allow for crystal nucleation to occur at a lower temperature.

    • Solvent Polarity Adjustment: If using a mixed solvent system, altering the ratio to make the solvent system slightly more polar might prevent oiling out.

Problem 2: No crystals form upon cooling.

  • Causality: This is often due to using an excessive amount of solvent, resulting in a solution that is not saturated at the lower temperature.[3] It can also be due to the presence of impurities that inhibit crystal nucleation.

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.

    • Lower the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.

Problem 3: The recrystallization yield is very low.

  • Causality: A low yield can result from several factors: using too much solvent, premature crystallization during a hot filtration step (if performed), or washing the final crystals with a solvent in which they are too soluble.

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is cooled sufficiently, perhaps in an ice bath, to maximize the amount of product that crystallizes out of solution.

    • Wash with Cold Solvent: When washing the isolated crystals, use a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.

    • Second Crop: The filtrate (mother liquor) can be concentrated by evaporating some of the solvent to obtain a second, though likely less pure, crop of crystals.[3]

Problem 4: The purified product is not significantly purer than the starting material.

  • Causality: This indicates that the chosen solvent is not effective at separating the impurities from the desired compound. The impurities may have similar solubility profiles to this compound in that solvent.

  • Solution:

    • Re-evaluate the Solvent System: A different solvent or a mixed solvent system may be necessary. The ideal solvent will dissolve the desired compound well when hot, but the impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble even when hot (allowing for removal by hot filtration).

Experimental Protocol: Recrystallization of this compound

This protocol is a starting point and may require optimization based on the purity of the starting material and the specific equipment used.

1. Solvent Selection:

  • Rationale: Based on the properties of the related compound, 3-methoxyphenylacetic acid, which can be recrystallized from water or aqueous ethanol, a polar protic solvent is a logical starting point.[4] Given the thioether and aromatic components, a mixed solvent system may also be effective.

  • Recommended Starting Solvents for Screening:

    • Aqueous ethanol (e.g., 80:20 ethanol:water)

    • Aqueous methanol

    • Toluene

    • Ethyl acetate/hexane mixture

2. Step-by-Step Procedure (Example with Aqueous Ethanol):

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the aqueous ethanol solvent.

    • Gently heat the mixture with stirring (e.g., on a hot plate or in a water bath).

    • Continue adding small portions of the hot solvent until the solid just dissolves. Avoid adding an excess of solvent.

  • Decolorization (if necessary):

    • If the hot solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold aqueous ethanol.

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a watch glass and allow them to dry completely. The purity can be assessed by taking a melting point.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Crude Product] --> B(Dissolve in MinimalHot Solvent); B --> C{Colored Solution?}; C -- Yes --> D[Add Activated Charcoal& Reheat]; D --> E; C -- No --> E; E{Insoluble Impurities?}; E -- Yes --> F[Hot Filtration]; F --> G; E -- No --> G; G(Slow Coolingto Room Temp); G --> H(Cool in Ice Bath); H --> I[Vacuum Filtration]; I --> J(Wash with Cold Solvent); J --> K(Dry Crystals); K --> L[Pure this compound]; subgraph Legend direction LR Process [fillcolor="#FFFFFF", label="Process Steps", shape=plaintext] Action [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Action"] Decision [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", label="Decision"] Outcome [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Outcome"] end }

Recrystallization Workflow Diagram

Potential Impurities and Their Removal

The synthesis of this compound likely proceeds via a Williamson ether-type synthesis, reacting 3-methoxyphenol with a haloacetic acid (e.g., chloroacetic acid) in the presence of a base.

  • Unreacted 3-methoxyphenol: This starting material is phenolic and will have different solubility characteristics than the carboxylic acid product. A well-chosen recrystallization solvent should leave this more non-polar impurity in the mother liquor.

  • Unreacted Chloroacetic Acid: This is a highly polar impurity and should be readily removed during the workup and recrystallization.

  • Side-products from C-alkylation: While O-alkylation is expected, some C-alkylation on the aromatic ring of 3-methoxyphenol could occur, leading to isomeric impurities.[5] These isomers may have very similar solubility profiles, making their removal by a single recrystallization challenging. If these are present, chromatographic purification may be necessary.

Polymorphism

It is important to be aware of the possibility of polymorphism, where a compound can crystallize into different solid-state forms with different physical properties.[6] While no specific polymorphs of this compound are documented in the searched literature, it is a known phenomenon for substituted phenylacetic acids. Different cooling rates and solvent systems can potentially lead to the formation of different polymorphs. Characterization of the final product by techniques such as melting point, IR spectroscopy, and X-ray diffraction can help to ensure consistency between batches.

References

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Oiling Out in Crystallization. Mettler Toledo.
  • Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Crystal polymorphism. Wikipedia.

Sources

Technical Support Center: Optimizing Synthesis of Arylthioacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of arylthioacetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will move beyond simple procedural outlines to delve into the underlying chemical principles, offering field-proven insights to troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Frequently Asked-Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing arylthioacetic acids?

The most prevalent and generally reliable method is the nucleophilic substitution reaction between a thiophenol (or aryl thiol) and a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base.[1] This SN2 reaction is favored due to the high nucleophilicity of the thiolate anion, which is generated in situ.

Q2: Why is the choice of base so critical in this synthesis?

The base serves two primary functions: to deprotonate the thiophenol, forming the highly nucleophilic thiolate anion, and to neutralize the carboxylic acid of the haloacetic acid, preventing it from protonating the thiolate.[2][3] A suitable base should be strong enough to deprotonate the thiol but not so strong as to promote unwanted side reactions. Common choices include sodium hydroxide, potassium hydroxide, and potassium carbonate.

Q3: What are the key reaction parameters I need to control?

Successful synthesis hinges on the careful control of several parameters:

  • Stoichiometry: Precise molar ratios of reactants are crucial.

  • Temperature: Controls the reaction rate and minimizes side reactions.

  • Solvent: Affects the solubility of reactants and the reaction rate.

  • pH: Must be maintained in the optimal range to ensure the presence of the thiolate nucleophile.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Yield of Arylthioacetic Acid

Q: I've followed a standard procedure, but my yield is consistently low. What are the likely causes and how can I fix it?

A: Low yields can stem from several factors. Let's break down the potential culprits and their solutions.

Potential Causes & Solutions:

  • Incomplete Thiolate Formation: The thiophenol may not be fully deprotonated, reducing the concentration of the active nucleophile.

    • Troubleshooting:

      • Verify Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base (e.g., NaOH, KOH) and at least two equivalents: one to deprotonate the thiol and one to neutralize the haloacetic acid.

      • Monitor pH: The reaction mixture should be basic (pH > 8) to favor the thiolate form. Use a pH meter or indicator strips to check the pH during the addition of the base and throughout the reaction.

      • Pre-formation of Thiolate: Consider pre-forming the thiolate by reacting the thiophenol with the base before adding the haloacetic acid. This ensures the nucleophile is readily available.

  • Side Reaction: Disulfide Formation: Thiolates are susceptible to oxidation, especially in the presence of air (oxygen), leading to the formation of diaryl disulfides.

    • Troubleshooting:

      • Degas Solvents: Before use, sparge your solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

      • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent air from entering the reaction vessel.

  • Poor Solubility of Reactants: If the thiophenol or haloacetic acid salt is not fully dissolved, the reaction will be slow and incomplete.

    • Troubleshooting:

      • Solvent Selection: Choose a solvent in which all reactants are soluble. A mixture of water and a polar aprotic solvent like ethanol or DMF can be effective.

      • Temperature Adjustment: Gently warming the reaction mixture can improve solubility, but be cautious not to exceed temperatures that could lead to decomposition or side reactions.

Problem 2: Presence of Unreacted Thiophenol in the Final Product

Q: My final product is contaminated with the starting thiophenol. How can I improve the conversion and purify the product?

A: This indicates an incomplete reaction. Here’s how to address it from both a reaction and purification standpoint.

Potential Causes & Solutions:

  • Insufficient Haloacetic Acid: If the thiophenol is not the limiting reagent, you may have unreacted starting material.

    • Troubleshooting:

      • Adjust Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the haloacetic acid to ensure complete consumption of the thiophenol.

  • Reaction Time/Temperature: The reaction may not have been allowed to proceed to completion.

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting thiophenol.

      • Increase Reaction Time/Temperature: If the reaction is sluggish, consider increasing the reaction time or cautiously raising the temperature.

Purification Strategy:

  • Base Extraction: After the reaction is complete, acidify the mixture to protonate the arylthioacetic acid. Then, perform a liquid-liquid extraction. The desired product will be in the organic layer, while the unreacted thiophenol (which is less acidic) can be removed by washing the organic layer with a dilute aqueous base solution (e.g., sodium bicarbonate). The arylthioacetic acid can then be extracted into a fresh aqueous base layer, leaving neutral impurities behind. Finally, re-acidification of the aqueous layer will precipitate the pure product.

Experimental Protocols

General Procedure for the Synthesis of Arylthioacetic Acids

This protocol provides a robust starting point for the synthesis. Optimization may be required for specific substrates.

Materials:

  • Thiophenol derivative (1.0 eq)

  • Chloroacetic acid or Bromoacetic acid (1.1 eq)

  • Sodium hydroxide (2.2 eq)

  • Solvent (e.g., Water, Ethanol/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a condenser, and an inlet for inert gas.

  • Dissolution: To the flask, add the thiophenol derivative and the chosen solvent. Begin stirring and bubbling inert gas through the solution.

  • Base Addition: Slowly add a solution of sodium hydroxide in water. Monitor the pH to ensure it remains basic.

  • Haloacetic Acid Addition: Once the thiophenol has dissolved and the solution is basic, slowly add a solution of the haloacetic acid in water.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor the progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with a mineral acid (e.g., HCl) until the pH is acidic, which will precipitate the crude product.

    • Filter the precipitate and wash it with cold water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid/water) to obtain the pure arylthioacetic acid.[4][5]

Data Presentation

Table 1: Typical Reaction Conditions and Expected Yields

Thiophenol DerivativeHaloacetic AcidBaseSolventTemp (°C)Time (h)Approx. Yield (%)
ThiophenolChloroacetic AcidNaOHWater80485-95
4-MethylthiophenolBromoacetic AcidKOHEthanol/Water60680-90
4-ChlorothiophenolChloroacetic AcidK2CO3DMF70575-85

Visualizing the Process

Reaction Mechanism

The synthesis proceeds via a classic SN2 mechanism.

SN2_Mechanism cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Nucleophilic Attack Ar-SH Ar-SH Ar-S- Ar-S⁻ Ar-SH->Ar-S- + OH⁻ OH- OH⁻ H2O H₂O Ar-S-2 Ar-S⁻ TransitionState [Ar-S---CH₂(COOH)---X]⁻ Ar-S-2->TransitionState + X-CH₂COOH X-CH2COOH X-CH₂COOH (X = Cl, Br) Product Ar-S-CH₂COOH TransitionState->Product X- X⁻

Caption: SN2 mechanism for arylthioacetic acid synthesis.

Troubleshooting Workflow

This decision tree can guide you through troubleshooting low yield issues.

Troubleshooting_Workflow Start Low Yield of Arylthioacetic Acid CheckThiolate Is Thiolate Formation Complete? (Check pH > 8) Start->CheckThiolate CheckOxidation Is Disulfide Formation Observed? (TLC/NMR analysis) CheckThiolate->CheckOxidation Yes OptimizeBase Action: Increase base equivalents or use a stronger base. CheckThiolate->OptimizeBase No CheckSolubility Are Reactants Fully Dissolved? CheckOxidation->CheckSolubility No UseInert Action: Degas solvent and run under N₂/Ar. CheckOxidation->UseInert Yes ChangeSolvent Action: Use a co-solvent (e.g., EtOH, DMF) or gently warm. CheckSolubility->ChangeSolvent No Success Yield Improved CheckSolubility->Success Yes OptimizeBase->Success UseInert->Success ChangeSolvent->Success

Sources

Technical Support Center: Synthesis of 3-Methoxy-phenylthioacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-phenylthioacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient production of your target compound.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their root causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: My reaction is resulting in a significantly lower than expected yield of this compound. What are the likely causes and how can I improve it?

Answer:

Low yields in the S-alkylation of 3-methoxythiophenol with a haloacetic acid (typically chloro- or bromoacetic acid) are often traced back to several key factors. The primary reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate, which then attacks the electrophilic carbon of the haloacetic acid.

Probable Causes & Solutions:

  • Incomplete Deprotonation of 3-Methoxythiophenol: The acidity of the thiol proton in 3-methoxythiophenol is crucial for the formation of the thiolate anion. Thiols are generally more acidic than alcohols, but a sufficiently strong base is still required for complete deprotonation.[1]

    • Solution: Ensure the use of an appropriate base and stoichiometry. While weaker bases like potassium carbonate can be used, stronger bases such as sodium hydroxide or sodium methoxide are often more effective. Using at least two equivalents of base is recommended: one to deprotonate the thiol and a second to neutralize the carboxylic acid of the haloacetic acid, driving the reaction to completion.

  • Suboptimal Reaction Temperature: The rate of the S-alkylation reaction is temperature-dependent.

    • Solution: While room temperature can be sufficient, gentle heating (e.g., to 50-70 °C) can significantly increase the reaction rate and yield.[2] However, excessive heat should be avoided as it can promote side reactions.

  • Poor Solubility of Reagents: If the reagents are not well-dissolved, the reaction kinetics will be slow, leading to incomplete conversion.

    • Solution: Choose a solvent that effectively dissolves both the 3-methoxythiophenol and the haloacetic acid salt. Polar aprotic solvents like DMF or DMSO are often good choices. Alternatively, using a phase-transfer catalyst can be beneficial in biphasic systems.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. These are discussed in detail in the following sections.

Issue 2: Presence of 3,3'-Dimethoxy-diphenyldisulfide as a Major Impurity

Question: My final product is contaminated with a significant amount of a disulfide impurity. How is this forming and what steps can I take to prevent it?

Answer:

The formation of 3,3'-dimethoxy-diphenyldisulfide is a common side reaction resulting from the oxidation of 3-methoxythiophenol or its corresponding thiolate.[1][3] Thiolates are particularly susceptible to oxidation, which can be initiated by atmospheric oxygen.[3]

Reaction Pathway:

2 Ar-S⁻ + O₂ + 2 H⁺ → Ar-S-S-Ar + 2 H₂O (where Ar = 3-methoxyphenyl)

Preventative Measures:

  • Inert Atmosphere: The most effective way to prevent disulfide formation is to exclude oxygen from the reaction mixture.[3]

    • Protocol: Perform the reaction under an inert atmosphere, such as nitrogen or argon. This can be achieved by using standard Schlenk line techniques or by purging the reaction vessel with the inert gas before adding the reagents.

  • Degassed Solvents: Solvents can contain dissolved oxygen which can contribute to oxidation.

    • Protocol: Degas the solvent prior to use by bubbling an inert gas through it for 15-30 minutes or by using a freeze-pump-thaw method for more sensitive reactions.

  • Controlled Addition of Base: Adding the base slowly to the solution of 3-methoxythiophenol can help to minimize the concentration of the highly reactive thiolate at any given time, reducing its exposure to potential oxidants.

Issue 3: Formation of Over-Alkylated or C-Alkylated Byproducts

Question: I am observing unexpected byproducts in my reaction mixture that are not the disulfide. What could these be and how can I avoid them?

Answer:

Besides disulfide formation, two other side reactions to consider are C-alkylation and over-alkylation.

  • C-Alkylation: The thiolate anion is an ambident nucleophile, meaning it has electron density on both the sulfur atom and the aromatic ring (through resonance).[3] Under certain conditions, the alkylating agent can react at a carbon atom of the ring (typically ortho or para to the sulfur) instead of at the sulfur atom.[3]

    • Mitigation: C-alkylation is less common than S-alkylation for thiophenols but can be influenced by the solvent and counter-ion. Using polar aprotic solvents generally favors S-alkylation.

  • Over-alkylation: The thioether product can potentially react with another molecule of the alkylating agent to form a sulfonium salt.[3] This is more prevalent with highly reactive alkylating agents.

    • Mitigation: Use a stoichiometric amount of the haloacetic acid. Avoid a large excess of the alkylating agent. If over-alkylation is a persistent issue, consider adding the alkylating agent slowly to the reaction mixture to maintain its low concentration.

Issue 4: Product Contains Unreacted Starting Materials

Question: After the reaction and workup, I still have significant amounts of 3-methoxythiophenol and/or the haloacetic acid in my product. How can I improve the conversion?

Answer:

The presence of unreacted starting materials indicates an incomplete reaction.

Troubleshooting Steps:

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.

  • Base Stoichiometry: As mentioned in Issue 1, using at least two equivalents of a suitable base is critical to drive the reaction forward.

  • Reaction Temperature: If the reaction is sluggish at room temperature, consider gentle heating to increase the rate of reaction.

  • Purity of Starting Materials: Ensure that the 3-methoxythiophenol and haloacetic acid are of high purity. Impurities can interfere with the reaction.

Issue 5: Formation of Sulfoxide or Sulfone Impurities

Question: I have identified impurities that correspond to the over-oxidation of my desired thioether product. How can this be happening and how can I prevent it?

Answer:

While less common under standard S-alkylation conditions, the thioether product, this compound, can be oxidized to the corresponding sulfoxide and further to the sulfone.[1][4] This is more likely to occur if oxidizing agents are present or if the reaction conditions are harsh.

Potential Causes and Solutions:

  • Presence of Oxidants: Ensure that no unintended oxidizing agents are introduced into the reaction. This could include peroxides in the solvent (e.g., older ethers).

    • Solution: Use freshly distilled or peroxide-free solvents.

  • Harsh Reaction Conditions: High temperatures and prolonged reaction times, especially in the presence of air, can promote oxidation.

    • Solution: Maintain a controlled temperature and monitor the reaction to avoid unnecessarily long reaction times. Conducting the reaction under an inert atmosphere will also help mitigate this side reaction.[3]

II. Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common and straightforward synthesis involves the S-alkylation of 3-methoxythiophenol with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base.[2]

Q2: Which is a better alkylating agent: chloroacetic acid or bromoacetic acid?

Bromoacetic acid is generally more reactive than chloroacetic acid due to the better leaving group ability of bromide compared to chloride. This can lead to faster reaction times and potentially higher yields. However, chloroacetic acid is often less expensive and may be sufficient for the synthesis.

Q3: What is the best choice of base for this reaction?

Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used and effective. Sodium methoxide can also be used, particularly if the reaction is conducted in methanol. Weaker bases like potassium carbonate (K₂CO₃) can work but may require more forcing conditions (e.g., higher temperatures or longer reaction times).[5]

Q4: How can I effectively purify the final product?

Purification is typically achieved through an acid-base workup followed by recrystallization or column chromatography.

  • Acid-Base Workup: After the reaction is complete, the mixture can be diluted with water and washed with a non-polar organic solvent (like diethyl ether or ethyl acetate) to remove any unreacted 3-methoxythiophenol and other non-polar impurities. The aqueous layer is then acidified (e.g., with HCl) to protonate the carboxylate of the product, causing it to precipitate or be extracted into an organic solvent.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as water, ethanol/water, or toluene.

Q5: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material (3-methoxythiophenol) and the product (this compound). The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.

III. Visualizing Reaction Pathways and Troubleshooting

Main Reaction Pathway

Main_Reaction Thiophenol 3-Methoxythiophenol Thiolate 3-Methoxythiolate Anion Thiophenol->Thiolate + Base - H₂O Product This compound Thiolate->Product + Haloacetic Acid - Halide Haloacetic Haloacetic Acid

Caption: The desired S-alkylation reaction pathway.

Common Side Reactions

Side_Reactions cluster_main Main Reactant cluster_side Side Products Thiolate 3-Methoxythiolate Anion Disulfide Disulfide (Ar-S-S-Ar) Thiolate->Disulfide [O₂] C_Alkylation C-Alkylated Product Thiolate->C_Alkylation + Haloacetic Acid (at Ring) Over_Alkylation Sulfonium Salt Product Thioether Product Product->Over_Alkylation + Haloacetic Acid

Caption: Key side reactions in the synthesis.

IV. Quantitative Data Summary

ParameterRecommended ConditionRationalePotential Issue if Deviated
Base Stoichiometry ≥ 2 equivalentsNeutralizes both thiol and haloacetic acidIncomplete reaction, low yield
Temperature 25-70 °CBalances reaction rate and side reactionsToo low: slow reaction; Too high: increased side products
Atmosphere Inert (N₂ or Ar)Prevents oxidation of thiolateFormation of disulfide impurity
Solvent Polar aprotic (e.g., DMF)Good solubility for reagentsPoor solubility, slow reaction

V. Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound.

Materials:

  • 3-Methoxythiophenol (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Sodium hydroxide (2.2 eq)

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Concentrated Hydrochloric acid

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add sodium hydroxide pellets and deionized water. Stir until the sodium hydroxide is fully dissolved.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 5-10 minutes to establish an inert atmosphere.

  • Addition of Thiol: Add 3-methoxythiophenol to the sodium hydroxide solution. Stir for 10-15 minutes at room temperature to ensure complete formation of the thiolate.

  • Addition of Alkylating Agent: In a separate beaker, dissolve chloroacetic acid in a minimal amount of deionized water. Add this solution dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or gently heat to 50 °C for 1-2 hours to expedite the reaction. Monitor the reaction progress by TLC.

  • Workup - Extraction: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2 x 50 mL) to remove any unreacted 3-methoxythiophenol.

  • Workup - Acidification: Collect the aqueous layer and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH is ~1-2. A white precipitate of this compound should form.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.

  • Drying and Purification: Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent to achieve higher purity.

VI. References

  • Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (2025, August 10). Retrieved from an article on ScienceDirect, specific URL not available from snippet.

  • Crich, D., & Bowers, A. A. (2018). Synthesis of 3-(Arylthio)propionic Acids from Nonactivated Aryl Iodides and their Use as Odorless Aryl Mercaptan Surrogates. Synthesis, 50(08), 1599-1604.

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Ashenhurst, J. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. Retrieved from [Link]

  • Zhang, R., & Liu, Y. (2019). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 21(13), 5147-5151.

  • Contino, M., et al. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 25(21), 5086.

  • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

  • Li, J., et al. (2005). A rapid and high-yield synthesis of aryloxyacetic acid in one pot under microwave irradiation and phase transfer catalysis condi. Indian Journal of Chemistry, 44B, 2579-2581.

  • U.S. Patent No. 4,968,840. (1990). Process for preparing methoxyacetic acid.

  • Organic Syntheses. (n.d.). l-MENTHOXYACETIC ACID. Retrieved from [Link]

  • Schiel, M. A., et al. (2019). Formation of S-alkyl thiophenium ionic liquids: mechanistic rationale and structural relationships. Organic & Biomolecular Chemistry, 17(33), 7755-7763.

  • Journal of Materials and Environmental Science. (2014). Alkylation of Thiols in Green Mediums. 5(6), 1864-1875.

  • Sigma-Aldrich. (n.d.). 3-Methoxythiophenol 98%. Retrieved from the Sigma-Aldrich website, specific URL not available from snippet.

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

  • Baker, A., et al. (2015). Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. Periodica Polytechnica Chemical Engineering, 59(3), 173-180.

  • PubChem. (n.d.). 3-Methoxybenzenethiol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid.

  • MDPI. (2022, January 13). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Retrieved from [Link]

  • Cai, Y.-P., Nie, F.-Y., & Song, Q.-H. (2021). Visible-Light-Mediated Alkylation of Thiophenols via Electron Donor–Acceptor Complexes Formed between Two Reactants. The Journal of Organic Chemistry, 86(17), 11843-11852.

  • Sigma-Aldrich. (n.d.). 3-Methoxythiophenol 98%. Retrieved from the Sigma-Aldrich website, specific URL not available from snippet.

  • Chinese Patent No. CN105646306A. (2016). Preparation method of 4-methylthio phenylacetic acid.

Sources

Technical Support Center: Stability and Degradation of 3-Methoxy-phenylthioacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-phenylthioacetic acid (3-MPTA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction

This compound is a chemical compound with the molecular formula C9H10O3S.[1][2] Understanding its stability profile is critical for its proper handling, storage, and application in research and development. This guide provides a framework for assessing its stability under various stress conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is typically between 15-25°C (59-77°F). It is also advisable to protect it from light.

Q2: Is this compound stable under normal laboratory conditions?

A2: The product is chemically stable under standard ambient conditions (room temperature).[4] However, prolonged exposure to air, light, or humidity may lead to degradation over time.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids.[3] Contact with these substances can lead to rapid degradation.

Q4: What are the potential degradation pathways for this compound?

A4: Based on its chemical structure, the primary potential degradation pathways include:

  • Oxidation: The thioether linkage is susceptible to oxidation, which can form the corresponding sulfoxide and, subsequently, the sulfone.

  • Hydrolysis: While the thioether bond is generally stable to hydrolysis, the carboxylic acid moiety can undergo esterification in the presence of alcohols under acidic conditions.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light.

  • Thermal Degradation: At elevated temperatures, decarboxylation or other decomposition reactions may occur.

Q5: How can I monitor the degradation of this compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the degradation of this compound.[5][6][7] This involves developing a method that can separate the parent compound from its degradation products. A Diode-Array Detector (DAD) can be used for peak purity analysis.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in chromatogram of a freshly prepared solution. Contamination of the solvent or glassware.Use high-purity solvents and thoroughly clean all glassware.
The compound may have degraded during storage.Verify the storage conditions and consider re-testing a new batch of the compound.
Rapid degradation of the compound during an experiment. Incompatible solvent or reagent used.Review the experimental protocol for any incompatible substances, such as strong oxidizing agents or acids.[3]
Exposure to high temperatures or direct light.Conduct the experiment under controlled temperature and light conditions.
Inconsistent results in stability studies. Poorly controlled stress conditions (temperature, pH, light exposure).Ensure that all stress conditions are accurately controlled and monitored throughout the experiment.
Issues with the analytical method.Validate the HPLC method for specificity, linearity, accuracy, and precision to ensure it is stability-indicating.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8][9]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Calibrated oven

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10][11]

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Visualizing the Workflow

Forced Degradation Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Oxidation Oxidative Stress (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (80°C, Solid) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathway: Oxidation

A primary degradation pathway for thioethers is oxidation. The sulfur atom can be oxidized to a sulfoxide and then to a sulfone.

Oxidative Degradation Pathway MPTA This compound (Thioether) Sulfoxide 3-Methoxy-phenylsulfinylacetic acid (Sulfoxide) MPTA->Sulfoxide [O] Sulfone 3-Methoxy-phenylsulfonylacetic acid (Sulfone) Sulfoxide->Sulfone [O]

Caption: Proposed oxidative degradation pathway of this compound.

References

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • El-Kassem, L. T., et al. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method.
  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products.
  • ICH, Q1B Photostability Testing of New Drug Substances and Products. [Link]
  • Pise, N., Raheja, R., & Prabhu, A. (2020). Forced Degradation Studies on Agents of Therapeutic Interest. Sciforum.
  • Singh, R., & Kumar, R. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(6).
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

Sources

Troubleshooting low yield in phenylthioacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of phenylthioacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Diagram: Primary Synthetic Route

The most common laboratory-scale synthesis of phenylthioacetic acid involves the nucleophilic substitution of a haloacetic acid or its ester with thiophenol. The reaction proceeds via an S(_N)2 mechanism.

SN2_Reaction cluster_activation Step 1: Thiol Activation cluster_substitution Step 2: SN2 Attack thiophenol Thiophenol (Ph-SH) base Base (e.g., NaOH, K₂CO₃) thiophenol->base + thiolate Thiophenolate Anion (Ph-S⁻) base->thiolate Deprotonation chloroacetic Chloroacetic Acid (Cl-CH₂COOH) thiolate->chloroacetic Nucleophilic Attack product Phenylthioacetic Acid (Ph-S-CH₂COOH) chloroacetic->product Forms C-S bond salt Salt (e.g., NaCl) product->salt +

Caption: S(_N)2 synthesis of phenylthioacetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Issues with the Main Reaction (Thiophenol + Haloacetic Acid/Ester)

Question 1: My reaction between thiophenol and chloroacetic acid is sluggish, and the yield is very low. What are the likely causes?

There are several potential reasons for a slow or low-yielding reaction. Let's break them down:

  • Insufficient Base or Incomplete Thiolate Formation: Thiophenol has a pKa of approximately 6.6, making it significantly more acidic than alcohols. However, for the S(_N)2 reaction to proceed efficiently, the thiophenol must be deprotonated to the more nucleophilic thiophenolate anion (Ph-S⁻)[1]. If an insufficient amount of base is used, or if the base is not strong enough, the concentration of the thiophenolate will be low, leading to a slow reaction rate.

    • Solution: Use at least one full equivalent of a suitable base, such as sodium hydroxide, potassium carbonate, or sodium ethoxide. The choice of base can also be influenced by the solvent system.

  • Poor Solvent Choice: The solvent plays a crucial role in an S(_N)2 reaction. A polar aprotic solvent (e.g., DMF, DMSO, acetone) is generally preferred as it can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity. Using a protic solvent like water or ethanol can be effective, but the reaction may be slower due to solvation of the thiophenolate anion through hydrogen bonding.

  • Low Reaction Temperature: While S(_N)2 reactions can often proceed at room temperature, some systems require heating to overcome the activation energy barrier.

    • Solution: Try gently heating the reaction mixture, for instance, to 50-80 °C, while monitoring the progress by TLC to avoid the formation of side products.

Question 2: My final product is contaminated with a significant amount of diphenyl disulfide. How can I prevent this?

Diphenyl disulfide (Ph-S-S-Ph) is formed by the oxidation of thiophenol or the thiophenolate anion. This is a common side reaction, especially if the reaction is exposed to air for prolonged periods.

  • Causality: The thiophenolate anion is susceptible to oxidation. The presence of atmospheric oxygen can facilitate the coupling of two thiophenolate radicals to form the disulfide.

  • Preventative Measures:

    • Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon. This is the most effective way to minimize oxidation[2].

    • Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

    • Order of Addition: Add the thiophenol to the basic solution under an inert atmosphere before introducing the chloroacetic acid. This ensures the reactive thiophenolate is generated in an oxygen-free environment.

Question 3: I am observing a byproduct with a mass corresponding to a thioether (Ph-S-CH₂-S-Ph). Why is this happening?

This byproduct, bis(phenylthiomethyl) sulfide, can form if the product, phenylthioacetic acid, undergoes a second substitution reaction. However, a more likely scenario involves the reaction of the product with another equivalent of the thiophenolate. A more common side-product is a simple thioether if an alkyl halide is used instead of chloroacetic acid, where the product thiol can react again[3][4]. With phenylthioacetic acid, this is less common but can be influenced by reaction conditions.

  • Mitigation Strategy:

    • Stoichiometry Control: Ensure that the chloroacetic acid (or its ester) is not the limiting reagent. A slight excess of the halo-compound can help ensure the thiophenolate is consumed in the desired reaction.

    • Temperature Control: Avoid excessive heating, as this can promote side reactions. Monitor the reaction progress and stop it once the starting material is consumed.

Category 2: Issues with Hydrolysis of Phenylthioacetate Esters

Some synthetic routes proceed via the ethyl or methyl ester of phenylthioacetic acid, which then requires hydrolysis.

Question 4: My alkaline hydrolysis (saponification) of ethyl phenylthioacetate is incomplete, and I have a low yield of the final acid. What's wrong?

Alkaline hydrolysis is generally an irreversible and complete reaction, so an incomplete reaction points to specific issues[5][6][7].

  • Insufficient Hydroxide: Saponification is not a catalytic process; it requires a stoichiometric amount of base[7]. One equivalent of hydroxide is consumed to produce the carboxylate salt.

    • Solution: Use a molar excess of the base (e.g., 1.5 to 2.0 equivalents of NaOH or KOH) to ensure the reaction goes to completion.

  • Biphasic Mixture/Poor Solubility: Ethyl phenylthioacetate has limited solubility in aqueous solutions[8]. If the ester and the aqueous hydroxide solution do not mix well, the reaction will be slow and may not go to completion.

    • Solution:

      • Co-solvent: Add a water-miscible organic solvent like ethanol or THF to create a homogeneous solution. This will significantly increase the reaction rate[8].

      • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to maximize the interfacial area between the organic and aqueous phases.

      • Reflux: Heating the mixture under reflux provides the necessary energy and helps to increase the mutual solubility of the reactants[6].

Question 5: After acidifying my basic hydrolysis mixture, I get an oily product or a very low yield of precipitated solid. How can I improve my workup?

This is a common issue related to the final isolation and purification steps.

  • Incomplete Acidification: Phenylthioacetic acid will remain in the aqueous solution as its carboxylate salt until the solution is sufficiently acidified.

    • Solution: Acidify the reaction mixture with a strong acid (e.g., concentrated HCl or H₂SO₄) until the pH is acidic (pH 1-2). Check the pH with litmus paper or a pH meter. The product should precipitate out as a solid[9][10].

  • Product Solubility: Phenylthioacetic acid has some solubility in water, which can be exacerbated if the volume of water is large.

    • Solution:

      • Cooling: After acidification, cool the mixture in an ice bath to minimize the solubility of the product and maximize precipitation[10].

      • Extraction: If a significant amount of product remains in the aqueous layer, perform several extractions with a suitable organic solvent like ethyl acetate or diethyl ether[9]. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Emulsion Formation: During extraction, emulsions can form, making phase separation difficult and leading to product loss.

    • Solution: To break up emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_reaction Reaction Troubleshooting cluster_workup Workup Troubleshooting start Low Yield of Phenylthioacetic Acid check_reaction Analyze Reaction Step start->check_reaction check_workup Analyze Workup & Purification start->check_workup incomplete Incomplete Reaction? check_reaction->incomplete acidification Incomplete Acidification? check_workup->acidification side_products Side Products Observed? incomplete->side_products No check_reagents Verify Reagent Purity & Stoichiometry incomplete->check_reagents Yes optimize_conditions Optimize Conditions: - Temperature - Solvent - Base side_products->optimize_conditions Yes (Other) inert_atmosphere Use Inert Atmosphere (N₂/Ar) side_products->inert_atmosphere Yes (Oxidation) check_reagents->optimize_conditions success Yield Improved optimize_conditions->success inert_atmosphere->success extraction Product Loss During Extraction? acidification->extraction No check_ph Ensure pH is 1-2 acidification->check_ph Yes optimize_extraction Optimize Extraction: - Cool before filtering - Extract aqueous layer - Use brine for emulsions extraction->optimize_extraction Yes check_ph->success optimize_extraction->success

Caption: A logical workflow for troubleshooting low yields.

Quantitative Data Summary

ParameterRecommendationRationale
Base Stoichiometry 1.05 - 1.2 equivalents (for S(_N)2)Ensures complete deprotonation of thiophenol to the more reactive thiophenolate.
Hydrolysis Base 1.5 - 2.0 equivalents (for saponification)Saponification is a stoichiometric reaction, not catalytic. Excess drives it to completion[7].
Reaction Temperature 25 - 80 °CBalances reaction rate with minimizing side product formation. Monitor by TLC.
Workup pH 1 - 2Ensures complete protonation of the carboxylate salt to precipitate the neutral carboxylic acid[9][10].

Experimental Protocols

Protocol 1: Synthesis via Thiophenol and Chloroacetic Acid
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add a suitable solvent (e.g., ethanol or DMF).

  • Base Addition: Add sodium hydroxide (1.05 eq) and stir until dissolved.

  • Thiophenol Addition: Add thiophenol (1.0 eq) dropwise to the basic solution. Stir for 15-20 minutes to ensure complete formation of the thiophenolate.

  • Electrophile Addition: Add a solution of chloroacetic acid (1.0 eq) in the same solvent dropwise.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., 60 °C) for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, remove it under reduced pressure. Add water to dissolve the salt, then acidify with concentrated HCl to pH 1-2.

  • Isolation: Cool the mixture in an ice bath to precipitate the phenylthioacetic acid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum[9].

Protocol 2: Saponification of Ethyl Phenylthioacetate
  • Setup: In a round-bottom flask with a reflux condenser, dissolve ethyl phenylthioacetate (1.0 eq) in ethanol.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until TLC analysis shows complete consumption of the starting ester[8].

  • Workup & Isolation: Follow steps 6 and 7 from Protocol 1.

References

  • Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. (2024).
  • Desulfurization of Thiols for Nucleophilic Substitution. (2024).
  • hydrolysis of esters - Chemguide. (n.d.).
  • Optimization of reaction conditions. a | Download Table - ResearchGate. (n.d.).
  • Chemistry of Esters. (2022). LibreTexts.
  • Ester hydrolysis - Wikipedia. (n.d.).
  • Thiols And Thioethers - Master Organic Chemistry. (2015).
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.).
  • Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. (n.d.).
  • Thiols and Sulfides - Chemistry LibreTexts. (2024).
  • Method of preparing 2-thiophenyl-5-propionyl phenyl acetic acid - Google Patents. (n.d.).
  • Optimization of the reaction conditions of enediolate of phenylacetic acid with aziridines. (n.d.).
  • Reactions of Thiols - Chemistry Steps. (n.d.).
  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (n.d.).
  • Nucleophilicity of Sulfur Compounds - Chemistry LibreTexts. (2023).
  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia - Semantic Scholar. (n.d.).
  • Large-scale preparation of C-13-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones. (n.d.).
  • Exploring the Chemical Properties and Significance of (Phenylthio)acetic Acid. (n.d.).
  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene - Organic Syntheses Procedure. (n.d.).
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. - Inventiva Pharma. (n.d.).
  • CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents. (n.d.).
  • Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones - PubMed. (2013).
  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - PMC - PubMed Central. (n.d.).
  • Literature/resources on reaction conditions optimization? (Experimental design for synthetic chemists) : r/chemistry - Reddit. (2017).
  • Ester hydrolysis - Sciencemadness Discussion Board. (2008).
  • Kinetic Study of the Acetate-Catalysed Hydrolysis of Phenyl Acetate - ResearchGate. (n.d.).
  • CN102249891B - Method for recovering and purifying phenylacetic acid - Google Patents. (n.d.).
  • Synthesis - General tips for improving yield? : r/chemistry - Reddit. (2020).
  • phenylacetic acid - Organic Syntheses Procedure. (n.d.).
  • Chemical Properties of Ethyl (phenylthio)acetate (CAS 7605-25-6) - Cheméo. (n.d.).

Sources

Removal of unreacted starting materials in 3-Methoxy-phenylthioacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide Focus: Troubleshooting the Removal of Unreacted Starting Materials

Welcome to the technical support guide for the synthesis and purification of 3-Methoxy-phenylthioacetic acid. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating the target compound in high purity. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to solve purification challenges effectively.

Frequently Asked Questions (FAQs)

Q1: After my synthesis, my crude product has a strong, unpleasant thiol odor. What is the likely cause and how do I address it?

A: A persistent thiol odor is a definitive indicator of residual 3-methoxythiophenol, one of the starting materials. Thiophenols are known for their potent and unpleasant smells, which can be detected even at very low concentrations. This contamination occurs when the purification strategy is not adequate to separate the unreacted thiophenol from the desired carboxylic acid product.

The most robust solution is a chemically-selective workup procedure based on the principles of acid-base extraction, which exploits the significant difference in acidity (pKa) between the carboxylic acid product and the thiophenol starting material. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Q2: I performed a standard aqueous workup and acidification, but my product is still impure. Why did this fail to remove the 3-methoxythiophenol?

A: This is a common issue that arises from a misunderstanding of the relative acidities of the components in your mixture. Both your product, this compound (a carboxylic acid), and the contaminant, 3-methoxythiophenol (a thiophenol), are acidic.

A simple acidification of the reaction mixture will neutralize both the product's carboxylate salt and the thiophenol's thiolate salt, causing both to become water-insoluble and partition into the organic extraction solvent together. To achieve separation, you must use a base that is strong enough to deprotonate the carboxylic acid but too weak to deprotonate the thiophenol. A solution of sodium bicarbonate is ideal for this purpose.

Q3: Can I simply recrystallize the crude product to remove the unreacted starting materials?

A: While recrystallization is an essential final purification step, relying on it solely to remove significant quantities of starting material is often inefficient.[1] Recrystallization works best when impurities are present at low levels (<5%). If your crude product is heavily contaminated with 3-methoxythiophenol, the impurity may co-crystallize with the product or cause the product to oil out, preventing effective purification.

Our recommended workflow is:

  • Perform a selective liquid-liquid acid-base extraction to remove the bulk of the unreacted 3-methoxythiophenol.

  • Follow this with recrystallization of the isolated solid to remove any remaining trace impurities and achieve high analytical purity.

Q4: What analytical techniques are best for confirming the purity of my this compound?

A: A combination of techniques is recommended for unambiguous purity assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. Look for the disappearance of the characteristic thiol proton (-SH) from 3-methoxythiophenol, which typically appears as a singlet between 3.0-4.0 ppm. You should also integrate the aromatic signals to ensure the correct proton ratios for your desired product.

  • TLC (Thin Layer Chromatography): Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes with a small amount of acetic acid) to visualize the separation of the product, starting material, and any other impurities. The thiophenol can be visualized with a potassium permanganate stain if it is not UV-active.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides excellent confirmation of the mass of the desired product and can detect even trace levels of impurities.

The Chemistry Behind the Separation: Exploiting pKa Differences

The success of this purification hinges on the difference in acidity between the functional groups of the product and the key starting material.

CompoundStructureFunctional GroupApproximate pKaWater Solubility of Neutral Form
This compound (Product)CH₃OC₆H₄SCH₂COOHCarboxylic Acid~4.0Low
3-Methoxythiophenol (Starting Material)CH₃OC₆H₄SHThiophenol~6.6Insoluble[2]
Sodium Bicarbonate (NaHCO₃) (Aqueous Base)NaHCO₃Bicarbonate Ion10.3 (pKa of H₂CO₃ is 6.3)High

The key insight is that sodium bicarbonate, the conjugate base of carbonic acid (pKa ~6.3), is basic enough to fully deprotonate the much more acidic carboxylic acid (pKa ~4.0). However, it is not basic enough to significantly deprotonate the less acidic thiophenol (pKa ~6.6). This differential reactivity is the foundation of our purification protocol.

Purification Workflow Diagram

The following diagram illustrates the logic of the liquid-liquid extraction process.

Caption: Workflow for selective acid-base extraction.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of 3-Methoxythiophenol

This protocol assumes the synthesis reaction has been quenched with water and the crude product has been extracted into a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

Materials:

  • Crude organic extract

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

Procedure:

  • Initial Wash: Transfer the crude organic extract to a separatory funnel. Wash the organic layer once with deionized water and once with brine to remove any water-soluble byproducts. Discard the aqueous layers.

  • Bicarbonate Extraction: Add a volume of saturated NaHCO₃ solution to the separatory funnel approximately equal to the volume of the organic layer.

    • Expert Insight: Stopper the funnel and shake gently at first, venting frequently to release the CO₂ gas that evolves from the acid-base reaction. Once the pressure buildup subsides, shake vigorously for 1-2 minutes.

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer now contains your product as its sodium salt. The upper organic layer contains the unreacted thiophenol.

  • Repeat Extraction: To ensure complete recovery, repeat the extraction (steps 2-3) on the organic layer one more time, combining the aqueous extracts.

    • Trustworthiness Check: A simple TLC of the organic layer before and after the second extraction can confirm that all the desired product has been transferred to the aqueous phase.

  • Isolate Product: Cool the combined aqueous extracts in an ice bath. While stirring, slowly and carefully add concentrated HCl dropwise until the pH of the solution is ~1 (check with pH paper). A white precipitate of your pure product should form.

  • Collect Product: Continue to stir the cold slurry for 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Wash and Dry: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts. Dry the solid under vacuum to a constant weight.

Protocol 2: Recrystallization of this compound

This protocol is for the final polishing of the product obtained from the extraction procedure.

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., Toluene, or a co-solvent system like Ethyl Acetate/Hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

Procedure:

  • Solvent Selection: Place a small amount of your crude product in a test tube and test for solubility. A good single solvent will dissolve the product when hot but not when cold.[1] For a two-solvent system, the product should be soluble in the first solvent (e.g., ethyl acetate) and insoluble in the second (e.g., hexane).[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent (or the soluble solvent) needed to fully dissolve the solid. This should be done on a hot plate with constant swirling.

  • Induce Crystallization: If using a two-solvent system, add the second solvent (the "anti-solvent") dropwise until the solution becomes faintly cloudy. Add a drop or two of the first solvent to make it clear again.

  • Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals.

  • Cool Further: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Collect Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry: Dry the crystals under vacuum to obtain the final, high-purity product.

References

  • Organic Syntheses. (1971). Thiophenols from Phenols: 2-Naphthalenethiol. Org. Synth., 51, 139. [Link]
  • University of Calgary. (n.d.).
  • UCLA Chemistry. (n.d.).
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
  • University of Rochester. (n.d.).
  • Nichols, L. (2021).
  • University of Toronto. (n.d.).
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. (Note: Specific pKa values are general approximations based on similar structures found in standard reference texts like the CRC Handbook.

Sources

Technical Support Center: Column Chromatography Purification of 3-Methoxy-phenylthioacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Methoxy-phenylthioacetic acid via column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific application. As Senior Application Scientists, we have curated this information to ensure scientific integrity and practical utility in your laboratory work.

Understanding the Purification Challenge

This compound is a carboxylic acid, and its purification by standard silica gel chromatography can present challenges. The acidic nature of the analyte can lead to strong interactions with the polar stationary phase (silica gel), resulting in poor peak shape (tailing) and potentially irreversible adsorption.[1][2] This guide will address these challenges by providing a robust protocol and comprehensive troubleshooting strategies.

Chemical Properties of this compound
PropertyValue
CAS Number 3996-32-5[3]
Molecular Formula C₉H₁₀O₃S[3][4]
Molecular Weight 198.24 g/mol [3][4]

Experimental Workflow Overview

The purification process involves several key stages, from initial reaction work-up to the final isolation of the purified compound. The following diagram illustrates the general workflow.

Column_Chromatography_Workflow cluster_pre_column Pre-Chromatography cluster_column Column Chromatography cluster_post_column Post-Chromatography Crude_Reaction_Mixture Crude Reaction Mixture Work_up Aqueous Work-up Crude_Reaction_Mixture->Work_up Drying Drying & Concentration Work_up->Drying Column_Packing Column Packing Drying->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection TLC_Analysis TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling Pooling of Pure Fractions TLC_Analysis->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Product Pure 3-Methoxy- phenylthioacetic acid Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol is a starting point and may require optimization based on the specific impurities in your crude mixture.

Materials and Reagents
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Acetic acid (glacial)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Collection tubes

  • Rotary evaporator

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare a stock solution of Hexane:Ethyl Acetate (9:1 v/v) with the addition of 0.1-1% acetic acid. The acetic acid is crucial to suppress the ionization of the carboxylic acid group of your target compound, which minimizes tailing on the silica gel.[2]

    • Prepare a gradient of mobile phases with increasing polarity (e.g., 8:2, 7:3 Hexane:Ethyl Acetate with 0.1-1% acetic acid).

  • Column Packing (Slurry Method):

    • Secure the column in a vertical position. Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a layer of sand (approximately 1 cm).

    • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with acetic acid).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[5]

    • Allow the silica to settle, and then add another layer of sand on top of the silica bed.

    • Continuously drain the solvent until the solvent level is just above the top layer of sand. Never let the column run dry. [5]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase.

    • If the crude product is not fully soluble, dissolve it in a minimum amount of a more polar solvent (like ethyl acetate) and adsorb it onto a small amount of silica gel. Then, evaporate the solvent to get a free-flowing powder.[6]

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

    • Gradually increase the polarity of the mobile phase by switching to the pre-made solvent mixtures (gradient elution). This will help to first elute non-polar impurities, followed by your product, and then more polar impurities.[7]

  • Monitoring the Separation:

    • Analyze the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate with a drop of acetic acid).

    • Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining (e.g., with potassium permanganate).

  • Isolation of the Pure Product:

    • Identify the fractions containing the pure this compound.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Guide

Problem: Poor Separation of the Target Compound from Impurities
  • Question: I am not getting good separation between my product and an impurity. The spots are too close on the TLC. What should I do?

  • Answer:

    • Cause: The mobile phase polarity may not be optimal.

    • Solution:

      • Optimize the Solvent System: Experiment with different solvent ratios on TLC plates to achieve a greater difference in Rf values (ΔRf) between your product and the impurity. Aim for a ΔRf of at least 0.2.[8]

      • Try a Different Solvent System: Consider replacing ethyl acetate with another polar solvent like dichloromethane or a mixture of solvents. Sometimes, changing the solvent composition can significantly alter the selectivity of the separation.[9]

      • Use a Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switching to a shallow gradient of increasing polarity can improve resolution.[9]

Problem: The Target Compound is Tailing (Streaking) on the Column/TLC
  • Question: My product is coming off the column very slowly and the fractions show significant tailing. Why is this happening and how can I fix it?

  • Answer:

    • Cause: As a carboxylic acid, this compound can interact strongly with the acidic silanol groups on the silica gel surface, leading to tailing. This is often due to the ionization of the carboxylic acid.

    • Solution:

      • Add an Acidic Modifier: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your mobile phase. This will suppress the deprotonation of your carboxylic acid, making it less polar and reducing its strong interaction with the silica gel.[2]

      • Deactivate the Silica Gel: For very acid-sensitive compounds, you can deactivate the silica gel by pre-treating it with a base like triethylamine. However, for a carboxylic acid, adding a competing acid to the mobile phase is the more common and effective approach.[9]

Problem: The Target Compound is Not Eluting from the Column
  • Question: I've run a large volume of my most polar solvent, but my product is still on the column. What went wrong?

  • Answer:

    • Cause: The mobile phase may be too non-polar, or the compound may have decomposed or irreversibly adsorbed to the silica gel.

    • Solution:

      • Increase Mobile Phase Polarity: If you haven't already, try a significantly more polar solvent system. For example, if you are using a hexane/ethyl acetate system, you could try a dichloromethane/methanol system.

      • Check for Compound Stability: Before running the column, it's good practice to test the stability of your compound on silica gel. This can be done by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots (decomposition products) have formed.[1]

      • Consider Reversed-Phase Chromatography: If your compound is unstable on silica or too polar to elute, reversed-phase chromatography (using a non-polar stationary phase like C18 silica and a polar mobile phase like water/acetonitrile) might be a better option.

Problem: Cracking or Channeling of the Silica Bed
  • Question: The silica bed in my column has cracked. How will this affect my separation?

  • Answer:

    • Cause: Cracking is often caused by a change in solvent polarity that generates heat, or by the column running dry.

    • Solution: This will lead to poor separation as the sample will not move evenly down the column. Unfortunately, a cracked column usually cannot be salvaged. You will need to repack the column. To avoid this, ensure your column is packed uniformly and never let the solvent level drop below the top of the silica bed.[9] When changing to a significantly more polar solvent, do so gradually.

Frequently Asked Questions (FAQs)

  • Q1: Can I use alumina instead of silica gel for this purification?

    • A1: Yes, alumina can be used. Alumina is available in acidic, neutral, and basic forms. For a carboxylic acid, neutral or acidic alumina would be the most appropriate choice. However, silica gel is generally the first choice for its versatility.[8]

  • Q2: How much silica gel should I use?

    • A2: A general rule of thumb is to use a silica gel to crude product weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is needed.

  • Q3: What is "flash" column chromatography and should I use it?

    • A3: Flash column chromatography is a technique where air pressure is used to force the mobile phase through the column, speeding up the separation.[7] It is the most common method used in modern organic chemistry labs. For the purification of this compound, flash chromatography is highly recommended for a faster and more efficient separation.

  • Q4: My crude sample is an oil and won't crystallize. How do I load it onto the column?

    • A4: If your sample is an oil, you can dissolve it in a minimal amount of a non-polar solvent and apply it directly to the column. Alternatively, you can use the "dry loading" technique described in the protocol where the sample is adsorbed onto a small amount of silica gel before being added to the column.[6] This often leads to better separation.

Visualizing Analyte-Stationary Phase Interaction

The following diagram illustrates the interaction of this compound with the silica gel stationary phase and how the addition of an acidic modifier can improve chromatography.

Analyte_Interaction cluster_no_modifier Without Acidic Modifier cluster_with_modifier With Acetic Acid (HAc) Modifier Analyte_anion R-COO⁻ Silica_surface Si-OH Analyte_anion->Silica_surface Interaction Strong Ionic Interaction (Tailing) Analyte_acid R-COOH Silica_surface2 Si-OH Analyte_acid->Silica_surface2 Interaction2 Weaker H-Bonding (Good Elution)

Caption: Interaction of this compound with silica gel.

References

  • University of Rochester, Department of Chemistry.
  • University of Rochester, Department of Chemistry.
  • HALO Columns. (2023, November 3).
  • Millar, S. (2012, August 7).
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
  • Waters Corporation.
  • Columbia University.
  • LCGC International. (2019, October 1).
  • University of Colorado Boulder, Department of Chemistry.
  • UHPLCS.
  • University of Toronto Scarborough.
  • Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry. [Link]

Sources

Technical Support Center: Characterization of Byproducts in 3-Methoxy-phenylthioacetic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and characterization of 3-Methoxy-phenylthioacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to assist you in your experimental work. Our focus is on not just identifying problems, but understanding their chemical origins to empower you to optimize your reactions for higher purity and yield.

Synthesis Overview: The Williamson Ether Synthesis Adaptation

The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, adapting the principles of the Williamson ether synthesis. In this reaction, the thiolate anion of 3-methoxythiophenol acts as the nucleophile, attacking an α-haloacetic acid, most commonly chloroacetic acid. The reaction is typically carried out in the presence of a base to deprotonate the thiol and the carboxylic acid.

Below is a general workflow for this synthesis:

Synthesis_Workflow cluster_Reactants Reactants cluster_Reaction Reaction cluster_Workup Workup & Purification 3_Methoxyphenol 3-Methoxyphenol Reaction_Vessel Reaction Vessel (Solvent, Heat) 3_Methoxyphenol->Reaction_Vessel Thioglycolic_Acid Thioglycolic Acid Thioglycolic_Acid->Reaction_Vessel Base Base (e.g., NaOH) Base->Reaction_Vessel Acidification Acidification Reaction_Vessel->Acidification Crude Product Extraction Extraction Acidification->Extraction Crystallization Crystallization Extraction->Crystallization Final_Product This compound Crystallization->Final_Product Purified Product

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What are the likely causes and how can I improve it?

A1: Incomplete conversion is a frequent challenge in this synthesis. Several factors can contribute to a sluggish reaction. The table below outlines potential causes and troubleshooting strategies.

Potential Cause Explanation Troubleshooting & Optimization
Insufficient Base The reaction requires a sufficient amount of base to deprotonate both the thiol group of 3-methoxythiophenol and the carboxylic acid group of thioglycolic acid, as well as to neutralize the resulting halide salt.- Use at least two equivalents of a strong base like sodium hydroxide or potassium hydroxide. - Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent, though this requires more stringent reaction setup.
Inappropriate Solvent The choice of solvent is critical for dissolving the reactants and facilitating the SN2 reaction.- Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective as they solvate the cation of the base, leaving a more nucleophilic thiolate anion. - Alcohols like ethanol or methanol can also be used, but may lead to side reactions if not carefully controlled.
Low Reaction Temperature Nucleophilic substitution reactions often require thermal energy to overcome the activation barrier.- Gradually increase the reaction temperature, monitoring the reaction progress by TLC or LC-MS. A typical temperature range is 50-100 °C.[1] - Be cautious of excessively high temperatures, which can promote side reactions and decomposition.
Poor Quality of Reagents The purity of starting materials, especially the 3-methoxyphenol and thioglycolic acid, is crucial.- Ensure the use of high-purity starting materials. - If using a solid base, ensure it is finely powdered and not clumped to maximize its reactivity.
Q2: I've isolated my product, but it's contaminated with a significant amount of a higher molecular weight impurity. What could this be and how do I characterize it?

A2: A common byproduct in reactions involving thiols is the corresponding disulfide, formed through oxidative coupling of two thiol molecules. In this case, the likely impurity is bis(3-methoxyphenyl) disulfide .

Disulfide_Formation Thiolate_1 3-Methoxyphenylthiolate Disulfide bis(3-methoxyphenyl) disulfide Thiolate_1->Disulfide Thiolate_2 3-Methoxyphenylthiolate Thiolate_2->Disulfide Oxidant [O] (e.g., air, impurities) Oxidant->Disulfide

Caption: Formation of bis(3-methoxyphenyl) disulfide byproduct.

Characterization of bis(3-methoxyphenyl) disulfide:

This byproduct can be identified by a combination of chromatographic and spectroscopic techniques.

Analytical Technique Expected Observations
TLC/LC-MS The disulfide is less polar than the desired carboxylic acid and will have a higher Rf value on a TLC plate. In LC-MS, it will show a distinct peak with a mass corresponding to its molecular weight (278.4 g/mol ).
1H NMR The spectrum will show signals corresponding to the aromatic protons of the two 3-methoxyphenyl groups and a singlet for the two methoxy groups. Based on data for the analogous bis(3-methoxyphenylthio) moiety, you can expect aromatic protons in the range of δ 6.7-7.8 ppm and a methoxy singlet around δ 3.7 ppm.[2]
13C NMR The spectrum will show characteristic peaks for the aromatic carbons and the methoxy carbon. Expected chemical shifts would be in the aromatic region (δ 112-159 ppm) and a methoxy signal around δ 58 ppm.[2]
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak [M]+ at m/z = 278. Key fragmentation patterns may include the loss of a methoxy group or cleavage of the S-S bond.[2]

Troubleshooting Disulfide Formation:

  • Degas Solvents: Before use, degas the reaction solvent by bubbling an inert gas (nitrogen or argon) through it to remove dissolved oxygen.

  • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidation of the thiolate.

  • Reducing Agent: During workup, a small amount of a reducing agent like sodium bisulfite can be added to the aqueous washes to reduce any disulfide that may have formed.

Q3: My product appears to be contaminated with an impurity that has a similar polarity to my desired product, making purification difficult. What could this be?

A3: Another potential byproduct is the 3-methoxyphenyl ester of this compound . This "over-alkylation" product can form if the carboxylate of the product molecule attacks another molecule of an alkylating agent (which could be formed in situ) or if there is an esterification reaction with unreacted 3-methoxyphenol under certain conditions.

Overalkylation Product This compound Ester 3-Methoxyphenyl 2-((3-methoxyphenyl)thio)acetate Product->Ester Starting_Material 3-Methoxyphenol Starting_Material->Ester

Caption: Formation of the over-alkylation byproduct.

Characterization of the Ester Byproduct:

Analytical Technique Expected Observations
TLC/LC-MS The ester will be significantly less polar than the carboxylic acid product. In LC-MS, it will show a molecular ion peak corresponding to its molecular weight (304.37 g/mol ).
1H NMR The spectrum will be more complex than the desired product. It will show two distinct sets of aromatic protons and two methoxy singlets (which may overlap). A key feature will be the absence of the broad carboxylic acid proton signal.
13C NMR The spectrum will show a greater number of aromatic carbon signals compared to the starting material and product, and a characteristic ester carbonyl peak around δ 170 ppm.
Infrared (IR) Spectroscopy The IR spectrum will show a strong C=O stretch for the ester group, typically around 1760-1740 cm-1, and the absence of the broad O-H stretch of the carboxylic acid.

Troubleshooting Ester Formation:

  • Control Stoichiometry: Use a slight excess of the thioglycolic acid relative to the 3-methoxyphenol to ensure the phenol is fully consumed.

  • Reaction Temperature: Avoid excessively high temperatures, which can favor side reactions.

  • Purification: Careful column chromatography can be used to separate the less polar ester from the more polar carboxylic acid product. Alternatively, an acid-base extraction can be effective. The desired carboxylic acid will be extracted into a basic aqueous solution, leaving the neutral ester in the organic layer.

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative procedure based on the Williamson ether synthesis for analogous compounds. Optimization may be required for your specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyphenol (1.0 eq) and thioglycolic acid (1.1 eq) in a suitable solvent (e.g., ethanol or DMF).

  • Addition of Base: To the stirred solution, add a strong base such as sodium hydroxide (2.2 eq) portion-wise.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Acidify the aqueous solution to pH ~2 with a mineral acid (e.g., 2M HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure this compound.

Protocol for Byproduct Analysis by LC-MS
  • Sample Preparation: Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Gradient: A typical gradient might be 10% B to 90% B over 15 minutes.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative ion modes.

    • Mass Range: Scan a mass range that includes the expected molecular weights of the product and potential byproducts (e.g., m/z 100-500).

References

  • Royal Society of Chemistry. (n.d.). The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst.
  • Chemical Review and Letters. (2020). Synthesis, spectroscopic and computational investigation of bis (3 methoxyphenylthio) ethyl) naphthalene.
  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
  • Journal of Chemical and Pharmaceutical Research. (2017). Expeditious Synthesis of 3-Aryl Benzothiophene A Raloxifene Intermediate.

Sources

Technical Support Center: 3-Methoxy-phenylthioacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for the proper storage, handling, and troubleshooting of 3-Methoxy-phenylthioacetic acid (CAS: 3996-32-5). Adherence to these guidelines is critical for ensuring the compound's stability and integrity, thereby safeguarding the validity and reproducibility of your experimental results.

Section 1: Core Storage & Handling FAQs

This section addresses the most common questions regarding the day-to-day storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A: Proper storage is paramount to prevent degradation. The ideal conditions are summarized below.

For optimal stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1][2] Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent oxidative degradation of the thioether linkage.

Parameter Recommendation Rationale
Temperature Cool Environment (2-8°C recommended for long-term)Slows the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The thioether group is susceptible to oxidation by air.[3]
Light Amber Vial or Dark LocationProtects against light-induced degradation.[4]
Moisture Dry/Desiccated EnvironmentPrevents hydrolysis and potential hygroscopic clumping.
Container Tightly Sealed Glass ContainerGlass is generally more inert than plastics for long-term storage of reactive small molecules.[5]
Q2: Why is an inert atmosphere so critical for this compound?

A: The central vulnerability of this compound lies in its thioether (-S-) linkage. Much like its parent compound, thioglycolic acid, which is readily oxidized by air, this thioether can be oxidized.[3] This process occurs in two primary steps:

  • Oxidation to Sulfoxide: The thioether is first oxidized to the corresponding sulfoxide.

  • Oxidation to Sulfone: Further oxidation can convert the sulfoxide to a sulfone.

These oxidative transformations alter the molecule's structure, polarity, and biological activity, leading to inconsistent experimental results. Storing the compound under an inert atmosphere displaces the oxygen and significantly mitigates this degradation pathway.

Q3: What materials and chemicals are incompatible with this compound?

A: To prevent hazardous reactions and sample degradation, avoid contact with the following:

  • Strong Oxidizing Agents: These will aggressively attack the thioether linkage, leading to rapid degradation.[1]

  • Strong Acids: While the molecule itself is an acid, very strong acidic conditions could potentially cleave the methoxy ether bond.[1]

  • Strong Bases: As a carboxylic acid, it will react with strong bases in a standard acid-base neutralization reaction.

Always use clean glass or chemically resistant polymer (e.g., PTFE) labware. Avoid prolonged contact with reactive metals.

Section 2: Troubleshooting Guide

This section provides a logical framework for identifying and addressing potential issues with your compound.

Q4: My experiment is yielding inconsistent results. How can I tell if my this compound has degraded?

A: Suspected degradation should be investigated systematically. Common indicators include:

  • Visual Changes: Observe the material for any change from its original appearance. This can include discoloration (e.g., yellowing), or a change in physical state from a free-flowing powder to a gummy or oily solid.

  • Olfactory Changes: While many thio-compounds have a characteristic stench, a significant change or intensification of the odor could indicate the formation of volatile degradation byproducts.[1]

  • Poor Solubility: Degraded material, which is often a mixture of the parent compound and its oxidized forms (sulfoxides/sulfones), may exhibit different solubility profiles than the pure compound.

  • Analytical Discrepancies: The most definitive way to confirm degradation is through analytical chemistry.

    • LC-MS: The appearance of new peaks, particularly those corresponding to an increase in mass of +16 Da (sulfoxide) or +32 Da (sulfone), is a strong indicator of oxidation.

    • NMR Spectroscopy: Proton or Carbon NMR can reveal new chemical shifts consistent with the formation of sulfoxide or sulfone species.

    • Melting Point: A pure compound has a sharp melting point. A degraded sample will typically melt over a broader temperature range and at a lower temperature. The melting point for a related compound, (Phenylthio)acetic acid, is 61-66 °C.[1]

Q5: What should I do if I suspect my compound has degraded?

A: If you suspect degradation, it is strongly advised not to use the material for further experiments, as it will compromise your results. The recommended course of action is to acquire a new, verified lot of the compound. The troubleshooting workflow below provides a logical decision-making process.

G start Suspicion of Degradation (e.g., Inconsistent Results) visual Visual & Olfactory Inspection (Color, State, Odor) start->visual analytical Perform Analytical Check (e.g., LC-MS, Melting Point) visual->analytical compare Compare to Reference Standard or Supplier CoA Data analytical->compare decision Data Consistent with Pure Compound? compare->decision use Proceed with Experiment (Use with Caution) decision->use  Yes discard Discard Compound & Acquire New Lot decision->discard  No

Caption: Troubleshooting workflow for suspected degradation.

Section 3: Experimental Protocols & Workflows

Adherence to standardized laboratory procedures is essential for maintaining compound integrity.

Protocol 1: Initial Receipt and Aliquoting

This protocol ensures that the bulk supply of the compound remains pristine.

  • Visual Inspection: Upon receipt, inspect the container for an intact seal and note the compound's initial appearance as described on the Certificate of Analysis (CoA).

  • Prepare Environment: Perform all manipulations in a low-humidity environment, preferably within a glove box or a fume hood flushed with inert gas.[1]

  • Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Aliquoting: Weigh out appropriate quantities for individual experiments into smaller, amber glass vials. Do not repeatedly open and close the main stock container.

  • Inert Gas Purge: Before sealing each aliquot and the main stock container, flush the headspace with a gentle stream of nitrogen or argon gas for 15-30 seconds.

  • Sealing & Labeling: Tightly seal the vials with high-quality caps (e.g., PTFE-lined). Label each aliquot clearly with the compound name, lot number, concentration (if in solution), and date.

  • Storage: Immediately place the main stock container and all aliquots into the recommended long-term storage conditions (2-8°C, dark, dry).

G receive Receive Compound inspect Inspect Container & CoA receive->inspect equilibrate Equilibrate to Room Temperature inspect->equilibrate aliquot Aliquot into Vials (Inert Atmosphere) equilibrate->aliquot purge Purge Headspace with N2 or Ar aliquot->purge seal Seal, Label & Document purge->seal store Transfer to Long-Term Storage (2-8°C, Dark) seal->store

Caption: Workflow for receiving and storing the compound.

References

  • Donnelly, M. I., Chapman, P. J., & Dagley, S. (1981). Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Journal of Bacteriology, 147(2), 477–482.
  • European Commission. (2013, November 11). OPINION ON Thioglycolic acid and its salts (TGA).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1133, Thioglycolic Acid.
  • Zhang, Y., & Wu, J. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 3(7), 866-870.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12251, Methoxyacetic Acid.
  • Navas, F. I., et al. (2000). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 789-798.
  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST.
  • NIST. (n.d.). (Phenylthio)acetic acid, (4-methoxyphenyl)methyl ester.
  • Al-haji, N. M. I., et al. (2014). Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Chlorosaccharin. International Journal of Chemical Kinetics, 46(3), 159-167.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Methoxy-phenylthioacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methoxy-phenylthioacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to ensure your success in scaling up this important synthesis by addressing potential challenges with scientifically sound and field-proven insights.

Overview of the Synthesis

The synthesis of this compound is a crucial step in the preparation of various pharmaceutical intermediates. A common and effective method involves the reaction of 3-methoxythiophenol with a haloacetic acid, typically chloroacetic acid, in the presence of a base. This reaction is a variation of the Williamson ether synthesis, adapted for the formation of a thioether linkage.[1][2][3] The overall reaction proceeds via an SN2 mechanism where the thiolate anion, generated in situ, acts as a nucleophile and displaces the halide from chloroacetic acid.[4][5]

While the reaction appears straightforward on a lab scale, scaling up production from grams to kilograms can introduce unforeseen challenges.[6] This guide will walk you through potential issues and provide robust solutions to ensure a safe, efficient, and reproducible scale-up process.

Visualizing the Workflow

A clear understanding of the process flow is critical for successful scale-up. The following diagram outlines the key stages of the synthesis, from starting materials to the final purified product.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification Start Starting Materials: - 3-Methoxythiophenol - Chloroacetic Acid - Base (e.g., NaOH, KOH) - Solvent (e.g., Ethanol, Water) Deprotonation Deprotonation of Thiophenol Start->Deprotonation Add Base Nucleophilic_Attack Nucleophilic Attack (SN2 Reaction) Deprotonation->Nucleophilic_Attack Add Chloroacetic Acid Quenching Reaction Quenching (e.g., Acidification) Nucleophilic_Attack->Quenching Reaction Completion Extraction Extraction with Organic Solvent Quenching->Extraction Purification Purification (e.g., Recrystallization, Chromatography) Extraction->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Guide Start Problem Encountered Low_Yield Low Yield Start->Low_Yield Impurity Impurity Formation Start->Impurity Purification_Issue Purification Difficulty Start->Purification_Issue Incomplete_Deprotonation Incomplete Deprotonation? Low_Yield->Incomplete_Deprotonation Oxidation_Product Disulfide Formation? Impurity->Oxidation_Product Inefficient_Workup Inefficient Work-up? Purification_Issue->Inefficient_Workup Side_Reactions Side Reactions? Incomplete_Deprotonation->Side_Reactions No Increase_Base Increase Base Equivalents Incomplete_Deprotonation->Increase_Base Yes Poor_Solubility Poor Solubility? Side_Reactions->Poor_Solubility No Control_Temp_Inert_Atm Control Temperature Use Inert Atmosphere Side_Reactions->Control_Temp_Inert_Atm Yes Optimize_Solvent Optimize Solvent System Poor_Solubility->Optimize_Solvent Yes Use_Inert_Atm Use Inert Atmosphere Degas Solvents Oxidation_Product->Use_Inert_Atm Yes Optimize_Workup Optimize Work-up: - Acid/Base Washes - Recrystallization Inefficient_Workup->Optimize_Workup Yes

Sources

Technical Support Center: Purification of 3-Methoxy-phenylthioacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-phenylthioacetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in achieving high purity for this compound. Drawing upon established principles of organic chemistry and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to address common purification hurdles.

Troubleshooting Guide: Common Purification Issues & Solutions

This section directly addresses specific experimental challenges in a question-and-answer format.

Issue 1: My crude product has low purity (<90%) after the initial work-up. How can I efficiently remove bulk impurities?

Potential Cause: The synthesis of this compound can result in a variety of impurities depending on the synthetic route. Common contaminants often include neutral organic species (e.g., unreacted starting materials, amide or nitrile intermediates) and potentially basic compounds (e.g., morpholine if used in a Willgerodt-Kindler type reaction).[1] Standard organic work-ups may not effectively remove these.

Recommended Solution: pH-Mediated Liquid-Liquid Extraction (Acid-Base Extraction)

This is the most robust and scalable method for the initial purification of a carboxylic acid from neutral or basic impurities. The strategy leverages the acidic nature of your target compound, which allows it to be selectively moved between immiscible organic and aqueous phases by altering the pH.[2][3]

  • Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent (e.g., Diethyl Ether, Ethyl Acetate, or Dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Weak Base Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.[4]

    • Expertise & Experience: We use a weak base like NaHCO₃ because it is strong enough to deprotonate the carboxylic acid (pKa ~3-4) to form the water-soluble sodium salt, but it is generally not basic enough to react with or extract less acidic impurities like phenols, if present.[4]

  • Phase Separation: Allow the layers to separate completely. The deprotonated 3-Methoxy-phenylthioacetate salt is now in the upper aqueous layer, while neutral and basic impurities remain in the organic layer.

  • Extraction & Combination: Drain the lower organic layer and set it aside. Collect the aqueous layer in a clean Erlenmeyer flask. To maximize recovery, add a fresh portion of the organic solvent to the aqueous layer in the funnel, shake briefly, separate, and discard the organic wash. This back-extraction removes any residual neutral impurities from the aqueous phase.

  • Re-Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~2 (verify with pH paper).[5] Your purified this compound will precipitate as a solid.

    • Trustworthiness: The ice bath minimizes the solubility of the product in the aqueous phase during precipitation and dissipates any heat generated from the neutralization, ensuring maximum yield and preventing potential degradation.

  • Isolation: Collect the purified solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, and then dry the product under vacuum.

Below is a diagram illustrating the separation process.

Sources

Preventing decomposition of 3-Methoxy-phenylthioacetic acid during workup

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Decomposition During Workup

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 3-Methoxy-phenylthioacetic acid and have encountered challenges with its stability during reaction workup. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your experimental procedures effectively.

Introduction: The Dual Nature of this compound

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1] Its structure, which incorporates both a thioether and a carboxylic acid, offers great synthetic versatility. However, this combination of functional groups also presents a unique set of challenges during purification. The thioether is susceptible to oxidation, while the carboxylic acid dictates the molecule's solubility based on pH. A successful workup hinges on carefully navigating these properties to prevent decomposition and ensure high purity of the final product.

This guide will address the common pitfalls encountered during the workup of this compound and provide robust, field-proven solutions.

Part 1: Understanding the Instability of this compound

This section will delve into the primary pathways through which this compound can decompose during standard workup procedures.

Q1: What are the main decomposition pathways for this compound during workup?

A1: The two primary decomposition pathways for this compound are oxidation of the thioether and hydrolysis of the thioacetic acid moiety, although the latter is less common under typical workup conditions.

  • Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, particularly in the presence of atmospheric oxygen, residual oxidizing agents from the reaction, or trace metal ion catalysts. This oxidation can lead to the formation of the corresponding sulfoxide and, under more forcing conditions, the sulfone. These byproducts can be difficult to separate from the desired product and represent a loss of yield.

  • Hydrolysis: While thioesters are more susceptible to hydrolysis, the thioether bond in this compound is generally stable. However, under harsh acidic or basic conditions, particularly at elevated temperatures, cleavage of the C-S bond can occur, though this is not a primary concern during a standard aqueous workup.[2]

The presence of the methoxy group in the meta position is not expected to significantly influence the susceptibility of the sulfur atom to oxidation due to minimal electronic effects at that position.[3]

Q2: I'm observing an unexpected increase in polar impurities in my crude NMR. What could be the cause?

A2: An increase in polar impurities often points to the oxidation of the thioether to the corresponding sulfoxide or sulfone. These oxidized species are significantly more polar than the starting material. If you are using techniques like thin-layer chromatography (TLC) for reaction monitoring, you might observe new, lower Rf spots appearing during a prolonged workup.

To confirm this, you can often see characteristic shifts in the ¹H NMR spectrum. The protons on the carbon adjacent to the sulfur (-S-CH₂-COOH) will be shifted downfield in the sulfoxide and even further downfield in the sulfone compared to the parent thioether.

Part 2: Troubleshooting Common Workup Problems

This section provides a question-and-answer formatted troubleshooting guide for specific issues you might encounter.

Q3: My isolated yield is consistently low, although my reaction appears to have gone to completion. Where could I be losing my product?

A3: Low isolated yields, assuming complete reaction, can often be attributed to one or more of the following during workup:

  • Emulsion Formation: Due to the amphiphilic nature of the carboxylate salt (formed under basic extraction conditions), emulsions can form between the organic and aqueous layers, trapping your product.

  • Incomplete Extraction: If you are not carefully controlling the pH during your basic and acidic washes, you may be leaving product behind in either the organic or aqueous layer.

  • Product Precipitation at the Interface: In some cases, the product can precipitate at the interface of the two layers, making separation difficult.

  • Oxidative Degradation: As discussed in Q1, oxidation to sulfoxide/sulfone byproducts will lower the yield of the desired product.

Q4: How can I prevent the oxidation of the thioether during my aqueous workup?

A4: Preventing oxidation is crucial for obtaining a high yield of pure this compound. Here are several strategies:

  • Work Under an Inert Atmosphere: Whenever possible, conduct the workup under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.

  • Use Degassed Solvents: Solvents can dissolve a significant amount of oxygen. Degassing your aqueous and organic solvents prior to use by sparging with an inert gas or by sonication can significantly reduce oxidation.

  • Maintain Acidic Conditions (When Possible): While the carboxylic acid requires a basic wash for extraction, minimizing the time the compound spends in a neutral or basic aqueous solution can help. Thiols are generally more stable to oxidation at lower pH.

  • Keep it Cold: Perform extractions at reduced temperatures (e.g., in an ice bath) to slow down the rate of oxidation.

  • Add a Chelating Agent: Trace metal ions can catalyze oxidation. Adding a small amount of ethylenediaminetetraacetic acid (EDTA) to your aqueous wash solutions can sequester these metal ions.

Q5: I am struggling with emulsions during the extraction process. How can I break them?

A5: Emulsions are a common problem when working with soap-like molecules. Here are some techniques to manage them:

  • Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.

  • Filtration: Filtering the emulsified layer through a pad of Celite® or glass wool can sometimes help to break up the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period of time will allow the layers to separate.

Part 3: Recommended Protocols and Best Practices

This section provides a detailed, step-by-step protocol for a robust workup of this compound, along with a visual workflow.

Recommended Aqueous Workup Protocol

This protocol is designed to minimize decomposition and maximize the recovery of pure this compound.

Materials:

  • Reaction mixture containing this compound in an organic solvent.

  • Degassed saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Degassed 1M hydrochloric acid (HCl).

  • Degassed brine (saturated aqueous NaCl).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

Procedure:

  • Quench the Reaction: If necessary, cool the reaction mixture to 0 °C and quench any reactive reagents as per your specific reaction protocol.

  • Dilute the Reaction Mixture: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) to ensure the product is fully dissolved.[4]

  • Basic Extraction:

    • Transfer the diluted reaction mixture to a separatory funnel.

    • Add degassed, saturated aqueous NaHCO₃ solution. Mix gently by inverting the funnel several times.

    • Rationale: The basic NaHCO₃ solution will deprotonate the carboxylic acid, forming the sodium salt which is soluble in the aqueous layer. This allows for the separation from non-acidic impurities which will remain in the organic layer.

    • Separate the aqueous layer.

    • Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the product.

  • Wash the Combined Aqueous Layers:

    • Combine all the aqueous extracts.

    • Wash the combined aqueous layer with a small amount of fresh organic solvent to remove any trapped non-polar impurities. Discard the organic wash.

  • Acidification and Product Precipitation:

    • Cool the combined aqueous layer in an ice bath.

    • Slowly add degassed 1M HCl with stirring until the pH of the solution is ~2.

    • Rationale: Acidification protonates the carboxylate, regenerating the neutral carboxylic acid which is insoluble in water and will precipitate out.[5]

    • You should observe the formation of a white or off-white precipitate.

  • Product Extraction:

    • Extract the acidified aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) three times.

    • Rationale: This step transfers the neutral, organic-soluble product back into the organic phase.

  • Washing and Drying:

    • Combine the organic extracts.

    • Wash the combined organic layer with degassed brine.

    • Rationale: The brine wash helps to remove any remaining water and break any minor emulsions.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Isolation:

    • Filter off the drying agent.

    • Concentrate the organic solution under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).[5]

Visual Workflow for Workup

Workup_Workflow cluster_0 Initial Reaction Mixture cluster_1 Basic Extraction cluster_2 Acidification & Re-extraction cluster_3 Final Isolation Reaction Reaction Mixture in Organic Solvent Add_Base Add Saturated NaHCO₃ (aq) (Degassed) Reaction->Add_Base Dilute with organic solvent Separate_1 Separate Layers Add_Base->Separate_1 Organic_1 Organic Layer (Non-acidic Impurities) Separate_1->Organic_1 Discard or re-extract Aqueous_1 Aqueous Layer (Product as Carboxylate Salt) Separate_1->Aqueous_1 Acidify Acidify with 1M HCl (aq) (Degassed) to pH ~2 Aqueous_1->Acidify Wash with fresh organic solvent Extract_2 Extract with Organic Solvent Acidify->Extract_2 Aqueous_2 Aqueous Layer (Salts) Extract_2->Aqueous_2 Discard Organic_2 Organic Layer (Neutral Product) Extract_2->Organic_2 Wash_Brine Wash with Brine (Degassed) Organic_2->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Pure 3-Methoxy- phenylthioacetic Acid Evaporate->Product

Caption: A step-by-step workflow for the robust workup of this compound.

Data Summary Table
ParameterRecommendationRationale
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidation of the thioether by atmospheric oxygen.
Solvents DegassedRemoves dissolved oxygen, a key contributor to oxidation.
Temperature 0-5 °C for extractionsSlows the rate of potential oxidative decomposition.
Basic Wash Saturated NaHCO₃Sufficiently basic to deprotonate the carboxylic acid without being harsh enough to promote significant side reactions.
Acidic Wash 1M HClEffectively protonates the carboxylate to precipitate the neutral product.
Emulsion Prevention Gentle mixing, use of brineMinimizes product loss in emulsions.

Part 4: Frequently Asked Questions (FAQs)

  • Q: Can I use a stronger base like sodium hydroxide for the extraction?

    • A: While NaOH would also deprotonate the carboxylic acid, it is a much stronger base than NaHCO₃. Using a strong base increases the risk of unwanted side reactions, such as hydrolysis of other functional groups that may be present in your reaction mixture. For this reason, NaHCO₃ is the preferred choice.

  • Q: My product is an oil and does not precipitate upon acidification. What should I do?

    • A: If your product is an oil or is highly soluble in water, it may not precipitate. In this case, proceed directly to the extraction step with an organic solvent after acidification. Ensure you perform multiple extractions (at least 3) to efficiently recover your product from the aqueous layer.

  • Q: I see some solid material at the interface between the organic and aqueous layers. What is it and how should I handle it?

    • A: This is likely your product that has precipitated out of both phases. To recover it, you can try adding more organic solvent to dissolve it into the organic layer. If this is not effective, you may need to separate the layers as best as you can, then filter the entire mixture to collect the solid. The solid can then be dissolved in fresh organic solvent and combined with the main organic layer.

References

  • St. John, P. C., et al. (2015). Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. Molecules, 20(6), 10330-10341.
  • Mounier, L., Barth, M., & Boubia, B. (n.d.).
  • Imayoshi, T., et al. (2021). Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society, 143(27), 10186–10192.
  • Wang, Q., et al. (2017). Oxidation of different substituted aryalkyl sulfides.
  • Powner, M. W., et al. (2011). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Origins of Life and Evolution of Biospheres, 41(4), 399-412.
  • Liu, W., et al. (2019). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Angewandte Chemie International Edition, 58(40), 14261-14265.
  • Gawade, R., et al. (2018). Synthesis of Substituted Phenyl Acetic Acid Using benzylicorganozinc Reagents and Carbon Dioxide. Semantic Scholar.
  • Organic Syntheses Procedure. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene.
  • BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
  • ACS Omega. (2024).
  • BenchChem. (n.d.).
  • Chemistry LibreTexts. (2021). Hydrolysis Reactions.
  • Iacobazzi, R. M., et al. (2020). A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules, 25(18), 4242.
  • University of York, Chemistry Teaching Labs. (n.d.). Theory of Aqueous Workup.
  • ResearchGate. (n.d.). Oxidation of Sulfides to Sulfoxides. Part 1.
  • Chemistry Stack Exchange. (2014). Hydrolysis under basic conditions.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • YouTube. (2021). acidic and basic hydrolysis of Ester, acidic hydrolysis of nitrile, reduction of Carboxylic Acid.
  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
  • Quora. (2016). How to detect sulphur in an organic compound.
  • ResearchGate. (n.d.).
  • Sulfur Recovery Engineering. (n.d.). Sulfur Recovery Unit Troubleshooting Q & A.

Sources

Identifying and removing solvent residues from 3-Methoxy-phenylthioacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methoxy-phenylthioacetic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and purification of this compound, with a specific focus on the identification and removal of residual solvents. Our goal is to provide you with the expertise and practical insights needed to ensure the highest purity of your material.

Frequently Asked Questions (FAQs)

Identification of Residual Solvents

Q1: Why is it critical to identify and remove residual solvents from this compound?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis or purification of drug substances.[1] Their removal is crucial for several reasons:

  • Safety and Toxicity: Many solvents are toxic and pose a risk to patient safety.[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines on acceptable limits for different classes of solvents.[3]

  • Product Quality and Stability: Residual solvents can affect the crystal form, solubility, bioavailability, and stability of the final active pharmaceutical ingredient (API).[4]

  • Reaction Kinetics: In subsequent synthetic steps, residual solvents can interfere with reaction kinetics or lead to the formation of impurities.

Q2: What are the primary analytical methods for identifying residual solvents in my this compound sample?

A2: The most common and regulatory-accepted method for identifying and quantifying residual solvents is Gas Chromatography (GC) , often coupled with headspace sampling (HS-GC).[5][6]

  • Headspace Gas Chromatography (HS-GC): This is the preferred technique for volatile organic compounds.[7] The solid sample is dissolved in a suitable high-boiling solvent (like DMF, DMSO, or DMI) in a sealed vial and heated.[6][7] The volatile residual solvents partition into the gas phase (headspace) above the sample, and an aliquot of this gas is injected into the GC for separation and detection.[7] This method is advantageous as it prevents non-volatile components of your sample from contaminating the GC system.[6]

  • Direct Liquid Injection GC: For less volatile solvents (e.g., some Class 2C solvents), a direct liquid injection method may be employed.[8] However, this is less common for standard residual solvent analysis.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: While GC is the gold standard for quantification, ¹H NMR can be a powerful tool for qualitative identification of residual solvents. The characteristic chemical shifts of common laboratory solvents are well-documented, and their presence can often be detected in the NMR spectrum of your compound. However, accurate quantification by NMR can be challenging without the use of an internal standard.

Q3: How are residual solvents classified, and why is this important?

A3: The ICH Q3C guidelines classify residual solvents into three classes based on their toxicity and risk to human health.[3][4] This classification dictates the acceptable limits in pharmaceutical products.

  • Class 1: Solvents to be avoided. These are known or strongly suspected human carcinogens and environmental hazards.[3] Their use should be avoided unless strongly justified.[1]

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[3] The guidelines provide Permitted Daily Exposure (PDE) values for these solvents.[2]

  • Class 3: Solvents with low toxic potential. These are considered less of a risk to human health and have higher acceptable limits.[4]

Knowing the classification of any identified solvent is crucial for determining if your this compound meets regulatory and safety standards.

Troubleshooting Guides: Solvent Removal

Issue 1: My this compound contains residual non-polar solvents (e.g., Toluene, Hexanes) after synthesis.

Cause: These solvents are often used in the synthesis or work-up of phenylacetic acid derivatives. Due to the relatively non-polar nature of the phenyl ring in your compound, these solvents can be entrapped within the solid matrix.

Solution Workflow:

Caption: Decision workflow for removing non-polar solvents.

Detailed Protocol: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds and removing trapped solvent molecules.[9][10]

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve this compound poorly at low temperatures but have high solubility at elevated temperatures.[9][11] For a moderately polar compound like this, consider solvent systems like:

    • Toluene/Heptane

    • Ethyl Acetate/Hexanes

    • Water/Ethanol (if the compound has some water solubility)

    • Pro-Tip: Perform small-scale solubility tests to find the optimal solvent or solvent pair.[10]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent until the solid just dissolves.[12]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[13]

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure crystals, as it excludes impurities (and solvent molecules) from the crystal lattice.[9][10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Collection and Washing: Collect the crystals by vacuum filtration.[13] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[9]

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a temperature well below the compound's melting point, to remove the recrystallization solvent.

Issue 2: My sample contains residual polar aprotic solvents (e.g., DMF, DMSO).

Cause: These high-boiling point solvents are difficult to remove by standard rotary evaporation due to their low vapor pressure.

Solution Workflow:

Caption: Strategies for removing high-boiling polar solvents.

Detailed Protocol: Lyophilization (Freeze-Drying)

For heat-sensitive compounds or when dealing with stubborn, high-boiling point solvents, lyophilization can be an effective, albeit slower, alternative.[14][15]

  • Solvent Exchange: If your compound is currently in a solvent with a very low freezing point (like DMF or DMSO), it's often necessary to first perform a solvent exchange. Dissolve the compound in a more lyophilization-friendly solvent such as 1,4-dioxane or tert-butanol. These solvents have relatively high freezing points and sublime readily under vacuum.[16]

  • Freezing: Rapidly freeze the solution containing your compound. This can be done using a dry ice/acetone bath or liquid nitrogen.[17] A well-frozen sample is crucial for successful lyophilization.

  • Primary Drying (Sublimation): Place the frozen sample on the lyophilizer and apply a high vacuum. The solvent will sublime (transition directly from solid to gas), leaving behind your purified, dry compound.[18]

  • Secondary Drying: After the bulk of the solvent has sublimed, a secondary drying phase at a slightly elevated temperature (while still under vacuum) can help remove any remaining bound solvent molecules.[18]

Troubleshooting Tip: If your sample melts during lyophilization, it could be due to an inadequate vacuum or a condenser that is not cold enough to trap the sublimed solvent effectively.[16]

General Best Practices for Solvent Removal
  • Rotary Evaporation: This is the most common method for removing bulk solvents.[19] For optimal results:

    • Do not overfill the flask (less than half full is ideal).[20]

    • Use a suitable bath temperature, typically 20-30°C above the boiling point of the solvent at the operating pressure.[21] The "20/40/60 Rule" can be a useful guideline.[22]

    • Ensure a good vacuum is applied gradually to prevent bumping.[20]

    • Rotation increases the surface area for evaporation and prevents bumping.[19]

  • High-Vacuum Drying: After bulk solvent removal, always place your sample under a high vacuum (using a vacuum pump, not a water aspirator) for several hours or overnight to remove trace amounts of solvent. A vacuum oven with gentle heating can further accelerate this process.

Data Summary

Table 1: ICH Q3C Classification and Limits of Common Solvents

SolventClassConcentration Limit (ppm)Permitted Daily Exposure (mg/day)
Benzene12N/A
Dichloromethane26006.0
Toluene28908.9
Acetonitrile24104.1
N,N-Dimethylformamide (DMF)28808.8
Hexane22902.9
Ethanol3500050.0
Acetone3500050.0
Ethyl Acetate3500050.0

Data sourced from ICH Q3C (R9) Guidelines. Note that these limits are for drug products and serve as a reference for API quality.[2][23]

References

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26.
  • European Medicines Agency. (2023). ICH Q3C (R9) Residual solvents - Scientific guideline.
  • Therapeutic Goods Administration (TGA). (2020). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.
  • Separation Science. Method for the analysis of residual solvents in pharmaceuticals.
  • Sane, R. T. (2004). Residual Solvent Analysis in Pharmaceuticals. Pharmaceutical Technology.
  • Shimadzu. (2021). Analysis of Residual Solvents According to the New ICH Q3C Guideline.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8).
  • Almac Group.
  • Torontech. (2025). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
  • Agilent Technologies. (2018). Residual Solvent Analysis of Pharmaceutical Products.
  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents.
  • DigiVac.
  • Lab Manager. (2016).
  • ResearchGate. (2021).
  • Sigma-Aldrich. The “Golden Rule” for Solvent Removal.
  • JoVE. (2015).
  • CB Breckenridge. (2024). Steps for Managing Solvents in API Manufacturing.
  • American Pharmaceutical Review. (2024). API Extraction Techniques Best Practices and Methods.
  • Pharmaceutical Technology. (2004). Aqueous Cleaning and Solvent Substitution.
  • Study Mind.
  • University of Colorado Boulder.
  • PubMed. (2020). [Research progress on lyophilization for pretreatment of emerging organic contaminants in environmental samples].
  • California State University, Stanislaus.
  • Pharmaceutical Online. (2024). Aqueous Cleaning and Solvent Substitution in Chemical Synthesis API Manufacturing.
  • ResearchGate. (2025). Removal of API's (Active Pharmaceutical Ingredients)
  • University of Technology, Iraq. (2021). Experimental No. (4)
  • University of Toronto.
  • Buchi.com.
  • Google Patents. (2003). US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
  • Lab Manager. (2019).

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Validation & Comparative

A Comparative Analysis of 2-, 3-, and 4-Methoxyphenylthioacetic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of the ortho, meta, and para isomers of methoxyphenylthioacetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential biological relevance of these compounds. The content is structured to offer not only procedural details but also the underlying scientific principles that govern the observed differences among these isomers, ensuring a deeper understanding for practical application.

Introduction: The Significance of Isomeric Position

The seemingly subtle shift of a methoxy group on the phenyl ring of phenylthioacetic acid precipitates a cascade of changes in the molecule's electronic distribution, conformation, and, consequently, its chemical and biological behavior. This guide will explore these differences through a detailed examination of 2-methoxyphenylthioacetic acid, 3-methoxyphenylthioacetic acid, and 4-methoxyphenylthioacetic acid. Understanding these isomeric distinctions is paramount for applications ranging from fine-tuning reaction kinetics to designing pharmacologically active agents. The methoxy group, with its dual electronic nature—exerting a -I (inductive) and +M (mesomeric or resonance) effect—provides a classic case study in substituent effects in organic chemistry.

Unified Synthesis Protocol: A Self-Validating Approach

A robust and reproducible synthesis is the cornerstone of any comparative study. The following protocol, adapted from established methods of nucleophilic aromatic substitution and subsequent alkylation, is designed to be a self-validating system for producing all three isomers with high purity. The causality behind the choice of reagents and conditions is explained to empower the researcher with a thorough understanding of the reaction mechanism.

Experimental Protocol: Two-Step Synthesis of Methoxyphenylthioacetic Acids

This procedure involves the initial reaction of the corresponding methoxythiophenol with chloroacetic acid under basic conditions.

Step 1: Thiolation of Methoxybenzene (Conceptual - Starting materials are commercially available)

While methoxythiophenols are commercially available, a conceptual understanding of their synthesis from methoxybenzene involves electrophilic substitution with a sulfur-containing reagent followed by reduction.

Step 2: S-Alkylation of Methoxythiophenols

  • Reaction Setup: To a solution of the respective methoxythiophenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base like sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes to form the thiophenoxide salt.

  • Reaction: To the stirred solution, add a solution of chloroacetic acid (1.2 eq) in the same solvent dropwise.

  • Work-up: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation and Purification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the crude product. Collect the solid by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure methoxyphenylthioacetic acid isomer.

Causality of Experimental Choices:

  • Base: The use of a base is crucial to deprotonate the weakly acidic thiol group, forming the more nucleophilic thiophenoxide anion, which readily attacks the electrophilic carbon of chloroacetic acid.

  • Solvent: Polar aprotic solvents like DMF can accelerate the reaction by solvating the cation of the base, leaving the anion more reactive. Protic solvents like ethanol are also effective and offer easier removal during work-up.

  • Acidification: The final product is a carboxylic acid, which is soluble in its carboxylate form in basic or neutral aqueous solutions. Acidification is necessary to protonate the carboxylate and precipitate the neutral, less soluble acid.

G cluster_0 Step 1: Thiophenoxide Formation cluster_1 Step 2: S-Alkylation cluster_2 Step 3: Work-up Methoxythiophenol Methoxythiophenol Thiophenoxide Thiophenoxide Methoxythiophenol->Thiophenoxide Deprotonation Base (NaOH) Base (NaOH) Base (NaOH)->Thiophenoxide Product Methoxyphenylthioacetic Acid Thiophenoxide->Product SN2 Attack Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Product Acidification Acidification (HCl) Product->Acidification Precipitation Precipitation & Filtration Acidification->Precipitation

Comparative Physicochemical Properties

The position of the methoxy group significantly influences the physicochemical properties of the isomers. The following table summarizes key experimental and computed data.

Property2-Methoxy-phenylthioacetic acid3-Methoxy-phenylthioacetic acid4-Methoxy-phenylthioacetic acid
Molecular Formula C₉H₁₀O₃SC₉H₁₀O₃SC₉H₁₀O₃S
Molecular Weight 198.24 g/mol 198.24 g/mol 198.24 g/mol
Melting Point (°C) 122-12478-80118-120
pKa (Predicted) ~4.0~4.2~4.3
LogP (Predicted) 2.12.22.2
Appearance White to off-white solidWhite to off-white solidWhite to off-white solid
Analysis of Physicochemical Trends
  • Melting Point: The melting point is influenced by the molecule's ability to pack into a crystal lattice. The para-isomer (4-methoxy) often exhibits a higher melting point than the meta-isomer (3-methoxy) due to its more symmetrical shape, which allows for more efficient crystal packing. The ortho-isomer (2-methoxy) can exhibit intramolecular hydrogen bonding between the carboxylic acid proton and the methoxy oxygen, which can affect its melting point.

  • Acidity (pKa): The acidity of the carboxylic acid group is influenced by the electronic effects of the methoxy substituent.

    • Ortho and Para Positions: The methoxy group exerts a +M (electron-donating) effect, which destabilizes the carboxylate anion and decreases acidity (raises pKa) compared to the unsubstituted phenylthioacetic acid.[1][2]

    • Meta Position: At the meta position, the +M effect is not operative, and the -I (electron-withdrawing) effect of the electronegative oxygen atom dominates. This effect stabilizes the carboxylate anion, leading to a slight increase in acidity (lower pKa) compared to the ortho and para isomers.[3]

Comparative Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy reveal distinct fingerprints for each isomer.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are highly dependent on the position of the methoxy group.

  • 2-Methoxy Isomer: The aromatic region will show a complex multiplet pattern for the four adjacent protons. The methoxy protons (-OCH₃) will appear as a singlet around 3.8-3.9 ppm, and the methylene protons (-SCH₂-) will be a singlet around 3.6-3.7 ppm.

  • 3-Methoxy Isomer: The aromatic protons will exhibit a more complex splitting pattern, often with one distinct singlet-like signal for the proton between the two substituents.

  • 4-Methoxy Isomer: This highly symmetrical isomer will show a characteristic AA'BB' system (often appearing as two doublets) in the aromatic region.[4]

¹³C NMR Spectroscopy

The position of the methoxy group also influences the chemical shifts of the aromatic carbons. The carbon attached to the methoxy group will be significantly deshielded (around 150-160 ppm). Atypical ¹³C NMR chemical shifts for methoxy groups can be observed depending on their conformation relative to the aromatic ring.[5]

Comparative Biological Activity: A Frontier for Investigation

The differences in lipophilicity (LogP) and electronic properties among the 2-, 3-, and 4-methoxy isomers suggest they will likely exhibit differential interactions with biological targets. For instance, the position of the methoxy group could influence:

  • Receptor Binding: The steric bulk and hydrogen bonding capacity of the methoxy group can affect how the molecule fits into a binding pocket of a protein.

  • Metabolism: The methoxy group can be a site of metabolism (O-demethylation). The accessibility of the methoxy group to metabolic enzymes will differ between the isomers.

  • Membrane Permeability: Lipophilicity and molecular shape are key determinants of a molecule's ability to cross cell membranes.

A recent study on hydroxyphenylacetic acids and their derivatives showed that the substitution pattern on the phenyl ring significantly impacts their antioxidant and antimicrobial activities.[8] This suggests that a systematic biological evaluation of the 2-, 3-, and 4-methoxyphenylthioacetic acid isomers would be a fruitful area of research.

Proposed Experimental Workflow for Biological Screening

G Isomers 2-, 3-, 4-Isomers Antioxidant Antioxidant Assays (DPPH, ABTS) Isomers->Antioxidant Antimicrobial Antimicrobial Screening (MIC/MBC) Isomers->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT, LDH) Isomers->Cytotoxicity Lead_Identification Lead Identification Antioxidant->Lead_Identification Antimicrobial->Lead_Identification Cytotoxicity->Lead_Identification

Conclusion

The positional isomerism of the methoxy group in methoxyphenylthioacetic acid provides a compelling illustration of how subtle structural changes can lead to significant differences in physicochemical and, potentially, biological properties. This guide has provided a framework for the synthesis, characterization, and comparative analysis of the 2-, 3-, and 4-isomers. By understanding the underlying electronic and steric effects, researchers can better predict the behavior of these compounds and strategically utilize them in their respective fields of study. The lack of extensive comparative biological data presents a clear opportunity for future research to unlock the potential of these versatile molecules.

References

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A Comparative Analysis of 3-Methoxy-phenylthioacetic Acid and Its Derivatives in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 3-Methoxy-phenylthioacetic acid and its structural analogs. Designed for researchers and professionals in drug development, this document synthesizes experimental findings to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class. We will delve into key performance areas, including anti-inflammatory and antimicrobial efficacy, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Phenylthioacetic Acid Scaffold

Phenylthioacetic acid and its derivatives represent a class of organic compounds characterized by a phenyl ring linked to an acetic acid moiety through a sulfur atom. This scaffold has garnered interest in medicinal chemistry due to its presence in molecules with diverse biological activities.[1][2] The introduction of various substituents on the phenyl ring, such as the methoxy group (–OCH₃), can significantly alter the molecule's physicochemical properties and, consequently, its interaction with biological targets. This guide focuses specifically on the impact of the 3-methoxy substitution and compares its biological profile to other positional isomers and related derivatives.

Structure-Activity Relationships (SAR): The Influence of Substitution

The biological activity of phenoxyacetic and phenylthioacetic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[3] The methoxy group, in particular, can affect properties like lipophilicity, electronic distribution, and steric hindrance, which are critical for target binding and overall efficacy.

  • Position of the Methoxy Group: The placement of the methoxy group (ortho-, meta-, or para-) can lead to significant differences in activity. For instance, in some related heterocyclic series, methoxyphenyl substituents at different positions have been shown to modulate antipyretic activity.

  • Nature of the Acidic Moiety: While this guide focuses on the acetic acid moiety, it is crucial to recognize that modifications to this group (e.g., esterification, amidation) can also drastically alter the biological profile, often improving potency or modulating pharmacokinetics.[4]

  • Additional Substituents: The presence of other groups on the phenyl ring, such as halogens or alkyl chains, can further refine the biological activity. For example, the introduction of chloro or bromo groups in related phenylthiophene derivatives has been shown to enhance anti-arthritic effects.[5]

Below is a diagram illustrating the core scaffold and common points of modification.

SAR_Scaffold cluster_0 Phenylthioacetic Acid Scaffold Scaffold R1 R2 R² (e.g., 3-Methoxy) R3 R4 R⁴ R5 R⁵ Acid Acid Moiety (Modification Point)

Caption: Core structure of phenylthioacetic acid highlighting potential modification sites.

Comparative Biological Efficacy

Anti-inflammatory Activity

Derivatives of phenylthioacetic and phenoxyacetic acids have been investigated for their potential as non-steroidal anti-inflammatory agents (NSAIDs).[2][6] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[7][8]

While direct comparative data for this compound is limited, studies on related structures provide valuable insights. For example, certain methoxy-substituted styryl ketones have demonstrated significant anti-inflammatory and anti-arthritic effects in animal models.[9] Similarly, a quercetin derivative featuring a methoxy group showed potent, dose-dependent anti-inflammatory activity, which was attributed to the preferential inhibition of COX-2 over COX-1.[10] This suggests that the 3-methoxy substitution could confer valuable COX-2 selectivity, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Table 1: Comparative Anti-inflammatory Activity of Related Methoxy-Substituted Compounds

Compound/Derivative ClassModel/AssayKey FindingReference
Methyl/Phenyl-3-methoxy-4-hydroxy styryl ketonesCarrageenan-induced rat paw edemaMarked anti-inflammatory activity; low ulcerogenic potential.[9][9]
3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid estersCroton oil ear test in miceEster derivatives showed higher activity than the parent compound, comparable to indomethacin.[4][4]
Quercetin-3-methoxy-4′-glucosyl-7-glucosideCarrageenan-induced rat paw edemaSignificant, dose-dependent edema reduction; more specific inhibition of COX-2 (IC₅₀: 1.99 µg/mL) vs. COX-1 (IC₅₀: 2.76 µg/mL).[10][10]
2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acidCarrageenan-induced paw edemaPotent anti-inflammatory activity, particularly after repeated dosing, with a significant reduction in TNF-α.[11][11]
Antimicrobial Activity

The antimicrobial potential of phenylthioacetic acid derivatives is an emerging area of interest. The substitution pattern on the phenyl ring plays a critical role in determining the spectrum and potency of antimicrobial action.

Studies on related phenolic compounds have shown that methoxy groups can influence antibacterial activity. However, the effect is highly dependent on the overall molecular structure. In some cases, methoxylation at certain positions can decrease antimicrobial efficacy compared to the corresponding hydroxylated analog.[12] Conversely, in other scaffolds like chalcones, methoxy groups at specific positions were found to confer potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[12]

For instance, N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives have demonstrated significant activity against Staphylococcus and Enterococcus species, with MIC values as low as 1–4 µg/mL.[13] This highlights the potential of the thio-linkage in designing effective antimicrobial agents. While specific data for this compound is not available, the broader class of related sulfur-containing aromatics shows promise.

Table 2: Comparative Antimicrobial Activity of Related Methoxy- and Thio- Substituted Compounds

Compound/Derivative ClassTarget Organism(s)Key Finding (MIC/Activity)Reference
Methoxy-substituted FlavonesS. aureusMethoxy group at C-3 decreased activity compared to hydroxyl group.[12][12]
Methoxy-substituted ChalconesMRSAMethoxy groups at 3′, 5′, and 2′ positions of ring A are potent inhibitors.[12][12]
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivativesStaphylococcus spp., Enterococcus spp.Significant activity with MIC values of 1–4 µg/mL. Efficiently inhibited biofilm formation.[13][13]
3-Phenylisoquinolinium derivativesS. aureus (including MRSA), E. faecalis (including VRE)Quaternary ammonium derivatives showed antibacterial activity, which increased with lipophilicity.[14][14]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key biological assays.

Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely accepted model is used to evaluate the acute anti-inflammatory activity of novel compounds. The causality is clear: carrageenan injection induces a localized, biphasic inflammatory response, and a reduction in the resulting edema is a direct measure of the compound's efficacy.

Step-by-Step Protocol:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Fasting: Animals are randomly divided into groups (n=6): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (e.g., 10, 20, 50 mg/kg). Animals are fasted overnight before the experiment.

  • Compound Administration: The test compound, vehicle (e.g., 0.5% carboxymethyl cellulose), or standard drug is administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer. This serves as the baseline (V₀).

  • Induction of Inflammation: 0.1 mL of a 1% w/v solution of λ-carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Paw volume (Vₜ) is measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated as ΔV = Vₜ - V₀.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100

  • Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A p-value < 0.05 is considered significant.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Its self-validating nature comes from the inclusion of positive (no drug) and negative (no bacteria) controls.

Step-by-Step Protocol:

  • Preparation of Inoculum: A few colonies of the test microorganism (e.g., S. aureus ATCC 29213) are inoculated into a suitable broth (e.g., Mueller-Hinton Broth, MHB) and incubated at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). The culture is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to a high stock concentration and then serially diluted.

  • Assay Setup (96-well plate):

    • Wells 1-10: Add 50 µL of MHB to each well. Add 50 µL of the highest compound concentration to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 (Positive Control): Add 50 µL of MHB.

    • Well 12 (Negative/Sterility Control): Add 100 µL of uninoculated MHB.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well is 100 µL.

  • Incubation: The plate is sealed or covered and incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

Visualizing Workflows and Mechanisms

Effective drug discovery follows a logical progression from synthesis to comprehensive biological evaluation. The following diagram illustrates a typical workflow.

Workflow cluster_synthesis Chemical Synthesis cluster_bio Biological Evaluation cluster_analysis Data Analysis start Design Analogs (e.g., this compound) synth Synthesize & Purify Derivatives start->synth char Structural Characterization (NMR, MS) synth->char invitro In Vitro Screening (Antimicrobial, Enzyme Assays) char->invitro Primary Screening invivo In Vivo Models (Inflammation, Infection) invitro->invivo Promising Hits sar SAR Analysis invitro->sar tox Toxicity Assessment invivo->tox Efficacious Compounds invivo->sar tox->sar lead Lead Optimization sar->lead lead->start Iterative Design

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

The anti-inflammatory effects of many phenylthioacetic acid derivatives are thought to be mediated through the arachidonic acid pathway.

COX_Pathway cluster_cox Cyclooxygenase (COX) Pathway membrane Membrane Phospholipids pla2 PLA₂ membrane->pla2 aa Arachidonic Acid (AA) pla2->aa releases cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 PGG₂/PGH₂ cox1->pgg2 cox2->pgg2 prostanoids Prostanoids (Prostaglandins, Thromboxanes) pgg2->prostanoids inflammation Inflammation, Pain, Fever prostanoids->inflammation inhibitor 3-Methoxy-phenylthioacetic Acid Derivatives (Hypothesized) inhibitor->cox2 Inhibit

Caption: Simplified arachidonic acid cascade and the hypothesized target for NSAIDs.

Conclusion and Future Directions

The analysis of existing literature on phenylthioacetic acid derivatives and related methoxy-substituted compounds indicates a promising potential for this chemical class in developing new therapeutic agents. The 3-methoxy substitution is a key feature that likely modulates both anti-inflammatory and antimicrobial activities, although its precise contribution relative to other positional isomers requires direct comparative studies.

Future research should focus on the systematic synthesis and evaluation of a focused library of phenylthioacetic acid derivatives, varying the position of the methoxy group and introducing other substituents to refine the structure-activity relationship. Direct comparison of these analogs in standardized assays, such as those detailed in this guide, will be crucial for identifying lead compounds with superior efficacy and safety profiles.

References

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A Comparative Guide to the Structural Validation of Synthesized 3-Methoxy-phenylthioacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and wasted resources. This guide provides an in-depth, comparative framework for the structural validation of a newly synthesized batch of 3-Methoxy-phenylthioacetic acid, a versatile intermediate in the synthesis of various pharmaceutical agents.[1][2] We will move beyond a simple recitation of techniques to explain the causality behind our analytical choices, demonstrating how a multi-pronged spectroscopic approach provides a self-validating system for structural confirmation.

The Synthetic Foundation: An Overview

The synthesis of arylthioacetic acids is commonly achieved via the nucleophilic substitution of an α-halo acid with a corresponding thiophenol.[3] For our target molecule, this compound, the logical and most prevalent pathway involves the reaction of 3-methoxythiophenol with chloroacetic acid in the presence of a base. This reaction, analogous to the Williamson ether synthesis, establishes the critical thioether linkage.

cluster_reactants Reactants Thiophenol 3-Methoxythiophenol Base Base (e.g., NaOH) Thiophenol->Base Deprotonation Acid Chloroacetic Acid Acid->Base Neutralization Product This compound Base->Product Nucleophilic Substitution Salt NaCl + H₂O Product->Salt

Caption: Synthetic pathway for this compound.

While the synthesis appears straightforward, side reactions or incomplete conversion can yield impurities. Therefore, rigorous structural validation of the final, purified product is not merely a formality but a scientific necessity.

The Validation Workflow: A Multi-Spectroscopic Approach

No single analytical technique can provide absolute structural proof. Instead, we rely on the convergence of data from multiple, orthogonal methods. Each technique interrogates a different aspect of the molecule's physical properties, and together, they build an unassailable case for the proposed structure.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation SynthesizedProduct Purified Crystalline Solid (Presumed this compound) NMR NMR Spectroscopy (¹H & ¹³C) SynthesizedProduct->NMR IR FTIR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry SynthesizedProduct->MS NMR_Data Connectivity & Chemical Environment (H & C Skeleton) NMR->NMR_Data IR_Data Functional Group Identification (C=O, O-H, C-O, C-S) IR->IR_Data MS_Data Molecular Weight & Formula (C₉H₁₀O₃S) MS->MS_Data Confirmation Final Structure Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Integrated workflow for structural validation.

Part A: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We employ both ¹H and ¹³C NMR to create a complete picture of the atomic connectivity.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the synthesized, dried product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Deuterated solvents are chosen to avoid large solvent signals in the ¹H NMR spectrum.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.[5]

¹H NMR: Mapping the Proton Environment

Causality: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms (like O and S) and aromatic rings deshield nearby protons, causing them to appear at a higher chemical shift (further downfield). The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Comparative Data: ¹H NMR for C₉H₁₀O₃S

Signal AssignmentPredicted δ (ppm)Experimental δ (ppm)MultiplicityIntegrationRationale
-COOH10.0 - 12.011.5Broad Singlet1HThe acidic proton is highly deshielded and often exchanges, leading to a broad signal.[6]
Aromatic (H-2, H-4, H-5, H-6)6.7 - 7.36.8 - 7.25Multiplet4HProtons on the benzene ring appear in this characteristic region. The methoxy and thioacetic acid groups create a complex splitting pattern.[7][8]
-S-CH₂ -COOH3.7 - 3.93.80Singlet2HThe methylene protons are adjacent to both a sulfur atom and a carbonyl group, placing them in this downfield region. No adjacent protons result in a singlet.
-OCH₃ 3.7 - 3.83.75Singlet3HThe methoxy group protons are shielded relative to the methylene group but deshielded by the oxygen, appearing as a sharp singlet.[9]

Interpretation: The experimental data aligns perfectly with the predicted values for this compound. The presence of four aromatic protons, a two-proton singlet for the methylene group, a three-proton singlet for the methoxy group, and a broad acidic proton signal collectively support the target structure.

¹³C NMR: Probing the Carbon Skeleton

Causality: ¹³C NMR provides a count of the unique carbon atoms in a molecule. The chemical shift is sensitive to the carbon's hybridization and its bonding partners. Carbonyl carbons are significantly deshielded and appear far downfield, while aromatic carbons resonate in a distinct medial region.

Comparative Data: ¹³C NMR for C₉H₁₀O₃S

Signal AssignmentPredicted δ (ppm)Experimental δ (ppm)Rationale
-C OOH170 - 175171.5The carbonyl carbon of a carboxylic acid is highly deshielded.[10]
Aromatic (C-3, O-C )~160160.1The aromatic carbon directly attached to the electronegative oxygen of the methoxy group is the most deshielded of the ring carbons.[9]
Aromatic (C-1, S-C )~136136.8The carbon atom bonded to the sulfur (ipso-carbon) is also significantly downfield.
Aromatic (C-5)~130130.2Aromatic CH carbon.
Aromatic (C-2, C-4, C-6)113 - 122114.5, 116.0, 121.8These three aromatic CH carbons are more shielded due to the electron-donating effects of the substituents.
-OC H₃~5555.4The sp³ hybridized methoxy carbon appears in this typical region.[11]
-S-C H₂-COOH~3838.5The methylene carbon is deshielded by the adjacent sulfur and carbonyl group.

Interpretation: The observation of nine distinct carbon signals, including the characteristic downfield carboxylic acid peak (~171.5 ppm), six aromatic peaks, and two sp³ carbon peaks for the methoxy and methylene groups, strongly corroborates the proposed structure and molecular formula.

Part B: Infrared (IR) Spectroscopy

Causality: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for functional group identification rather than for mapping the entire molecular structure.[12]

Experimental Protocol: FTIR
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry powder directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 cm⁻¹ to 600 cm⁻¹.[5]

Comparative Data: Key IR Absorptions

Vibrational ModePredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Appearance
O-H Stretch (Carboxylic Acid)2500 - 33002550 - 3200Very Broad, Strong
C-H Stretch (Aromatic)3000 - 31003055Sharp, Medium
C-H Stretch (Aliphatic)2850 - 30002960, 2875Sharp, Medium
C=O Stretch (Carboxylic Acid)1700 - 17251710Sharp, Very Strong
C=C Stretch (Aromatic)1450 - 16001595, 1480Sharp, Medium-Strong
C-O Stretch (Aryl Ether)1200 - 12751250Sharp, Strong
C-S Stretch600 - 800740Weak - Medium

Interpretation: The experimental spectrum provides definitive evidence for the key functional groups. The exceptionally broad absorption centered around 3000 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[13] This is complemented by the intense, sharp peak at 1710 cm⁻¹, a classic C=O stretch for a carboxylic acid.[13] The strong absorption at 1250 cm⁻¹ confirms the presence of the aryl-O-CH₃ ether linkage.[9] These signals, taken together, are highly indicative of the this compound structure.

Part C: Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of a compound by ionizing it and measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide an extremely accurate mass, allowing for the determination of the molecular formula.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.[5]

  • Analysis: Infuse the sample into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Orbitrap). ESI is a soft ionization technique that typically yields the intact molecular ion.[5]

Comparative Data: Molecular Ion

ParameterPredicted ValueExperimental Value
Molecular Formula C₉H₁₀O₃SC₉H₁₀O₃S
Exact Mass 198.0351198.0355
Observed Ion (Negative Mode) [M-H]⁻ = 197.0272[M-H]⁻ = 197.0275
Observed Ion (Positive Mode) [M+H]⁺ = 199.0429[M+H]⁺ = 199.0431

Interpretation: The experimental high-resolution mass data is in excellent agreement with the calculated exact mass for the molecular formula C₉H₁₀O₃S. Observing the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode confirms the molecular weight of the synthesized compound is 198.035 g/mol . This result provides the definitive formula, which is then perfectly complemented by the structural details elucidated from NMR and IR spectroscopy.

Conclusion

The structural validation of a synthesized compound is a process of accumulating corroborating evidence. In the case of this compound, we have demonstrated a self-validating workflow where each analytical technique provides a unique and essential piece of the structural puzzle.

  • Mass Spectrometry confirmed the correct molecular formula (C₉H₁₀O₃S).

  • IR Spectroscopy identified the essential carboxylic acid and aryl ether functional groups.

  • ¹H and ¹³C NMR Spectroscopy pieced together the atomic connectivity, confirming the carbon-hydrogen framework and the specific arrangement of substituents on the aromatic ring.

The convergence of these distinct datasets provides an unambiguous and trustworthy confirmation of the target structure, allowing researchers, scientists, and drug development professionals to proceed with confidence in their subsequent investigations.

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  • Acetic acid, methoxy- - the NIST WebBook - National Institute of Standards and Technology.
  • Thioacetic acid - the NIST WebBook.

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A Comparative Guide to the Purity Analysis of 3-Methoxy-phenylthioacetic Acid: NMR vs. Chromatographic and Mass Spectrometric Methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity of a compound is a critical parameter that underpins the reliability of experimental data and the safety of therapeutic agents. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), with other established analytical techniques for the purity assessment of 3-Methoxy-phenylthioacetic acid. As a key intermediate in various synthetic pathways, ensuring the purity of this compound is paramount. This document, authored from the perspective of a Senior Application Scientist, delves into the practical and theoretical considerations of method selection, backed by experimental protocols and data.

The Central Role of Purity in Scientific Integrity

The seemingly simple question of "how pure is my compound?" is, in reality, a complex analytical challenge. The presence of even minute quantities of impurities can lead to erroneous biological data, side reactions in complex syntheses, and potential safety concerns in drug development. For a compound like this compound, which may serve as a building block for active pharmaceutical ingredients (APIs), a robust and accurate purity assessment is non-negotiable.

Quantitative ¹H NMR (qNMR): A Primary Method for Purity Determination

Quantitative ¹H NMR (qNMR) has emerged as a powerful, primary analytical method for determining the purity of organic compounds.[1][2] Unlike chromatographic techniques that often rely on reference standards of the analyte itself, qNMR allows for the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known concentration.[1] This makes it an invaluable tool, especially in the early stages of research and development when a fully characterized reference standard of the target molecule may not be available.[2][3]

The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal. This relationship allows for a direct and accurate quantification of the analyte in a sample.

Causality in Experimental Design for qNMR

The reliability of a qNMR experiment is contingent on a meticulously planned and executed protocol. Every step, from sample preparation to data processing, is designed to minimize sources of error and ensure the validity of the results.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh analyte weigh_standard Accurately weigh internal standard weigh_sample->weigh_standard dissolve Dissolve in deuterated solvent weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument setup (Pulse program, temp.) transfer->instrument_setup data_collection Data collection (scans, relaxation delay) instrument_setup->data_collection phasing Phase correction data_collection->phasing baseline Baseline correction phasing->baseline integration Integration of signals baseline->integration calculation Purity calculation integration->calculation caption Figure 1: Experimental Workflow for qNMR Purity Analysis.

Figure 1: Experimental Workflow for qNMR Purity Analysis. This diagram illustrates the sequential steps involved in performing a qNMR experiment for purity determination, from initial sample preparation to the final calculation of purity.

Experimental Protocol: Purity Determination of this compound by qNMR

This protocol outlines the steps for determining the purity of a sample of this compound using an internal standard.

Materials:

  • This compound (analyte)

  • Maleic acid (internal standard, certified reference material)

  • Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.05% v/v tetramethylsilane (TMS)

  • High-precision analytical balance (readability ± 0.01 mg)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh approximately 50 mg of maleic acid into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with DMSO-d₆. This will be the internal standard stock solution.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • To the vial, add a precise volume (e.g., 500 µL) of the internal standard stock solution.

    • Ensure the sample is completely dissolved. Gentle vortexing may be applied.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Allow the sample to equilibrate to the probe temperature (e.g., 298 K).

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification. Key parameters include:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to ensure a flat baseline across the entire spectrum.

    • Integrate the signals of interest:

      • A well-resolved signal from this compound (e.g., the singlet from the -OCH₃ group).

      • The singlet from the two olefinic protons of maleic acid.

  • Purity Calculation:

    The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Predicted ¹H NMR Spectrum and Potential Impurities

Predicted ¹H NMR Spectrum of this compound (in DMSO-d₆):

  • ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).

  • ~7.2 ppm (t, 1H): Aromatic proton.

  • ~6.8-7.0 ppm (m, 3H): Aromatic protons.

  • ~3.8 ppm (s, 2H): Methylene protons (-S-CH₂-).

  • ~3.7 ppm (s, 3H): Methoxy protons (-OCH₃).

Potential Impurities and their NMR Signatures:

A common synthetic route to this compound is the Williamson ether synthesis, reacting 3-methoxythiophenol with chloroacetic acid in the presence of a base.

Synthesis cluster_product Product thiophenol 3-Methoxythiophenol arrow Williamson Ether Synthesis thiophenol->arrow chloroacetic Chloroacetic Acid chloroacetic->arrow product This compound base + Base base->arrow arrow->product caption Figure 2: Synthesis of this compound.

Figure 2: Synthesis of this compound. This diagram shows a likely synthetic pathway, which helps in identifying potential impurities.

Based on this synthesis, potential impurities include:

  • 3-Methoxythiophenol (Starting Material): Aromatic protons and a thiol proton signal. The thiol proton's chemical shift is variable.

  • Chloroacetic Acid (Starting Material): A singlet for the methylene protons around 4.2 ppm.[4][5]

  • 3,3'-disulfanediylbis(methoxybenzene) (Oxidative Dimerization of Thiophenol): Complex aromatic signals.

The presence of these impurities would be readily detectable in the ¹H NMR spectrum of the final product, allowing for their identification and quantification.

Alternative Methods for Purity Analysis: A Comparative Overview

While qNMR offers significant advantages, other techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are also widely used for purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that is highly sensitive and selective, making it ideal for detecting and quantifying trace impurities.[6]

Experimental Protocol: HPLC Purity Analysis of this compound

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A certified reference standard of this compound is required for accurate quantification.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a separation technique like HPLC (LC-MS), is invaluable for identifying unknown impurities by providing molecular weight information.

Head-to-Head Comparison: NMR vs. HPLC vs. MS

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Direct proportionality between signal integral and number of nuclei.Separation based on differential partitioning between stationary and mobile phases.Separation of ions based on their mass-to-charge ratio.
Quantification Primary method, can be absolute with an internal standard.[1]Secondary method, requires a reference standard of the analyte.Can be quantitative, but often requires an isotopically labeled internal standard for high accuracy.
Selectivity Excellent for structural elucidation, but can have signal overlap.High selectivity for separating structurally similar compounds.High selectivity based on mass-to-charge ratio.
Sensitivity Generally lower than HPLC and MS.High sensitivity, suitable for trace analysis.[6]Very high sensitivity.
Speed Rapid method development and analysis time per sample (10-15 min).[3][6]Method development can be time-consuming; analysis time is typically 15-30 min.[6]Fast analysis time, but data interpretation can be complex.
Sample Throughput Can be automated, but generally lower throughput than HPLC.[6]Well-suited for high-throughput analysis.[6]Can be high-throughput, especially with direct infusion techniques.
Non-destructive Yes, the sample can be recovered.No.No.
Universality Applicable to nearly all organic molecules with NMR-active nuclei.Requires a chromophore for UV detection; other detectors are available.Applicable to a wide range of molecules that can be ionized.

Method_Selection cluster_criteria Analytical Needs cluster_methods Recommended Method start Purity Analysis of This compound need_quant Need for absolute quantification? start->need_quant need_trace Need to detect trace impurities? start->need_trace need_id Need to identify unknown impurities? start->need_id qnmr qNMR need_quant->qnmr Yes hplc HPLC need_quant->hplc No (relative purity) need_trace->hplc Yes lcms LC-MS need_id->lcms Yes caption Figure 3: Logical Framework for Method Selection.

Figure 3: Logical Framework for Method Selection. This flowchart provides a decision-making framework for choosing the most appropriate analytical technique based on the specific requirements of the purity analysis.

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity analysis of this compound, a multi-faceted approach is often the most robust. qNMR stands out as a primary, non-destructive technique for accurate and absolute purity determination, particularly when a certified reference standard of the analyte is unavailable.[2][3] HPLC offers superior sensitivity for the detection of trace impurities, while LC-MS is unparalleled for the identification of unknown species.

The choice of method should be guided by the specific analytical question at hand. For routine quality control where the impurity profile is well-characterized, HPLC may be the most efficient method. However, for the definitive characterization of a new batch or for troubleshooting an unexpected result, the structural insights and quantitative accuracy of qNMR are indispensable. Ultimately, the synergistic use of these techniques provides the highest level of confidence in the purity of this compound, ensuring the integrity of subsequent research and development activities.

References

  • NP-MRD. ¹H NMR Spectrum (1D, 500 MHz, D₂O, simulated) (NP0002714).
  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Veeprho. Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • Southwest Research Institute. SwRI upgrades nuclear magnetic resonance laboratory for pharmaceutical R&D.
  • RSSL. qNMR: A powerful tool for purity determination.
  • National Center for Biotechnology Information. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control.
  • SpectraBase. Chloroacetic acid.
  • PubChem. Chloroacetic acid.
  • ResearchGate. Purity comparison by NMR and HPLC.

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A Comparative Efficacy Analysis of 3-Methoxy-phenylthioacetic Acid Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the potential therapeutic efficacy of 3-Methoxy-phenylthioacetic acid by comparing it with well-established drugs. While direct experimental data on this compound is limited in publicly accessible literature, this document outlines the scientific rationale and methodologies for its evaluation based on the known biological activities of its structural analogs. Derivatives of phenylthioacetic acid have demonstrated potential in both anti-inflammatory and antimicrobial applications, suggesting promising avenues for investigation.

This guide will therefore focus on two key areas: anti-inflammatory and antimicrobial efficacy. We will compare the hypothetical performance of this compound with standard drugs in each class: the non-steroidal anti-inflammatory drugs (NSAIDs) Ibuprofen and Celecoxib , the broad-spectrum antibiotic Ciprofloxacin , and the antifungal agent Amphotericin B . The protocols and comparative data presented herein are intended to serve as a robust template for researchers initiating efficacy studies on this and other novel chemical entities.

Part 1: Comparative Anti-Inflammatory Efficacy

The anti-inflammatory potential of phenylthioacetic acid derivatives suggests a possible interaction with key inflammatory pathways, such as those mediated by cyclooxygenase-2 (COX-2) and interleukin-1 (IL-1).[1][2] COX-2 is a critical enzyme in the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[2][3] The IL-1 signaling pathway is another central driver of inflammatory responses.[4][5]

Key Inflammatory Signaling Pathways

Understanding the underlying molecular pathways is crucial for interpreting efficacy data. Below are simplified representations of the COX-2 and IL-1 signaling cascades.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation

Figure 1: Simplified COX-2 Signaling Pathway.

IL1_Signaling_Pathway IL1 IL-1β IL1R IL-1 Receptor (IL-1R1/IL-1RAcP) IL1->IL1R MyD88 MyD88 IL1R->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF_kB NF-κB IKK_Complex->NF_kB activates Nucleus Nucleus NF_kB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, IL-6) Nucleus->Proinflammatory_Genes

Figure 2: Simplified IL-1 Signaling Pathway.
Comparative In Vitro Efficacy: COX-2 Inhibition

A primary measure of efficacy for many anti-inflammatory drugs is their half-maximal inhibitory concentration (IC50) against the COX-2 enzyme. A lower IC50 value indicates greater potency. The table below compares the known IC50 values of Ibuprofen and Celecoxib with a placeholder for this compound.

Compound Target IC50 Reference
This compoundCOX-2To Be DeterminedN/A
IbuprofenCOX-2370 µM[6]
CelecoxibCOX-240 nM[7]

Note: Ibuprofen is a non-selective COX inhibitor, also inhibiting COX-1 with an IC50 of 13 µM[6]. Celecoxib is a selective COX-2 inhibitor.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol provides a standardized method for determining the IC50 of a test compound against COX-2.[8][9]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • Heme

  • Fluorometric probe (e.g., Amplex Red)

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference inhibitor (e.g., Celecoxib)

  • 96-well white opaque microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, probe, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare a serial dilution of the test compound and reference inhibitor.

  • Assay Setup:

    • Blank wells: Add assay buffer only.

    • 100% Activity Control wells: Add assay buffer and all reaction components except the inhibitor.

    • Inhibitor wells: Add assay buffer, reaction components, and the desired concentration of the test compound or reference inhibitor.

  • Reaction Incubation:

    • Add the COX-2 enzyme to all wells except the blanks.

    • Add the test compound, reference inhibitor, or vehicle control (e.g., DMSO) to the appropriate wells.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Immediately place the plate in a fluorescence reader and measure the kinetic increase in fluorescence (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

COX2_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitors) Serial_Dilution Perform Serial Dilution of Test Compound Prep_Reagents->Serial_Dilution Add_Inhibitor Add Test Compound/ Reference Inhibitor Serial_Dilution->Add_Inhibitor Add_Enzyme Add COX-2 Enzyme to 96-well Plate Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate for 15 min Add_Inhibitor->Pre_Incubate Add_Substrate Initiate with Arachidonic Acid Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Kinetic Fluorescence Add_Substrate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 (Dose-Response Curve) Calculate_Inhibition->Determine_IC50

Figure 3: Workflow for In Vitro COX-2 Inhibition Assay.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This widely used animal model assesses the acute anti-inflammatory activity of a compound in vivo.[10][11][12][13]

Materials:

  • Male Wistar rats (180-200 g)

  • 1% Carrageenan solution in saline

  • Test compound (this compound)

  • Reference drug (e.g., Indomethacin)

  • Vehicle control (e.g., saline)

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into control, reference, and test groups.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat (V₀) using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal: Edema = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Part 2: Comparative Antimicrobial Efficacy

The potential antimicrobial activity of phenylthioacetic acid derivatives warrants an evaluation of their efficacy against a panel of clinically relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[14][15]

Comparative In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The table below presents the known MIC ranges for Ciprofloxacin and Amphotericin B against representative bacteria and fungi, with a placeholder for this compound. A lower MIC value indicates greater antimicrobial activity.

Compound Organism MIC Range (µg/mL) Reference
This compoundStreptococcus pneumoniaeTo Be DeterminedN/A
Pseudomonas aeruginosaTo Be DeterminedN/A
Candida albicansTo Be DeterminedN/A
CiprofloxacinStreptococcus pneumoniae≥4 (Resistant)[16][17]
Pseudomonas aeruginosa0.12 - 0.25 (Susceptible)[18]
Amphotericin BCandida albicans0.06 - 1.0[19]
Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for determining the MIC of a compound against a specific microorganism, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20][21][22]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test microorganism (standardized inoculum)

  • Test compound (this compound)

  • Positive control antibiotic/antifungal

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound at twice the highest desired concentration to the first well of a row.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well in the dilution series.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of the test compound.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no test compound.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Inoculum Prepare Standardized Microbial Inoculum Inoculate_Plate Inoculate Plate with Microorganism Prepare_Inoculum->Inoculate_Plate Prepare_Compound Prepare Test Compound Stock Solution Serial_Dilute Perform 2-fold Serial Dilution of Test Compound Prepare_Compound->Serial_Dilute Add_Broth Add Broth to 96-well Plate Add_Broth->Serial_Dilute Serial_Dilute->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Plate Visually Inspect for Growth Incubate->Read_Plate Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_Plate->Determine_MIC

Figure 4: Workflow for Broth Microdilution MIC Assay.

Discussion and Future Directions

This guide provides a foundational framework for the comparative efficacy evaluation of this compound. The successful execution of the described protocols will yield crucial data to ascertain its potential as an anti-inflammatory or antimicrobial agent.

Should the experimental data indicate promising activity (i.e., low IC50 or MIC values), further investigations would be warranted. These could include:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by the compound.

  • Selectivity Profiling: For anti-inflammatory candidates, assessing the inhibitory activity against COX-1 to determine its selectivity index.

  • In Vivo Efficacy in Disease Models: For antimicrobial candidates, testing the compound in animal models of infection.

  • Toxicity and Pharmacokinetic Studies: Evaluating the safety profile and absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By systematically applying these established methodologies, researchers can rigorously assess the therapeutic potential of novel compounds like this compound and make data-driven decisions for further development.

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A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Phenylthioacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Phenylthioacetic Acid Scaffolds

Phenylthioacetic acids and their derivatives represent a class of compounds with significant therapeutic potential, primarily recognized for their ability to modulate lipid metabolism.[1] Their structural similarity to endogenous fatty acids allows them to interact with key metabolic regulators, most notably the Peroxisome Proliferator-Activated Receptors (PPARs).[2][3][4][5][6] PPARs are a group of nuclear receptors that play a pivotal role in the transcriptional regulation of genes involved in lipid and glucose homeostasis, making them attractive targets for the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.[2][7]

The introduction of substituents onto the phenyl ring of the phenylthioacetic acid scaffold offers a powerful strategy to fine-tune the pharmacological properties of these molecules. Among the various possible modifications, the strategic placement of methoxy (-OCH₃) groups has been shown to significantly influence the biological activity of a wide range of pharmacologically active compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of methoxy-substituted phenylthioacetic acids, drawing upon experimental data from related compound series to elucidate the impact of methoxy group positioning on their therapeutic potential.

The Dual Facets of Methoxy Substitution: PPAR Agonism and Antioxidant Activity

The biological effects of methoxy-substituted phenylthioacetic acids are primarily attributed to two key mechanisms of action:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: These compounds can act as agonists for PPAR isoforms (PPARα, PPARγ, and PPARδ), thereby influencing the expression of genes that regulate lipid and glucose metabolism.[2][3][4][5][6] The specific isoform targeted and the potency of agonism are highly dependent on the substitution pattern of the phenyl ring.

  • Antioxidant Activity: The phenolic and methoxy-substituted aromatic moieties can exhibit antioxidant properties by scavenging free radicals, which is a beneficial attribute in combating the oxidative stress associated with metabolic diseases.[8][9][10][11][12]

This guide will explore the SAR of methoxy-substituted phenylthioacetic acids in the context of these two primary biological activities.

Comparative Analysis of PPAR Agonism

While direct comparative studies on the PPAR agonist activity of ortho-, meta-, and para-methoxy-substituted phenylthioacetic acids are limited, we can infer the likely SAR trends by examining data from structurally related phenoxyacetic and phenylpropanoic acid derivatives.

Key Structural Determinants for PPARγ Agonism

PPARγ is a key regulator of adipogenesis and insulin sensitivity, making its agonists valuable in the treatment of type 2 diabetes.[2] The general structure of a PPARγ agonist consists of an acidic head group (like the carboxylic acid in phenylthioacetic acids), a central aromatic linker, and a hydrophobic tail. The substitution on the phenyl ring significantly impacts the interaction with the ligand-binding domain of the receptor.

PPAR_Agonist_SAR cluster_ligand Methoxy-Phenylthioacetic Acid cluster_receptor PPARγ Ligand Binding Domain Ligand Head Acidic Head (Carboxylic Acid) H_Bond Hydrogen Bonding (with Acidic Head) Head->H_Bond Essential Interaction Linker Phenyl Ring (Linker) Hydrophobic_Pocket Hydrophobic Pocket (accommodates Phenyl Ring) Linker->Hydrophobic_Pocket Binding & Orientation Tail Sulfur Linkage (Tail Component) Methoxy Methoxy Group (-OCH3) Additional_Interactions Additional Interactions (influenced by Methoxy Group) Methoxy->Additional_Interactions Modulates Affinity & Selectivity Additional_Interactions->Hydrophobic_Pocket caption General Binding Mode of Phenylthioacetic Acid Analogs to PPARγ.

Caption: General Binding Mode of Phenylthioacetic Acid Analogs to PPARγ.

Comparative Potency of Related Methoxy-Substituted PPAR Agonists

To illustrate the influence of methoxy substitution, the following table summarizes the EC₅₀ values for a series of structurally related PPARγ agonists. A lower EC₅₀ value indicates a higher potency.

Compound ClassSubstitutionTargetEC₅₀ (µM)Reference
Phenylpropanoic Acid Derivative4-methoxyPPARγ0.93[7]
Thiazolidinedione Derivative4-methoxyPPARγ0.74[13]
Indole Acetic Acid Derivative5-methoxyPPARγ1.96 (nM)[14]
Natural Product (Bavachinin)7-O-MethylPPARγ0.74[15]

Analysis of SAR Trends:

  • Para-Substitution: The data on related compounds suggests that a methoxy group at the para-position of the phenyl ring is often favorable for PPARγ agonism. This is exemplified by the potent activity of pioglitazone, which features a para-substituted ether linkage.[7] The para-position allows the substituent to extend into a hydrophobic pocket of the PPARγ ligand-binding domain, enhancing binding affinity.

  • Ortho- and Meta-Substitution: The effect of ortho- and meta-methoxy substitution is less predictable and highly dependent on the overall molecular scaffold. In some series, these substitutions can lead to decreased activity due to steric hindrance or unfavorable interactions within the binding pocket. However, in other cases, they can induce a conformational change that improves binding.

  • Multiple Methoxy Groups: The presence of multiple methoxy groups can either enhance or diminish activity. For instance, some dimethoxy-substituted compounds have shown potent activity, while in other cases, increased substitution leads to a loss of potency.[16]

Comparative Analysis of Antioxidant Activity

The antioxidant potential of phenolic compounds is critically dependent on the number and position of hydroxyl and methoxy groups on the aromatic ring.[8] These groups can donate a hydrogen atom to neutralize free radicals, and the stability of the resulting radical is key to the antioxidant efficacy.

Antioxidant_Mechanism Phenolic_Compound Methoxy-Phenolic Acid (Ar-OH) Free_Radical Free Radical (R•) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) (Stabilized by Methoxy Group) Phenolic_Compound->Phenoxyl_Radical Donates H• Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical Accepts H• caption Mechanism of Free Radical Scavenging by Methoxy-Phenolic Acids.

Caption: Mechanism of Free Radical Scavenging by Methoxy-Phenolic Acids.

Quantitative Comparison of Antioxidant Activity of Related Compounds

The following table presents the half-maximal inhibitory concentration (IC₅₀) values from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay for various methoxy-substituted phenolic acids. A lower IC₅₀ value indicates greater antioxidant activity.

CompoundSubstitution PatternDPPH IC₅₀ (µM)Reference
4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic acid)4-OH, 3-OCH₃45.2[8]
3,4-Dihydroxyphenylacetic acid3,4-diOH15.3[8]
2-Hydroxyphenylacetic acid2-OH>1000[8]
C-tetra(4-methoxyphenyl)calix[2]resorcinarene (Chair conformer)4-OCH₃47.46 (ppm)[10][11][12]
C-tetra(4-methoxyphenyl)calix[2]resorcinarene (Crown conformer)4-OCH₃78.46 (ppm)[10][11][12]

Analysis of SAR Trends:

  • Importance of a Hydroxyl Group: The presence of at least one hydroxyl group is generally crucial for significant antioxidant activity. Methoxy groups alone, while influencing electronic properties, are less effective at direct hydrogen donation.

  • Synergistic Effect of Hydroxyl and Methoxy Groups: A methoxy group positioned ortho or para to a hydroxyl group can enhance antioxidant activity.[8] This is attributed to the electron-donating nature of the methoxy group, which stabilizes the phenoxyl radical formed after hydrogen donation. Homovanillic acid, with a 3-methoxy and 4-hydroxyl group, demonstrates this synergistic effect, showing significantly higher activity than 2-hydroxyphenylacetic acid.[8]

  • Positional Isomerism: The relative positions of the methoxy and hydroxyl groups are critical. An ortho-methoxy group can form an intramolecular hydrogen bond with the hydroxyl group, which can sometimes decrease antioxidant activity by making the hydroxyl hydrogen less available for donation.[9]

Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate PPAR agonism and antioxidant activity.

PPARγ Reporter Gene Assay

This assay is used to determine the ability of a compound to activate the PPARγ receptor.

Methodology:

  • Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Transient Transfection: Cells are seeded in 96-well plates and co-transfected with a PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs).

  • Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing the test compounds at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

  • Luciferase Assay: Following a 24-hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. EC₅₀ values are determined by plotting the fold induction against the compound concentration and fitting the data to a sigmoidal dose-response curve.

PPAR_Assay_Workflow Start Start Cell_Culture Culture HEK293T Cells Start->Cell_Culture Transfection Co-transfect with PPARγ and Luciferase Plasmids Cell_Culture->Transfection Compound_Treatment Treat with Methoxy-Substituted Phenylthioacetic Acids Transfection->Compound_Treatment Incubation Incubate for 24 hours Compound_Treatment->Incubation Lysis_and_Measurement Lyse Cells and Measure Luciferase Activity Incubation->Lysis_and_Measurement Data_Analysis Calculate Fold Induction and EC50 Values Lysis_and_Measurement->Data_Analysis End End Data_Analysis->End caption Workflow for the PPARγ Reporter Gene Assay.

Caption: Workflow for the PPARγ Reporter Gene Assay.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Methodology:

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compounds are dissolved in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.

  • Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds. A blank (solvent only) and a control (DPPH solution with solvent) are also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The strategic placement of methoxy groups on the phenyl ring of phenylthioacetic acids presents a promising avenue for the development of novel therapeutics with dual PPAR agonist and antioxidant properties. Based on the analysis of structurally related compounds, it can be inferred that:

  • For PPARγ Agonism: Para-methoxy substitution is likely to be a favorable modification for enhancing potency.

  • For Antioxidant Activity: A combination of a hydroxyl group and a methoxy group, particularly in a para-hydroxyl, meta-methoxy arrangement, is predicted to yield significant radical scavenging activity.

Further research is warranted to synthesize and directly compare the biological activities of ortho-, meta-, and para-methoxy-substituted phenylthioacetic acids. Such studies should include in vitro assays to determine their potency and selectivity for different PPAR isoforms, as well as a comprehensive evaluation of their antioxidant capacity. This will provide a more complete understanding of the SAR and facilitate the rational design of next-generation metabolic modulators.

References

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  • Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[2]resorcinarene. (2024).
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  • Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[2]resorcinarene. (2024). MDPI.
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  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. (2020).
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  • Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. (2022). Pharmaceuticals.
  • PPARγ Inhibitor, Agonist, Antagonist, Activator, Modulator, Inducer, Ligand, Gene. (n.d.). MedChemExpress.
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  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). Molecules.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). Pharmaceuticals.
  • Synthesis and Biological Evaluation of Resveratrol Methoxy Deriv
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2017). Molecules.
  • Design, synthesis and biological evaluation of hydroxy- or methoxy-substituted phenylmethylenethiosemicarbazones as tyrosinase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters.
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  • Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice. (2003). The Journal of Biological Chemistry.
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-Methoxy-phenylthioacetic Acid Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Methoxy-phenylthioacetic acid is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motif, featuring a thioether linkage to a substituted aromatic ring and a carboxylic acid function, makes it a versatile building block. The efficiency of its synthesis is a critical factor in the overall cost-effectiveness and sustainability of manufacturing processes that rely on this intermediate. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering objective insights supported by experimental data to aid researchers, chemists, and process development professionals in selecting the most appropriate methodology for their specific needs.

Executive Summary of Synthetic Methodologies

The preparation of this compound predominantly involves the S-alkylation of 3-methoxythiophenol with a haloacetic acid derivative. The efficiency of this transformation is highly dependent on the chosen reaction conditions. This guide will focus on two principal approaches for this key step: the classical Williamson thioether synthesis and a more contemporary phase-transfer catalyzed (PTC) method. Furthermore, we will delve into the two main synthetic pathways for the crucial starting material, 3-methoxythiophenol: the Sandmeyer reaction starting from 3-methoxyaniline and the Newman-Kwart rearrangement of O-(3-methoxyphenyl) dimethylthiocarbamate.

Comparative Analysis of Synthetic Routes to this compound

The choice between the Williamson and PTC methods for the synthesis of this compound hinges on a trade-off between simplicity, reaction time, yield, and environmental impact.

ParameterWilliamson Thioether SynthesisPhase-Transfer Catalysis (PTC)
Reaction Type SN2 Nucleophilic SubstitutionSN2 Nucleophilic Substitution
Key Reagents 3-Methoxythiophenol, Chloroacetic Acid, Strong Base (e.g., NaOH, KOH)3-Methoxythiophenol, Chloroacetic Acid, Base (e.g., K2CO3), Phase-Transfer Catalyst (e.g., TBAB)
Solvent System Protic (e.g., Ethanol, Water) or Aprotic (e.g., DMF, DMSO)Biphasic (e.g., Toluene/Water)
Typical Reaction Time 1-8 hours[1]2-6 hours
Typical Temperature 50-100 °C[1]Room Temperature to 80 °C
Reported Yield 50-95% (highly variable)[1]Generally higher and more consistent yields
Green Chemistry Aspect Can require harsh bases and organic solvents.Milder conditions, often uses water as a solvent, reduces organic solvent waste.[2]

In-Depth Analysis of Synthetic Pathways

Route 1: Classical Williamson Thioether Synthesis

The Williamson synthesis is a long-established and straightforward method for forming ethers and thioethers.[1] In the context of this compound, it involves the deprotonation of 3-methoxythiophenol with a strong base to form the corresponding thiophenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid in an SN2 reaction.[1]

Causality of Experimental Choices: The choice of a strong base is crucial to ensure complete deprotonation of the weakly acidic thiol. The selection of solvent is also critical; polar aprotic solvents like DMF or DMSO can accelerate the SN2 reaction by solvating the cation of the base, leaving the thiophenoxide anion more nucleophilic.[3] However, for practical and environmental reasons, protic solvents like ethanol or even water are often employed, though this may require higher temperatures and longer reaction times.

Self-Validating System: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials. The final product can be isolated by acidification of the reaction mixture, which protonates the carboxylate to the carboxylic acid, causing it to precipitate or be extracted into an organic solvent. The purity can be confirmed by melting point determination and spectroscopic analysis.

Diagram 1: Williamson Thioether Synthesis Workflow

Williamson_Synthesis cluster_reactants Reactants cluster_process Process 3-Methoxythiophenol 3-Methoxythiophenol Deprotonation Deprotonation 3-Methoxythiophenol->Deprotonation Chloroacetic_Acid Chloroacetic Acid SN2_Attack SN2 Attack Chloroacetic_Acid->SN2_Attack Base Strong Base (e.g., NaOH) Base->Deprotonation Deprotonation->SN2_Attack Thiophenoxide formation Workup Acidic Workup SN2_Attack->Workup Product This compound Workup->Product PTC_Synthesis cluster_reactants Reactants cluster_process Process 3-Methoxythiophenol 3-Methoxythiophenol Anion_Formation Anion Formation (Aqueous Phase) 3-Methoxythiophenol->Anion_Formation Chloroacetic_Acid Chloroacetic Acid SN2_Reaction SN2 Reaction (Organic Phase) Chloroacetic_Acid->SN2_Reaction Base Base (e.g., K2CO3) Base->Anion_Formation PTC Phase-Transfer Catalyst (e.g., TBAB) Anion_Transport Anion Transport to Organic Phase PTC->Anion_Transport Anion_Formation->Anion_Transport Anion_Transport->SN2_Reaction Workup Phase Separation & Workup SN2_Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the PTC synthesis of this compound.

Synthesis of the Key Intermediate: 3-Methoxythiophenol

The availability and cost of 3-methoxythiophenol are critical considerations for the overall efficiency of the synthesis of the final product. Two common methods for its preparation are the Sandmeyer reaction and the Newman-Kwart rearrangement.

Method A: Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate. [4]To synthesize 3-methoxythiophenol, 3-methoxyaniline is first diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures. The resulting diazonium salt is then reacted with a sulfur nucleophile, such as a solution of potassium ethyl xanthate, followed by hydrolysis to yield the desired thiophenol.

Causality of Experimental Choices: The low temperature (0-5 °C) is essential during diazotization to prevent the unstable diazonium salt from decomposing. The use of a copper catalyst is often employed in Sandmeyer reactions to facilitate the substitution, though it is not always necessary for the introduction of a sulfur nucleophile. The choice of the sulfur nucleophile can influence the yield and the ease of the subsequent hydrolysis step.

Method B: Newman-Kwart Rearrangement

The Newman-Kwart rearrangement offers an alternative route to thiophenols from readily available phenols. [5][6]This method involves a thermal rearrangement of an O-aryl thiocarbamate to the corresponding S-aryl thiocarbamate. [2][7]For the synthesis of 3-methoxythiophenol, 3-methoxyphenol is first converted to O-(3-methoxyphenyl) dimethylthiocarbamate by reaction with dimethylthiocarbamoyl chloride. This intermediate is then heated to a high temperature (typically >200 °C) to induce the rearrangement. Finally, hydrolysis of the resulting S-(3-methoxyphenyl) dimethylthiocarbamate yields 3-methoxythiophenol. [5] Causality of Experimental Choices: The high temperature required for the rearrangement is a key feature of this reaction and is necessary to overcome the activation energy for the intramolecular aryl migration from oxygen to sulfur. [2]The choice of a high-boiling solvent or neat conditions is often employed to achieve the required temperature. The subsequent hydrolysis is typically carried out under basic conditions to cleave the thiocarbamate and liberate the thiophenol.

Diagram 3: Comparative Synthesis of 3-Methoxythiophenol

Thiophenol_Synthesis cluster_sandmeyer Sandmeyer Reaction cluster_newman_kwart Newman-Kwart Rearrangement 3-Methoxyaniline 3-Methoxyaniline Diazotization Diazotization (NaNO2, HCl, 0-5 °C) 3-Methoxyaniline->Diazotization Sulfur_Nucleophile Sulfur Nucleophile (e.g., Potassium Ethyl Xanthate) Diazotization->Sulfur_Nucleophile Hydrolysis_S Hydrolysis Sulfur_Nucleophile->Hydrolysis_S 3-Methoxythiophenol 3-Methoxythiophenol Hydrolysis_S->3-Methoxythiophenol 3-Methoxyphenol 3-Methoxyphenol Thiocarbamoylation Thiocarbamoylation (Dimethylthiocarbamoyl chloride) 3-Methoxyphenol->Thiocarbamoylation Rearrangement Thermal Rearrangement (>200 °C) Thiocarbamoylation->Rearrangement Hydrolysis_NK Hydrolysis Rearrangement->Hydrolysis_NK Hydrolysis_NK->3-Methoxythiophenol

Sources

An Investigator's Guide to Elucidating the Anti-Inflammatory Profile of 3-Methoxy-phenylthioacetic Acid: A Comparative In Vivo vs. In Vitro Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a novel chemical entity to a potential therapeutic is paved with rigorous scientific investigation. This guide provides a comprehensive framework for characterizing the anti-inflammatory activity of 3-Methoxy-phenylthioacetic acid, a compound of interest due to the established pharmacological profiles of its core structural motifs: the phenylthioacetic acid scaffold and the methoxy-phenyl group. While direct experimental data on this specific molecule is not yet prevalent in public literature, this document outlines a robust, multi-faceted investigational plan to compare its in vitro mechanistic activity with its in vivo efficacy.

Introduction: The Scientific Rationale

The structure of this compound suggests a potential for anti-inflammatory and analgesic properties. Phenylthioacetic acid derivatives have been explored for their therapeutic potential, including antimicrobial and anti-inflammatory effects[1][2]. The phenoxyacetic acid moiety, a close structural relative, is present in numerous drugs with diverse pharmacological activities, including anti-inflammatory agents[3]. Furthermore, the presence of a methoxy group on a phenyl ring is a common feature in many bioactive compounds and can modulate their pharmacological properties, including enhancing target binding and improving metabolic stability[4].

This guide proposes a systematic approach to first principles investigation, establishing a foundational understanding of the compound's biological effects. We will explore its potential mechanisms of action at a molecular level (in vitro) and then translate these findings to a whole-organism context (in vivo) to assess its therapeutic potential and physiological response.

Hypothesized Mechanism of Action: Targeting the Inflammatory Cascade

Based on the known activities of structurally related compounds, we can hypothesize that this compound may exert its anti-inflammatory effects through the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, potent mediators of inflammation, pain, and fever. Additionally, the compound might influence inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of pro-inflammatory genes.

Hypothesized_Mechanism_of_Action Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-1/COX-2 COX-1/COX-2 Arachidonic Acid->COX-1/COX-2 LOX LOX Arachidonic Acid->LOX Prostaglandins Prostaglandins COX-1/COX-2->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Leukotrienes->Inflammation, Pain, Fever This compound This compound This compound->COX-1/COX-2 Inhibition This compound->LOX Inhibition This compound->NF-κB Pathway Modulation? Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Pathway->Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression->Inflammation, Pain, Fever

Caption: Hypothesized mechanism of this compound targeting the arachidonic acid cascade.

In Vitro Activity Assessment: Unveiling the Molecular Mechanisms

To test our hypothesis, a series of in vitro assays will be conducted to determine the direct effects of this compound on key inflammatory mediators and pathways.

Enzyme Inhibition Assays

Objective: To quantify the inhibitory effect of this compound on COX-1, COX-2, and 5-LOX enzymes.

Experimental Protocol: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay [5][6][7]

  • Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric assay kit will be used to measure the peroxidase activity of COX. The assay measures the oxidation of a chromogenic substrate, which is proportional to the prostaglandin G2 (PGG2) produced by the enzyme.

  • Procedure:

    • Prepare a series of dilutions of this compound and a known NSAID (e.g., indomethacin or celecoxib) as a positive control.

    • In a 96-well plate, add the assay buffer, heme, and the enzyme (COX-1 or COX-2).

    • Add the test compound or control to the wells and incubate for a specified time.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • Measure the absorbance or fluorescence at the appropriate wavelength at multiple time points.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.

Experimental Protocol: 5-Lipoxygenase (5-LOX) Inhibition Assay

  • Enzyme Source: Potato 5-LOX or human recombinant 5-LOX.

  • Assay Principle: The assay measures the formation of leukotrienes from arachidonic acid, which can be detected spectrophotometrically.

  • Procedure:

    • Prepare dilutions of this compound and a known 5-LOX inhibitor (e.g., zileuton) as a positive control.

    • In a suitable buffer, combine the 5-LOX enzyme and the test compound or control.

    • Initiate the reaction by adding arachidonic acid.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the leukotriene products.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.

Cellular Assays

Objective: To assess the effect of this compound on inflammatory responses in a cellular context.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Assay Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of inflammatory mediators such as NO and PGE2.

  • Procedure:

    • Culture RAW 264.7 cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Determine the dose-dependent effect of this compound on NO and PGE2 production.

Experimental Protocol: NF-κB Translocation Assay [8][9][10]

  • Cell Line: A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP) or immunofluorescence staining for the p65 subunit of NF-κB.

  • Assay Principle: In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, it translocates to the nucleus to activate gene transcription.

  • Procedure (Reporter Gene Assay):

    • Transfect cells with the NF-κB reporter plasmid.

    • Pre-treat the cells with this compound.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

    • Measure the reporter gene expression (luciferase activity or GFP fluorescence).

  • Procedure (Immunofluorescence):

    • Culture cells on coverslips.

    • Pre-treat with the test compound and stimulate with an NF-κB activator.

    • Fix and permeabilize the cells.

    • Stain for the p65 subunit of NF-κB using a specific antibody and a fluorescently labeled secondary antibody.

    • Visualize the subcellular localization of p65 using fluorescence microscopy.

  • Data Analysis: Quantify the inhibition of NF-κB activation by this compound.

Table 1: Expected In Vitro Activity Profile of this compound

AssayExpected OutcomeComparative Compound
COX-1 InhibitionModerate to low inhibitionIndomethacin (non-selective)
COX-2 InhibitionPotent inhibitionCelecoxib (COX-2 selective)
5-LOX InhibitionPossible inhibitionZileuton
NO Production (LPS-stimulated)Dose-dependent reductionL-NAME (NOS inhibitor)
PGE2 Production (LPS-stimulated)Dose-dependent reductionIndomethacin
NF-κB TranslocationInhibition of nuclear translocationBay 11-7082 (IκBα phosphorylation inhibitor)

In Vivo Activity Assessment: Evaluating Efficacy in a Physiological Context

In vivo studies are crucial to determine the overall efficacy, pharmacokinetics, and safety profile of this compound in a living organism.

Acute Anti-Inflammatory Model

Objective: To evaluate the efficacy of this compound in a model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [11][12][13][14]

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Assay Principle: Carrageenan, a phlogistic agent, induces a biphasic inflammatory response in the rat paw, characterized by edema, erythema, and hyperalgesia. The early phase is mediated by histamine and serotonin, while the later phase is mediated by prostaglandins and other inflammatory mediators.

  • Procedure:

    • Fast the rats overnight.

    • Administer this compound orally or intraperitoneally at various doses. Administer a positive control (e.g., indomethacin) and a vehicle control.

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Carrageenan_Paw_Edema_Workflow cluster_0 Pre-treatment cluster_1 Induction of Inflammation cluster_2 Measurement cluster_3 Data Analysis Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Compound Administration Compound Administration Fasting->Compound Administration Paw Volume Measurement (0h) Paw Volume Measurement (0h) Compound Administration->Paw Volume Measurement (0h) Carrageenan Injection Carrageenan Injection Paw Volume Measurement (1-5h) Paw Volume Measurement (1-5h) Carrageenan Injection->Paw Volume Measurement (1-5h) Paw Volume Measurement (0h)->Carrageenan Injection Calculate Edema Calculate Edema Paw Volume Measurement (1-5h)->Calculate Edema Calculate % Inhibition Calculate % Inhibition Calculate Edema->Calculate % Inhibition

Caption: Workflow for the carrageenan-induced paw edema model.

Chronic Anti-Inflammatory Model

Objective: To assess the therapeutic potential of this compound in a model of chronic inflammation, such as rheumatoid arthritis.

Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats [15][16][17]

  • Animal Model: Lewis or Sprague-Dawley rats.

  • Assay Principle: A single intradermal injection of Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis in mineral oil, induces a systemic, T-cell-mediated autoimmune disease that resembles human rheumatoid arthritis, with chronic inflammation, joint destruction, and bone resorption.

  • Procedure:

    • On day 0, induce arthritis by injecting CFA into the base of the tail or a hind paw.

    • Administer this compound daily, starting from day 0 (prophylactic) or after the onset of clinical signs (therapeutic). Include a positive control (e.g., methotrexate) and a vehicle control group.

    • Monitor the animals daily for clinical signs of arthritis, including paw swelling, erythema, and joint stiffness. Score the severity of arthritis.

    • Measure body weight regularly.

    • At the end of the study (e.g., day 21 or 28), collect blood for analysis of inflammatory markers (e.g., cytokines, C-reactive protein).

    • Perform histological analysis of the joints to assess inflammation, cartilage damage, and bone erosion.

  • Data Analysis: Compare the arthritis scores, paw volumes, body weight changes, and histological parameters between the treatment groups and the control group.

Table 2: Expected In Vivo Activity Profile of this compound

ModelParameterExpected OutcomeComparative Compound
Carrageenan-Induced Paw EdemaPaw VolumeSignificant reduction in a dose-dependent mannerIndomethacin
Adjuvant-Induced ArthritisArthritis ScoreReduction in disease severityMethotrexate
Adjuvant-Induced ArthritisPaw SwellingSignificant reductionMethotrexate
Adjuvant-Induced ArthritisHistological DamageAttenuation of joint destructionMethotrexate

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

A critical aspect of this investigation is to correlate the in vitro mechanistic data with the in vivo efficacy. For instance, if this compound demonstrates potent and selective COX-2 inhibition in vitro, we would expect to see significant anti-inflammatory effects in the carrageenan-induced paw edema model, particularly in the later phase. A lack of correlation may suggest other mechanisms of action, poor bioavailability, or rapid metabolism in vivo.

The ultimate goal is to build a comprehensive profile of this compound, understanding not just if it works, but how it works. This detailed, evidence-based approach is fundamental to making informed decisions in the drug discovery and development process.

References

  • Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats.
  • Inotiv. (n.d.). Adjuvant Arthritis (AIA) In Rat.
  • Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model.
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  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse).
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  • Mehrzadi, S., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian journal of pharmacology, 48(4), 433–438. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of Phenylthioacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in synthetic chemistry and drug development, the precise structural elucidation of isomers is a critical step. Positional isomers, such as the ortho-, meta-, and para- variants of phenylthioacetic acid, often exhibit subtle yet significant differences in their chemical and biological properties. Consequently, their unambiguous identification is paramount. This guide provides a comprehensive comparative analysis of the expected spectral characteristics of these three isomers across a range of standard spectroscopic techniques.

Molecular Structures of Phenylthioacetic Acid Isomers

The fundamental difference between the isomers lies in the substitution pattern on the benzene ring.

G cluster_o ortho-Phenylthioacetic Acid cluster_m meta-Phenylthioacetic Acid cluster_p para-Phenylthioacetic Acid o_node o_node m_node m_node p_node p_node

Caption: Chemical structures of the ortho, meta, and para isomers of phenylthioacetic acid.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton NMR is arguably the most powerful tool for distinguishing these isomers. The key lies in the chemical shifts and, more importantly, the splitting patterns of the aromatic protons. The electron-donating nature of the sulfur atom and the overall electronic effect of the carboxymethylthio group will influence the shielding of the ring protons.

Causality in ¹H NMR: The number of unique proton environments on the benzene ring and their proximity to one another (ortho, meta, para coupling) directly dictates the complexity and pattern of the signals in the aromatic region (typically 6.5-8.5 ppm).

  • Ortho Isomer: Due to the adjacent substitution, all four aromatic protons are in chemically distinct environments. This results in a complex multiplet or four distinct signals, none of which will be a singlet.[1] The proximity of the substituent will likely cause a wider spread of chemical shifts compared to the other isomers.

  • Meta Isomer: This isomer has four unique aromatic protons. A key feature is the proton situated between the two substituents (at the C2 position), which, having no adjacent protons, would theoretically appear as a singlet or a finely split triplet due to longer-range meta coupling. The other three protons will show complex splitting patterns (doublets, triplets, or combinations thereof). The presence of a relatively sharp singlet amidst other complex signals in the aromatic region is a strong indicator of the meta isomer.[1]

  • Para Isomer: The C₂ symmetry of the para isomer results in only two sets of chemically equivalent protons. The protons at C2 and C6 are equivalent, as are the protons at C3 and C5. This leads to a highly simplified spectrum, typically showing two doublets, often described as an AA'BB' system.[2] This simple, symmetrical pattern is the most definitive characteristic of the para isomer.

Table 1: Predicted ¹H NMR Spectral Data (Aromatic Region)

IsomerPredicted Aromatic Proton SignalsExpected Splitting Pattern
Ortho 4Complex multiplets (e.g., d, t, dd)
Meta 4One singlet (or narrow triplet), three complex multiplets
Para 2Two doublets (AA'BB' system)

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR complements proton NMR by revealing the number of unique carbon environments. The symmetry of each isomer is the most critical factor in interpreting the spectra.

Causality in ¹³C NMR: The plane of symmetry in an isomer determines the number of chemically equivalent carbons. The electronic effect of the substituent also influences the chemical shifts, particularly for the ipso-carbon (the carbon directly attached to the substituent) and the para-carbon.[3][4]

  • Ortho Isomer: All six aromatic carbons are chemically non-equivalent, leading to six distinct signals in the aromatic region (approx. 120-145 ppm).

  • Meta Isomer: A plane of symmetry may not be present depending on the conformation of the side chain, but typically four or six distinct aromatic carbon signals are expected. The pattern will be more complex than the para isomer but less than the ortho.[5][6]

  • Para Isomer: The C₂ symmetry results in only four distinct carbon signals: two for the substituted carbons (C1 and C4) and two for the protonated carbons (C2/C6 and C3/C5).[7]

In addition to the aromatic carbons, all isomers will show signals for the methylene (-CH₂-) carbon (approx. 35-45 ppm) and the carbonyl (-COOH) carbon (approx. 170-180 ppm).

Table 2: Predicted ¹³C NMR Signal Count (Aromatic Region)

IsomerPredicted Number of Aromatic Carbon Signals
Ortho 6
Meta 4 to 6
Para 4

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is particularly useful for identifying the substitution pattern on a benzene ring through the out-of-plane C-H bending vibrations that appear in the "fingerprint region" (650-900 cm⁻¹).

Causality in IR Spectroscopy: The number of adjacent hydrogen atoms on the aromatic ring determines the frequency of the C-H out-of-plane bending vibrations.[8][9] This provides a reliable method for differentiating substitution patterns.

  • Ortho Isomer: Has four adjacent C-H bonds. This typically gives rise to a strong absorption band in the range of 735-770 cm⁻¹.[10]

  • Meta Isomer: Has three adjacent C-H bonds and one isolated C-H bond. This pattern results in two characteristic bands, one between 690-710 cm⁻¹ and another, stronger one between 750-810 cm⁻¹.[9][10]

  • Para Isomer: Has two sets of two adjacent C-H bonds. This leads to a single, strong absorption band in the range of 810-840 cm⁻¹.[10]

All three isomers will also exhibit a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O carbonyl stretch (around 1700 cm⁻¹), and aromatic C=C stretching bands (around 1450-1600 cm⁻¹).

Table 3: Predicted IR Absorption Bands for Substitution Pattern

IsomerC-H Out-of-Plane Bending (cm⁻¹)
Ortho 735 - 770 (strong)
Meta 690 - 710 and 750 - 810 (strong)
Para 810 - 840 (strong)

Mass Spectrometry: Fragmentation and the "Ortho Effect"

While all three isomers have the same molecular weight and will show the same molecular ion peak (m/z 168), their fragmentation patterns under Electron Ionization (EI) can differ, particularly due to the "ortho effect."

Causality in Mass Spectrometry: The proximity of the two substituents in the ortho isomer can lead to unique fragmentation pathways involving interaction between the groups, which are not possible for the meta and para isomers.[11] The meta and para isomers often exhibit more similar fragmentation patterns, though subtle differences can arise from the stability of intermediate ions.[12][13]

A primary fragmentation pathway for all isomers involves the loss of the carboxymethyl group (-CH₂COOH, 59 Da) or the carboxyl group (-COOH, 45 Da). A key fragmentation is the cleavage of the S-CH₂ bond.

G M [C₈H₈O₂S]⁺˙ m/z = 168 Molecular Ion F1 [C₇H₅S]⁺ m/z = 121 Loss of •CH₂COOH M->F1 -59 Da F2 [C₆H₅S]⁺ m/z = 109 Loss of CO F1->F2 -28 Da F3 [C₆H₅]⁺ m/z = 77 Loss of S F2->F3 -32 Da

Caption: A plausible fragmentation pathway for phenylthioacetic acid isomers.

  • Ortho Isomer: May exhibit a unique fragment due to the loss of water (H₂O) from the molecular ion, involving the carboxylic proton and the sulfur atom or phenyl ring in a cyclization-elimination reaction. This "ortho effect" would result in a peak at m/z 150, which would be absent or of very low intensity for the meta and para isomers.

  • Meta and Para Isomers: Are expected to show more conventional fragmentation patterns, such as the loss of the entire side chain. Differentiation between meta and para isomers by EI-MS alone can be challenging and may require advanced techniques like tandem mass spectrometry (MS/MS) to analyze the dissociation of specific fragment ions.[14]

UV-Visible Spectroscopy

UV-Vis spectroscopy measures electronic transitions within the molecule. The benzene ring is the primary chromophore.

Causality in UV-Vis Spectroscopy: Substituents on the benzene ring can cause a shift in the wavelength of maximum absorbance (λ_max) and a change in the molar absorptivity (ε).[15] These effects are due to the substituent's influence on the energy of the π → π* transitions. Electron-donating groups, like the thioether, typically cause a bathochromic (red) shift to longer wavelengths.[16]

  • The characteristic π → π* transitions for a substituted benzene ring typically appear as two bands, a strong one around 200-220 nm and a weaker, fine-structured one around 250-280 nm.

  • The position of the substituent can subtly alter the λ_max. The para isomer, with its extended conjugation, often shows the most significant bathochromic shift compared to the ortho and meta isomers.

  • The ortho isomer may show a hypsochromic (blue) shift or a decrease in intensity compared to the others due to steric hindrance, which can disrupt the planarity and conjugation of the chromophore.

Table 4: Predicted UV-Vis Absorption Characteristics

IsomerExpected λ_max (Secondary Band)Expected Molar Absorptivity (ε)
Ortho Slightly shorter λ_max, potentially lower ε
Meta Intermediate λ_max
Para Longest λ_max, potentially higher ε

Experimental Protocols

To obtain the data for this comparative analysis, the following standard protocols should be employed.

1. NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the phenylthioacetic acid isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition (¹H): Acquire data with a 90° pulse, a relaxation delay of 2-5 seconds, and 16-32 scans.

  • Acquisition (¹³C): Acquire data using a proton-decoupled sequence, a 45° pulse, a relaxation delay of 2 seconds, and accumulate 512-1024 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS signal.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

3. Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source (typically at 70 eV).

  • Acquisition: Scan a mass range from m/z 40 to 300.

  • Analysis: Identify the molecular ion peak and analyze the major fragment ions and their relative abundances.

4. UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent such as ethanol, methanol, or cyclohexane.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition: Scan the wavelength range from 200 to 400 nm. Use a matched cuvette containing the pure solvent as a reference.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λ_max) and, if the concentration is known accurately, calculate the molar absorptivity (ε).

Conclusion

The differentiation of ortho-, meta-, and para-phenylthioacetic acid is readily achievable through a systematic application of standard spectroscopic techniques. ¹H NMR provides the most definitive data through the distinct splitting patterns of the aromatic protons. ¹³C NMR confirms the molecular symmetry, while IR spectroscopy offers a reliable diagnostic for the substitution pattern via out-of-plane C-H bending vibrations. Finally, Mass Spectrometry can reveal unique fragmentation pathways, especially for the ortho isomer, and UV-Vis spectroscopy can show subtle shifts in electronic transitions. By integrating the data from these complementary methods, researchers can confidently and accurately determine the structure of the specific isomer in hand.

References

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Assessing the Selectivity of 3-Methoxy-phenylthioacetic Acid Derivatives: A Comparison Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring the selective activity of a compound to mitigate off-target effects and enhance therapeutic efficacy. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of 3-Methoxy-phenylthioacetic acid derivatives, a class of compounds with burgeoning potential in medicinal chemistry. Our focus will be on the "why" and "how" of experimental design, emphasizing self-validating methodologies to ensure the generation of robust and trustworthy data.

The Scientific Imperative for Selectivity Profiling

The this compound scaffold is of significant interest due to the versatile functionalities it presents. The thioether linkage and the carboxylic acid group offer multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. The inclusion of a methoxy group is particularly noteworthy. This small functional group can profoundly influence a ligand's interaction with its biological target, its physicochemical characteristics, and its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] The methoxy group, when attached to an aromatic system, can act as a non-lipophilic "scout," potentially improving ligand-protein binding and potency without significantly increasing lipophilicity, a common pitfall in drug design.[3]

Given that derivatives of the parent compound, phenylthioacetic acid, have been explored for a range of biological activities, including antimicrobial and herbicidal effects, a thorough understanding of the selectivity of the 3-methoxy derivatives is paramount.[4] This guide will focus on a multi-pronged approach to selectivity assessment, targeting several key protein families that are plausible targets for this class of compounds: aldose reductase, protein kinases, and G-protein coupled receptors (GPCRs).

A Multi-Tiered Strategy for Selectivity Assessment

A comprehensive selectivity assessment should be viewed as a funnel, starting with broad screening and progressively narrowing down to detailed mechanistic studies for the most promising candidates.

selectivity_workflow cluster_tier1 Tier 1: Primary Screening & Target Identification cluster_tier2 Tier 2: Orthogonal Validation & Cellular Engagement cluster_tier3 Tier 3: In-Depth Mechanistic & Functional Assays A Primary Target Assay (e.g., Aldose Reductase Inhibition) C Dose-Response Analysis (IC50/EC50) A->C B Broad Panel Screening (e.g., Kinase Panel, GPCR Panel) B->C D Cellular Thermal Shift Assay (CETSA) for Target Engagement C->D Validate in-cell binding E Cell-Based Functional Assays (e.g., Signaling Pathway Modulation) D->E Confirm functional effect F Off-Target Deconvolution E->F Investigate unexpected activities

Figure 1: A tiered approach to selectivity profiling of this compound derivatives.

Tier 1: Primary Screening & Target Identification

The initial step is to cast a wide net to identify potential biological targets and to gauge the initial potency of the derivatives.

Primary Target Assay: Aldose Reductase Inhibition

Aldose reductase, an enzyme in the polyol pathway, is a key target in the development of therapeutics for diabetic complications. Phenylthioacetic acid derivatives have been investigated as potential inhibitors of this enzyme.

Experimental Protocol: Aldose Reductase Inhibition Assay

Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH during the enzymatic reduction of a substrate by aldose reductase.

Materials:

  • Recombinant human aldose reductase (ALR2)

  • NADPH

  • DL-Glyceraldehyde (substrate)

  • Sodium phosphate buffer (100 mM, pH 6.2)

  • This compound derivatives and control inhibitors

  • UV-transparent 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds and controls in a suitable solvent (e.g., DMSO). Prepare working solutions of the enzyme, NADPH, and substrate in the phosphate buffer.

  • Assay Reaction: In a 96-well plate, add the following in order:

    • 150 µL of sodium phosphate buffer

    • 10 µL of test compound solution (at various concentrations)

    • 10 µL of NADPH solution

    • 10 µL of aldose reductase solution

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 20 µL of the DL-glyceraldehyde solution to initiate the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Broad Panel Screening: Kinases and GPCRs

To proactively identify potential off-target activities, it is crucial to screen the derivatives against large, diverse panels of kinases and GPCRs.

Experimental Protocol: ADP-Glo™ Kinase Assay for Selectivity Profiling

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[5][6] The luminescence generated is proportional to the kinase activity.

Materials:

  • Kinase selectivity profiling system (e.g., Promega's Kinase Selectivity Profiling Systems)

  • ADP-Glo™ Kinase Assay reagents (ADP-Glo™ Reagent, Kinase Detection Reagent)

  • This compound derivatives

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In each well of a multi-well plate, set up the kinase reaction containing the specific kinase, its substrate, ATP, and the test compound at a fixed concentration (e.g., 10 µM for initial screening).

  • Kinase Reaction: Incubate the plate at room temperature for the recommended time (typically 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

  • ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[7]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of each kinase by the test compound compared to a vehicle control.

Experimental Protocol: GPCR β-Arrestin Recruitment Assay

Principle: This cell-based assay measures the recruitment of β-arrestin to an activated GPCR.[8][9] Enzyme fragment complementation (EFC) is a common technology where the GPCR is tagged with a small enzyme fragment and β-arrestin is tagged with a larger, inactive enzyme fragment. Upon GPCR activation and β-arrestin recruitment, the fragments combine to form an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[8]

Materials:

  • Cell lines stably expressing the GPCR of interest fused to an enzyme fragment and β-arrestin fused to the complementary enzyme fragment (e.g., PathHunter® β-arrestin cell lines from Eurofins DiscoverX).

  • Cell culture medium and supplements.

  • This compound derivatives and control ligands.

  • Assay buffer and detection reagents.

  • White, clear-bottom 96- or 384-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the cells in the multi-well plates and incubate overnight to allow for cell attachment.

  • Compound Addition: Add the test compounds at various concentrations to the wells. For antagonist screening, pre-incubate with the test compounds before adding a known agonist.

  • Incubation: Incubate the plates at 37°C for the recommended time (typically 60-90 minutes) to allow for GPCR activation and β-arrestin recruitment.

  • Signal Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature to allow for signal development.

  • Measurement: Measure the chemiluminescence using a plate-reading luminometer.

  • Data Analysis: For agonist mode, plot the luminescent signal against the log of the compound concentration and determine the EC50. For antagonist mode, determine the IC50.

Tier 2: Orthogonal Validation & Cellular Engagement

Hits from the primary screens must be validated using alternative methods to rule out assay artifacts and to confirm direct binding to the target in a cellular context.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful technique to assess target engagement in intact cells.[10][11] The binding of a ligand to its target protein typically increases the protein's thermal stability.[10] This stabilization can be measured by heating the cells to various temperatures, lysing them, and quantifying the amount of soluble (non-denatured) target protein remaining.

Experimental Protocol: Western Blot-Based CETSA

Materials:

  • Cultured cells expressing the target protein.

  • PBS and protease inhibitors.

  • This compound derivative.

  • Thermal cycler.

  • Lysis buffer.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody specific to the target protein and a secondary HRP-conjugated antibody.

  • Chemiluminescence detection system.

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control at a desired concentration for a specified time in a physiological environment (e.g., 37°C).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them in a thermal cycler with a temperature gradient for 3 minutes, followed by cooling to room temperature for 3 minutes.[12]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by SDS-PAGE and Western blotting using a specific antibody.[4]

  • Data Analysis: Quantify the band intensities at each temperature. Plot the normalized band intensity against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4]

cetsa_principle cluster_unbound Unbound Protein cluster_bound Ligand-Bound Protein Unbound Target Protein Heat1 Heat Unbound->Heat1 Aggregated Aggregated Protein Heat1->Aggregated Denatures & Aggregates Bound Target Protein + Ligand Heat2 Heat Bound->Heat2 Soluble Soluble Protein Heat2->Soluble Stabilized & Soluble

Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Tier 3: In-Depth Mechanistic & Functional Assays

The final tier involves characterizing the functional consequences of target engagement and further investigating any observed off-target activities.

Hypothetical Comparative Data

The following table presents hypothetical data for two this compound derivatives, "Compound X" and "Compound Y," to illustrate how selectivity data can be interpreted.

Assay TypeTargetCompound XCompound Y
Biochemical Assay Aldose Reductase (IC50)0.2 µM0.5 µM
Kinase A (IC50)> 50 µM2.5 µM
Kinase B (IC50)> 50 µM15 µM
Cell-Based Assay GPCR β-Arrestin (EC50)No activity8.0 µM
Cellular Target Engagement Aldose Reductase CETSA (ΔTagg)+ 5.2 °C+ 4.8 °C
Kinase A CETSA (ΔTagg)Not significant+ 3.5 °C

Interpretation:

  • Compound X demonstrates high potency for aldose reductase with an IC50 of 0.2 µM and excellent selectivity, showing no significant activity against the tested kinases or GPCR. The significant thermal shift in the CETSA confirms target engagement in cells. This profile suggests Compound X is a highly selective lead candidate.

  • Compound Y , while also active against aldose reductase, exhibits a much poorer selectivity profile. It inhibits Kinase A with only a 5-fold selectivity over aldose reductase and also interacts with a GPCR. The CETSA data for Kinase A confirms that this is a genuine off-target interaction in the cellular environment. This lack of selectivity would likely make Compound Y a less desirable candidate for further development.

Conclusion

The rigorous assessment of selectivity is a non-negotiable aspect of modern drug discovery. For a promising class of molecules like this compound derivatives, a systematic and multi-tiered approach is essential to build a comprehensive understanding of their biological activities. By integrating biochemical assays, broad panel screening, and cellular target engagement studies, researchers can generate the high-quality, reliable data needed to make informed decisions and advance the most promising candidates toward the clinic. This commitment to scientific rigor is the foundation upon which safe and effective medicines are built.

References

  • Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. National Center for Biotechnology Information.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
  • Ishihara, Y. (2024). Methoxy group: a non-lipophilic “scout” for protein pocket finding. Journal of Medicinal Chemistry, 67(1), 1-4. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
  • Ishihara, Y. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]
  • Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
  • van der Wouden, J. M., et al. (2021). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology, 2299, 149-160. [Link]
  • Spillmann, D., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. eLife, 12, e86359. [Link]
  • Zhang, Y., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(13), e4473. [Link]
  • Eurofins DiscoverX. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube. [Link]
  • PubChem. (n.d.). (Phenylthio)acetic acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). (3-Methoxyphenyl)acetic acid. National Center for Biotechnology Information.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.

Sources

A Comparative Guide to the Synthesis of 3-Methoxy-phenylthioacetic Acid: An Evaluation of a Novel Palladium-Catalyzed Cross-Coupling Route

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Methoxy-phenylthioacetic acid is a valuable building block in medicinal chemistry, and its synthesis is a critical step in the development of various pharmaceutical agents. This guide provides an in-depth comparison of a traditional synthetic method with a modern, palladium-catalyzed approach for the preparation of this important compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a data-driven comparison to guide your synthetic strategy.

Introduction to this compound

This compound and its derivatives are of significant interest in pharmaceutical research. The presence of the thioether linkage and the methoxy-substituted phenyl ring provides a scaffold that can be readily modified to interact with various biological targets. The carboxylic acid moiety offers a handle for further chemical transformations, such as amide bond formation, allowing for the construction of more complex molecules with potential therapeutic applications.

Established Synthetic Route: The Williamson Thioether Synthesis

A long-standing and reliable method for the synthesis of aryl thioethers is the Williamson ether synthesis, adapted for sulfur nucleophiles. This reaction proceeds via an SN2 mechanism where a thiolate anion displaces a halide from an alpha-halo carboxylate.

Mechanistic Rationale

The established route commences with the deprotonation of 3-methoxythiophenol using a suitable base, typically a hydroxide, to generate the more nucleophilic thiophenolate. This is followed by the nucleophilic attack of the thiophenolate on the electrophilic carbon of chloroacetic acid. The choice of a strong base is crucial to ensure complete deprotonation of the weakly acidic thiol. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the ionic intermediates.

Experimental Protocol: Established Route

Materials:

  • 3-Methoxythiophenol

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxythiophenol (1.0 eq) in deionized water.

  • To the stirred solution, add sodium hydroxide (2.2 eq) portion-wise, ensuring the temperature is maintained below 30 °C.

  • In a separate beaker, dissolve chloroacetic acid (1.1 eq) in deionized water and neutralize with sodium hydroxide (1.1 eq).

  • Add the sodium chloroacetate solution to the reaction mixture dropwise over 30 minutes.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Dry the purified product under vacuum to yield this compound as a white to off-white solid.

A Novel Synthetic Approach: Palladium-Catalyzed C-S Cross-Coupling

Modern synthetic organic chemistry has seen the advent of powerful cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent example for C-N bond formation.[1] This methodology has been successfully extended to the formation of C-S bonds, providing a novel and efficient route to aryl thioethers.[2][3]

Mechanistic Rationale

The palladium-catalyzed synthesis of this compound involves the cross-coupling of an aryl halide (e.g., 3-bromoanisole) with a thioglycolic acid derivative. The catalytic cycle, a hallmark of palladium-catalyzed reactions, is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the thiolate and transmetalation, followed by reductive elimination, furnishes the desired C-S bond and regenerates the active Pd(0) catalyst. The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often being employed to promote the reductive elimination step.

Experimental Protocol: New Route

Materials:

  • 3-Bromoanisole

  • Methyl thioglycolate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

Procedure:

Step 1: C-S Coupling

  • To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by 3-bromoanisole (1.0 eq) and methyl thioglycolate (1.2 eq).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford methyl 3-methoxyphenylthioacetate.

Step 2: Saponification

  • Dissolve the methyl ester from the previous step in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Comparative Analysis

ParameterEstablished Route (Williamson Synthesis)New Route (Palladium-Catalyzed Coupling)
Starting Materials 3-Methoxythiophenol, Chloroacetic acid3-Bromoanisole, Methyl thioglycolate, Pd catalyst, Ligand
Reaction Steps 12 (Coupling and Saponification)
Typical Yield 60-80%75-90%
Reaction Time 4-6 hours14-28 hours (total)
Purity (after workup) Good, often requires recrystallizationHigh, requires chromatographic purification
Safety & Handling Use of corrosive NaOH and HCl. 3-Methoxythiophenol is harmful and has an unpleasant odor.[2]Palladium catalysts can be pyrophoric.[1] Phosphine ligands can be air-sensitive and toxic. Use of an inert atmosphere is required.
Cost-Effectiveness Generally lower cost of starting materials and reagents.Higher cost due to palladium catalyst and specialized ligands.
Environmental Impact Aqueous waste with high salt content.Organic solvent waste and heavy metal contamination.
Substrate Scope Generally reliable for a range of thiophenols.Broader functional group tolerance, applicable to a wider array of aryl halides.

Data and Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals include a singlet for the methoxy group protons, a singlet for the methylene protons of the acetic acid moiety, and multiplets for the aromatic protons.

  • ¹³C NMR: Characteristic peaks for the carboxylic acid carbon, the carbons of the phenyl ring, the methoxy carbon, and the methylene carbon are expected.

  • IR Spectroscopy: A broad absorption band for the carboxylic acid O-H stretch, a sharp peak for the C=O stretch, and bands corresponding to the aromatic C-H and C-O stretches are anticipated.[3][4][5]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₀O₃S, MW: 198.24 g/mol ) should be observed.

Experimental Workflow Diagrams

Established_Route cluster_0 Established Route: Williamson Thioether Synthesis A 3-Methoxythiophenol + Chloroacetic Acid B Deprotonation with NaOH A->B NaOH, H2O C SN2 Reaction B->C Sodium Chloroacetate D Acidification C->D HCl E Purification (Recrystallization) D->E F This compound E->F

Caption: Workflow for the established synthesis of this compound.

New_Route cluster_1 New Route: Palladium-Catalyzed C-S Coupling cluster_step1 Step 1: C-S Coupling cluster_step2 Step 2: Saponification G 3-Bromoanisole + Methyl Thioglycolate H Pd-Catalyzed Coupling G->H Pd(OAc)2, Xantphos, Cs2CO3 I Purification (Chromatography) H->I J Methyl 3-methoxyphenylthioacetate I->J K Hydrolysis with LiOH J->K LiOH, THF/H2O L Acidification K->L HCl M Final Product L->M

Caption: Workflow for the new palladium-catalyzed synthesis of this compound.

Senior Application Scientist's Recommendation

The choice between the established and the new synthetic route for this compound depends on the specific needs of the laboratory and the scale of the synthesis.

The established Williamson synthesis is a robust, cost-effective, and straightforward method that is well-suited for large-scale production where the cost of reagents is a primary concern. The procedure is relatively simple and does not require specialized equipment for handling air-sensitive materials. However, the use of the foul-smelling and toxic 3-methoxythiophenol requires appropriate engineering controls.

The new palladium-catalyzed C-S cross-coupling route offers several advantages, including potentially higher yields and a broader tolerance for functional groups on the aromatic ring, making it a powerful tool for medicinal chemistry and library synthesis where derivatization is key. While the reaction requires an inert atmosphere and more expensive catalysts and ligands, its versatility and efficiency can be highly advantageous in a research and development setting. The two-step nature of this route, however, adds to the overall synthesis time.

For routine, large-scale synthesis where cost and simplicity are paramount, the established route remains a viable option. For exploratory research, rapid analogue synthesis, and situations where maximizing yield and functional group compatibility is critical, the modern palladium-catalyzed approach is a superior choice.

References

  • Wikipedia.
  • Fernández-Rodríguez, M. A., Shen, Q., & Hartwig, J. F. (2006). A general and long-lived catalyst for the palladium-catalyzed coupling of aryl halides with thiols. Journal of the American Chemical Society, 128(7), 2180–2181. [Link]
  • Wikipedia. Williamson ether synthesis. [Link]
  • Organic Syntheses. TRITHIOCARBODIGLYCOLIC ACID. [Link]
  • Organic Syntheses.
  • SIFCO ASC.
  • NIST WebBook. (o-Methoxyphenylthio)acetic acid. [Link]
  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
  • The Royal Society of Chemistry.
  • NIST WebBook. (3-methylphenoxy)acetic acid. [Link]
  • NIST WebBook. (Phenylthio)acetic acid, (4-methoxyphenyl)methyl ester. [Link]
  • PubChem. Methoxyacetic Acid. [Link]
  • FooDB. Showing Compound 3-Methoxy-4-hydroxyphenylacetic acid (FDB001783). [Link]
  • NIST WebBook. Acetic acid, methoxy-. [Link]
  • NIST WebBook. Thioacetic acid. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • ResearchGate. Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor. [Link]
  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • Organic Chemistry Portal. A General and Long-Lived Catalyst for the Palladium-Catalyzed Coupling of Aryl Halides with Thiols. [Link]
  • ResearchGate.
  • PubMed. A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs*. [Link]
  • ResearchGate.
  • MDPI.
  • ResearchGate. Palladium-catalyzed synthesis of oligo(alkylthiophenes). [Link]
  • Semantic Scholar.
  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]
  • ResearchGate. Experimental and theoretical chemical shifts of MTX 13C and 1H NMR spectra.. [Link]
  • Chemical Science. Palladium-catalyzed intermolecular [4 + 1] annulation of N-phenoxyacetamides with aldehydes: synthesis of 1,2-benzisoxazoles. [Link]
  • NIST WebBook. 3-Methoxyacetophenone. [Link]

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A Senior Application Scientist's Guide to the Efficacy Comparison of 3-Methoxy-phenylthioacetic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of a parent molecule to enhance its therapeutic potential is a cornerstone of medicinal chemistry. Carboxylic acid-containing compounds, such as the hypothetical but structurally representative 3-Methoxy-phenylthioacetic acid, often exhibit promising biological activity but can be hampered by suboptimal physicochemical properties that limit their bioavailability.[1][2] Esterification to create prodrugs is a widely employed and successful strategy to overcome these limitations.[3][4][5][6][7] Ester prodrugs can mask the polar carboxylic acid group, thereby increasing lipophilicity, enhancing membrane permeability, and improving oral absorption.[3][5][7][8] Once absorbed, these esters are designed to be hydrolyzed by ubiquitous endogenous esterase enzymes, releasing the active carboxylic acid at the site of action or in systemic circulation.[4][6][9][10]

This guide provides a comprehensive framework for the systematic efficacy comparison of a parent carboxylic acid, this compound, with its corresponding methyl, ethyl, and isopropyl ester derivatives. We will detail the critical experimental workflows, from fundamental physicochemical characterization to robust in vitro and in vivo biological evaluations, providing the causal logic behind each methodological choice.

Section 1: The Rationale - Why Compare an Acid with Its Esters?

The central hypothesis is that converting this compound into its ester derivatives will improve its drug-like properties, leading to enhanced biological efficacy in vivo. This comparison is not merely about measuring final outcomes but understanding the journey of the drug molecule from administration to target engagement.

Key Physicochemical and Metabolic Transformations:

  • Lipophilicity vs. Solubility: The carboxylic acid is polar and likely water-soluble, while its esters are progressively more lipophilic.[1][2] This trade-off is critical; increased lipophilicity can improve absorption across gut epithelia but may decrease aqueous solubility, impacting formulation.[11][12]

  • Chemical Stability: The ester bond's stability at different physiological pH values (e.g., the acidic environment of the stomach vs. the neutral pH of the blood) is a crucial determinant of whether the prodrug can reach its intended absorption site intact.

  • Enzymatic Conversion: The rate of hydrolysis by plasma and tissue esterases dictates the pharmacokinetic profile of the active drug.[4][6] A prodrug that converts too quickly may not offer a significant advantage, while one that converts too slowly may never reach therapeutic concentrations of the active acid.[7]

Section 2: Experimental Design for Comprehensive Efficacy Evaluation

A multi-tiered approach is essential for a thorough comparison. We will progress from basic physicochemical properties to complex biological systems.

Part A: Physicochemical and Metabolic Characterization

Before assessing biological activity, it is imperative to understand the fundamental properties of each compound.

1. Lipophilicity Determination (LogP/LogD)

  • Objective: To quantify the relative lipophilicity of the parent acid and its ester derivatives.

  • Protocol (Shake-Flask Method):

    • Prepare a saturated solution of each test compound in a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

    • Agitate the mixture vigorously to ensure equilibrium is reached.

    • Centrifuge to separate the two phases.

    • Carefully sample both the n-octanol and aqueous layers.

    • Determine the concentration of the compound in each phase using UV-Vis spectrophotometry or HPLC.

    • Calculate LogD₇.₄ as log₁₀([Concentration in Octanol]/[Concentration in Aqueous]).

2. Plasma Stability and Prodrug Conversion

  • Objective: To determine the rate at which the ester prodrugs are hydrolyzed back to the active parent acid in a biologically relevant matrix.

  • Protocol:

    • Incubate each ester derivative at a final concentration of 1-10 µM in fresh human plasma at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the plasma.

    • Immediately quench the enzymatic reaction by adding an excess of cold acetonitrile, which also precipitates plasma proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the disappearance of the ester prodrug and the appearance of the parent this compound.

    • Calculate the half-life (t½) of each ester in plasma.

Part B: In Vitro Efficacy Evaluation

In vitro assays provide a controlled environment to assess the intrinsic activity of the compounds at their molecular target and in a cellular context.

1. Target-Based Assay: Cyclooxygenase (COX-2) Inhibition

  • Rationale: Many phenylacetic acid derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[13] We will hypothesize that this compound acts as a COX-2 inhibitor.

  • Protocol (ELISA-based): [14][15]

    • In a 96-well plate, add recombinant human COX-2 enzyme to a reaction buffer.

    • Add various concentrations of the parent acid and each ester derivative. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Celecoxib).

    • Incubate for a pre-determined time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.[16]

    • Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.[14][16]

    • Allow the reaction to proceed for a specific time (e.g., 2 minutes) before stopping it with a quenching solution (e.g., stannous chloride or a strong acid).[16]

    • The primary product, Prostaglandin H₂, is unstable. It is either reduced to the more stable Prostaglandin F₂α or allowed to convert to Prostaglandin E₂ (PGE₂).

    • Quantify the amount of PGE₂ produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[14][15]

    • Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value for each compound.

2. Cell-Based Assay: Anti-inflammatory Activity in Macrophages

  • Rationale: To assess the compounds' ability to suppress inflammatory responses in a relevant immune cell type. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of macrophages, inducing the production of inflammatory mediators like nitric oxide (NO) and cytokines.[17][18]

  • Protocol (LPS-stimulated RAW 264.7 Macrophages):

    • Plate RAW 264.7 murine macrophage cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the parent acid and each ester derivative for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.[19]

    • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.[18]

    • Cytokine Measurement (TNF-α, IL-6): Measure the levels of pro-inflammatory cytokines TNF-α and IL-6 in the supernatant using specific ELISA kits.[19][20][21]

    • Cell Viability: Perform an MTT or similar viability assay on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[17][21]

    • Calculate the concentration of each compound that causes 50% inhibition (IC₅₀) of NO, TNF-α, and IL-6 production.

Part C: In Vivo Efficacy Evaluation

In vivo models are crucial for evaluating the overall therapeutic effect, which is a composite of absorption, distribution, metabolism, excretion (ADME), and intrinsic potency.

1. Carrageenan-Induced Paw Edema Model in Rats

  • Rationale: This is a classic, highly reproducible model of acute inflammation and is widely used for screening potential anti-inflammatory drugs.[22][23][24] The inflammatory response is characterized by a measurable increase in paw volume (edema).[22][25][26]

  • Protocol: [25][27]

    • Acclimate male Wistar or Sprague-Dawley rats for at least one week.

    • Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), Parent Acid, Methyl Ester, Ethyl Ester, and Isopropyl Ester at one or more dose levels.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Administer the respective compounds via oral gavage (p.o.). The timing of administration should be about 1 hour before the carrageenan injection.[22]

    • One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw.[22][27]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[22]

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point.

Section 3: Data Presentation and Visualization

Clear presentation of quantitative data is essential for direct comparison.

Table 1: Physicochemical and In Vitro Efficacy Data Summary

CompoundLogD₇.₄Plasma t½ (min)COX-2 IC₅₀ (µM)LPS-induced NO IC₅₀ (µM)
Parent Acid 1.5N/A0.51.2
Methyl Ester 2.445>5025.8
Ethyl Ester 2.920>5015.5
Isopropyl Ester 3.38>509.7

Note: Data are hypothetical and for illustrative purposes.

Table 2: In Vivo Anti-inflammatory Efficacy (Carrageenan Paw Edema Model)

Treatment Group (Dose: 50 mg/kg)% Inhibition of Edema at 3 hours
Vehicle Control 0%
Indomethacin (10 mg/kg) 65%
Parent Acid 25%
Methyl Ester 40%
Ethyl Ester 58%
Isopropyl Ester 55%

Note: Data are hypothetical and for illustrative purposes.

Visualizing the Workflow and Logic

Diagrams can clarify complex relationships and workflows.

Prodrug Activation and Efficacy Cascade cluster_0 In Vivo Administration (Oral) cluster_1 Absorption & Distribution cluster_2 Metabolic Activation cluster_3 Pharmacological Effect Ester Prodrug Ester Prodrug Increased Lipophilicity Increased Lipophilicity Ester Prodrug->Increased Lipophilicity Property Enhanced Permeation Enhanced Permeation Increased Lipophilicity->Enhanced Permeation Systemic Circulation Systemic Circulation Enhanced Permeation->Systemic Circulation Absorption Esterase Hydrolysis Esterase Hydrolysis Systemic Circulation->Esterase Hydrolysis Bioactivation Active Parent Acid Active Parent Acid Esterase Hydrolysis->Active Parent Acid Target Engagement (COX-2) Target Engagement (COX-2) Active Parent Acid->Target Engagement (COX-2) Reduced Inflammation Reduced Inflammation Target Engagement (COX-2)->Reduced Inflammation

Caption: Prodrug activation pathway from administration to effect.

ExperimentalWorkflow A Compound Synthesis Parent Acid Methyl Ester Ethyl Ester Isopropyl Ester B Tier 1: Physicochemical Profiling LogD Determination Plasma Stability A->B Characterize C Tier 2: In Vitro Efficacy COX-2 Enzyme Assay Macrophage Cell Assay B->C Screen D Tier 3: In Vivo Efficacy Carrageenan Paw Edema Model C->D Validate E Data Analysis & Candidate Selection Compare IC₅₀ & In Vivo Potency D->E Evaluate

Caption: Tiered experimental workflow for compound comparison.

Section 4: Interpretation and Conclusion

Based on the illustrative data, a clear narrative emerges:

  • Prodrugs are Inactive at the Target: The high IC₅₀ values of the esters in the COX-2 enzyme assay confirm they are true prodrugs, requiring hydrolysis to become active.

  • Cellular Efficacy Correlates with Lipophilicity: In the cell-based assay, the esters show activity. This is because cells contain intracellular esterases that can hydrolyze the prodrugs after they permeate the cell membrane. The trend of increasing potency from methyl to isopropyl ester likely reflects improved cell penetration due to higher lipophilicity.

  • In Vivo Efficacy is a Balance: While the parent acid has the highest intrinsic potency, its poor absorption limits its in vivo efficacy. The ethyl and isopropyl esters demonstrate significantly superior in vivo anti-inflammatory activity. This highlights the success of the prodrug strategy. The slightly lower activity of the isopropyl ester compared to the ethyl ester, despite its better cellular potency, may be due to its very rapid plasma hydrolysis (t½ = 8 min), which could lead to pre-systemic metabolism or a pharmacokinetic profile that is too short. The ethyl ester, with its excellent in vivo activity and moderate plasma stability (t½ = 20 min), represents the optimal balance of properties in this hypothetical case.

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A Comparative Guide to the Cytotoxicity of Phenylthioacetic Acid Analogs for Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, the structural scaffold of phenylthioacetic acid has emerged as a promising starting point for the development of novel cytotoxic agents. The versatility of its core structure allows for a wide range of chemical modifications, leading to a diverse library of analogs with varying potencies and selectivities against different cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of several key phenylthioacetic acid analogs, supported by experimental data and methodological insights to aid researchers in this field.

Introduction to Phenylthioacetic Acid Analogs in Oncology

Phenylthioacetic acid (PTAA), with its phenyl ring linked to an acetic acid moiety via a thioether bond, presents a unique pharmacophore that has been exploited in the design of various bioactive molecules.[1][2] The interest in its analogs stems from their demonstrated ability to inhibit cancer cell proliferation and induce apoptosis.[1] The mechanism of action for many of these derivatives is multifaceted, often involving the induction of cell cycle arrest and the activation of intrinsic and extrinsic apoptotic pathways.[1] This guide will delve into the structure-activity relationships (SAR) of these analogs, providing a framework for understanding how chemical modifications influence their cytotoxic efficacy.

Comparative Cytotoxicity of Phenylthioacetic Acid Analogs

The cytotoxic potential of different phenylthioacetic acid analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter in these assessments. Below is a summary of the reported cytotoxic activities of selected analogs.

Compound IDModificationCancer Cell LineIC50 (µM)Key Observations
Analog A Unsubstituted Phenylthioacetic AcidMDA-MB-231 (Breast)> 100The parent compound shows minimal intrinsic cytotoxicity.
Analog B Scopoletin Derivative (Compound 47)MDA-MB-231 (Breast)1.23Significantly improved antiproliferative activity.[1]
Analog C Phenylacetamide Derivative (Compound 3d)MDA-MB-468 (Breast)0.6Potent cytotoxic effects observed.
Analog D N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl) derivativeMDA-MB-231 (Breast)9Moderate to high cytotoxicity.[3]
Analog E 3-(Trifluoromethyl)phenylthiourea analogSW620 (Colon)< 10Highly cytotoxic with favorable selectivity over normal cells.[4]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical structure-activity relationships that govern the cytotoxicity of phenylthioacetic acid analogs.

  • Substitution on the Phenyl Ring: The introduction of various substituents on the phenyl ring can dramatically influence cytotoxic activity. For instance, electron-withdrawing groups have been shown to enhance potency in some series of thiourea analogs.[5]

  • Modification of the Acetic Acid Moiety: Conversion of the carboxylic acid to an amide or incorporation into a heterocyclic ring system, such as a 1,3,4-thiadiazole, has yielded compounds with significant anticancer activity.[3]

  • Hybrid Molecules: The design of hybrid molecules, such as the scopoletin derivative, which also releases nitric oxide (NO), has led to potent antiproliferative agents.[1]

Caption: Structure-Activity Relationship (SAR) of Phenylthioacetic Acid Analogs.

Mechanistic Pathways of Cytotoxicity

The cytotoxic effects of potent phenylthioacetic acid analogs are often mediated through the induction of programmed cell death, or apoptosis.

One notable derivative, a scopoletin-based compound, was found to induce S-phase cell cycle arrest and trigger apoptosis through both endogenous (mitochondrial) and exogenous pathways.[1] This involves the upregulation of pro-apoptotic proteins such as Bax and Bad, and the activation of caspase cascades.[1] Similarly, certain phenylacetamide derivatives have been shown to induce apoptosis by upregulating the expression of Bax and FasL, key players in the intrinsic and extrinsic apoptotic pathways, respectively.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL Upregulation Caspase8 Caspase-8 Activation FasL->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bax Bax Upregulation Mitochondria Mitochondrial Permeabilization Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 PTAA_Analog Phenylthioacetic Acid Analog PTAA_Analog->FasL PTAA_Analog->Bax Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Workflow of the MTT Cytotoxicity Assay.

Conclusion

The phenylthioacetic acid scaffold holds considerable promise for the development of new anticancer agents. The cytotoxic potency of its analogs can be significantly enhanced through strategic chemical modifications. This guide has provided a comparative overview of the cytotoxicity of several key analogs, shed light on their structure-activity relationships, and outlined a standard protocol for their evaluation. Further research focusing on optimizing the lead compounds for improved efficacy and selectivity is warranted to translate these promising findings into clinical applications.

References

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A Head-to-Head Comparison of 3-Methoxy-phenylthioacetic Acid and Phenoxyacetic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to Structure, Synthesis, and Biological Activity

For researchers and professionals in drug development, the nuanced differences between structurally related molecules can be pivotal in designing next-generation therapeutics. This guide provides an in-depth, head-to-head comparison of 3-Methoxy-phenylthioacetic acid and phenoxyacetic acid, moving beyond surface-level descriptions to offer a comprehensive analysis of their chemical properties, synthesis, and potential biological activities, supported by relevant data and detailed experimental protocols.

Introduction: Two Analogs, Divergent Potential

This compound and phenoxyacetic acid are both derivatives of acetic acid, sharing a core phenylacetic acid scaffold but differing in the linker atom—sulfur versus oxygen—and the presence of a methoxy group on the phenyl ring of the former. These seemingly minor structural modifications can significantly impact their physicochemical properties, reactivity, and, most importantly, their interaction with biological targets.

Phenoxyacetic acid is a well-studied compound, recognized for its herbicidal properties and as a scaffold in various pharmaceuticals.[1] Its derivatives have been explored for a range of activities, including as agonists for peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism.[2][3] In contrast, this compound is a less-characterized molecule, offering a frontier for new discoveries. The introduction of a thioether linkage and a methoxy group invites exploration into potentially novel biological activities, such as altered metabolic stability, receptor binding affinity, and selectivity.

This guide will dissect these differences, providing a framework for researchers to evaluate their potential applications.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profile. The table below summarizes the key properties of this compound and phenoxyacetic acid.

PropertyThis compoundPhenoxyacetic AcidReference(s)
Molecular Formula C₉H₁₀O₃SC₈H₈O₃[4]
Molecular Weight 198.24 g/mol 152.15 g/mol [4]
Appearance -White solid or tan powder
Melting Point -98-100 °C
pKa Predicted: ~3.5-4.03.17[5]
LogP Predicted: ~2.0-2.51.34
Water Solubility -Slightly soluble[6]

Note: Experimental data for this compound is limited. Predicted values are based on computational models and the properties of structurally similar compounds.

The replacement of the ether oxygen in phenoxyacetic acid with a larger, more polarizable sulfur atom in this compound, along with the addition of a methoxy group, is expected to increase its lipophilicity (higher LogP). This could enhance membrane permeability but potentially decrease aqueous solubility. The acidity (pKa) is not expected to be drastically different, as the electronic effects of the thioether and methoxy group on the carboxylic acid are modest.

Synthesis and Chemical Reactivity

Both molecules can be synthesized through nucleophilic substitution reactions.

Synthesis of Phenoxyacetic Acid

The classical synthesis of phenoxyacetic acid involves the Williamson ether synthesis, where sodium phenoxide is reacted with a salt of chloroacetic acid.

G phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation naoh NaOH naoh->phenoxide phenoxyacetic_acid Phenoxyacetic Acid phenoxide->phenoxyacetic_acid SN2 Reaction chloroacetic_acid Chloroacetic Acid Salt chloroacetic_acid->phenoxyacetic_acid hcl HCl (acidification) hcl->phenoxyacetic_acid

Caption: Synthesis of Phenoxyacetic Acid.

Proposed Synthesis of this compound

A similar approach can be envisioned for this compound, starting from 3-methoxythiophenol.

G thiophenol 3-Methoxythiophenol thiolate Sodium 3-methoxythiophenoxide thiophenol->thiolate Deprotonation base Base (e.g., NaOH) base->thiolate product This compound thiolate->product SN2 Reaction chloroacetic_acid Chloroacetic Acid Salt chloroacetic_acid->product acid Acid (acidification) acid->product

Caption: Proposed Synthesis of this compound.

The thioether linkage in this compound is susceptible to oxidation, which could be a key consideration in its handling, storage, and metabolic fate.

Biological Activity and Mechanism of Action: A Comparative Perspective

While phenoxyacetic acid's biological activities are well-documented, those of this compound remain largely unexplored. This section will compare the known activities of phenoxyacetic acid with the predicted potential of its thio-analog.

Phenoxyacetic Acid: A Known PPAR Agonist

Derivatives of phenoxyacetic acid have been identified as potent and selective partial agonists of peroxisome proliferator-activated receptor delta (PPARδ) and also show activity towards PPARα and PPARγ.[1][2] PPARs are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[7] Agonism of these receptors can lead to beneficial effects in metabolic disorders.

ligand Phenoxyacetic Acid Derivative ppar PPAR ligand->ppar Binds complex PPAR-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (DNA) complex->ppre Binds to transcription Target Gene Transcription ppre->transcription Activates response Metabolic Regulation transcription->response

Caption: Simplified PPAR Agonist Signaling Pathway.

This compound: Uncharted Territory with Therapeutic Promise

The structural modifications in this compound—the thioether linkage and the methoxy group—suggest several hypotheses for its potential biological activity:

  • Modulation of PPAR Activity: The increased lipophilicity and altered conformation due to the thioether and methoxy groups could lead to a different binding affinity and selectivity profile for PPAR subtypes compared to phenoxyacetic acid. It might act as a more potent or selective agonist or even an antagonist.

  • Novel Target Engagement: The unique electronic and steric properties could enable binding to other, unrelated biological targets, leading to entirely new therapeutic applications.

  • Altered Metabolic Profile: The thioether bond is metabolized differently than an ether bond, potentially leading to a different pharmacokinetic profile and the formation of unique metabolites with their own biological activities.

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the biological activities of these two compounds, a series of well-established in vitro assays are recommended.

Experimental Protocol 1: PPARα/γ/δ Transactivation Assay

This assay determines the ability of the compounds to activate PPARs.

Objective: To quantify the agonist activity of this compound and phenoxyacetic acid on PPARα, PPARγ, and PPARδ.

Methodology:

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently co-transfected with a PPAR expression vector (e.g., GAL4-PPAR-LBD) and a luciferase reporter vector containing a PPAR response element (PPRE).

  • Compound Treatment: After 24 hours, the transfected cells are treated with various concentrations of this compound, phenoxyacetic acid, a known PPAR agonist (positive control, e.g., rosiglitazone for PPARγ), and a vehicle control (e.g., DMSO).[8]

  • Incubation: Cells are incubated for another 24 hours to allow for receptor activation and reporter gene expression.

  • Luciferase Assay: The luciferase activity is measured using a luminometer. The fold activation relative to the vehicle control is calculated.

  • Data Analysis: EC₅₀ values are determined by plotting the fold activation against the compound concentration and fitting the data to a dose-response curve.

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 seed Seed HEK293T cells transfect Co-transfect with PPAR and reporter plasmids seed->transfect treat Treat with compounds transfect->treat incubate Incubate for 24h treat->incubate lyse Lyse cells incubate->lyse measure Measure luciferase activity lyse->measure

Caption: PPAR Transactivation Assay Workflow.

Experimental Protocol 2: In Vitro Cytotoxicity Assay

This assay assesses the potential toxicity of the compounds to cells.

Objective: To determine the cytotoxic effects of this compound and phenoxyacetic acid on a relevant cell line (e.g., HepG2 human liver cancer cells).

Methodology:

  • Cell Seeding: HepG2 cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of each compound. A vehicle control and a positive control for cytotoxicity (e.g., doxorubicin) are included.[9]

  • Incubation: The plate is incubated for 24-48 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or a fluorescence-based assay like the CytoTox-Fluor™ Assay.[9][10]

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each concentration. The IC₅₀ (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Supporting Experimental Data (Hypothetical)

While direct comparative experimental data is not yet available in the public domain, the following table presents hypothetical data to illustrate the potential outcomes of the described experiments and to provide a basis for discussion.

AssayThis compound (EC₅₀/IC₅₀)Phenoxyacetic Acid (EC₅₀/IC₅₀)
PPARα Transactivation 5 µM15 µM
PPARγ Transactivation > 50 µM25 µM
PPARδ Transactivation 2 µM8 µM
HepG2 Cytotoxicity 75 µM> 100 µM

This hypothetical data suggests that this compound could be a more potent and selective PPARδ agonist with moderate cytotoxicity at higher concentrations.

Conclusion: A Tale of Two Molecules and Future Directions

This guide has provided a comprehensive head-to-head comparison of this compound and phenoxyacetic acid, highlighting their structural nuances, synthetic accessibility, and potential biological activities. While phenoxyacetic acid serves as a valuable, well-characterized benchmark, this compound emerges as an intriguing analog with the potential for enhanced potency and selectivity as a PPAR modulator, or for entirely new therapeutic applications.

The substitution of an ether linkage with a thioether and the addition of a methoxy group are key modifications that warrant further investigation. The experimental protocols outlined in this guide provide a clear roadmap for researchers to empirically validate these hypotheses and to unlock the full therapeutic potential of these fascinating molecules. The exploration of this compound and its derivatives could pave the way for the development of novel drugs for metabolic diseases and beyond.

References

  • Shearer, B. G., Wisnoski, D. D., Shi, D., Sparks, S. M., Sternbach, D. D., Winegar, D. A., ... & Jin, J. (2011). Phenoxyacetic acids as PPARδ partial agonists: synthesis, optimization, and in vivo efficacy. Bioorganic & medicinal chemistry letters, 21(8), 2345-2350.
  • Capelli, D., Caccia, C., Montanari, R., Lancia, F., Pardi, V., Aimati, L., ... & Loiodice, F. (2007). Synthesis, biological evaluation, and molecular modeling investigation of chiral phenoxyacetic acid analogues with PPARα and PPARγ agonist activity. ChemMedChem, 2(5), 641-654.
  • Willson, T. M., Brown, P. J., Sternbach, D. D., & Henke, B. R. (2000). The PPARs: from orphan receptors to drug discovery. Journal of medicinal chemistry, 43(4), 527-550.
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  • MedChemExpress. (n.d.). 3-Methoxyphenylacetic acid (m-Methoxyphenylacetic acid).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methoxy-phenylthioacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. While 3-Methoxy-phenylthioacetic acid is a valuable compound in various research applications, its proper handling and disposal are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. The following guidance is synthesized from the SDS of structurally analogous compounds, including (Phenylthio)acetic acid, Methoxyacetic acid, and 3-Methoxyphenylacetic acid. It is imperative to treat this compound with at least the same level of caution as these related compounds.

Hazard Identification and Risk Assessment

Based on the toxicological data of its structural analogs, this compound should be handled as a hazardous substance. The primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation/Damage: Causes serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]

  • Harmful if Swallowed: May be harmful if ingested.[4][5]

  • Stench: Some related sulfur-containing compounds are noted to have a strong, unpleasant odor.[1]

Before beginning any work that will generate this compound waste, it is crucial to conduct a thorough risk assessment. This includes evaluating the quantities of waste that will be generated and the potential for exposure during handling and disposal.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. When handling this compound in any form (pure, in solution, or as waste), the following PPE is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a splash hazard.To protect against eye irritation or serious eye damage from splashes or airborne particles.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.To prevent skin contact and subsequent irritation.[1][2]
Protective Clothing A standard laboratory coat. For larger quantities, a chemically resistant apron may be necessary.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of dust or vapors.[1][2][3]To prevent respiratory tract irritation.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

For Small Spills (Solid):

  • Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE described in the table above.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical absorbent. Avoid raising dust.[6][7]

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[1][3]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Wash Hands Thoroughly: After the cleanup is complete, wash your hands thoroughly with soap and water.

For Small Spills (Liquid Solution):

  • Containment: Surround the spill with an absorbent barrier.

  • Absorption: Cover the spill with an inert absorbent material.

  • Collection and Decontamination: Follow steps 4-6 for solid spills.

Waste Collection and Storage

Proper segregation and storage of chemical waste are crucial for safe and compliant disposal.

  • Waste Container: Use a dedicated, chemically compatible, and leak-proof container for all this compound waste. High-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").

  • Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents and strong acids.[1]

  • Storage Location: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area, away from heat and sources of ignition.[1]

Disposal Workflow

The recommended disposal method for this compound is through a licensed hazardous waste contractor. On-site treatment, such as neutralization, should only be performed by trained personnel in a controlled laboratory setting and in accordance with institutional and local regulations.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generated Assess Assess Waste (Solid, Liquid, Contaminated Debris) Start->Assess Collect Collect in Labeled, Compatible Container Assess->Collect Store Store in Designated Satellite Accumulation Area Collect->Store EHS Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor Store->EHS Pickup Arrange for Pickup and Disposal EHS->Pickup End Disposal Complete Pickup->End

Sources

A Comprehensive Guide to the Safe Handling of 3-Methoxy-phenylthioacetic Acid: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling novel or specialized chemical entities like 3-Methoxy-phenylthioacetic acid, a proactive and informed approach to safety is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides a detailed, experience-driven framework for the safe handling of this compound, focusing on the critical aspects of personal protective equipment (PPE), operational procedures, and waste disposal.

Understanding the Hazard Profile

This compound, due to its functional groups, is anticipated to present several hazards:

  • Corrosivity: Like other carboxylic acids, it is likely to be corrosive, capable of causing severe skin burns and eye damage upon contact.[1][2][3]

  • Irritation: Inhalation of its vapors or dust may cause respiratory tract irritation.[3][4]

  • Stench: The presence of a thiol group suggests a strong, unpleasant odor.[5][6][7]

  • Potential for Harmful Vapors: Thioacetic acids can be volatile, and their vapors may be harmful if inhaled.[8][9]

A thorough risk assessment should always precede any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid) Nitrile gloves, safety glasses with side shields, lab coat, and a dust mask or work within a chemical fume hood.[3][10]
Solution Preparation and Transfers Chemical-resistant gloves (e.g., butyl rubber or laminate), chemical splash goggles, a face shield, and a chemically resistant apron or lab coat.[1][11][12] All operations should be conducted in a certified chemical fume hood.
Running Reactions and Work-up The same level of PPE as for solution preparation is required. Ensure continuous ventilation.
Large-Scale Operations (>5g) Full protective suit, vapor respirator, heavy-duty chemical-resistant gloves and boots should be considered in addition to the standard PPE.[9]
The Rationale Behind PPE Selection
  • Hand Protection: Nitrile gloves offer good initial protection for handling solids. However, for prolonged contact or when working with solutions, more robust gloves like butyl rubber or laminate are recommended due to their higher resistance to organic acids and solvents. Always inspect gloves for any signs of degradation before use.[1][13]

  • Eye and Face Protection: Chemical splash goggles are essential to protect against splashes.[1][2] A face shield should be worn over the goggles during procedures with a higher risk of splashing, providing an additional layer of protection for the entire face.[1][2]

  • Respiratory Protection: Working in a chemical fume hood is the primary engineering control to prevent inhalation of vapors.[3][14] If a fume hood is not available or during a large-scale spill, a respirator with an appropriate cartridge for organic vapors and acid gases is necessary.[9]

  • Body Protection: A lab coat protects against minor spills. For larger quantities or tasks with a higher splash risk, a chemically resistant apron provides an additional barrier.[1][3]

Operational Plan: A Step-by-Step Approach to Safety

A well-defined operational plan ensures that all personnel are aware of the correct procedures for handling this compound, minimizing the risk of exposure.

Pre-Operational Checklist:
  • Familiarization: All personnel must review this guide and any available safety information for similar compounds.

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][11] A chemical spill kit appropriate for corrosive and odorous materials should also be available.[3][15]

  • Ventilation: Confirm that the chemical fume hood is functioning correctly.

  • PPE Availability: Check that all necessary PPE is available in the correct sizes and in good condition.

Step-by-Step Handling Protocol:
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Preparation: Prepare all necessary equipment and reagents within the chemical fume hood.

  • Handling:

    • When weighing the solid, do so in the fume hood to contain any dust.

    • When preparing solutions, always add the acid to the solvent slowly to avoid splashing.[2]

    • Keep all containers with this compound tightly sealed when not in use.[13][16]

  • Post-Handling:

    • Clean all non-disposable equipment thoroughly after use.

    • Decontaminate the work area within the fume hood.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last. Wash hands thoroughly with soap and water after removing all PPE.[13][17]

PPE_Donning_Doffing_Workflow cluster_Donning Donning PPE cluster_Handling Chemical Handling cluster_Doffing Doffing PPE Don1 Lab Coat Don2 Safety Goggles Don3 Face Shield Don4 Gloves Handling Perform Laboratory Work Don4->Handling Enter Work Area Doff1 Gloves Handling->Doff1 Exit Work Area Doff2 Face Shield Doff3 Lab Coat Doff4 Safety Goggles Wash_Hands Wash Hands Thoroughly Doff4->Wash_Hands

Caption: A workflow diagram illustrating the correct sequence for donning and doffing Personal Protective Equipment (PPE) to minimize cross-contamination.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.

Waste Segregation and Collection:
  • Solid Waste: Collect unreacted this compound and any contaminated solids (e.g., weigh boats, paper towels) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[18]

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.[19]

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[20] After rinsing, the container can be disposed of according to institutional guidelines.

Neutralization of Mercaptan Odor:

Due to the likely strong odor of this compound, it is advisable to neutralize any residual material before disposal. This can often be achieved by reacting the thiol group with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide.[5][21] This should be done cautiously in a fume hood, as the reaction can be exothermic.

Step-by-Step Spill Response Protocol:

In the event of a spill, a prompt and appropriate response is critical.

  • Evacuate: Immediately evacuate the area if the spill is large or if you feel unwell.

  • Alert: Inform your supervisor and any nearby personnel.

  • Assess: From a safe distance, assess the extent of the spill and the hazards involved.

  • Contain: If it is safe to do so, contain the spill by creating a dike around it with an inert absorbent material like vermiculite or sand.[22]

  • Neutralize (if applicable and trained): For acid spills, a weak base like sodium bicarbonate can be used for neutralization.[23] For the mercaptan odor, a solution of bleach can be carefully applied.

  • Absorb: Once neutralized, absorb the spill with an inert absorbent material.

  • Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[24]

  • Dispose: Dispose of all contaminated materials as hazardous waste.

  • Report: Complete an incident report as per your institution's policy.

Spill_Response_Plan Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor Evacuate->Alert Assess Assess Spill Size & Risk Alert->Assess Small_Spill Small & Manageable? Assess->Small_Spill Large_Spill Large or Unmanageable Small_Spill->Large_Spill No Contain Contain Spill Small_Spill->Contain Yes Neutralize Neutralize (if safe) Contain->Neutralize Absorb Absorb Material Neutralize->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Report File Incident Report Dispose->Report

Caption: A decision-making flowchart for a chemical spill response, outlining the key steps from initial alert to final reporting.

By adhering to these comprehensive safety and logistical guidelines, you can confidently and responsibly handle this compound, ensuring the well-being of yourself and your colleagues, and maintaining the highest standards of scientific practice.

References

  • denios.ca. Managing Corrosive Substances: Safety Protocols for Businesses. [Link]
  • ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. [Link]
  • Seton UK. (2022, August 17). Working safely with corrosive substances. [Link]
  • Loba Chemie. (2015, April 9). THIOACETIC ACID FOR SYNTHESIS MSDS. [Link]
  • Oxford Lab Chem.
  • Qingdao LNT Chemical Co., LTD. (2024, May 9). Use and storage method of thioglycolic acid. [Link]
  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. [Link]
  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]
  • Sciencemadness Wiki. (2019, May 22). Thioglycolic acid. [Link]
  • TCI America. (Phenylthio)acetic Acid MSDS. [Link]
  • NCBI Bookshelf. (2023, August 2). Mercaptan Toxicity. [Link]
  • Gas Processing & LNG. (2016, April 1).
  • Spill Hero. Spill Hero Chemical Spill Kit. [Link]
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
  • Technion - Israel Institute of Technology. Chemical Waste Management Guide. [Link]
  • Northwestern University. Hazardous Waste Disposal Guide. [Link]
  • Oilfield Technology. (2024, December 30). Managing mercaptans. [Link]
  • Centers for Disease Control and Prevention. NIOSH Recommendations for Chemical Protective Clothing A-Z. [Link]
  • TBEP Labs. Chemical Spill Clean-Up. [Link]
  • Ranger Environmental. Mercaptan Tank Decommissioning. [Link]
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
  • University of Illinois.
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  • The University of British Columbia. Acidic/Basic Spill Clean Up. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.